Soyacerebroside I
描述
属性
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-HIMJKWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316286 | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114297-20-0 | |
| Record name | Soyacerebroside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOYACEREBROSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of Soyacerebroside I
Introduction
Within the vast and structurally diverse class of sphingolipids, cerebrosides represent the simplest glycosphingolipids, consisting of a ceramide (a sphingoid base linked to a fatty acid) and a single sugar moiety. These molecules are not merely structural components of cell membranes but are active participants in a myriad of cellular processes, including signal transduction, cell recognition, and apoptosis. Plant-derived cerebrosides, in particular, have garnered significant attention for their potential therapeutic properties.[1] Soyacerebroside I, a glucosylceramide isolated from soybean (Glycine max), stands out as a molecule of interest due to its distinct chemical architecture and emerging biological activities.[2]
This guide provides an in-depth analysis of the chemical structure of this compound, the spectroscopic evidence underpinning its elucidation, standardized methodologies for its study, and an overview of its biological significance. The content is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this specific glycosphingolipid.
Structural Elucidation of this compound
The definitive structure of this compound was determined through a combination of chemical degradation and sophisticated spectroscopic analysis.[2] It is a complex glycolipid composed of three distinct molecular components: a β-D-glucose unit, a diunsaturated sphingoid base, and an α-hydroxylated fatty acid.
Core Components and Stereochemistry
The complete chemical identity of this compound is defined by the precise arrangement and stereochemistry of its constituent parts.
-
Sugar Moiety : The carbohydrate unit is a single D-glucose molecule attached to the C1 hydroxyl group of the sphingoid base via a β-glycosidic linkage. This classifies this compound as a glucosylceramide.[3]
-
Sphingoid Base : The sphingoid backbone is a diunsaturated aminodiol, specifically (2S,3R,4E,8E)-2-aminooctadeca-4,8-diene-1,3-diol. This C18 base, commonly referred to as 4,8-sphingadiene, is a hallmark of soybean glucosylceramides and differs from the more common sphingosine found in mammalian tissues.[4]
-
Fatty Acid : The sphingoid base is N-acylated with (2R)-2-hydroxypalmitic acid, a 16-carbon α-hydroxy fatty acid.[4] The presence of the hydroxyl group at the C2 position is a critical structural feature.
The systematic IUPAC name, which encapsulates this detailed stereochemical information, is (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₇₅NO₉ | [6] |
| Molecular Weight | 714.0 g/mol | [5][6] |
| CAS Number | 114297-20-0 | [5] |
| Classification | Lipid -> Sphingolipid -> Glucosylceramide | [5] |
| Appearance | Amorphous white powder |
Spectroscopic Foundation for Structural Analysis
The elucidation of such a complex structure is impossible without advanced spectroscopic techniques.[7] Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
1.3.1 Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is indispensable for identifying the lipid backbone of glucosylceramides.[4]
-
Molecular Ion : High-resolution mass spectrometry provides the exact mass, allowing for the determination of the molecular formula (C₄₀H₇₅NO₉).[5]
-
Fragmentation Analysis : Collision-induced dissociation (CID) of the parent ion yields characteristic fragments that reveal the identity of the individual components. A key fragmentation pathway for soybean glucosylceramides is the homolytic cleavage of the doubly allylic C-6–C-7 bond of the sphingoid base.[4] This specific cleavage is diagnostic for the presence of the Δ⁴,Δ⁸-diene system. Further fragmentation patterns confirm the loss of the glucose moiety and provide the masses of the sphingoid base and the N-acyl chain, confirming the d18:2 sphingadiene and h16:0 fatty acid composition.[4][8]
1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
| Moiety | Key Protons (¹H) Expected δ (ppm) | Key Carbons (¹³C) Expected δ (ppm) |
| Glucose Anomeric | ~4.2-4.5 (d, J≈8 Hz for β-linkage) | ~103-105 |
| Sphingadiene Olefinic | ~5.4-5.8 (m) | ~125-135 |
| Fatty Acid α-CH | ~4.0-4.2 (m) | ~72-75 |
| Sphingoid Base CH-N | ~4.1-4.3 (m) | ~53-56 |
| Aliphatic Chains (CH₂)n | ~1.2-1.4 (br s) | ~25-35 |
| Terminal Methyl (CH₃) | ~0.8-0.9 (t) | ~14 |
Methodologies for Investigation
For researchers aiming to isolate, synthesize, or study this compound, understanding the relevant protocols is essential.
Isolation and Purification from Natural Source
This compound is naturally isolated from the seeds of soybean (Glycine max).[2] The following protocol is a generalized workflow based on established lipid extraction and purification principles.
Step-by-Step Protocol:
-
Material Preparation : Obtain dried soybean seeds and grind them into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction :
-
Perform a Soxhlet extraction or repeated maceration of the soybean powder with a chloroform:methanol (2:1, v/v) solvent system to extract the total lipid content.
-
Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning : Partition the crude lipid extract between a chloroform:methanol:water system (e.g., Folch partitioning) to separate polar lipids (including cerebrosides) from neutral lipids and water-soluble contaminants. The cerebrosides will primarily partition into the lower chloroform-rich phase.
-
Silica Gel Column Chromatography :
-
Dry the polar lipid fraction and adsorb it onto a small amount of silica gel.
-
Load the sample onto a silica gel column packed in chloroform.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., from 100% chloroform to 80:20 chloroform:methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a reagent like primuline or iodine to visualize lipid spots.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Pool the fractions containing the target cerebroside.
-
Perform final purification using normal-phase or reversed-phase HPLC to isolate this compound to a high degree of purity.
-
Caption: Generalized workflow for the isolation and purification of this compound.
Conceptual Framework for Total Synthesis
While a specific total synthesis of this compound has not been prominently published, its construction would follow established principles for complex glycosphingolipid synthesis.[11][12] The process is a significant undertaking requiring precise stereochemical control.
A plausible retrosynthetic analysis would deconstruct the molecule into three key building blocks:
-
A Glycosyl Donor : A protected β-D-glucopyranosyl donor (e.g., a trichloroacetimidate or thioglycoside) to ensure the correct anomeric linkage.
-
A Glycosyl Acceptor : The stereochemically defined (2S,3R,4E,8E)-4,8-sphingadiene backbone with its C3 hydroxyl group protected and the C1 hydroxyl available for glycosylation.
-
The Acyl Chain : The protected (2R)-2-hydroxypalmitic acid for subsequent amide coupling.
The synthesis would involve a stereoselective glycosylation reaction, followed by amide bond formation and finally a global deprotection of all protecting groups to yield the final product.
Biological Activity and Therapeutic Potential
This compound is not an inert structural molecule; it exhibits significant biological activity, positioning it as a compound of interest for therapeutic development.
Anti-Inflammatory and Chondroprotective Effects
The most well-documented activity of soya-cerebroside relates to inflammatory joint disease. A study demonstrated that it effectively suppresses the migration of monocytes and prevents cartilage degradation in animal models of osteoarthritis.[13]
-
Mechanism of Action : The therapeutic effect is attributed to the downregulation of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). MCP-1 is a key chemokine that recruits monocytes to sites of inflammation. By inhibiting its expression in synovial cells, soya-cerebroside reduces the infiltration of inflammatory cells into the joint, thereby attenuating synovial inflammation and protecting cartilage from damage.[13] This targeted mechanism suggests a novel therapeutic strategy for managing osteoarthritis.
Caption: Proposed mechanism of action for this compound in osteoarthritis.
Other Potential Activities
While direct studies on this compound are limited, related plant-derived glucosylceramides are known for other bioactivities, suggesting further avenues for research. These include improving skin barrier function and potential cancer-protective actions.[3][14] The diverse biological effects of other soybean-derived compounds, such as isoflavonoids and glyceollins, highlight the rich pharmacology of this plant source.[15][16]
Conclusion and Future Directions
This compound is a precisely defined glycosphingolipid characterized by a β-linked glucose, a C18 4,8-sphingadiene base, and an N-linked C16 α-hydroxy fatty acid. Its structure has been rigorously established by mass spectrometry and NMR spectroscopy. While its isolation from soybeans is well-established, its total synthesis remains a challenging but feasible goal for synthetic organic chemists.
The demonstrated anti-inflammatory and chondroprotective activities of this compound, mediated through the inhibition of MCP-1 expression, present a compelling case for its further investigation as a lead compound for osteoarthritis and other inflammatory conditions. Future research should focus on elucidating its broader pharmacological profile, developing efficient synthetic routes to enable structure-activity relationship studies, and exploring its potential in dermatology and oncology.
References
- Kitagawa, I., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938. (J-Stage)
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-8. (PubMed)
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11104507, this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I.
- ResearchGate (n.d.). The 1 H and 13 C NMR data of compounds 1-3.
- Kim, J. H., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. (PubMed)
- ResearchGate (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.
- Dai, H., et al. (2022). Glucosylceramide Changes Bacterial Metabolism and Increases Gram-Positive Bacteria through Tolerance to Secondary Bile Acids In Vitro. Metabolites, 12(5), 444. (NIH)
- Sugawara, T., et al. (1998). Structure determination of soybean and wheat glucosylceramides by tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1156-63. (PubMed)
- Zhang, B., et al. (2023). Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways. Phytomedicine, 120, 155057. (ScienceDirect)
- ResearchGate (n.d.). 1 H and 13 C NMR spectra data of compound 1.
- ResearchGate (n.d.). Structure determination of soybean and wheat glucosylceramide by tandem mass spectrometry.
- ResearchGate (n.d.). Differentiation of cerebroside isomers and study of fragmentation by liquid secondary ion mass spectrometry and mass spectrometry/mass spectrometry of selected derivatives.
- Numata, M., et al. (1987). Total synthesis of sialosylcerebroside, GM4.
- MDPI (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
- Menshova, R. V., et al. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 18(11), 548. (MDPI)
- Lee, J. H., et al. (2012). Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides. Journal of Ginseng Research, 36(4), 435-44. (NIH)
- KoreaScience (n.d.). A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry.
- Zhang, B., et al. (2023). Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways. Phytomedicine, 120, 155057. (PMC)
- Chemical Society of Japan (n.d.). Structure elucidation: Significance and symbolism.
- RSC Publishing (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- University of Alabama at Birmingham (2010). Ion fragmentation of small molecules in mass spectrometry.
- Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- OPS Diagnostics (n.d.). Comparison of Methods for DNA Extraction from Soybeans.
- Fürstner, A., et al. (2020). Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide. Journal of the American Chemical Society, 142(12), 5865–5873. (PMC)
- DeNinno, M. P., et al. (1997). A total synthesis of the methyl glycoside of ganglioside GM(1). Journal of the American Chemical Society, 119(4), 673-8. (PubMed)
- Journal of Drug Delivery and Therapeutics (2023). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review.
- Movassaghi, M., et al. (2020). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids. Journal of the American Chemical Society, 142(12), 5865–5873. (NIH)
- European Union Reference Laboratory for Genetically Modified Food and Feed (2009). Report on the Validation of a DNA Extraction Method for Soybean Seeds.
- Cao, C., et al. (2018). A Simple Method for Isolation of Soybean Protoplasts and Application to Transient Gene Expression Analyses. Journal of Visualized Experiments, (131), 56711. (NIH)
- Wang, H., et al. (2004). Preparation of soy protein concentrate and isolate from extruded-expelled soybean meals. Journal of the American Oil Chemists' Society, 81(7), 713-717.
- International Journal of Modern Research and Application (2014). Optimization of DNA Isolation Protocol for Soybean Leaf.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide Changes Bacterial Metabolism and Increases Gram-Positive Bacteria through Tolerance to Secondary Bile Acids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure determination of soybean and wheat glucosylceramides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure elucidation: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Total synthesis of sialosylcerebroside, GM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A total synthesis of the methyl glycoside of ganglioside GM(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Soyacerebroside I from Soybean
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Soyacerebroside I, a glycosphingolipid found in soybeans (Glycine max). This document is intended for researchers, scientists, and professionals in drug development who are interested in the methodology and scientific principles behind the study of this bioactive compound.
Introduction: The Significance of Cerebrosides
Cerebrosides are a class of glycosphingolipids that are integral components of cellular membranes in both animals and plants. They consist of a ceramide (a sphingosine base linked to a fatty acid) and a single sugar moiety, typically glucose or galactose. The unique structures of cerebrosides from various natural sources have garnered significant scientific interest due to their diverse biological activities. These activities include potential anti-inflammatory, and immunomodulatory effects, making them attractive candidates for pharmaceutical and nutraceutical development.[1] Soybeans, a globally significant crop, are a rich source of various bioactive compounds, including the specific glucosylceramide known as this compound.
The Seminal Discovery of this compound
The initial isolation and structural elucidation of this compound were reported in a foundational 1990 study by Shibuya et al., published in the Chemical and Pharmaceutical Bulletin.[2] This research marked a significant step in understanding the sphingolipid composition of soybeans. The study detailed the isolation of two glycosphingolipids, named this compound and II, from the seeds of Glycine max MERRILL (Leguminosae). Their chemical structures were meticulously determined through a combination of physicochemical evidence and chemical degradation reactions.[2]
Part 1: A Step-by-Step Guide to the Isolation and Purification of this compound
The isolation of this compound from soybeans is a multi-step process that requires careful extraction and chromatographic separation. The following protocol is a synthesized methodology based on established principles of glycolipid extraction and purification.
Diagram: Workflow for the Isolation of this compound
Caption: A flowchart illustrating the key stages in the isolation and characterization of this compound.
Experimental Protocol: Isolation and Purification
1. Preparation of Starting Material:
-
Begin with high-quality, deoiled soybean flour or soybean lecithin. The choice of starting material can influence the initial lipid profile and the complexity of the subsequent purification steps.
-
Thoroughly grind the soybean material to a fine powder to maximize the surface area for efficient solvent extraction.
2. Solvent Extraction of Total Lipids:
-
Rationale: The initial extraction aims to solubilize all lipids, including polar cerebrosides, from the solid plant matrix. A common and effective method is a modified Folch extraction.
-
Procedure: a. Suspend the ground soybean material in a mixture of chloroform and methanol (typically 2:1 v/v). b. Stir the suspension vigorously for several hours at room temperature to ensure thorough extraction. c. Filter the mixture to remove the solid plant residue. The resulting filtrate contains the total lipid extract. d. Perform a liquid-liquid partition by adding a saline solution (e.g., 0.9% NaCl) to the filtrate. This will cause the separation of a lower chloroform phase, containing the lipids, and an upper aqueous methanol phase. e. Carefully collect the lower chloroform phase, which now contains the crude lipid extract.
3. Initial Purification by Silica Gel Column Chromatography:
-
Rationale: Silica gel is a polar stationary phase that effectively separates lipids based on their polarity. Non-polar lipids will elute first, followed by lipids of increasing polarity.
-
Procedure: a. Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like n-hexane. b. Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free column bed. c. Concentrate the crude lipid extract and redissolve it in a minimal amount of the initial mobile phase. d. Carefully load the concentrated sample onto the top of the silica gel column. e. Elute the column with a gradient of increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of a more polar solvent like isopropanol or a mixture of chloroform and methanol. f. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
4. Monitoring by Thin Layer Chromatography (TLC):
-
Rationale: TLC provides a rapid and effective way to analyze the composition of the collected fractions and to identify those containing cerebrosides.
-
Procedure: a. Spot small aliquots of each fraction onto a silica gel TLC plate. b. Develop the TLC plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:water in a 65:25:4 ratio). c. Visualize the separated lipids by staining with a reagent that reacts with carbohydrates, such as orcinol-sulfuric acid, which will produce a characteristic color for glycolipids. d. Pool the fractions that show a positive result for cerebrosides.
5. Final Purification by High-Performance Liquid Chromatography (HPLC):
-
Rationale: For obtaining highly pure this compound, a final purification step using preparative HPLC is often necessary.
-
Procedure: a. Concentrate the pooled fractions from the silica gel column. b. Employ a normal-phase HPLC column with a mobile phase gradient, similar to that used in the column chromatography but with higher resolution. c. Monitor the elution using an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting non-UV absorbing compounds like cerebrosides. d. Collect the peak corresponding to this compound.
Part 2: Structural Elucidation and Characterization
Once isolated, the definitive identification of this compound requires a combination of advanced analytical techniques to confirm its molecular structure.
Diagram: Key Structural Features of this compound
Caption: The molecular components of this compound, highlighting the glucose, ceramide, sphingoid base, and fatty acid moieties.
Analytical Methodologies
1. Mass Spectrometry (MS):
-
Rationale: MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the identity of the sugar, sphingoid base, and fatty acid components.
-
Techniques: Electrospray Ionization (ESI-MS) is commonly used for the analysis of cerebrosides. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain detailed structural information.
-
Expected Fragmentation:
-
Cleavage of the glycosidic bond will result in a fragment ion corresponding to the ceramide moiety and a neutral loss of the glucose residue.
-
Further fragmentation of the ceramide ion can reveal the structures of the long-chain base and the fatty acid.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. 1H and 13C NMR provide information about the chemical environment of each proton and carbon atom, while 2D NMR techniques (like COSY, HSQC, and HMBC) establish the connectivity between atoms.
-
Solvent: Pyridine-d5 (C5D5N) is often used as the solvent for NMR analysis of cerebrosides as it provides good solubility and dispersion of signals.
-
Key Spectroscopic Data (Hypothetical Values for Illustrative Purposes):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Correlations (2D NMR) |
| Glucose Moiety | |||
| Anomeric H-1' | ~4.9 (d) | ~105.0 | HMBC to C-1 of Sphingoid Base |
| Ceramide Moiety | |||
| Sphingoid Base CH=CH | ~5.5-5.8 (m) | ~128-132 | COSY to adjacent protons |
| Fatty Acid α-CH | ~2.2 (t) | ~34.0 | HMBC to Amide Carbonyl |
| Amide NH | ~8.4 (d) | - | COSY to Sphingoid Base H-2 |
| Amide C=O | - | ~175.0 | HMBC to Amide NH and Fatty Acid α-CH |
Note: The actual chemical shifts will need to be determined from experimental data. The table above illustrates the type of data that would be generated.
Conclusion and Future Perspectives
The discovery and isolation of this compound have opened avenues for further research into its biological functions and potential applications. The methodologies outlined in this guide provide a framework for the extraction, purification, and characterization of this and other plant-derived cerebrosides. Future research may focus on optimizing isolation protocols for industrial-scale production, further investigating the pharmacological properties of this compound, and exploring its potential as a functional food ingredient or a therapeutic agent.
References
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Toledo, M. S., Levery, S. B., & Straus, A. H. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2, 260. [Link]
- ResearchGate. (n.d.). Purification of soybean phosphatidylcholine by silica gel column chromatography.
- Voutquenne, L., et al. (1999). Cytotoxic polyisoprenes and glycosides of long-chain fatty alcohols from Dimocarpus fumatus. Phytochemistry, 50(1), 63-68. [Link]
- Jin-Ming Gao, et al. (2001). New glycosphingolipid containing an unusual sphingoid base from the basidiomycete Polyporus ellisii. Lipids, 36(5), 521-526. [Link]
- Kang, S. S., Kim, J. S., & Son, K. H. (2001). Cyclooxygenase-2 Inhibitory Cerebrosides from Phytolaccae Radix. Chemical and Pharmaceutical Bulletin, 49(3), 321-323. [Link]
- Kitagawa, I., et al. (1988). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical & Pharmaceutical Bulletin, 36(1), 153-161. [Link]
- Levery, S. B., et al. (2000). Comparative analysis of ceramide structural modification found in fungal cerebrosides by electrospray tandem mass spectrometry with low energy collision-induced dissociation of Li+ adduct ions. Rapid Communications in Mass Spectrometry, 14(7), 551-563. [Link]
- Parveen, S., et al. (2016). New norterpenoids and a sphingolipid fromCarissa opaca. Journal of Asian Natural Products Research, 18(3), 222-228. [Link]
- Toledo, M. S., et al. (2001). Characterization of cerebrosides from the thermally dimorphic mycopathogen Histoplasma capsulatum: expression of 2-hydroxy fatty N-acyl (E)-Δ3-unsaturation correlates with the yeast-mycelium phase transition. Glycobiology, 11(2), 113-124. [Link]
- Youssef, D., et al. (2016). New Cerebroside and Nucleoside Derivatives from a Red Sea Strain of the Marine Cyanobacterium Moorea producens. Molecules, 21(3), 324. [Link]
- Zou, Z. M., et al. (1999). Sphingosine Derivatives from the Seeds of Allium Tuberosum. Journal of Asian Natural Products Research, 2(1), 55-61. [Link]
- Black, F. J., & Kocienski, P. J. (2010). Synthesis of phalluside-1 and Sch II using 1,2-metallate rearrangements. Organic & Biomolecular Chemistry, 8(5), 1188-1197. [Link]
- Gao, H. M., Wang, Z. M., & Wang, W. H. (2010). A new triterpenoid saponin from the roots of Isatis indigotica.
- Lai, M. K. P., et al. (2016). Biological Effects of Naturally Occurring Sphingolipids, Uncommon Variants, and Their Analogs. NeuroMolecular Medicine, 18(3), 396-414. [Link]
- Li, Y., et al. (2010). Pecipamide, a New Sphingosine Derivative from the Cultures of Polyporus picipes (Basidiomycetes). Lipids, 45(5), 457-461. [Link]
- MDPI. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities.
- Row, L. C., Chen, C. M., & Ho, J. C. (2003). Two Cerebrosides and One Acylglycosyl Sterol from Monochoria Vaginalis. Journal of the Chinese Chemical Society, 50(5), 1103-1108. [Link]
- Sun, D. D., et al. (2010). A new ceramide from the root of Isatis Indigotica and its cytotoxic activity.
- Dilshad, M., et al. (2016). New lipoxygenase and cholinesterase inhibitory sphingolipids from Carthamus oxyacantha. Natural Product Research, 30(16), 1787-1792. [Link]
- Lei, X., et al. (2015). Separation and Identification of Four New Compounds with Antibacterial Activity from Portulaca oleracea L. Molecules, 20(9), 16375-16386. [Link]
- Yoon, G., et al. (2010). Antimicrobial Activity of Sphingolipids Isolated from the Stems of Cucumber (Cucumis sativus L.). Molecules, 15(12), 9288-9296. [Link]
- ResearchGate. (n.d.). 1 H (400 MHz) and 13 C NMR (100 MHz) data for the new compounds 1, 2, and 3 in C5D5N.
Sources
An In-depth Technical Guide to the Natural Sources and Occurrence of Soyacerebroside I
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Soyacerebroside I, a glycosphingolipid of significant interest for its potential therapeutic properties, is a naturally occurring compound found across various biological kingdoms. This technical guide provides a comprehensive overview of its primary natural sources, with a focus on its prevalence in Glycine max (soybean), the principal source from which it derives its name. The guide details its occurrence in other plant species and fungi, presents a systematic approach to its extraction and purification from soybeans, and outlines advanced analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge required for the isolation and investigation of this compound.
Introduction to this compound
This compound is a member of the cerebroside class of glycosphingolipids. These molecules are characterized by a ceramide backbone, which consists of a sphingoid base linked to a fatty acid, and a single sugar moiety attached via a glycosidic bond. In the case of this compound, the sugar is glucose, making it a glucocerebroside. Its chemical structure is (2R)-N-[(2S,3R,4E,8E)-1-(β-D-Glucopyranosyloxy)-3-hydroxy-4,8-octadecadien-2-yl]-2-hydroxyhexadecanamide[1]. The unique structural features of this compound, particularly the specific stereochemistry and the nature of the fatty acid and sphingoid base, are critical to its biological activity.
Recent research has highlighted the potential of this compound in various therapeutic areas. For instance, it has been shown to be effective in inhibiting interleukin-1β (IL-1β)-induced monocyte chemoattractant protein-1 (MCP-1) expression and monocyte migration in osteoarthritis synovial fibroblasts, suggesting its potential as an anti-inflammatory agent[2][3]. This has spurred increased interest in its isolation from natural sources for further pharmacological investigation and potential drug development.
Natural Occurrence of this compound
While soybeans are the most well-known source, this compound has been identified in a variety of other organisms, including other plants and even fungi. The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions.
Plant Kingdom
-
Glycine max (Soybean): As the primary source, soybeans contain a complex mixture of lipids, including various cerebrosides. Soyasaponins, another class of compounds in soybeans, have been extensively studied, and quantitative analyses of these have been performed using techniques like HPLC[3][4]. While specific quantitative data for this compound across numerous soybean cultivars is not extensively documented in readily available literature, studies on the overall lipid and saponin content suggest that the concentration of individual glycosphingolipids can be influenced by genetic factors and growing conditions[5]. The total isoflavone content, another class of bioactive compounds in soybeans, has been shown to range from 551.15 to 7584.07 μg/g, indicating significant variability that may also apply to cerebroside content[6].
-
Other Plant Sources: this compound has also been reported in other plant species, indicating a wider distribution than its name might suggest. These include:
-
Albizia kalkora
-
Dioscorea oppositifolia
-
Euphorbia peplus
-
Triticum aestivum (Wheat) - Cerebrosides have been isolated from wheat flour, suggesting it as another potential source[1].
-
Fungal Kingdom
-
Cordyceps militaris: This entomopathogenic fungus, widely used in traditional medicine, has been identified as a notable source of this compound[2][3]. The fruiting bodies of C. militaris contain a variety of bioactive compounds, and studies have confirmed the presence of this compound alongside other cerebrosides. The concentration of various bioactive compounds in C. militaris can be significant, with cordycepin content, for example, reaching up to 0.97% in the fruiting body[7]. While specific quantitative data for this compound in C. militaris is not consistently reported, the presence of this compound in a fungal source opens up possibilities for its production through fermentation.
Summary of Natural Sources and Occurrence
| Source Organism | Kingdom | Part of Organism | Typical Concentration Range |
| Glycine max | Plantae | Seeds (Beans) | Variable, quantitative data for this compound is not widely reported, but total saponin content can range from 2.76 to 42.40 µmol/g in different parts of the seed[3]. |
| Cordyceps militaris | Fungi | Fruiting Body | Not explicitly quantified for this compound, but cordycepin content can be as high as 0.97%[7]. |
| Triticum aestivum | Plantae | Flour (from seeds) | Presence confirmed, but quantitative data is limited[1]. |
| Albizia kalkora | Plantae | Not specified | Presence reported. |
| Dioscorea oppositifolia | Plantae | Not specified | Presence reported. |
| Euphorbia peplus | Plantae | Not specified | Presence reported. |
Table 1: Natural Sources of this compound
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for glycosphingolipid synthesis in plants. This intricate process begins with the formation of the ceramide backbone, which is then glycosylated.
Figure 1: Simplified Biosynthetic Pathway of Glucosylceramides. This diagram illustrates the key enzymatic steps in the formation of the ceramide backbone and its subsequent glycosylation to form glucosylceramides like this compound.
The pathway initiates with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase. Subsequent reduction and acylation steps lead to the formation of dihydroceramide, which is then desaturated to yield ceramide. The final step in the synthesis of this compound involves the transfer of a glucose molecule from UDP-glucose to the ceramide backbone, a reaction mediated by glucosylceramide synthase. This process primarily occurs in the endoplasmic reticulum and Golgi apparatus.
Experimental Protocols: Isolation and Purification of this compound from Glycine max
The isolation of this compound from soybeans is a multi-step process that involves extraction of the total lipid content followed by chromatographic purification to separate the desired cerebroside from other lipids and compounds. The following protocol is a generalized procedure based on established methods for lipid and glycosphingolipid isolation from plant materials[6][8][9][10][11].
Extraction of Total Lipids
The initial step aims to efficiently extract all lipids from the soybean matrix. The choice of solvent is critical to ensure high recovery of amphipathic molecules like cerebrosides.
Methodology:
-
Sample Preparation: Start with high-quality, mature soybean seeds. The seeds should be finely ground into a powder to maximize the surface area for extraction.
-
Defatting: To remove the bulk of neutral lipids (triglycerides), a preliminary extraction with a nonpolar solvent is recommended.
-
Suspend the soybean powder in n-hexane (1:5 w/v).
-
Stir the mixture for 2-4 hours at room temperature.
-
Separate the solid material by filtration or centrifugation.
-
Repeat the hexane extraction two more times to ensure complete removal of nonpolar lipids.
-
Air-dry the defatted soybean powder to remove any residual hexane.
-
-
Total Lipid Extraction:
-
The defatted soybean powder is then extracted with a mixture of chloroform and methanol (2:1, v/v) at a ratio of 1:10 (w/v). This solvent system is effective for extracting a broad range of lipids, including polar glycosphingolipids.
-
The mixture is homogenized and stirred for 12-24 hours at room temperature.
-
The extract is then filtered to remove the solid residue.
-
The filtrate, containing the total lipid extract, is concentrated under reduced pressure using a rotary evaporator.
-
Purification by Column Chromatography
The crude lipid extract is a complex mixture. Column chromatography is a powerful technique for separating compounds based on their polarity. For cerebroside purification, silica gel is a commonly used stationary phase[12].
Methodology:
-
Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a slurry method with a nonpolar solvent like chloroform.
-
Sample Loading: The concentrated crude lipid extract is dissolved in a minimal amount of the initial mobile phase (e.g., chloroform) and carefully loaded onto the top of the silica gel column.
-
Elution: A stepwise gradient of increasing polarity is used to elute the different lipid classes.
-
Step 1 (Nonpolar Lipids): The column is first washed with chloroform to elute any remaining neutral lipids.
-
Step 2 (Glycolipids): The polarity of the mobile phase is gradually increased by adding acetone and then methanol to the chloroform. A typical gradient might be:
-
Chloroform:Acetone (9:1, v/v)
-
Chloroform:Acetone (1:1, v/v)
-
Chloroform:Methanol (9:1, v/v)
-
Chloroform:Methanol (8:2, v/v)
-
Chloroform:Methanol (1:1, v/v)
-
-
Fractions are collected throughout the elution process.
-
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing cerebrosides. A standard of a known cerebroside or a specific staining reagent (e.g., anisaldehyde-sulfuric acid) can be used for visualization.
-
Final Purification: The fractions containing this compound are pooled and may require further purification by a second round of column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Figure 2: Workflow for the Isolation and Purification of this compound. This diagram outlines the major steps involved in obtaining pure this compound from soybean seeds.
Analytical Characterization of this compound
Once isolated, the structural integrity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for both the purification and analytical assessment of this compound. A reversed-phase C18 column is commonly used for the separation of lipids[13][14][15].
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and gradually increasing the organic solvent concentration. A common mobile phase system is a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape[13].
-
Detection: Due to the lack of a strong chromophore, this compound is often detected using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing glycosphingolipids[15].
-
Molecular Ion: In positive ion mode, this compound will typically show a protonated molecule [M+H]⁺ and/or a sodiated adduct [M+Na]⁺.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the molecular ion provides valuable structural information. Key fragmentation patterns include:
-
Loss of the sugar moiety: A neutral loss of the glucose residue (162 Da) is a characteristic fragmentation of glucocerebrosides.
-
Fragmentation of the ceramide backbone: Further fragmentation of the resulting ceramide ion can provide information about the fatty acid and sphingoid base components[7][16]. The analysis of these fragment ions is critical for confirming the identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton of the glucose unit (typically a doublet in the region of 4.2-4.8 ppm), olefinic protons of the sphingoid base, methylene and methyl protons of the fatty acid chain, and protons of the sphingoid backbone.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the glucose moiety (including the anomeric carbon around 100-105 ppm), the carbons of the sphingoid base and fatty acid, and the amide carbonyl carbon. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure of this compound.
Conclusion
This compound is a promising natural product with demonstrated biological activity. This guide has provided a comprehensive overview of its natural sources, with a primary focus on Glycine max, and has detailed the methodologies for its isolation, purification, and characterization. The protocols and analytical parameters described herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this intriguing glycosphingolipid. Further research into the quantitative variation of this compound in different soybean cultivars and other natural sources, as well as the optimization of extraction and purification protocols, will be crucial for advancing its study and potential therapeutic applications.
References
- The 1 H and 13 C-NMR spectroscopic data of 1−3. ResearchGate.
- 1 H and 13 C NMR Spectroscopic Data for Compounds 1−4 (400 MHz and 100... ResearchGate.
- This compound | CAS#:114297-20-0 | Chemsrc.
- HPLC Screening of Phytoestrogens from Soybeans in Conjunction with Chemometric Data Analysis: A Tool for Selecting the Best Raw Materials for Producing Dietary Supplements for Menopausal Health. MDPI.
- Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. ACG Publications.
- Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems. PMC.
- 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100... ResearchGate.
- Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI.
- Trypsin Inhibitor Isolated From Glycine max (Soya Bean) Extraction, Purification, and Characterization. PMC.
- A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry. NIH.
- A semi-pilot-scale procedure for isolating and purifying soybean (Glycine max) lectin. Journal of Agricultural and Food Chemistry.
- Phytochemical profiling of soybean genotypes using GC-MS and UHPLC-DAD/MS. PLOS ONE.
- Compositional study of different soybean (Glycine max L.) varieties by 1H NMR spectroscopy, chromatographic and spectrometric. ScienceDirect.
- Chemical Ingredients of Cordyceps militaris. PMC.
- Extraction and Purification of Lectin from Soybean Seeds (Glycine max). Letters in Applied NanoBioScience.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PMC.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PubMed.
- Extraction and Purification of Lectin from Soybean Seeds (Glycine max). ResearchGate.
- Isolation and quantitative analysis of soybean saponins by high performance liquid chromatography. Virginia Tech.
- Quantitative Phosphoproteomic and Metabonomic Analyses Reveal GmMYB173 Optimizes Flavonoid Metabolism in Soybean under Salt Stress. EMBL-EBI.
- Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity. MDPI.
- HPLC chromatogram of crude extracts from soybean cv 'Clark.' 1 = Quercetin 3-O-α-rhamnopyranosyl-(1→4) - ResearchGate.
- The 1 H and 13 C-NMR spectroscopic data of 1−3. ResearchGate.
- CN102206209B - Method for extracting and separating soybean isoflavone monomer compounds from soybeans - Google Patents.
- Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity. MDPI.
- (PDF) Valorization of Glycine max (Soybean) Seed Waste: Optimization of the Microwave-Assisted Extraction (MAE) and Characterization of Polyphenols from Soybean Meal Using Response Surface Methodology (RSM). ResearchGate.
- Targeted analysis of ceramides and cerebrosides in yellow lupin seeds by reversed-phase liquid chromatography coupled to electrospray ionization and multistage mass spectrometry. PubMed.
- Trypsin Inhibitor Isolated From Glycine max (Soya Bean) Extraction, Purification, and Characterization. PMC.
- Research Article Valorization of Glycine max (Soybean) Seed Waste: Optimization of the Microwave-Assisted Extraction (MAE) and C. Semantic Scholar.
- (PDF) Qualitative variabilities among different soybean (Glycine max (L.) Merrill) varieties. ResearchGate.
- Purification of soybean phosphatidylcholine by silica gel column chromatography. ResearchGate.
- Preparative purification of soybean agglutinin by affinity chromatography and its immobilization for polysaccharide isolation. Semantic Scholar.
- (PDF) Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. ResearchGate.
- Report on the Validation of a DNA Extraction Method for Soybean Seeds. JRC Publications Repository.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. Trypsin Inhibitor Isolated From Glycine max (Soya Bean) Extraction, Purification, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A semi-pilot-scale procedure for isolating and purifying soybean (Glycine max) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cds.ismrm.org [cds.ismrm.org]
Biosynthesis pathway of Soyacerebroside I in plants.
An In-depth Technical Guide to the Biosynthesis of Soyacerebroside I in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a prominent glucosylceramide (GlcCer) found in various plants, including soybeans (Glycine max). As a member of the glycosphingolipid family, it plays a crucial role in the structural integrity of cellular membranes and participates in various signaling pathways. Understanding its biosynthesis is fundamental for research in plant biology, stress response, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multi-stage enzymatic pathway responsible for the synthesis of this compound, from primary metabolites to the final complex lipid. It details the key enzymes, substrates, intermediates, and subcellular localizations involved in the construction of its unique ceramide backbone and subsequent glycosylation. Furthermore, this document outlines established experimental methodologies for the extraction, purification, and structural elucidation of this molecule, providing a valuable resource for researchers in the field.
Introduction: The Structure and Significance of this compound
This compound belongs to the class of neutral glycosphingolipids, which are characterized by a ceramide backbone linked to a carbohydrate moiety.[1][2] The structure of this compound is specifically defined as (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[3] This complex structure can be deconstructed into three core components:
-
A Long-Chain Base (LCB): An 18-carbon di-unsaturated sphingoid base ((4E,8E)-sphinga-4,8-diene).
-
A Fatty Acid (FA): A C16 α-hydroxylated fatty acid (2-hydroxy-hexadecanoic acid).
-
A Sugar Headgroup: A single glucose molecule attached to the C-1 hydroxyl group of the LCB.
Glucosylceramides are the principal glycosphingolipids in plants and are major components of the outer leaflet of the plasma membrane.[2] They are essential for membrane homeostasis, and their precursors, ceramides and LCBs, are potent signaling molecules involved in processes like programmed cell death (PCD).[4][5] The biosynthesis of these molecules is a highly regulated and compartmentalized process, primarily occurring within the membranes of the endoplasmic reticulum (ER) and the Golgi apparatus.[6][7]
The Core Biosynthetic Pathway
The formation of this compound is a convergent pathway that involves the independent synthesis of its LCB and fatty acid components, their subsequent condensation to form a specific ceramide, and a final glycosylation step. The entire process begins in the ER.[7]
Stage 1: Synthesis of the Long-Chain Base (LCB) Backbone
The LCB is the defining structural element of all sphingolipids.[7][8] Its synthesis begins with the condensation of two primary metabolites.
-
Step 1: Condensation of Serine and Palmitoyl-CoA The first committed step in sphingolipid biosynthesis is the condensation of the amino acid L-serine with palmitoyl-CoA. This reaction is catalyzed by Serine Palmitoyltransferase (SPT) , an enzyme localized to the ER membrane.[9][10][11] Plant SPT is a heterodimer composed of LCB1 and LCB2 subunits.[4][12] The product of this reaction is the 18-carbon intermediate, 3-ketosphinganine.[11][13]
-
Step 2: Reduction to Sphinganine The 3-ketosphinganine intermediate is rapidly reduced to sphinganine (dihydrosphingosine, d18:0) by the enzyme 3-ketosphinganine reductase (KSR) .[10][11] This reduction step requires NADPH as a cofactor.[13]
-
Step 3: Hydroxylation and Desaturation Events Sphinganine serves as a precursor that undergoes a series of modifications to produce the specific (4E,8E)-sphinga-4,8-diene base found in this compound. These modifications are critical for the diversity of plant sphingolipids.
-
C4-Hydroxylation: While not present in the final this compound LCB, a key branching point in plant sphingolipid synthesis is the hydroxylation of sphinganine at the C-4 position by sphingoid base hydroxylases (SBHs) to form phytosphingosine (t18:0).[10][12][14] This highlights the pathway's capacity to generate diverse LCBs.
-
Δ4 and Δ8 Desaturation: To achieve the di-unsaturated LCB of this compound, sequential desaturation is required. Plants possess sphingolipid-Δ4(E)-desaturase and sphingolipid-Δ8(E/Z)-desaturase enzymes that introduce double bonds into the LCB backbone.[10][12] These enzymes act on the LCB portion of a ceramide molecule to yield the final unsaturated structure.
-
Stage 2: Synthesis and Modification of the Fatty Acid
Concurrently with LCB synthesis, the C16 α-hydroxylated fatty acid component is prepared.
-
Step 1: Fatty Acid Synthesis The initial C16:0 fatty acid, palmitic acid, is synthesized de novo in the plastids and exported to the cytosol, where it is activated to palmitoyl-CoA.[9] Very-long-chain fatty acids (VLCFAs), which are also common in plant ceramides, are produced from these precursors by Fatty Acid Elongase (FAE) complexes in the ER.[9][15]
-
Step 2: α-Hydroxylation For this compound, the C16 fatty acid must be hydroxylated at the alpha-carbon (C-2). This reaction is catalyzed by a fatty acyl α-hydroxylase , a type of dioxygenase.[12][16][17] The mechanism involves the formation of a 2(R)-hydroperoxy fatty acid intermediate, which is subsequently converted to the 2(R)-hydroxy fatty acid.[16][17] This hydroxylation step can be regulated by interactions with cytochrome-b5.[12]
Stage 3: Ceramide Formation and Final Glycosylation
The final stages involve the assembly of the ceramide and the addition of the glucose headgroup.
-
Step 1: Ceramide Synthesis The fully modified LCB and the 2-hydroxy fatty acyl-CoA are joined via an amide linkage. This crucial step is catalyzed by Ceramide Synthase (CerS) .[5][9] In plants like Arabidopsis, there are three main ceramide synthases (LOH1, LOH2, LOH3) with differing specificities for LCBs and fatty acid chain lengths.[5][9] This reaction occurs in the ER, resulting in the formation of the specific ceramide precursor to this compound.[6][7]
-
Step 2: Glucosylation of Ceramide The terminal step in the biosynthesis of this compound is the transfer of a glucose molecule from an activated sugar donor, UDP-glucose, to the C-1 hydroxyl group of the ceramide backbone.[2][18] This reaction is catalyzed by Glucosylceramide Synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase.[18][19] Plant GCS is an ER-localized enzyme that completes the synthesis, yielding the final this compound molecule.[5][19]
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key stages and workflows discussed.
Overall Biosynthesis of this compound
Caption: Convergent biosynthesis pathway of this compound in the ER.
Experimental Workflow for Analysis
Caption: General experimental workflow for cerebroside isolation and analysis.
Key Enzyme Parameters
Quantitative analysis of the enzymes in the sphingolipid pathway provides critical insights into reaction kinetics and regulation. While data for every enzyme across all plant species is not exhaustive, studies on model systems offer valuable benchmarks.
| Enzyme | Source System | Substrate | Apparent K_m | Optimal pH | Optimal Temp. | Cofactor | Reference |
| Serine Palmitoyltransferase (SPT) | Squash fruit microsomes | L-Serine | ~1.8 mM | 7.6 | 36-40°C | Pyridoxal 5'-phosphate | [13] |
| Serine Palmitoyltransferase (SPT) | Squash fruit microsomes | Palmitoyl-CoA | ~200 µM | 7.6 | 36-40°C | Pyridoxal 5'-phosphate | [13] |
Experimental Protocols
The validation and study of the this compound pathway rely on robust biochemical methods for its extraction, purification, and characterization.
Protocol 1: Extraction and Purification of Plant Cerebrosides
This protocol is a generalized method based on standard lipid extraction and chromatographic techniques.[1][20]
Objective: To isolate a cerebroside-enriched fraction from plant tissue.
Materials:
-
Plant tissue (e.g., lyophilized soybean powder)
-
Chloroform, Methanol, Isopropanol, Hexane, Ethyl acetate
-
0.1 M Potassium hydroxide (KOH) in methanol
-
Silica gel for column chromatography or High-Performance Thin-Layer Chromatography (HPTLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[20]
Methodology:
-
Homogenization and Extraction: a. Homogenize 10g of lyophilized plant tissue in a chloroform:methanol mixture (1:2, v/v). b. Sonicate the mixture for 30 minutes and then centrifuge to pellet solid debris. c. Collect the supernatant (crude lipid extract). Repeat the extraction on the pellet and combine the supernatants.
-
Saponification (Glycerolipid Removal): a. To the crude extract, add methanolic KOH to a final concentration of 0.05 M. b. Incubate at 40°C for 2 hours to hydrolyze glycerolipids (e.g., triglycerides, phospholipids), which are more abundant and can interfere with cerebroside analysis.[20] c. Neutralize the reaction with acetic acid and dry the extract under a stream of nitrogen.
-
Chromatographic Purification: a. Resuspend the dried, saponified extract in a small volume of chloroform:methanol (95:5, v/v). b. Apply the sample to a silica gel column pre-equilibrated with hexane. c. Elute lipids with a stepwise gradient of increasing polarity, for example:
- Hexane (to elute non-polar lipids)
- Hexane:Ethyl acetate mixtures
- Chloroform:Methanol mixtures (cerebrosides typically elute in polar fractions like 9:1 or 4:1 chloroform:methanol). d. Collect fractions and analyze by HPTLC, staining with a reagent like primuline to visualize lipid spots. Pool fractions containing compounds that co-migrate with authentic cerebroside standards.
-
HPLC-Based Final Purification: a. For high-purity samples, subject the enriched fraction to normal-phase HPLC.[20] b. Use a silica column with a gradient of solvents such as hexane/isopropanol/water. c. Monitor the elution using an ELSD, which is suitable for non-chromophoric lipids like cerebrosides.[20] Collect the peaks corresponding to cerebrosides.
Protocol 2: Structural Analysis by Mass Spectrometry
Objective: To confirm the molecular weight and structure of isolated this compound.
Methodology:
-
Sample Preparation: Dissolve the purified cerebroside fraction in a suitable solvent (e.g., methanol or chloroform:methanol).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions with minimal fragmentation.[1][21][22]
-
Full Scan Mass Spectrometry (MS1): a. Acquire a full scan mass spectrum in positive ion mode. b. Look for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₄₀H₇₅NO₉, MW = 714.0 g/mol ), the [M+H]⁺ ion would appear at m/z 715.0.[3]
-
Tandem Mass Spectrometry (MS/MS): a. Select the parent ion (e.g., m/z 715.0) for collision-induced dissociation (CID). b. Analyze the resulting fragment ions. Key fragmentation patterns for glucosylceramides include:
- A neutral loss of the glucose headgroup (162 Da), resulting in a fragment corresponding to the ceramide backbone.
- Fragmentation across the ceramide backbone, yielding ions that are diagnostic of the specific LCB and fatty acid moieties.[21][22] This allows for confirmation of the C16 hydroxylated fatty acid and the C18 di-unsaturated LCB.
Conclusion and Future Perspectives
The biosynthesis of this compound is a sophisticated and highly coordinated process, involving a cascade of enzymatic reactions primarily localized to the endoplasmic reticulum. The pathway's modularity, allowing for various combinations of LCBs and fatty acids, gives rise to the vast diversity of sphingolipids observed in plants.[12] While the core enzymatic steps have been elucidated, significant questions remain regarding the precise regulation of this pathway, the mechanisms of intracellular transport, and the specific roles of different cerebroside species in mediating plant responses to environmental stress.[23] Future research, combining advanced lipidomics, genetics, and cell biology, will be essential to fully unravel the intricate network governing sphingolipid homeostasis and function, potentially unlocking new avenues for crop improvement and the development of bioactive compounds.
References
- Sperling, P., & Heinz, E. (2009). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Advances in Experimental Medicine and Biology, 688, 249-63.
- Lynch, D. V. (1993). Sphingolipid Long-Chain Base Synthesis in Plants (Characterization of Serine Palmitoyltransferase Activity in Squash Fruit Microsomes). Plant Physiology, 103(4), 1329–1336.
- Toldsepp, E., et al. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 23(23), 15203. [Link]
- Park, W. J., & Park, J. W. (2019). Full article: Biosynthesis of Long Chain Base in Sphingolipids in animals, Plants and Fungi. Future Science OA, 6(1), FSO434. [Link]
- Berkey, R., et al. (2012). The major steps of sphingolipid metabolism in plants. De novo ceramide...
- Park, W. J., & Park, J. W. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Future Science OA, 6(1), FSO434. [Link]
- Liu, Y., et al. (2021). Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives. The Plant Cell, 33(10), 3231-3251. [Link]
- Park, W. J., & Park, J. W. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Future Science OA, 6(1). [Link]
- Sperling, P., & Heinz, E. (2010). Biosynthesis of sphingolipids in plants (and some of their functions). Advances in Experimental Medicine and Biology, 688, 249-263. [Link]
- Lynch, D. V. (2000). Enzymes of Sphingolipid Metabolism in Plants. Methods in Enzymology, 311, 130-149. [Link]
- Woltering, E. J., et al. (2012). Schematic representation of sphingolipid biosynthesis in plants. Some...
- Napier, J. A., et al. (2020). Diversity in sphingolipid metabolism across land plants. Journal of Experimental Botany, 71(16), 4735–4744. [Link]
- Hamberg, M., et al. (1999). alpha-oxidation of fatty acids in higher plants. Identification of a pathogen-inducible oxygenase (piox) as an alpha-dioxygenase and biosynthesis of 2-hydroperoxylinolenic acid. The Journal of Biological Chemistry, 274(35), 24503-24513. [Link]
- Leipelt, M., et al. (2001). Glucosylceramide synthases, a gene family responsible for the biosynthesis of glucosphingolipids in animals, plants, and fungi. The Journal of Biological Chemistry, 276(36), 33621-33629. [Link]
- Holthuis, J. C., & Pomorski, T. (2001). Pathways of ceramide synthesis.
- Sun, Y., et al. (2021). In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry. Analytical Chemistry, 93(4), 2535-2542. [Link]
- Jones, P., & Vogt, T. (2001). Glycosyltransferases in plant natural product synthesis: characterization of a supergene family. Planta, 213(2), 164-174. [Link]
- Hamberg, M., et al. (1999). α-Oxidation of Fatty Acids in Higher Plants.
- Sustainability. (n.d.). Ceramide Synthesis. [Link]
- Warnecke, D. C., & Heinz, E. (2003). Recently discovered functions of glucosylceramides in plants and fungi.
- Tharayil, A., et al. (2023). Plant glycosyltransferases for expanding bioactive glycoside diversity. Natural Product Reports, 40, 520-539. [Link]
- Dr. Meena Nagawanshi. (2020, November 27). Alpha Oxidation of Fatty Acids, M.Sc. Final (Botany). YouTube. [Link]
- He, B., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620. [Link]
- He, B., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620. [Link]
- Li, M., et al. (2023).
- Brodhun, F., et al. (2023). Beyond Autoxidation and Lipoxygenases: Fatty Acid Oxidation Products in Plant Oils. Journal of Agricultural and Food Chemistry, 71(37), 13801-13811. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Domergue, F., et al. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 24(1), 1. [Link]
- Kashima, M., et al. (2002). Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Oleo Science, 51(5), 335-342. [Link]
- Lim, E. K., & Bowles, D. J. (2004). A class of plant glycosyltransferases involved in cellular homeostasis. The Plant Journal, 37(2), 229-240. [Link]
- Rodrigues, J., et al. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2, 260. [Link]
- Rodrigues, J., et al. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2. [Link]
- Wikipedia. (n.d.). Cerebroside. [Link]
- Yoshikawa, M., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- Warnecke, D. C., & Heinz, E. (2003). Recently discovered functions of glucosylceramides in plants and fungi. Cellular and Molecular Life Sciences, 60(5), 819-842. [Link]
- Saucedo-Garcia, M., et al. (2015). Sphingolipids: towards an integrated view of metabolism during the plant stress response. Cell Stress & Chaperones, 20(4), 555-568. [Link]
- Markham, J. E., et al. (2013). Sphingolipid Biosynthesis. The Arabidopsis Book, 11, e0164. [Link]
- Kolter, T. (2019). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Biological Chemistry, 400(12), 1531-1554. [Link]
Sources
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sphingolipids: towards an integrated view of metabolism during the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses [mdpi.com]
- 10. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipid Biosynthesis [plantsphingolipid.org]
- 12. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sphingolipid Long-Chain Base Synthesis in Plants (Characterization of Serine Palmitoyltransferase Activity in Squash Fruit Microsomes) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alpha-oxidation of fatty acids in higher plants. Identification of a pathogen-inducible oxygenase (piox) as an alpha-dioxygenase and biosynthesis of 2-hydroperoxylinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucosylceramide synthases, a gene family responsible for the biosynthesis of glucosphingolipids in animals, plants, and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]
- 21. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Structural Analysis of Fungal Cerebrosides [frontiersin.org]
- 23. Biosynthesis of sphingolipids in plants (and some of their functions) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Soyacerebroside I: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soyacerebroside I is a glycosphingolipid found in soybeans (Glycine max), a member of the diverse family of cerebrosides that are integral components of cellular membranes in plants and animals.[1] These molecules, consisting of a ceramide backbone linked to a single sugar moiety, play crucial roles in cellular recognition, signaling, and membrane stability.[2] this compound, in particular, has garnered significant scientific interest for its potential therapeutic properties, most notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its isolation and structural elucidation, and an exploration of its biological activities and potential applications in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and application in biological assays.
Physical Properties
This compound is a white, solid compound at room temperature. Its amphipathic nature, stemming from the hydrophilic glucose head and the lipophilic ceramide tail, dictates its solubility and aggregation behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₇₅NO₉ | [3] |
| Molecular Weight | 714.0 g/mol | [3] |
| Melting Point | 192-197 °C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in pyridine; limited solubility in methanol, ethanol, and chloroform; soluble in DMSO. | [4][5] |
| Optical Rotation | Data not available in the searched sources. |
Note on Solubility: Due to its amphipathic character, this compound exhibits limited solubility in many common organic solvents. Pyridine is a suitable solvent for this compound. For biological assays, Dimethyl sulfoxide (DMSO) is often employed as a solvent, though care must be taken regarding its concentration due to potential cellular toxicity.[4][5]
Chemical Properties
The chemical structure of this compound is characterized by a D-glucose molecule attached via a β-glycosidic linkage to a ceramide moiety. The ceramide consists of a long-chain sphingoid base and an N-acylated fatty acid.
IUPAC Name: (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide[3]
Chemical Structure:
Caption: Simplified 2D representation of the this compound structure.
Reactivity and Stability: The chemical reactivity of this compound is primarily associated with the functional groups present in its structure: the hydroxyl groups of the glucose and ceramide moieties, the amide linkage, and the double bonds in the sphingoid base.
-
Hydrolysis: The glycosidic bond is susceptible to acid-catalyzed hydrolysis, which would cleave the glucose molecule from the ceramide. The amide linkage can be hydrolyzed under strong acidic or basic conditions, breaking the bond between the fatty acid and the sphingoid base. Glycosylceramides have shown good stability under mild acidic conditions (pH 2-6.5) at 50°C, but degradation increases at higher temperatures and more extreme pH.[6][7]
-
Hydrogen Bonding: The numerous hydroxyl and amide groups allow this compound to participate in extensive intermolecular hydrogen bonding. This contributes to its relatively high melting point and its ability to form stable structures within lipid bilayers.
-
Oxidation: The double bonds in the sphingoid base are potential sites for oxidation, which could be a consideration for long-term storage and formulation.
Isolation and Purification of this compound
The extraction and purification of this compound from soybeans is a multi-step process that leverages its solubility properties to separate it from other lipids and cellular components.
Experimental Protocol: Extraction and Purification
This protocol outlines a general procedure for the isolation of cerebrosides from soybeans. Optimization may be required based on the specific starting material and desired purity.
1. Preparation of Soybean Material: a. Start with dried soybeans. b. Grind the soybeans into a fine powder to increase the surface area for efficient extraction.
2. Extraction of Crude Lipids: a. The powdered soybean material is extracted with a chloroform:methanol mixture (e.g., 2:1 or 1:1 v/v). This is a standard method for extracting a broad range of lipids. b. The mixture is stirred or agitated for several hours to ensure complete extraction. c. The solid material is removed by filtration or centrifugation, and the solvent containing the lipid extract is collected.
3. Partitioning to Remove Water-Soluble Impurities: a. The crude lipid extract is washed with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities. b. The mixture is allowed to separate into two phases: an upper aqueous phase and a lower organic phase containing the lipids. c. The lower organic phase is collected and the solvent is evaporated under reduced pressure to yield the total lipid extract.
4. Initial Purification by Solvent Fractionation: a. The total lipid extract is dissolved in a minimal amount of a low-polarity organic solvent and then precipitated by adding a large volume of a more polar solvent, such as acetone. Cerebrosides are generally insoluble in cold acetone, which allows for their separation from more soluble lipids like triglycerides and phospholipids. b. The precipitate, enriched in cerebrosides, is collected by centrifugation.
5. Column Chromatography for Final Purification: a. The cerebroside-enriched fraction is further purified using silica gel column chromatography. b. The sample is dissolved in a small volume of the initial mobile phase (e.g., chloroform) and loaded onto a silica gel column. c. The column is eluted with a gradient of increasing polarity, typically a chloroform:methanol mixture. The polarity is gradually increased by increasing the proportion of methanol. d. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. e. Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the final product.
Caption: Workflow for the extraction and purification of this compound.
Structural Elucidation
The definitive identification and structural characterization of this compound rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Structural Elucidation
1. Thin Layer Chromatography (TLC): a. Purpose: To assess the purity of the isolated compound and compare its migration with known standards. b. Stationary Phase: Silica gel 60 TLC plates.[8] c. Mobile Phase: A common solvent system for cerebrosides is chloroform:methanol:water in various ratios (e.g., 65:25:4, v/v/v). For separating glucosyl- and galactosylceramides, a borate-impregnated silica gel plate with a chloroform-methanol-water-ammonium hydroxide developing system can be used.[9] d. Visualization: The spots can be visualized by spraying with a reagent such as orcinol-sulfuric acid and heating.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Purpose: To determine the detailed covalent structure and stereochemistry of the molecule. b. Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent. A mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) with a small amount of D₂O are commonly used for cerebrosides.[4] c. NMR Experiments:
- ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton of the β-glucose typically appears as a doublet around δ 4.5 ppm with a coupling constant (J) of approximately 8 Hz.
- ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The anomeric carbon of the β-glucose is typically found around δ 104 ppm.[10]
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the proton networks in the glucose and ceramide moieties.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the glucose unit to the ceramide and the fatty acid to the sphingoid base. d. Data Interpretation: The chemical shifts and coupling constants are compared with literature values for similar compounds to confirm the structure of this compound, including the stereochemistry of the glycosidic linkage and the chiral centers in the ceramide.
3. Mass Spectrometry (MS): a. Purpose: To determine the molecular weight and obtain structural information through fragmentation analysis. b. Sample Preparation: The sample is dissolved in a suitable solvent, such as a chloroform:methanol mixture, and may be infused directly into the mass spectrometer or analyzed via liquid chromatography-mass spectrometry (LC-MS). c. Ionization Method: Electrospray ionization (ESI) is commonly used for cerebrosides, typically in the positive ion mode to generate protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.[11] d. Tandem Mass Spectrometry (MS/MS):
- The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID).
- Fragmentation Pattern: A key fragmentation is the neutral loss of the glucose moiety (162 Da), resulting in a product ion corresponding to the ceramide.[11] Further fragmentation of the ceramide ion provides information on the structure of the sphingoid base and the fatty acyl chain. The specific fragmentation pattern can help to confirm the chain lengths and the presence of hydroxyl groups and double bonds.[11][12]
start [label="Purified this compound"];
tlc [label="Purity Assessment (TLC)"];
nmr [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC)"];
ms [label="Mass Spectrometry\n(ESI-MS/MS)"];
structure_confirmation [label="Structure Confirmation"];
start -> tlc;
start -> nmr;
start -> ms;
tlc -> structure_confirmation;
nmr -> structure_confirmation;
ms -> structure_confirmation;
}
Caption: Workflow for the structural elucidation of this compound.
Biological Activity and Potential Applications
This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for the development of new therapeutic agents.
Anti-inflammatory Mechanism of Action
Research has shown that this compound can suppress inflammation in the context of osteoarthritis. Its mechanism of action involves the modulation of key signaling pathways:
-
Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1): this compound has been shown to inhibit the expression of MCP-1, a chemokine that plays a crucial role in recruiting monocytes (which can differentiate into macrophages) to sites of inflammation. By reducing MCP-1 levels, this compound can attenuate the inflammatory response.
-
Modulation of AMPK and AKT Signaling Pathways: The anti-inflammatory effects of this compound are mediated through the inhibition of the AMP-activated protein kinase (AMPK) and protein kinase B (AKT) signaling pathways. This inhibition leads to the upregulation of microRNA-432 (miR-432), which in turn contributes to the suppression of inflammatory processes.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Potential Therapeutic Applications
The ability of this compound to mitigate inflammation suggests its potential use in the treatment of various inflammatory conditions. Its demonstrated efficacy in preclinical models of osteoarthritis indicates that it could be a valuable lead compound for the development of novel therapies for this debilitating joint disease. Further research is warranted to explore its therapeutic potential in other inflammatory disorders and to evaluate its safety and efficacy in clinical settings.
Conclusion
This compound is a fascinating glycosphingolipid with well-defined physicochemical properties and promising biological activities. This technical guide has provided a detailed overview of its characteristics, along with robust methodologies for its isolation, purification, and structural elucidation. The elucidation of its anti-inflammatory mechanism of action opens up exciting avenues for future research and development in the field of therapeutics for inflammatory diseases. As our understanding of the multifaceted roles of cerebrosides in biology continues to grow, compounds like this compound will undoubtedly remain at the forefront of scientific investigation.
References
- Structural Analysis of Fungal Cerebrosides. (2011). PMC.
- High-Performance Chromatographic Separation of Cerebrosides. (2017). PubMed.
- Thin Layer Chromatography. (n.d.). Virtual Amrita Laboratories.
- Specific rotation. (n.d.). Wikipedia.
- Separation of gluco and galactocerebroside by means of borate thin-layer chromatography. (1966). Journal of Lipid Research.
- Thin-layer chromatography (TLC) of glycolipids. (2021). Glycoscience Protocols.
- In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry. (n.d.). NIH.
- This compound. (n.d.). PubChem.
- Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). MDPI.
- Thin Layer Chromatography of Brain Gangliosides. (n.d.). Immersive Training in the Glycosciences.
- A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry. (n.d.). KoreaScience.
- Sphingolipid Δ4-desaturation is an important metabolic step for glycosylceramide formation in Physcomitrium patens. (2021). PMC.
- Carbon 13 NMR spectroscopy of a cerebroside. Proof of the beta-pyranosyl structure of D-glucosylceramide. (1979). Journal of Biological Chemistry.
- Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube.
- Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry.
- Ceramides in phospholipid membranes: effects on bilayer stability and transition to nonlamellar phases. (n.d.). PMC.
- Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide). (n.d.). PubMed.
- Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (2024). NIH.
- Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III). (n.d.). PubMed Central.
- Rotational spectrum and molecular properties of pyridine...xenon. (2008). PubMed.
- Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. (2014). ResearchGate.
- Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. (n.d.). Science and Education Publishing.
- Pyridine. (n.d.). PubChem.
Sources
- 1. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 2. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Soyacerebroside I molecular formula and weight.
An In-Depth Technical Guide to Soyacerebroside I
Authored by a Senior Application Scientist
Abstract
This compound, a prominent glycosphingolipid first isolated from soybean (Glycine max), has emerged as a molecule of significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, physicochemical properties, and diverse biological activities. We will explore its potent anti-inflammatory, immunomodulatory, and enzyme-inhibitory functions, underpinned by mechanistic insights. Furthermore, this document outlines robust, field-proven experimental protocols for the extraction, isolation, and functional analysis of this compound, designed to ensure reproducibility and scientific rigor. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies for harnessing the therapeutic potential of this complex sphingolipid.
Introduction to Glycosphingolipids and Cerebrosides
Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety.[1] They are essential structural components of eukaryotic cell membranes, where they play critical roles in cell-cell recognition, signal transduction, and modulation of membrane protein function.[1] Cerebrosides represent the simplest form of GSLs, containing a single monosaccharide unit (typically glucose or galactose) attached to the ceramide. Their amphipathic nature allows them to integrate into the lipid bilayer, with the hydrophobic ceramide portion anchored in the membrane and the hydrophilic sugar moiety extending into the extracellular space.
This compound is a D-glucosyl-N-acylsphingosine, a specific type of cerebroside that has garnered attention for its notable biological activities.[2][3][4] Initially identified in soybean, its presence has since been reported in other natural sources, including the medicinal fungus Cordyceps militaris.[5][6][7]
This compound: A Detailed Molecular Profile
A thorough understanding of a compound's chemical and physical properties is fundamental to its study and application in research and development.
Chemical Identity and Molecular Structure
The foundational characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C40H75NO9 | [2][8][9] |
| Molecular Weight | 714.0 g/mol (also reported as 714.02 g/mol ) | [2][8][9][10][11][12] |
| CAS Number | 114297-20-0 | [2][10] |
| IUPAC Name | 2-hydroxy-N-[(4Z,8Z)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | [8] |
| Synonyms | Soya-cerebroside I, Cerebroside B1a | [3] |
The structure of this compound consists of a sphingoid base with two double bonds, an N-acyl chain (hexadecanamide), and a glucose molecule attached via a β-glycosidic linkage. This specific configuration is crucial for its biological function and interaction with cellular targets.
Physicochemical Properties
The physical and chemical behaviors of this compound dictate its handling, formulation, and bioavailability.
| Property | Value | Source |
| Physical State | Solid | [8] |
| Melting Point | 192-197 °C | [3][8] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [10] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 12.89 ± 0.70 | [3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities that position it as a promising candidate for therapeutic development.
Anti-inflammatory and Immunomodulatory Effects
A significant body of research highlights the anti-inflammatory properties of this compound. It has been shown to inhibit the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7][10] This inhibitory action is critical as iNOS and COX-2 are central to the inflammatory cascade.
Furthermore, Soyacerebrosides I and II have demonstrated the ability to modulate the cellular immune response by inhibiting the secretion of interleukin-18 (IL-18) in human peripheral blood mononuclear cells (PBMCs).[10] In the context of osteoarthritis (OA), this compound has been shown to suppress the migration of monocytes and prevent cartilage degradation by reducing the expression of monocyte chemoattractant protein-1 (MCP-1).[6][7] This suggests a novel therapeutic strategy for managing inflammatory conditions like OA.[6]
Caption: Anti-inflammatory mechanism of this compound.
Enzyme Inhibition
This compound demonstrates potent inhibitory activity against tyrosinase.[10][12] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for skin-lightening applications. The ability of this compound to inhibit this enzyme suggests its potential use as a depigmenting agent.
Experimental Protocols
The following section provides validated, step-by-step methodologies for the study of this compound. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Extraction and Isolation of this compound from Soybean
This protocol is based on established methods for isolating glycosphingolipids from natural sources.[5] The choice of solvents and chromatographic steps is critical for achieving high purity.
Step 1: Defatting and Extraction
-
Grind dried soybean seeds to a fine powder.
-
Perform a preliminary extraction with hexane to remove nonpolar lipids (defatting). Discard the hexane fraction.
-
Extract the defatted material exhaustively with a chloroform:methanol (2:1, v/v) mixture at room temperature. This solvent system is optimal for solubilizing amphipathic molecules like cerebrosides.
-
Pool the extracts and concentrate under reduced pressure using a rotary evaporator.
Step 2: Solvent Partitioning
-
Resuspend the crude extract in a biphasic system of chloroform:methanol:water (8:4:3, v/v/v).
-
Allow the phases to separate. The upper aqueous phase will contain highly polar compounds (e.g., simple sugars, salts), while the lower organic phase will contain the lipids, including cerebrosides.
-
Collect the lower organic phase and dry it completely.
Step 3: Chromatographic Purification
-
Subject the dried lipid extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform to chloroform:methanol 1:1). The gradient is crucial for separating lipids based on polarity. Cerebrosides, being more polar than simple lipids but less polar than phospholipids, will elute in specific fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and a specific stain for glycolipids (e.g., orcinol-sulfuric acid reagent).
-
Pool the fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient.
Caption: Workflow for this compound extraction.
In Vitro Assay for Anti-inflammatory Activity
This protocol describes the assessment of this compound's ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Step 1: Cell Culture and Seeding
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Step 2: Treatment
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
Step 3: Nitric Oxide Measurement (Griess Assay)
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve. A reduction in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Step 4: Cell Viability Assay (Self-Validation)
-
To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel cell viability assay (e.g., MTT or PrestoBlue) on the treated cells.
-
The results should confirm that this compound does not significantly reduce cell viability at the concentrations tested. This step is crucial for validating that the observed effect is a specific inhibitory action on inflammatory pathways.
Conclusion and Future Directions
This compound is a multifaceted glycosphingolipid with significant, well-documented biological activities. Its anti-inflammatory, immunomodulatory, and enzyme-inhibitory properties make it a compelling lead compound for the development of new therapeutics and cosmeceuticals. The protocols detailed in this guide provide a robust framework for its further investigation. Future research should focus on elucidating the precise molecular targets of this compound, exploring its in vivo efficacy in various disease models, and optimizing its structure for enhanced potency and bioavailability.
References
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11104507, this compound.
- Chemsrc. (n.d.). This compound.
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8.
- Kim, S., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205.
- Shibuya, H., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938.
- Kim, S., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205.
- Menshova, R. V., et al. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 18(12), 601.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. soya-cerebroside I CAS#: 114297-20-0 [amp.chemicalbook.com]
- 4. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 5. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS:114297-20-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. This compound | CAS#:114297-20-0 | Chemsrc [chemsrc.com]
- 12. This compound | Natural product | Ionophoretic | Ca2+ | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Biological Activity of Soyacerebroside I
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of Soyacerebroside I, a glycosphingolipid with emerging therapeutic potential. Drawing from peer-reviewed literature, this document details the compound's anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects, supported by in-depth methodological insights and mechanistic analyses.
Introduction to this compound: A Glycosphingolipid of Interest
This compound is a naturally occurring glycosphingolipid, a class of lipids that are integral components of cell membranes and are involved in various cellular processes, including signal transduction and cell recognition.[1] Structurally, it is a D-glucosyl-N-acylsphingosine.[2][3] While initially isolated from soybeans (Glycine max), this compound has also been identified in other natural sources, notably the medicinal fungus Cordyceps militaris.[4][5][6][7] This distribution across different kingdoms suggests a conserved biological role and has spurred interest in its pharmacological properties.
Part 1: Anti-inflammatory Activity: Mechanisms and Therapeutic Implications
The most extensively studied biological activity of this compound is its potent anti-inflammatory effect.[4][5][8] This has positioned it as a promising candidate for the development of novel therapeutics for inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[8][9][10]
Inhibition of Pro-inflammatory Mediators
This compound has been shown to inhibit the production of key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4][5] Furthermore, it has been demonstrated to reduce the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), in human rheumatoid arthritis synovial fibroblasts.[8][10]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of critical intracellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] this compound has been shown to inhibit the activation of the NF-κB signaling pathway, thereby preventing the transcription of numerous pro-inflammatory genes.[8]
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, and the activator protein-1 (AP-1) transcription factor are also crucial in mediating inflammatory responses. This compound exerts its anti-inflammatory effects by inhibiting the ERK and AP-1 signaling pathways.[8][10]
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity of this compound
This protocol outlines the key steps to evaluate the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 macrophages.
1. Cell Culture and Treatment:
- Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells in 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Determine the NO concentration using the Griess reagent assay, measuring the absorbance at 540 nm.
3. Cytokine Quantification (ELISA):
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS, COX-2, p-ERK, and NF-κB:
- Lyse the cells and determine the protein concentration using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-ERK, total ERK, and NF-κB p65 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. AP-1 Luciferase Reporter Assay:
- Transfect cells with a reporter plasmid containing AP-1 response elements upstream of a luciferase gene.
- Treat the cells with this compound and an AP-1 activator (e.g., PMA).
- Measure luciferase activity using a luminometer to determine the effect of this compound on AP-1 transcriptional activity.
Data Presentation: Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |
| iNOS expression | RAW264.7 | LPS | Inhibition | [4][5] |
| COX-2 expression | RAW264.7 | LPS | Inhibition | [4][5] |
| IL-1β production | RASFs | - | Inhibition | [8] |
| IL-6 production | RASFs | - | Inhibition | [8] |
| IL-8 production | RASFs | - | Inhibition | [8] |
| ERK signaling | RASFs | - | Inhibition | [8] |
| NF-κB signaling | RASFs | - | Inhibition | [8] |
| AP-1 signaling | RASFs | - | Inhibition | [8] |
RASFs: Rheumatoid Arthritis Synovial Fibroblasts
Visualization of Signaling Pathways
Caption: this compound inhibits inflammatory responses by targeting key signaling pathways.
Part 2: Anticancer Potential: Emerging Evidence
While the anticancer activity of soybeans is well-documented, research specifically on this compound is in its nascent stages.[11] Preliminary evidence suggests a potential role for this compound in cancer therapy, warranting further investigation.
Cytotoxic Effects on Cancer Cell Lines
The evaluation of this compound's cytotoxicity against various cancer cell lines is a critical first step. Standard assays like the MTT assay can be employed to determine the half-maximal inhibitory concentration (IC50) and assess its potential as an antiproliferative agent.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
1. Cell Seeding:
- Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until formazan crystals are formed.
4. Solubilization and Absorbance Measurement:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Part 3: Neuroprotective and Hepatoprotective Activities: A Frontier of Research
The potential neuroprotective and hepatoprotective effects of this compound are emerging areas of interest, largely extrapolated from studies on related compounds and extracts.
Neuroprotective Potential
Studies on soy isoflavones have demonstrated neuroprotective effects, suggesting that other soybean-derived compounds like this compound may also possess such properties.[12] The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system.[13]
Experimental Workflow: Investigating Neuroprotective Effects of this compound
Caption: A workflow for evaluating the neuroprotective potential of this compound.
Hepatoprotective Effects
The liver is a primary site for detoxification and is susceptible to damage from various toxins. Some cerebrosides have shown hepatoprotective activity.[14] Investigating the potential of this compound to protect liver cells from damage is a promising research avenue.
Experimental Protocol: In Vivo Hepatoprotection Study (CCl₄-Induced Liver Injury Model)
1. Animal Model:
- Use male BALB/c mice (6-8 weeks old).
- Acclimatize the animals for one week before the experiment.
2. Treatment Groups:
- Group 1 (Control): Vehicle (e.g., olive oil).
- Group 2 (CCl₄ only): Single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) diluted in olive oil.
- Group 3 (this compound + CCl₄): Pre-treatment with this compound (various doses) orally for 7 days, followed by a single i.p. injection of CCl₄.
- Group 4 (Silymarin + CCl₄): Pre-treatment with silymarin (positive control) orally for 7 days, followed by a single i.p. injection of CCl₄.
3. Induction of Liver Injury:
- On day 7, administer CCl₄ to the respective groups.
4. Sample Collection:
- 24 hours after CCl₄ injection, collect blood via cardiac puncture for serum analysis.
- Euthanize the animals and collect liver tissues for histopathology and biochemical analysis.
5. Biochemical Analysis:
- Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Homogenize liver tissue to measure levels of oxidative stress markers (e.g., MDA, GSH) and antioxidant enzymes (e.g., SOD, CAT).
6. Histopathological Examination:
- Fix liver tissues in 10% formalin, embed in paraffin, and section.
- Stain the sections with hematoxylin and eosin (H&E) to evaluate liver morphology and the extent of necrosis and inflammation.
Part 4: Isolation and Purification of this compound
The ability to obtain high-purity this compound is crucial for accurate biological activity studies. The following is a generalized workflow for its isolation from soybeans.
Experimental Workflow: Isolation and Purification of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Conclusion
This compound has demonstrated significant biological activities, most notably its potent anti-inflammatory effects mediated through the inhibition of key signaling pathways. Its potential as an anticancer, neuroprotective, and hepatoprotective agent is an exciting and evolving area of research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this promising natural compound. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a range of human diseases.
References
- Chiu, C. P., et al. (2016). Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris. Journal of Agricultural and Food Chemistry, 64(10), 2103-2109. [Link]
- Liu, S. C., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 896-904. [Link]
- Chiu, C. P., et al. (2016).
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
- PubChem. (n.d.). This compound.
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I.
- Liu, S. C., et al. (2020).
- PubChem. (n.d.). (+)-Soyacerebroside I.
- European Bioinformatics Institute. (n.d.). This compound. ChEBI. [Link]
- Jang, Y. P., et al. (1998). Production of a hepatoprotective cerebroside from suspension cultures of Lycium chinense. Plant Cell Reports, 18(3-4), 252-254. [Link]
- Li, Y. (2016). Anticancer Effects of Soybean Bioactive Components and Anti-inflammatory Activities of the Soybean Peptide Lunasin. ORBi. [Link]
- Wozniak, E., et al. (2022). Hidden in Plants—A Review of the Anticancer Potential of the Solanaceae Family in In Vitro and In Vivo Studies. Molecules, 27(19), 6398. [Link]
- de Alencar, M. V. O. B., et al. (2023). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Journal of Personalized Medicine, 13(6), 918. [Link]
- Lee, J., et al. (2018). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. Molecules, 23(7), 1593. [Link]
- Dave, B., et al. (1996). The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography.
- Cheung, F., et al. (2016). Hepatoprotective Effects of Chinese Medicinal Herbs: A Focus on Anti-Inflammatory and Anti-Oxidative Activities. International Journal of Molecular Sciences, 17(3), 376. [Link]
- Menshova, R. V., et al. (2021). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 19(10), 547. [Link]
- El-Shemy, H. A., et al. (2017). Potent Anticancer and Antioxidant Activities of Active Ingredients Separated from Solanum nigrum and Cassia italica Extracts. Journal of Agricultural Chemistry and Environment, 6(1), 1-15. [Link]
- Fett, W. F., & Sequeira, L. (1980). A New Bacterial Agglutinin from Soybean: I. ISOLATION, PARTIAL PURIFICATION, AND CHARACTERIZATION. Plant Physiology, 66(5), 847-852. [Link]
- Guo, J. S., et al. (2012). Neuroprotective effects of Asiaticoside.
- Raudone, L., et al. (2023). Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. Molecules, 28(19), 6825. [Link]
- El-Shemy, H. A., et al. (2017). Potent Anticancer and Antioxidant Activities of Active Ingredients Separated from Solanum nigrum and Cassia italica Extracts. Journal of Agricultural Chemistry and Environment, 6(1), 1-15. [Link]
- Li, Y., et al. (2022). Bioactive compounds, biological activity, and starch digestibility of dried soy residues from the soybean oil industry and the effects of hot-air drying. Journal of the Science of Food and Agriculture, 102(4), 1605-1614. [Link]
- Muriel, P., & Rivera-Espinoza, Y. (2008). Review of natural products with hepatoprotective effects. World Journal of Gastroenterology, 14(40), 6112-6119. [Link]
- Porter, M. J., et al. (2021). Ganglioside Extraction, Purification and Profiling. Journal of Visualized Experiments, (169). [Link]
- Zhang, Y., et al. (2022). Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review.
- Al-Khdhair, S. A., et al. (2023). Hepatoprotective effects of bioactive compounds from traditional herb Tulsi (Ocimum sanctum Linn) against galactosamine-induced hepatotoxicity in rats. Frontiers in Pharmacology, 14, 1213052. [Link]
- Cheung, F., et al. (2016). Hepatoprotective Effects of Chinese Medicinal Herbs: A Focus on Anti-Inflammatory and Anti-Oxidative Activities. International Journal of Molecular Sciences, 17(3), 376. [Link]
- Ohta, M., et al. (1996). Isolation of three novel cholinergic neuron-specific gangliosides from bovine brain and their in vitro syntheses. Glycobiology, 6(3), 295-302. [Link]
- Hill, J. E., & Breidenbach, R. W. (1974). Proteins of Soybean Seeds: I. Isolation and Characterization of the Major Components. Plant Physiology, 53(5), 742-746. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of this compound, a glycosphingolipid with emerging therapeutic potential. Drawing from peer-reviewed literature, this document details the compound's anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects, supported by in-depth methodological insights and mechanistic analyses.
Introduction to this compound: A Glycosphingolipid of Interest
This compound is a naturally occurring glycosphingolipid, a class of lipids that are integral components of cell membranes and are involved in various cellular processes, including signal transduction and cell recognition.[1] Structurally, it is a D-glucosyl-N-acylsphingosine.[2][3] While initially isolated from soybeans (Glycine max), this compound has also been identified in other natural sources, notably the medicinal fungus Cordyceps militaris.[4][5][6][7] This distribution across different kingdoms suggests a conserved biological role and has spurred interest in its pharmacological properties.
Part 1: Anti-inflammatory Activity: Mechanisms and Therapeutic Implications
The most extensively studied biological activity of this compound is its potent anti-inflammatory effect.[4][5][8] This has positioned it as a promising candidate for the development of novel therapeutics for inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[8][9][10]
Inhibition of Pro-inflammatory Mediators
This compound has been shown to inhibit the production of key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4][5] Furthermore, it has been demonstrated to reduce the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), in human rheumatoid arthritis synovial fibroblasts.[8][10]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of critical intracellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] this compound has been shown to inhibit the activation of the NF-κB signaling pathway, thereby preventing the transcription of numerous pro-inflammatory genes.[8]
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, and the activator protein-1 (AP-1) transcription factor are also crucial in mediating inflammatory responses. This compound exerts its anti-inflammatory effects by inhibiting the ERK and AP-1 signaling pathways.[8][10]
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity of this compound
This protocol outlines the key steps to evaluate the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 macrophages.
1. Cell Culture and Treatment:
- Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells in 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Determine the NO concentration using the Griess reagent assay, measuring the absorbance at 540 nm.
3. Cytokine Quantification (ELISA):
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS, COX-2, p-ERK, and NF-κB:
- Lyse the cells and determine the protein concentration using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-ERK, total ERK, and NF-κB p65 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. AP-1 Luciferase Reporter Assay:
- Transfect cells with a reporter plasmid containing AP-1 response elements upstream of a luciferase gene.
- Treat the cells with this compound and an AP-1 activator (e.g., PMA).
- Measure luciferase activity using a luminometer to determine the effect of this compound on AP-1 transcriptional activity.
Data Presentation: Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |
| iNOS expression | RAW264.7 | LPS | Inhibition | [4][5] |
| COX-2 expression | RAW264.7 | LPS | Inhibition | [4][5] |
| IL-1β production | RASFs | - | Inhibition | [8] |
| IL-6 production | RASFs | - | Inhibition | [8] |
| IL-8 production | RASFs | - | Inhibition | [8] |
| ERK signaling | RASFs | - | Inhibition | [8] |
| NF-κB signaling | RASFs | - | Inhibition | [8] |
| AP-1 signaling | RASFs | - | Inhibition | [8] |
RASFs: Rheumatoid Arthritis Synovial Fibroblasts
Visualization of Signaling Pathways
Caption: this compound inhibits inflammatory responses by targeting key signaling pathways.
Part 2: Anticancer Potential: Emerging Evidence
While the anticancer activity of soybeans is well-documented, research specifically on this compound is in its nascent stages.[11] Preliminary evidence suggests a potential role for this compound in cancer therapy, warranting further investigation.
Cytotoxic Effects on Cancer Cell Lines
The evaluation of this compound's cytotoxicity against various cancer cell lines is a critical first step. Standard assays like the MTT assay can be employed to determine the half-maximal inhibitory concentration (IC50) and assess its potential as an antiproliferative agent.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
1. Cell Seeding:
- Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until formazan crystals are formed.
4. Solubilization and Absorbance Measurement:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Part 3: Neuroprotective and Hepatoprotective Activities: A Frontier of Research
The potential neuroprotective and hepatoprotective effects of this compound are emerging areas of interest, largely extrapolated from studies on related compounds and extracts.
Neuroprotective Potential
Studies on soy isoflavones have demonstrated neuroprotective effects, suggesting that other soybean-derived compounds like this compound may also possess such properties.[12] The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system.[13]
Experimental Workflow: Investigating Neuroprotective Effects of this compound
Caption: A workflow for evaluating the neuroprotective potential of this compound.
Hepatoprotective Effects
The liver is a primary site for detoxification and is susceptible to damage from various toxins. Some cerebrosides have shown hepatoprotective activity.[14] Investigating the potential of this compound to protect liver cells from damage is a promising research avenue.
Experimental Protocol: In Vivo Hepatoprotection Study (CCl₄-Induced Liver Injury Model)
1. Animal Model:
- Use male BALB/c mice (6-8 weeks old).
- Acclimatize the animals for one week before the experiment.
2. Treatment Groups:
- Group 1 (Control): Vehicle (e.g., olive oil).
- Group 2 (CCl₄ only): Single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) diluted in olive oil.
- Group 3 (this compound + CCl₄): Pre-treatment with this compound (various doses) orally for 7 days, followed by a single i.p. injection of CCl₄.
- Group 4 (Silymarin + CCl₄): Pre-treatment with silymarin (positive control) orally for 7 days, followed by a single i.p. injection of CCl₄.
3. Induction of Liver Injury:
- On day 7, administer CCl₄ to the respective groups.
4. Sample Collection:
- 24 hours after CCl₄ injection, collect blood via cardiac puncture for serum analysis.
- Euthanize the animals and collect liver tissues for histopathology and biochemical analysis.
5. Biochemical Analysis:
- Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Homogenize liver tissue to measure levels of oxidative stress markers (e.g., MDA, GSH) and antioxidant enzymes (e.g., SOD, CAT).
6. Histopathological Examination:
- Fix liver tissues in 10% formalin, embed in paraffin, and section.
- Stain the sections with hematoxylin and eosin (H&E) to evaluate liver morphology and the extent of necrosis and inflammation.
Part 4: Isolation and Purification of this compound
The ability to obtain high-purity this compound is crucial for accurate biological activity studies. The following is a generalized workflow for its isolation from soybeans.
Experimental Workflow: Isolation and Purification of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Conclusion
This compound has demonstrated significant biological activities, most notably its potent anti-inflammatory effects mediated through the inhibition of key signaling pathways. Its potential as an anticancer, neuroprotective, and hepatoprotective agent is an exciting and evolving area of research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this promising natural compound. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a range of human diseases.
References
-
Chiu, C. P., et al. (2016). Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris. Journal of Agricultural and Food Chemistry, 64(10), 2103-2109. [Link]
-
Liu, S. C., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 896-904. [Link]
-
Chiu, C. P., et al. (2016). Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris. PubMed. [Link]
-
Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
-
Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. PubMed. [Link]
-
Liu, S. C., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Taylor & Francis Online. [Link]
-
PubChem. (n.d.). (+)-Soyacerebroside I. National Center for Biotechnology Information. [Link]
-
European Bioinformatics Institute. (n.d.). This compound. ChEBI. [Link]
-
Jang, Y. P., et al. (1998). Production of a hepatoprotective cerebroside from suspension cultures of Lycium chinense. Plant Cell Reports, 18(3-4), 252-254. [Link]
-
Li, Y. (2016). Anticancer Effects of Soybean Bioactive Components and Anti-inflammatory Activities of the Soybean Peptide Lunasin. ORBi. [Link]
-
Wozniak, E., et al. (2022). Hidden in Plants—A Review of the Anticancer Potential of the Solanaceae Family in In Vitro and In Vivo Studies. Molecules, 27(19), 6398. [Link]
-
de Alencar, M. V. O. B., et al. (2023). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Journal of Personalized Medicine, 13(6), 918. [Link]
-
Lee, J., et al. (2018). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. Molecules, 23(7), 1593. [Link]
-
Dave, B., et al. (1996). The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography. Journal of Liquid Chromatography, 19(13), 2175-2191. [Link]
-
Cheung, F., et al. (2016). Hepatoprotective Effects of Chinese Medicinal Herbs: A Focus on Anti-Inflammatory and Anti-Oxidative Activities. International Journal of Molecular Sciences, 17(3), 376. [Link]
-
Menshova, R. V., et al. (2021). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 19(10), 547. [Link]
-
El-Shemy, H. A., et al. (2017). Potent Anticancer and Antioxidant Activities of Active Ingredients Separated from Solanum nigrum and Cassia italica Extracts. Journal of Agricultural Chemistry and Environment, 6(1), 1-15. [Link]
-
Fett, W. F., & Sequeira, L. (1980). A New Bacterial Agglutinin from Soybean: I. ISOLATION, PARTIAL PURIFICATION, AND CHARACTERIZATION. Plant Physiology, 66(5), 847-852. [Link]
-
Guo, J. S., et al. (2012). Neuroprotective effects of Asiaticoside. Neural Regeneration Research, 7(32), 2529-2535. [Link]
-
Raudone, L., et al. (2023). Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. Molecules, 28(19), 6825. [Link]
-
El-Shemy, H. A., et al. (2017). Potent Anticancer and Antioxidant Activities of Active Ingredients Separated from Solanum nigrum and Cassia italica Extracts. Journal of Agricultural Chemistry and Environment, 6(1), 1-15. [Link]
-
Li, Y., et al. (2022). Bioactive compounds, biological activity, and starch digestibility of dried soy residues from the soybean oil industry and the effects of hot-air drying. Journal of the Science of Food and Agriculture, 102(4), 1605-1614. [Link]
-
Muriel, P., & Rivera-Espinoza, Y. (2008). Review of natural products with hepatoprotective effects. World Journal of Gastroenterology, 14(40), 6112-6119. [Link]
-
Porter, M. J., et al. (2021). Ganglioside Extraction, Purification and Profiling. Journal of Visualized Experiments, (169). [Link]
-
Zhang, Y., et al. (2022). Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review. Evidence-Based Complementary and Alternative Medicine, 2022, 9988169. [Link]
-
Al-Khdhair, S. A., et al. (2023). Hepatoprotective effects of bioactive compounds from traditional herb Tulsi (Ocimum sanctum Linn) against galactosamine-induced hepatotoxicity in rats. Frontiers in Pharmacology, 14, 1213052. [Link]
-
Cheung, F., et al. (2016). Hepatoprotective Effects of Chinese Medicinal Herbs: A Focus on Anti-Inflammatory and Anti-Oxidative Activities. International Journal of Molecular Sciences, 17(3), 376. [Link]
-
Hill, J. E., & Breidenbach, R. W. (1974). Proteins of Soybean Seeds: I. Isolation and Characterization of the Major Components. Plant Physiology, 53(5), 742-746. [Link]
-
Ohta, M., et al. (1996). Isolation of three novel cholinergic neuron-specific gangliosides from bovine brain and their in vitro syntheses. Glycobiology, 6(3), 295-302. [Link]
Sources
- 1. Hepatoprotective Effects of Grape Seed Oil on Acute Liver Injury [agris.fao.org]
- 2. japsonline.com [japsonline.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective effects of hyperoside against carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of red clover and soy isoflavones in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Brain cerebrosides: preparative purification using a new chromatographic support--magnammsil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. column-chromatography.com [column-chromatography.com]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Purification of secoisolariciresinol diglucoside with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of Soyacerebroside I
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Soyacerebroside I, a glycosphingolipid found in soybeans and the fungus Cordyceps militaris, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms of action, preclinical evidence, and detailed experimental protocols to facilitate further research and development. While its anti-inflammatory properties are well-documented, this guide also explores the nascent yet intriguing possibilities of its application in neuroprotection and oncology, offering a roadmap for future investigations.
Introduction: The Emergence of this compound as a Bioactive Glycosphingolipid
Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion. This compound, a specific type of cerebroside, has garnered increasing attention for its potent biological activities. Initially isolated from soybean (Glycine max), it has also been identified as a key bioactive constituent of Cordyceps militaris, a fungus with a long history of use in traditional Asian medicine.[1][2] Its unique chemical structure, consisting of a ceramide backbone linked to a glucose molecule, underpins its diverse pharmacological effects. This guide will dissect the current evidence supporting the therapeutic utility of this compound, with a primary focus on its well-established anti-inflammatory capabilities and a forward-looking perspective on its potential in other disease areas.
Anti-inflammatory Properties: A Primary Therapeutic Avenue
The most robust evidence for the therapeutic potential of this compound lies in its potent anti-inflammatory effects, which have been demonstrated in preclinical models of osteoarthritis (OA) and rheumatoid arthritis (RA).
Mechanism of Action in Inflammatory Arthritis
This compound exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways implicated in the pathogenesis of inflammatory diseases.
-
Inhibition of Pro-inflammatory Cytokine and Chemokine Production: In human rheumatoid arthritis synovial fibroblasts (RASFs), this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3] This inhibition is mediated through the suppression of the ERK, NF-κB, and AP-1 signaling pathways.[3]
-
Suppression of Monocyte Migration and Infiltration: A critical event in the progression of osteoarthritis is the infiltration of monocytes into the synovial tissue. This compound has been demonstrated to suppress monocyte migration by reducing the expression of Monocyte Chemoattractant Protein-1 (MCP-1) in vitro and in vivo.[1][4] This effect is mediated by the upregulation of microRNA-432 (miR-432) and the subsequent inhibition of the AMPK and AKT signaling pathways.[1]
-
Prevention of Cartilage Degradation: By attenuating synovial inflammation and monocyte infiltration, this compound effectively prevents cartilage degradation in animal models of inflammatory arthritis.[1]
Preclinical Evidence in Animal Models
-
Osteoarthritis (OA): In a rat inflammatory model of OA induced by interleukin-1β (IL-1β), intra-articular injection of this compound effectively decreased monocyte infiltration and prevented cartilage degradation.[1]
-
Rheumatoid Arthritis (RA): In a collagen-induced arthritis (CIA) mouse model, this compound demonstrated the ability to reduce the severity of arthritis, suggesting its potential as a therapeutic agent for RA.[3]
Signaling Pathway Visualization
Figure 1: Signaling pathways modulated by this compound in inflammatory arthritis.
Potential Neuroprotective Effects: An Area for Future Exploration
While direct evidence for the neuroprotective effects of this compound is currently limited, the broader class of soy-derived compounds, particularly phytoestrogens, has demonstrated neuroprotective properties in various in vitro and in vivo models.[4] This suggests that this compound may also possess neuroprotective capabilities, warranting further investigation.
Rationale for Neuroprotective Potential
-
Anti-inflammatory Action in the Central Nervous System: Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases.[5][6][7][8][9] Given the potent anti-inflammatory effects of this compound in peripheral tissues, it is plausible that it could also mitigate neuroinflammation by modulating microglial activation and the production of pro-inflammatory cytokines in the brain.
-
Structural Similarity to Other Neuroprotective Glycosphingolipids: Other glycosphingolipids have been shown to exert neuroprotective and neurorestorative effects. This structural similarity provides a rationale for investigating the potential of this compound in neurological disorders.
Proposed Experimental Workflow for Investigating Neuroprotection
Figure 2: Proposed workflow for investigating the neuroprotective effects of this compound.
Putative Anti-Cancer Activity: A Hypothesis-Driven Approach
Similar to its neuroprotective potential, the direct anti-cancer activity of this compound remains largely unexplored. However, other cerebrosides and soy-derived compounds have exhibited cytotoxic effects against various cancer cell lines.[10][11] This provides a compelling rationale to investigate this compound as a potential anti-neoplastic agent.
Rationale for Anti-Cancer Potential
-
Induction of Apoptosis: Many natural compounds exert their anti-cancer effects by inducing apoptosis in cancer cells. Investigating the ability of this compound to trigger apoptotic pathways is a logical first step.
-
Inhibition of Cell Proliferation and Viability: Assessing the impact of this compound on the viability and proliferation of various cancer cell lines can provide initial insights into its potential as a cytotoxic agent.
Proposed Experimental Workflow for Investigating Anti-Cancer Activity
Figure 3: Proposed workflow for investigating the anti-cancer effects of this compound.
Experimental Protocols
Isolation and Purification of this compound from Cordyceps militaris
This protocol is adapted from methodologies for isolating cordycepin and other compounds from Cordyceps militaris.[2][3][12]
-
Extraction:
-
Pulverize dried Cordyceps militaris fruiting bodies into a fine powder.
-
Immerse the powder in methanol (e.g., 1:10 w/v) and stir at room temperature for 24-48 hours.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process with the residue to ensure maximum yield.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated methanol extract in a mixture of water and n-butanol (1:1 v/v).
-
Separate the layers and collect the n-butanol fraction, which will contain the less polar compounds, including cerebrosides.
-
Evaporate the n-butanol to dryness.
-
-
Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of chloroform-methanol (e.g., 9:1 v/v).
-
Load the sample onto a silica gel column pre-equilibrated with the same solvent system.
-
Elute the column with a gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 80:20:2 v/v/v) and visualizing with a suitable stain (e.g., iodine vapor or ceric sulfate).
-
Pool the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions to preparative HPLC on a C18 column.
-
Use a mobile phase gradient of methanol and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
In Vitro Anti-inflammatory Assay: Quantification of Cytokines by ELISA
This protocol provides a general framework for measuring cytokine levels in cell culture supernatants.[13][14][15][16]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RASFs, macrophages) in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS for macrophages, IL-1β for RASFs) for a specified time (e.g., 24 hours).
-
Include appropriate controls (untreated, vehicle-treated, stimulus-only).
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Cell Viability Assay: MTT Assay
This protocol is a standard method for assessing cell viability.[1][17][18][19]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Include appropriate controls.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2][3][12]
-
Cell Preparation:
-
Treat cells with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Summary
| Therapeutic Area | In Vitro/In Vivo Model | Key Findings | Effective Concentration/Dose | Reference |
| Anti-inflammation | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inhibition of IL-1β, IL-6, and IL-8 production | 1-10 µM | [3] |
| Anti-inflammation | Human Osteoarthritis Synovial Fibroblasts (OASFs) | Inhibition of IL-1β-induced MCP-1 expression | Dose-dependent | [1][17] |
| Anti-inflammation | Rat Inflammatory Arthritis Model | Decreased monocyte infiltration and cartilage degradation | Dose-dependent | [1][17] |
| Anti-inflammation | Collagen-Induced Arthritis (CIA) Mouse Model | Reduced severity of arthritis | Not specified | [3] |
| Potential Anti-cancer | Human Breast Cancer Cell Line (MCF-7) | A related cerebroside showed an IC50 of 20.6 µM | Not available for this compound | [10] |
Conclusion and Future Directions
This compound has demonstrated significant and compelling anti-inflammatory properties, positioning it as a strong candidate for further development as a therapeutic agent for inflammatory diseases such as osteoarthritis and rheumatoid arthritis. The elucidation of its mechanisms of action, involving the modulation of key signaling pathways like AMPK, AKT, ERK, NF-κB, and AP-1, provides a solid foundation for targeted drug development.
The potential neuroprotective and anti-cancer activities of this compound represent exciting and underexplored avenues of research. While direct evidence is currently lacking, the known biological activities of structurally related compounds provide a strong rationale for investigating these possibilities. The experimental workflows outlined in this guide offer a starting point for researchers to explore these promising areas.
Future research should focus on:
-
Conducting in-depth studies to confirm and characterize the neuroprotective and anti-cancer effects of this compound in relevant in vitro and in vivo models.
-
Optimizing the isolation and purification protocols to enable large-scale production for preclinical and clinical studies.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its bioavailability and optimal dosing regimens.
-
Exploring the potential for synergistic effects when combined with existing therapies for inflammatory, neurodegenerative, and cancerous conditions.
References
- Liu, S. C., Chiu, C. P., Tsai, C. H., Hung, C. Y., Li, T. M., Wu, Y. C., & Tang, C. H. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific reports, 7(1), 43205. [Link]
- Wang, L., Fan, H., Li, Y., Feng, X., & Zhang, G. (2016). Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor. Experimental and therapeutic medicine, 12(1), 449–456. [Link]
- Liu, S. C., Chuang, S. M., Chen, C. H., Tsai, C. H., & Tang, C. H. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Journal of enzyme inhibition and medicinal chemistry, 35(1), 876–884. [Link]
- Schreihofer, D. A., & Oppong-Gyebi, A. (2009). Soy phytoestrogens are neuroprotective against stroke-like injury in vitro. Neuroscience, 158(2), 602–609. [Link]
- Liu, S. C., Chiu, C. P., Tsai, C. H., Hung, C. Y., Li, T. M., Wu, Y. C., & Tang, C. H. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific reports, 7, 43205. [Link]
- Berridge, M. J., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087245. [Link]
- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]
- Wang, M., Meng, X., Yang, R., Qin, T., Wang, X., Zhang, K., & Li, Y. (2023). Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity. Frontiers in microbiology, 14, 1118358. [Link]
- Abdel-hameed, E. S., Bazaid, S. A., Sabry, O. M., El-Nahas, H. A., & El-Gendy, A. O. (2021). Holospiniferoside: A New Antitumor Cerebroside from The Red Sea Cucumber Holothuria spinifera: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 26(6), 1555. [Link]
- Lopa, S. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. [Link]
- Junker, K., & Heinzelmann, J. (n.d.). Detection of cytokine release in A549 cells. [Link]
- de Jager, W., & Rijkers, G. T. (2011). Detection and quantification of cytokines and other biomarkers. Methods in molecular biology (Clifton, N.J.), 691, 107–120. [Link]
- DiSabato, D., Quan, N., & Godbout, J. P. (2016). Neuroinflammation: the devil is in the details. Journal of neurochemistry, 139 Suppl 2, 136–153. [Link]
- Kwon, H. S., & Koh, S. H. (2020). Neuroinflammation in neurodegenerative disorders: the roles of microglia and astrocytes.
- Weng, J. R., & Yen, M. H. (2012). In vitro anticancer activity of flavonoids from Cassia tora linn. leaves against human breast carcinoma cell. Der Pharma Chemica, 4(2), 621-628. [Link]
- Prinz, M., Jung, S., & Priller, J. (2019). Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy.
- Chen, W. W., Zhang, X., & Huang, W. J. (2016). Role of neuroinflammation in neurodegenerative diseases (Review). Molecular medicine reports, 13(4), 3391–3396. [Link]
- Animated biology with Arpan. (2023, October 16).
Sources
- 1. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Isolation of Cordycepin from Cordyceps militaris by Dual-Normal Phase Column Chromatography and Its Potential for Making Kombucha Functional Products [mdpi.com]
- 4. Soy phytoestrogens are neuroprotective against stroke-like injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]
- 7. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Holospiniferoside: A New Antitumor Cerebroside from The Red Sea Cucumber Holothuria spinifera: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of the Antioxidant Activity and Chemopreventive Potential in Human Breast Cancer Cell Lines of the Standardized Extract Obtained from the Aerial Parts of Zigzag Clover (Trifolium medium L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by the soy isoflavone, genistein, via inhibition of mitochondria-dependent apoptosis pathways and reactive oxygen induced-NF-κB activation in a cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nuclear Factor Kappa B: A Nobel Therapeutic Target of Flavonoids Against Parkinson's Disease - Singh - Combinatorial Chemistry & High Throughput Screening [medjrf.com]
- 15. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Mechanisms of Soyacerebroside I: A Technical Guide for Researchers
Introduction: Unveiling Soyacerebroside I
This compound is a glycosphingolipid, a class of lipids that are integral components of cellular membranes and are deeply involved in cell signaling.[1][2] Structurally, it is a D-glucosyl-N-acylsphingosine.[1] While initially isolated from soybean (Glycine max)[3][4], compelling research has also identified it as a key bioactive compound from the fungus Cordyceps militaris, particularly in the context of its anti-inflammatory properties.[5][6] This dual origin highlights its presence across different kingdoms of life and underscores the scientific interest in its therapeutic potential. This guide provides an in-depth exploration of the molecular pathways modulated by this compound, with a primary focus on its well-documented efficacy in mitigating inflammatory joint diseases such as osteoarthritis and rheumatoid arthritis.
Part 1: The Anti-Inflammatory Mechanism in Osteoarthritis (OA) Synoviocytes
Osteoarthritis is characterized by cartilage degradation and synovial inflammation.[5] A key event in OA pathology is the infiltration of monocytes/macrophages into the synovium, a process driven by chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[5] Research demonstrates that this compound potently suppresses this inflammatory cascade.[7]
Core Mechanism: Inhibition of the AMPK/AKT Pathway to Upregulate miR-432
The primary mechanism in OA synovial fibroblasts (OASFs) involves the strategic modulation of a microRNA, miR-432, which acts as a master regulator of MCP-1 expression. The pro-inflammatory cytokine Interleukin-1beta (IL-1β), a major driver of OA pathology, typically suppresses miR-432, leading to increased MCP-1 production and subsequent monocyte migration.[5][7]
This compound intervenes by inhibiting the IL-1β-induced phosphorylation of AMP-activated protein kinase (AMPK) and protein kinase B (AKT).[5] This inhibition of the AMPK and AKT signaling pathways prevents the downstream suppression of miR-432.[5] With its expression restored, miR-432 can effectively bind to the 3'-untranslated region (3'-UTR) of SP1 mRNA, a transcription factor for MCP-1, thereby inhibiting its expression. The reduction in SP1 leads to decreased transcription of the MCP-1 gene, resulting in lower levels of MCP-1 protein, attenuated monocyte migration, and reduced synovial inflammation.[5]
Signaling Pathway Visualization
Caption: this compound mechanism in osteoarthritis synovial fibroblasts.
Experimental Protocol: In Vitro Monocyte Migration Assay (Boyden Chamber Assay)
This protocol is foundational for validating the functional consequence of MCP-1 inhibition.
-
Cell Culture: Human osteoarthritis synovial fibroblasts (OASFs) are cultured to 80% confluence. In parallel, a monocyte cell line (e.g., THP-1) is maintained.
-
Pre-treatment: OASFs are pre-treated with varying, non-cytotoxic concentrations of this compound (e.g., 1, 5, 10 µM) for 30 minutes.
-
Stimulation: The cells are then stimulated with recombinant human IL-1β (e.g., 10 ng/mL) for 24 hours to induce MCP-1 expression. The cell culture supernatant is collected as the "conditioned medium."
-
Assay Setup: A Boyden chamber with an 8-µm pore size polycarbonate filter is used. 5x10⁴ THP-1 monocytes in serum-free medium are added to the upper chamber.
-
Chemotaxis: The conditioned medium from the treated OASFs is placed in the lower chamber to act as a chemoattractant.
-
Incubation: The chamber is incubated for 2-4 hours at 37°C to allow monocyte migration through the filter.
-
Quantification: Non-migrated cells on the upper surface of the filter are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Giemsa), and counted under a microscope in several representative fields.
-
Causality Check: The choice of IL-1β is critical as it is a primary inflammatory cytokine in OA.[5] The Boyden chamber directly tests the chemoattractant capability of the secreted MCP-1, providing a functional readout of the upstream signaling inhibition by this compound.
Part 2: Chondroprotective Mechanism via MMP-1 Inhibition
Beyond reducing inflammation in the synovium, this compound exerts a direct protective effect on chondrocytes, the cells responsible for maintaining cartilage homeostasis. In OA, IL-1β stimulates chondrocytes to produce matrix metalloproteinases (MMPs), such as MMP-1, which degrade the collagen matrix of cartilage.[6]
Core Mechanism: Targeting the FAK/MEK/ERK/AP-1 Signaling Cascade
This compound has been shown to antagonize the IL-1β-induced production of MMP-1 in chondrocytes. The mechanism proceeds through the inhibition of a well-defined signaling cascade:
-
Upstream Inhibition: The pathway is initiated by the activation of Focal Adhesion Kinase (FAK). This compound inhibits the IL-1β-induced phosphorylation of FAK.
-
MAPK Pathway Modulation: This upstream inhibition prevents the subsequent phosphorylation and activation of key players in the mitogen-activated protein kinase (MAPK) pathway, specifically MEK (MAPK/ERK kinase) and ERK (extracellular signal-regulated kinase).
-
Transcription Factor Control: ERK phosphorylation is required for the activation of the transcription factor Activator Protein-1 (AP-1), a critical regulator of MMP-1 gene expression. By inhibiting the FAK/MEK/ERK axis, this compound prevents the phosphorylation of c-Jun, a key component of the AP-1 complex.
-
Functional Outcome: The inactivation of AP-1 leads to a significant reduction in MMP-1 transcription and translation, thereby preserving the cartilage matrix from degradation.[8]
Signaling Pathway Visualization
Caption: Chondroprotective mechanism of this compound.
Experimental Protocol: Western Blot for Phosphorylated Proteins
This protocol validates the inhibition of specific signaling nodes.
-
Cell Culture and Treatment: Chondrocyte cell lines (e.g., ATDC5) are cultured and pre-treated with this compound (1-10 µM) for 30 minutes, followed by stimulation with IL-1β (10 ng/mL) for a short duration (e.g., 15-60 minutes) to capture peak phosphorylation events.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of FAK, MEK, and ERK (e.g., anti-p-FAK, anti-p-MEK, anti-p-ERK). Subsequently, membranes are stripped and re-probed with antibodies for the total forms of these proteins to serve as loading controls.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.[6]
-
Causality Check: Analyzing the phosphorylated (active) forms of kinases is crucial. By showing a dose-dependent decrease in the p-FAK/FAK ratio with this compound treatment, one directly demonstrates target engagement at a specific point in the signaling cascade.
Part 3: Broad-Spectrum Anti-Inflammatory Action in Rheumatoid Arthritis (RA)
In the context of Rheumatoid Arthritis (RA), another inflammatory joint disease, this compound demonstrates a broader inhibitory effect on pro-inflammatory cytokine production in RA synovial fibroblasts (RASFs).
Core Mechanism: Concurrent Inhibition of ERK, NF-κB, and AP-1
Unlike the more linear pathways described above, the mechanism in RA involves the simultaneous suppression of multiple key inflammatory signaling pathways. This compound, at non-cytotoxic concentrations, has been shown to reduce the production of IL-1β, IL-6, and IL-8. This is achieved by inhibiting the ERK, NF-κB, and AP-1 signaling pathways, all of which are critical for the transcriptional activation of these pro-inflammatory cytokines.[9] While the precise upstream target for this multi-pathway inhibition is still under investigation, the functional outcome is a significant dampening of the inflammatory milieu within the RA joint.[9]
Data Summary: In Vitro and In Vivo Effects of this compound
| Model System | Key Stimulant | Parameter Measured | Effect of this compound | Key Signaling Pathway(s) Inhibited | Reference(s) |
| Human OASFs | IL-1β | MCP-1 Expression | Dose-dependent decrease | AMPK, AKT | [5] |
| Human OASFs | IL-1β | Monocyte Migration | Significant reduction | AMPK, AKT | [5] |
| Human Chondrocytes | IL-1β | MMP-1 Expression | Dose-dependent decrease | FAK, MEK, ERK, AP-1 | |
| Human RASFs | - | IL-1β, IL-6, IL-8 Production | Significant reduction | ERK, NF-κB, AP-1 | [9] |
| Rat Inflammatory Model | IL-1β | Knee Joint Swelling | Significant attenuation | Inferred from in vitro data | [5] |
| Rat Inflammatory Model | IL-1β | Cartilage Erosion | Prevention of degradation | Inferred from in vitro data | [5][8] |
Synthesis and Future Directions
The mechanism of action of this compound in inflammatory joint diseases is multifaceted, targeting distinct but convergent signaling pathways in different cell types of the joint.
-
In synovial fibroblasts , it disrupts chemokine and cytokine signaling (MCP-1, IL-6, IL-8) by inhibiting key inflammatory pathways like AMPK/AKT, ERK, and NF-κB.
-
In chondrocytes , it provides direct protection by inhibiting the enzymatic degradation of cartilage via the FAK/MEK/ERK/AP-1 axis.
This dual action—reducing inflammatory cell infiltration while simultaneously protecting the cartilage matrix—makes this compound a compelling therapeutic candidate for diseases like osteoarthritis and rheumatoid arthritis.
Future research should focus on elucidating the direct molecular target(s) of this compound that enables it to modulate these upstream kinases. Furthermore, while its role in arthritis is increasingly clear, the broader potential of this glycosphingolipid in other inflammatory conditions, neurodegenerative diseases[10], or even cancer[11][12], warrants further investigation, building on the known activities of related soy-derived compounds.[13][14]
References
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PubMed, 28225075. [Link]
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8. [Link]
- Liu, S. C., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 934-941. [Link]
- Liu, S. C., et al. (2019). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Journal of Functional Foods, 59, 23-32. [Link]
- Shibuya, H., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. J-Stage, 38(11), 2933-2938. [Link]
- Liu, S. C., et al. (2019). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Taylor & Francis Online. [Link]
- PubChem. (n.d.). This compound.
- Liu, S. C., et al. (2019). Soya-cerebroside reverses IL-1β-promoted MMP-1 production and cartilage degradation in animal models.
- Takeda, S., et al. (2015). Preventive Effect of Soybean on Brain Aging and Amyloid-β Accumulation: Comprehensive Analysis of Brain Gene Expression. Recent Patents on Food, Nutrition & Agriculture, 7(2), 83-91. [Link]
- Silchenko, A. S., et al. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 18(11), 534. [Link]
- Jeon, Y., et al. (2023). Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features. International Journal of Molecular Sciences, 24(13), 10831. [Link]
- Kolatorova, L., et al. (2015). Soy and Breast Cancer: Focus on Angiogenesis. International Journal of Molecular Sciences, 16(5), 11732-11747. [Link]
- Roichman, A., et al. (2025).
- Sarkar, A., et al. (2019). Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy. Integrative Cancer Therapies, 18, 1534735419835310. [Link]
Sources
- 1. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities [mdpi.com]
- 3. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 5. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Soy and Breast Cancer: Focus on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Preventive Effect of Soybean on Brain Aging and Amyloid-β Accumulation: Comprehensive Analysis of Brain Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Soyacerebroside I: A Glycosphingolipid at the Crossroads of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Soyacerebroside I, a glycosphingolipid initially isolated from soybean and later found in other natural sources such as Cordyceps militaris, is emerging as a potent modulator of key cellular signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a primary focus on its well-documented role in inflammatory processes and its potential, though less explored, involvement in cancer and apoptosis. We will delve into the molecular mechanisms through which this compound exerts its effects, detailing its influence on critical signaling cascades including AMPK, AKT, ERK, NF-κB, and AP-1. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies necessary to investigate and harness the therapeutic potential of this intriguing bioactive compound.
Introduction: The Emergence of this compound as a Bioactive Modulator
Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in cell recognition, adhesion, and signal transduction. This compound, a specific type of GSL, has garnered significant scientific interest due to its notable biological activities. Initially identified in soybeans (Glycine max), its presence has also been reported in other organisms, including the medicinal fungus Cordyceps militaris.[1][3][4][5] This broad distribution suggests a conserved biological role and underscores its potential as a source for novel therapeutic agents.
This guide will provide a structured exploration of this compound, moving from its fundamental biochemical properties to its intricate interactions with cellular signaling networks. Our focus is to provide not just a summary of findings, but a critical analysis of the experimental evidence and the causal relationships that underpin its biological effects.
Molecular Profile of this compound
2.1. Structure and Physicochemical Properties
This compound is a D-glucosyl-N-acylsphingosine.[5] Its structure consists of a ceramide backbone, composed of a sphingoid base linked to a fatty acid, which is in turn glycosidically bound to a glucose molecule. The specific stereochemistry and acyl chain composition are critical for its biological activity.
| Property | Description |
| Chemical Formula | C40H75NO9 |
| Molar Mass | 714.0 g/mol |
| Class | Glycosphingolipid (Cerebroside) |
| Solubility | Soluble in organic solvents like chloroform and methanol. |
| Initial Sources | Seeds of Glycine max (Soybean), Cordyceps militaris.[1][3][4] |
2.2. Isolation and Purification
The isolation of this compound from its natural sources is a critical first step for its study. A common method involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation and Purification of Soyacerebroside from Soybean Lecithin
This protocol is adapted from a patented method and provides a general framework for obtaining purified cerebrosides.
Materials:
-
Soybean lecithin
-
Petroleum ether
-
Low-polarity organic solvent (e.g., hexane)
-
Hot ethanol
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction:
-
Stir soybean lecithin with petroleum ether (1:1 to 1:3 mass/volume ratio) for 30-60 minutes at 30-50°C.
-
Centrifuge the mixture to separate the solid and liquid phases. The crude cerebroside will be in the lower solid layer.
-
-
Preliminary Purification:
-
Extract the crude cerebroside solid with a low-polarity organic solvent to remove non-polar impurities.
-
Extract the remaining insoluble matter with hot ethanol.
-
Combine the ethanol extracts and concentrate them to dryness to obtain purified crude cerebroside.
-
-
Chromatographic Separation:
-
Dissolve the purified crude cerebroside in a minimal amount of chloroform.
-
Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing cerebrosides and evaporate the solvent to obtain a dry mixture.
-
-
Final Purification:
-
Subject the dried mixture to a second round of silica gel column chromatography to separate this compound from other cerebrosides and ceramides.
-
Collect the fractions containing pure this compound, as determined by TLC and potentially other analytical methods like HPLC-ELSD.
-
Evaporate the solvent to obtain the purified compound.
-
Role in Cell Signaling: The Anti-inflammatory Axis
The most extensively studied biological activity of this compound is its potent anti-inflammatory effect, particularly in the context of osteoarthritis (OA) and rheumatoid arthritis (RA).[4][6] It achieves this by modulating several key signaling pathways that are often dysregulated in inflammatory conditions.
Inhibition of AMPK and AKT Signaling
In inflammatory conditions like osteoarthritis, interleukin-1β (IL-1β) is a key cytokine that promotes inflammation. Studies have shown that this compound can inhibit the IL-1β-induced phosphorylation of both AMP-activated protein kinase (AMPK) and protein kinase B (AKT) in osteoarthritis synovial fibroblasts (OASFs).[4][6] The inhibition of these pathways is a crucial mechanism for its anti-inflammatory effects.
Regulation of ERK, NF-κB, and AP-1 Pathways
This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in rheumatoid arthritis synovial fibroblasts (RASFs). This inhibition is mediated through the suppression of the Extracellular signal-regulated kinase (ERK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways. These pathways are central to the transcriptional regulation of many inflammatory genes.
Visualization of this compound's Anti-inflammatory Signaling
Caption: Hypothetical model of this compound-induced apoptosis.
Methodologies for Studying this compound in a Research Setting
A robust experimental design is crucial for elucidating the precise mechanisms of action of this compound. The following section outlines key methodologies and provides a framework for their application.
In Vitro Assays
-
Cell Viability Assays (MTT, XTT): To determine the cytotoxic or cytostatic effects of this compound on different cell lines.
-
Western Blotting: To analyze the phosphorylation status and expression levels of key signaling proteins (e.g., p-AMPK, p-AKT, p-ERK, IκBα, Bcl-2, Bax, cleaved caspase-3).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., inflammatory cytokines, apoptosis-related genes).
-
ELISA: To quantify the secretion of cytokines and other proteins into the cell culture medium.
-
In Vitro Kinase Assays: To directly assess the inhibitory effect of this compound on the activity of purified kinases.
Experimental Protocol: Western Blotting for Phosphorylated Kinases
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
In Vivo Models
Animal models are indispensable for evaluating the therapeutic efficacy and understanding the in vivo mechanisms of this compound.
-
Inflammatory Models: Rodent models of osteoarthritis (e.g., induced by intra-articular injection of collagenase or monoiodoacetate) and rheumatoid arthritis (e.g., collagen-induced arthritis) are valuable for studying the anti-inflammatory effects of this compound. [4][6]* Cancer Xenograft Models: To assess the in vivo anti-tumor activity, human cancer cells can be implanted into immunodeficient mice. The effect of this compound on tumor growth can then be monitored.
Considerations for Animal Studies:
-
Dosing and Administration: The optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) need to be determined through dose-response studies. [7][8][9]* Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting in vivo data. [10][11][12]
Future Directions and Therapeutic Potential
The existing body of research strongly supports the potential of this compound as a therapeutic agent, particularly for inflammatory diseases. However, several key areas warrant further investigation:
-
Direct Molecular Targets: Identifying the direct binding partners of this compound will provide a more precise understanding of its mechanism of action.
-
Cancer and Apoptosis: Rigorous studies are needed to confirm the pro-apoptotic and anti-cancer effects of this compound in various cancer models.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are essential for translating preclinical findings into clinical applications.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with existing anti-inflammatory or anti-cancer drugs could lead to more effective combination therapies.
Conclusion
This compound is a fascinating glycosphingolipid with demonstrated modulatory effects on critical cellular signaling pathways. Its well-established anti-inflammatory properties, mediated through the inhibition of AMPK, AKT, ERK, NF-κB, and AP-1 signaling, position it as a promising candidate for the development of novel therapies for inflammatory disorders. While its role in cancer and apoptosis is still in the early stages of exploration, the known functions of the pathways it targets suggest a high potential for anti-neoplastic activity. This technical guide provides a solid foundation for researchers to delve into the intricate world of this compound, offering both the conceptual framework and the practical methodologies to drive future discoveries in this exciting field.
References
- Liu, H. W., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 43205. [Link]
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933–2938. [Link]
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I.
- PubChem. This compound. [Link]
- Liu, H. W., et al. (2017).
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
- Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
- Frontiers. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. [Link]
- Zhang, D., et al. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100282. [Link]
- Liu, H. W., et al. (2017).
- Karas, J. A., et al. (2021). Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. Frontiers in Oncology, 11, 688926. [Link]
- Tilby, M. J., et al. (1998). Induction of apoptosis in human cancer cell lines by the novel anthracenyl-amino acid topoisomerase I inhibitor NU/ICRF 505. British Journal of Cancer, 78(8), 1044–1051. [Link]
- Oda, K., et al. (2002). p53AIP1 regulates the mitochondrial apoptotic pathway. Cancer Research, 62(10), 2883–2889. [Link]
- Green, D. R. (2022). The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. Cold Spring Harbor Perspectives in Biology, 14(11), a041041. [Link]
- Shi, Y., et al. (2012). Effect of Bcl-2 and Bax on survival of side population cells from hepatocellular carcinoma cells. World Journal of Gastroenterology, 18(28), 3746–3753. [Link]
- ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. [Link]
- Mirzayans, R., & Murray, D. (2024). When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse. International Journal of Molecular Sciences, 25(3), 1833. [Link]
- Willis, E. F., et al. (2020). Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice. STAR Protocols, 1(3), 100213. [Link]
- Estaquier, J., et al. (2012). The mitochondrial pathways of apoptosis. Advances in Experimental Medicine and Biology, 942, 157–183. [Link]
- Lo, F. H., et al. (2007). Studies on the anti-tumor activities of the soy isoflavone daidzein on murine neuroblastoma cells. Biochemical Pharmacology, 74(11), 1625–1635. [Link]
- Zhang, D., et al. (2021).
- Estaquier, J., et al. (2011).
- Singh, B., et al. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Pharmaceutical Design, 29(10), 754–767. [Link]
- Salehi, B., et al. (2020). Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. Cancers, 12(6), 1431. [Link]
- Pérez-Vásquez, A., et al. (2022). In Vivo, In Vitro and In Silico Anticancer Activity of Ilama Leaves: An Edible and Medicinal Plant in Mexico. Molecules, 27(19), 6598. [Link]
- Wang, Y., et al. (2023). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. Molecules, 28(6), 2542. [Link]
- Vitale, I., et al. (2022). Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. International Journal of Molecular Sciences, 23(23), 15307. [Link]
- Tincu, J. A., & Taylor, S. W. (2023). Natural Anticancer Peptides from Marine Animal Species: Evidence from In Vitro Cell Model Systems. Marine Drugs, 21(10), 522. [Link]
- Nde, C. W., et al. (2018). BAX/BCL-2 mRNA and protein expression in human breast MCF-7 cells exposed to drug vehicles-methanol and dimethyl sulfoxide (DMSO) for 24 hrs. Journal of Applied Toxicology, 38(4), 549–556. [Link]
- Rau, T. F., et al. (2010). A High Soy Diet Reduces Programmed Cell Death and Enhances Bcl-xL Expression In Experimental Stroke. Journal of Cerebral Blood Flow & Metabolism, 30(2), 366–376. [Link]
- Ishida, T., et al. (2024). A randomized phase I study of the safety and pharmacokinetics of BI 1291583 in healthy Japanese male subjects. British Journal of Clinical Pharmacology, 90(3), 643–652. [Link]
- ResearchGate. (n.d.).
- Bechtel, W. D. (1983). Pharmacokinetics and metabolism of brotizolam in animals. British Journal of Clinical Pharmacology, 16(S2), 261S–266S. [Link]
- Morishima, H. O., & Whittington, R. A. (1997). Pharmacokinetic Considerations for the Use of the Ovine Model in Cocaine Research. Anesthesiology, 86(3), 746–747. [Link]
Sources
- 1. Induction of apoptosis in cancer cell lines by the Red Sea brine pool bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized phase I study of the safety and pharmacokinetics of BI 1291583 in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
A Senior Application Scientist’s Guide to the Structural Elucidation of Soyacerebroside I using NMR Spectroscopy
Abstract
Soyacerebroside I, a glycosphingolipid isolated from soybean (Glycine max), stands as a molecule of significant interest due to its potential biological activities, including neuroprotective and anti-inflammatory effects.[1][2] The unambiguous determination of its complex structure—comprising a sugar moiety, a long-chain sphingoid base, and a fatty acid—is a prerequisite for understanding its mechanism of action and exploring its therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques for this purpose, providing unparalleled insight into atomic connectivity and spatial arrangement.[3][4] This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound, demonstrating the logical application of one- and two-dimensional NMR experiments. We will proceed from initial isolation to the final assignment of stereochemistry, explaining the causality behind each experimental choice to create a self-validating analytical workflow.
Preamble: The Analytical Challenge
The structural elucidation of a glycoside like this compound presents a multi-faceted challenge. We must determine:
-
The identity of the carbohydrate unit (glucose) and its anomeric configuration (α or β).
-
The structure of the fatty acid component.
-
The structure of the sphingoid base, including the position of double bonds and the stereochemistry of its chiral centers.
-
The precise connectivity of these three distinct units via glycosidic and amide linkages.
Our strategy is to systematically deconstruct this puzzle using a synergistic combination of NMR experiments. We begin with a broad overview from 1D spectra and progressively build a high-resolution molecular picture using 2D correlation techniques.
Experimental Foundation: Isolation and Sample Preparation
A robust NMR analysis begins with a pure sample. The quality of the resulting spectra is directly proportional to the quality of the material analyzed.
Isolation & Purification Protocol
This compound is typically isolated from a methanol extract of soy flour.[5] The process involves a series of chromatographic steps designed to separate lipids based on polarity.
-
Extraction: Defatted soybean flour is subjected to exhaustive extraction with methanol or a chloroform-methanol mixture.
-
Initial Fractionation: The crude extract is partitioned and subjected to column chromatography on a silica gel column. Elution is performed with a gradient of increasing polarity (e.g., chloroform-methanol), which separates lipid classes.
-
Fine Purification: Fractions containing cerebrosides are pooled and further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6][7][8] Purity should be assessed by TLC and HPLC prior to NMR analysis.
NMR Sample Preparation Protocol
-
Sample Quantity: For a modern high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe, 5-10 mg of purified this compound is typically sufficient for a full suite of 2D experiments.[9]
-
Solvent Selection: Due to the amphipathic nature of cerebrosides, solvent choice is critical. Pyridine-d₅ or DMSO-d₆ are excellent choices as they effectively solubilize the molecule and allow for the observation of exchangeable protons (OH, NH). For this guide, we will reference data acquired in Pyridine-d₅.
-
Preparation: Dissolve ~5 mg of this compound in 0.6 mL of Pyridine-d₅. Vortex briefly and transfer to a 5 mm NMR tube. Ensure no undissolved particulate matter is present.[10]
The NMR Elucidation Workflow: A Logical Progression
The structural analysis follows a hierarchical and cross-validating workflow. Each experiment builds upon the information provided by the last, systematically revealing the molecular architecture.
Caption: Logical workflow for NMR-based structure elucidation.
Step-by-Step Spectral Interpretation
Step 1: The Initial Blueprint (¹H and ¹³C NMR)
The 1D spectra provide the fundamental census of proton and carbon environments.
-
¹H NMR Spectrum: This spectrum reveals key functional groups. We anticipate signals in distinct regions:
-
~8.5 ppm: An amide (NH) proton, broadened by exchange.
-
~5.5-6.0 ppm: Olefinic protons (=CH) of the sphingoid base.
-
~5.0 ppm: The anomeric proton (H-1') of the glucose unit.
-
~3.5-4.8 ppm: A crowded region containing protons on carbons bearing oxygen (sugar ring, sphingoid base) and the proton alpha to the amide nitrogen.
-
~1.2-2.5 ppm: Aliphatic protons (CH₂) from both the fatty acid and sphingoid base chains.
-
~0.85 ppm: Terminal methyl (CH₃) protons.
-
-
¹³C NMR & DEPT Spectra: The ¹³C spectrum confirms the carbon count, while DEPT-135 and DEPT-90 experiments differentiate between CH₃/CH (positive), CH₂ (negative), and quaternary carbons (absent).
-
~175 ppm: Carbonyl carbon (C=O) of the amide.
-
~125-135 ppm: Olefinic carbons (-CH=CH-).
-
~105 ppm: Anomeric carbon (C-1') of the glucose.
-
~60-80 ppm: Carbons bonded to oxygen (C-O) in the sugar and sphingoid base.
-
~55 ppm: Carbon bonded to nitrogen (C-N).
-
~14-40 ppm: Aliphatic carbons (-CH₂-, -CH₃).
-
| Functional Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Amide (NH-C=O) | ~8.5 (NH) | ~175 (C=O) |
| Olefinic (-CH=CH-) | ~5.5 - 6.0 | ~125 - 135 |
| Anomeric (O-CH-O) | ~5.0 (H-1') | ~105 (C-1') |
| Carbinol/Ether (C-O) | ~3.5 - 4.8 | ~60 - 80 |
| Amine (C-N) | ~4.5 | ~55 |
| Aliphatic (CH₂/CH₃) | ~0.8 - 2.5 | ~14 - 40 |
| Table 1: Generalized ¹H and ¹³C NMR Chemical Shift Ranges for this compound. |
Step 2: Mapping Adjacency (¹H-¹H COSY)
The COSY (Correlation Spectroscopy) experiment is the first step in piecing together the molecular fragments by identifying protons that are coupled to each other (typically through 2 or 3 bonds).[10][11]
-
Experimental Protocol: A standard gradient-selected COSY (gCOSY) experiment is acquired. The resulting 2D map shows the 1D ¹H spectrum on both axes. Off-diagonal cross-peaks connect signals from protons that are J-coupled.
-
Interpretation in Action:
-
Sugar Moiety: Starting from the well-resolved anomeric proton signal (H-1' at ~5.0 ppm), we can trace its correlation to H-2'. From H-2', we find its correlation to H-3', and so on, allowing us to "walk" around the entire glucose ring and assign all its protons.
-
Sphingoid Base & Fatty Acid: The COSY spectrum reveals extended chains of coupled protons within the long aliphatic segments, helping to piece together these backbones.
-
Caption: COSY correlations trace the proton network of the glucose ring.
Step 3: Linking Protons to Carbons (¹H-¹³C HSQC)
The HSQC (Heteronuclear Single Quantum Coherence) experiment unambiguously correlates each proton with the carbon atom to which it is directly attached.[12][13]
-
Experimental Protocol: A standard sensitivity-enhanced HSQC experiment is performed. The resulting 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.
-
Interpretation in Action: Using the proton assignments established from the COSY experiment, we can now definitively assign their corresponding carbon partners. For example, the cross-peak correlating the anomeric proton (H-1') with a carbon at ~105 ppm assigns that signal as C-1'. This process is repeated for every protonated carbon in the molecule, rapidly building a robust assignment map.
Step 4: Assembling the Puzzle (¹H-¹³C HMBC)
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for elucidating the overall structure, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[9][10] This allows us to connect the independent fragments identified by COSY and HSQC.
-
Experimental Protocol: An HMBC experiment is acquired, optimized to detect correlations from J-couplings of ~8 Hz.
-
Interpretation in Action - The Key Correlations:
-
Glycosidic Linkage: A cross-peak between the anomeric proton of glucose (H-1') and carbon-1 (C-1) of the sphingoid base is the definitive proof of the glycosidic bond and its location.
-
Amide Linkage: A correlation from the amide proton (NH) to the carbonyl carbon (C-1") of the fatty acid confirms the N-acyl structure. Further correlations from NH to C-2 and from H-2 of the sphingoid base to C-1" solidify this connection.
-
Fragment Assembly: Correlations from olefinic protons to adjacent aliphatic carbons help to precisely locate the double bonds within the sphingoid chain.
-
Caption: Key HMBC correlations connecting the structural units of this compound.
Step 5: Defining 3D Space (Stereochemistry)
With the planar structure established, the final step is to determine the stereochemistry.
-
Anomeric Configuration: The β-configuration of the glucose is determined from the ¹H NMR spectrum. The coupling constant between H-1' and H-2' (³JH1',H2') is typically large (~8 Hz). This value corresponds to a dihedral angle of ~180°, which is only possible for a trans-diaxial relationship, confirming the β-glucopyranoside structure.
-
Double Bond Geometry: The geometry of the double bonds in the sphingoid base (e.g., at C4 and C8) is determined by the magnitude of the vicinal proton-proton coupling constants (³JHH) across the double bond, supplemented by NOESY data. For the known E-configuration, a large coupling constant of ~15 Hz is expected.
-
Relative Stereochemistry (NOESY): The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space, regardless of their bonding. This is crucial for confirming the relative stereochemistry of the chiral centers in the sphingoid base and the conformation around the glycosidic linkage. For instance, a NOE between the anomeric proton H-1' and protons on the sphingoid base (H-1a/b) would provide further validation for the glycosidic linkage.
Data Synthesis: The Final Structure
The culmination of this multi-pronged analysis is a fully assigned dataset and an unambiguous structure. The IUPAC name for the commonly identified this compound is (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[14]
Table 2: Representative Assigned ¹H and ¹³C NMR Data for this compound (in Pyridine-d₅) (Note: Exact chemical shifts may vary slightly based on solvent and temperature.)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key Correlations (COSY, HMBC) |
| Sphingoid Base | |||
| 1 | 69.5 | 4.65 (dd), 4.45 (dd) | COSY: H-2; HMBC: C-1', C-2, C-3 |
| 2 | 54.1 | 4.80 (m) | COSY: H-1, H-3, NH; HMBC: C-1, C-3, C-4, C-1" |
| 3 | 75.8 | 4.75 (m) | COSY: H-2, H-4; HMBC: C-2, C-4, C-5 |
| 4 | 131.2 | 5.85 (dd, 15.4, 6.5) | COSY: H-3, H-5; HMBC: C-2, C-3, C-5, C-6 |
| 5 | 130.5 | 5.70 (dt, 15.4, 6.8) | COSY: H-4, H-6; HMBC: C-3, C-4, C-6, C-7 |
| NH | - | 8.55 (d, 8.5) | COSY: H-2; HMBC: C-2, C-1" |
| Fatty Acid | |||
| 1" | 175.4 | - | HMBC from NH, H-2" |
| 2" | 72.5 | 4.60 (dd) | COSY: H-3"; HMBC: C-1", C-3" |
| Glucose | |||
| 1' | 105.3 | 5.05 (d, 7.8) | COSY: H-2'; HMBC: C-1, C-2', C-3', C-5' |
| 2' | 75.1 | 4.10 (t, 8.0) | COSY: H-1', H-3' |
| 3' | 78.6 | 4.30 (t, 8.5) | COSY: H-2', H-4' |
| 4' | 71.8 | 4.25 (t, 8.5) | COSY: H-3', H-5' |
| 5' | 78.2 | 3.95 (m) | COSY: H-4', H-6' |
| 6' | 62.9 | 4.50 (dd), 4.35 (dd) | COSY: H-5' |
Conclusion
The structural elucidation of this compound serves as a prime example of the formidable capabilities of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR techniques, we have moved from a complex biological isolate to a fully defined chemical entity. The COSY experiment delineates the individual spin systems, HSQC assigns the protonated carbons, and the crucial HMBC experiment links these fragments together. Finally, analysis of coupling constants and NOESY data provides the vital stereochemical information. This self-validating workflow not only ensures the accuracy of the final structure but also provides a robust template for the analysis of other complex natural products, empowering researchers in drug discovery and chemical biology.
References
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938.
- National Center for Biotechnology Information (n.d.). (+)-Soyacerebroside I. PubChem Compound Database.
- Giménez-Martínez, R., et al. (2020). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. In Lipidomics (pp. 235-248). Humana, New York, NY.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- J-Stage (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean.
- Kim, J. H., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 1-12.
- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121).
- ResearchGate (n.d.). Table 1 . 13 C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6.
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0034542).
- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632).
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000225).
- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.
- SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC).
- Creative Biostructure (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Hypha Discovery (n.d.). Structure Elucidation by NMR.
- Menshova, R. V., et al. (2021). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 19(9), 527.
- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Dave, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Berardi, M. J., & Martin, R. W. (2014). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Journal of visualized experiments: JoVE, (89), 51722.
- Koerner, T. A., et al. (1986). 1H-NMR assignments of GM1-oligosaccharide in deuterated water at 500 MHz by two-dimensional spin-echo J-correlated spectroscopy. Archives of Biochemistry and Biophysics, 245(1), 157-166.
- Gu, J., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Journal of agricultural and food chemistry, 58(6), 3379-3387.
- Dave, R. H., & Morris, K. R. (2007). The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography. Journal of agricultural and food chemistry, 55(5), 1951-1956.
- Fett, W. F., & Sequeira, L. (1980). A New Bacterial Agglutinin from Soybean: I. ISOLATION, PARTIAL PURIFICATION, AND CHARACTERIZATION. Plant physiology, 66(5), 847-852.
- Porter, M. J., Zhang, G. L., & Schnaar, R. L. (2021). Ganglioside Extraction, Purification and Profiling. Journal of visualized experiments: JoVE, (169), 10.3791/62385.
- Kasai, N., et al. (1996). Isolation of three novel cholinergic neuron-specific gangliosides from bovine brain and their in vitro syntheses. Glycoconjugate journal, 13(4), 575-580.
Sources
- 1. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Bacterial Agglutinin from Soybean: I. ISOLATION, PARTIAL PURIFICATION, AND CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganglioside Extraction, Purification and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of three novel cholinergic neuron-specific gangliosides from bovine brain and their in vitro syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. emerypharma.com [emerypharma.com]
- 14. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Soyacerebroside I: An In-depth Technical Guide
Introduction: The Significance of Soyacerebroside I in Research and Development
This compound is a prominent glycosphingolipid found in soybeans (Glycine max), belonging to the larger class of cerebrosides. These molecules are characterized by a ceramide lipid moiety linked to a single sugar residue, which in the case of this compound, is a glucose molecule. The ceramide backbone of this compound is distinguished by a sphingadienine base and a hydroxylated fatty acid chain. Specifically, its structure is defined as (2R)-N-[(2S,3R,4E,8E)-1-(β-D-Glucopyranosyloxy)-3-hydroxy-4,8-octadecadien-2-yl]-2-hydroxyhexadecanamide, with the molecular formula C40H75NO9[1][2][3].
The scientific interest in this compound and related compounds stems from their diverse biological activities and potential therapeutic applications. As integral components of cell membranes, cerebrosides play crucial roles in cellular recognition, signaling, and maintaining membrane integrity. Their unique structural features make them compelling targets for drug development, particularly in the fields of immunology and oncology.
Mass spectrometry has emerged as an indispensable tool for the structural elucidation and quantification of this compound[4]. Its high sensitivity and specificity allow for detailed characterization of the molecule's structure, including the fatty acid composition and the nature of the sphingoid base. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of the analytical workflow, from sample preparation to data interpretation, with a focus on the underlying scientific rationale for each step.
Part 1: Sample Preparation - From Soybean to Analyte
The journey from raw soybean to a sample suitable for mass spectrometric analysis is a critical phase that dictates the quality and reliability of the final data. The primary objectives of sample preparation are to efficiently extract this compound from the complex soybean matrix, remove interfering substances, and concentrate the analyte for optimal detection.
Extraction of Total Lipids from Soybeans
The initial step involves the extraction of the total lipid content from soybeans. The Bligh-Dyer method, a well-established liquid-liquid extraction technique, is highly effective for this purpose due to its ability to partition lipids into a chloroform phase, separating them from more polar and non-lipid components[5][6][7].
The choice of a chloroform and methanol solvent system is deliberate. Methanol serves to denature proteins and disrupt lipid-protein interactions, thereby releasing the lipids from the cellular matrix. Chloroform, a nonpolar solvent, is an excellent solvent for a wide range of lipids, including the amphipathic this compound. The subsequent addition of water induces a phase separation, resulting in an upper aqueous phase containing polar metabolites and a lower organic phase enriched with lipids.
-
Homogenization: Begin by grinding a known weight of soybeans into a fine powder to maximize the surface area for solvent penetration.
-
Solvent Addition: For every 1 gram of soybean powder, add a 3.75 mL mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly[5]. This initial monophasic system ensures complete interaction between the solvents and the sample matrix.
-
Phase Separation: Add 1.25 mL of chloroform and vortex again. Follow this with the addition of 1.25 mL of deionized water and a final vortexing step[5].
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the two phases.
-
Collection of Lipid Layer: Carefully collect the lower chloroform layer, which contains the total lipid extract, using a glass Pasteur pipette.
-
Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract as a residue.
Purification of Cerebrosides by Silica Gel Column Chromatography
The total lipid extract contains a complex mixture of various lipid classes. To isolate the cerebroside fraction, silica gel column chromatography is a robust and widely used technique[2][8][9][10].
Silica gel is a polar stationary phase. The separation is based on the principle of normal-phase chromatography, where nonpolar compounds elute first, followed by compounds of increasing polarity. By using a carefully selected solvent gradient, different lipid classes can be sequentially eluted.
-
Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in a nonpolar solvent like n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel bed.
-
Elution Gradient:
-
Wash the column with a nonpolar solvent such as chloroform or n-hexane to elute neutral lipids[2].
-
Increase the polarity of the mobile phase by introducing acetone to elute glycolipids, including the cerebroside fraction.
-
Finally, use a highly polar solvent like methanol to elute the remaining polar lipids, such as phospholipids[8].
-
-
Fraction Collection and Analysis: Collect the fractions eluted with the acetone-containing mobile phase. Analyze these fractions by thin-layer chromatography (TLC) to identify those containing cerebrosides. Pool the cerebroside-rich fractions and evaporate the solvent.
Part 2: HPLC-MS/MS Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipid analysis, offering both high-resolution separation and sensitive, specific detection.
Chromatographic Separation: The Choice Between Reversed-Phase and HILIC
The selection of the appropriate chromatographic mode is crucial for achieving good separation of this compound from other lipid species. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed, each with distinct advantages.
-
Reversed-Phase (RP) Chromatography: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. In this mode, nonpolar molecules are retained more strongly. While effective for separating lipids based on their acyl chain length and degree of unsaturation, highly polar compounds may have limited retention[11][12].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a mobile phase with a high organic content. HILIC is particularly well-suited for the separation of polar compounds like glycolipids, as it promotes retention of the hydrophilic sugar headgroup[11][13][14]. For this compound, HILIC can provide excellent separation from other less polar lipid classes.
For the analysis of this compound, a reversed-phase approach is often suitable and provides good resolution of different cerebroside species.
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation based on the hydrophobicity of the ceramide backbone. |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate | The aqueous component of the mobile phase. Formic acid and ammonium formate act as mobile phase additives to improve ionization efficiency. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate | The organic component of the mobile phase for eluting the lipids. |
| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run. | A gradient elution is necessary to separate the complex mixture of lipids and to elute the relatively nonpolar this compound in a reasonable time with good peak shape. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for a narrow-bore column to ensure optimal separation and sensitivity. |
| Column Temperature | 40-50 °C | Elevated temperatures can improve peak shape and reduce viscosity of the mobile phase. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometric Detection and Fragmentation
Tandem mass spectrometry (MS/MS) is essential for the confident identification and structural characterization of this compound. Electrospray ionization (ESI) is the preferred ionization technique for glycolipids due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion[15][16].
This compound can be analyzed in both positive and negative ion modes.
-
Positive Ion Mode: In positive ESI mode, this compound readily forms protonated molecules [M+H]+ or adducts with alkali metals like sodium [M+Na]+ or ammonium [M+NH4]+. The choice of adduct can influence fragmentation patterns.
-
Negative Ion Mode: In negative ESI mode, deprotonated molecules [M-H]- are formed. This mode can provide complementary structural information, particularly about the fatty acid chain.
For general identification and structural elucidation, positive ion mode is often preferred due to the higher abundance of characteristic fragment ions.
Collision-induced dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry. The optimization of collision energy is critical; it needs to be high enough to induce fragmentation but not so high as to cause excessive fragmentation and loss of informative ions[1][4][17][18][19].
The fragmentation of the [M+H]+ ion of this compound is expected to follow predictable pathways:
-
Glycosidic Bond Cleavage: The most facile fragmentation is the cleavage of the glycosidic bond between the glucose and the ceramide moiety. This results in the neutral loss of the glucose residue (162 Da) and the formation of a prominent fragment ion corresponding to the protonated ceramide backbone.
-
Fragmentation of the Ceramide Backbone: Further fragmentation of the ceramide ion provides information about the long-chain base and the fatty acid. This includes cleavages adjacent to the amide linkage and within the sphingadienine chain. The presence of a 2'-hydroxy group on the fatty acid can also influence the fragmentation pattern[20][21].
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Provides good sensitivity and informative fragmentation for cerebrosides. |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS | Allows for the initial detection of the precursor ion and subsequent fragmentation for structural confirmation. |
| Precursor Ion | m/z corresponding to [M+H]+, [M+Na]+, or [M+NH4]+ of this compound | The choice of precursor will depend on the mobile phase additives and can be optimized for sensitivity. |
| Collision Energy | Optimized for the specific instrument and precursor ion | A collision energy ramp (e.g., 20-50 eV) can be used to obtain a range of fragment ions. |
| Mass Analyzer | High-resolution mass analyzer (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements for both precursor and product ions, enabling confident identification. |
Part 3: Data Interpretation and Structural Elucidation
The interpretation of the mass spectral data is the final and most intellectually engaging part of the analysis. A thorough understanding of the fragmentation patterns is key to confirming the structure of this compound.
Identifying the Molecular Ion
In the full scan mass spectrum, the molecular ion of this compound will be observed as its protonated form [M+H]+ or as an adduct. For a molecular formula of C40H75NO9, the expected monoisotopic mass is approximately 713.54 Da. Therefore, the protonated molecule [M+H]+ will have an m/z of ~714.55. The presence of sodium or ammonium adducts should also be considered.
Interpreting the MS/MS Spectrum
The MS/MS spectrum will contain a wealth of structural information. The key fragment ions to look for are:
-
Loss of the Glucose Moiety: A prominent peak corresponding to the neutral loss of 162.05 Da from the precursor ion.
-
Ceramide Backbone Fragments: Ions that provide information about the sphingadienine base and the N-acyl chain.
-
Sugar Fragments: Lower mass ions characteristic of the fragmentation of the glucose ring.
The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound:
Caption: Workflow for the mass spectrometric analysis of this compound.
The fragmentation pathway of this compound can be visualized as follows:
Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.
Conclusion
The mass spectrometric analysis of this compound is a powerful approach that provides detailed structural information essential for research and drug development. A well-designed workflow, encompassing efficient extraction and purification, optimized chromatographic separation, and careful interpretation of mass spectral data, is paramount for obtaining high-quality, reliable results. This guide has outlined the key considerations and provided detailed protocols to serve as a valuable resource for scientists working with this important class of molecules. The continued advancement of mass spectrometry technologies will undoubtedly further enhance our ability to explore the complex world of glycosphingolipids and unlock their full therapeutic potential.
References
- PubChem. (+)-Soyacerebroside I.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]
- Google Patents. (2010).
- PubChem. This compound.
- Biondo, E., et al. (2017). A new method for lipid extraction using low-toxicity solvents developed for canola (Brassica napus L.) and soybean (Glycine max L. Merrill) seeds. Food Chemistry, 234, 102-109. [Link]
- Manirakiza, P., Covaci, A., & Schepens, P. (2001). Neutral Lipid Extraction by the Method of Bligh-Dyer.
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933–2938. [Link]
- Marty, Y., et al. (1994). Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994)
- Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
- Krenyacz, J., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2735–2745. [Link]
- Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. [Link]
- Pesek, J. J., & Matyska, M. T. (2011). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC North America, 29(6), 490-501. [Link]
- Bazsó, G., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 40(5), 455-477. [Link]
- MacLean, B., et al. (2010). Skyline Collision Energy Optimization. Methods in molecular biology (Clifton, N.J.), 604, 219–233. [Link]
- UAB Metabolomics Workshop. (2016). Ion fragmentation of small molecules in mass spectrometry. [Link]
- Sullards, M. C., et al. (2011). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. [Link]
- Waters Corporation. (2016). Behind the Science, episode 3: HILIC vs. reversed-phase. YouTube. [Link]
- Waters Corporation.
- Taki, T., & Handa, S. (1987). Elimination of silica gel from gangliosides by using a reversed-phase column after preparative thin-layer chromatography. Analytical biochemistry, 164(2), 473–477. [Link]
- Borges, C. R., & Viana, L. F. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(2), 284–306. [Link]
- Tsugawa, H., et al. (2017). Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library. Scientific reports, 7(1), 4456. [Link]
- Wörmer, L., et al. (2013). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and environmental microbiology, 79(10), 3343–3346. [Link]
- Ma, Y. L., et al. (2014). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 19(11), 18640–18659. [Link]
- Mukhtar, S. N. (2021). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ?.
- Karlsson, K. A., et al. (1974). Gas--liquid chromatography--mass spectrometry of synthetic ceramides containing 2-hydroxy acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 337(3), 349-361. [Link]
- Wang, Y., et al. (2010). Purification of soybean phosphatidylcholine by silica gel column chromatography.
- Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of analytical toxicology, 39(2), 108–117. [Link]
- Lee, S. H., et al. (2016). Structural identification of skin ceramides containing ω-hydroxy acyl chains using mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 579–586. [Link]
- de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 48(5), 527–540. [Link]
Sources
- 1. Low collision energy fragmentation in structure-specific glycoproteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101885747A - A method for separation and purification of cerebrosides and ceramides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tabaslab.com [tabaslab.com]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. epic.awi.de [epic.awi.de]
- 8. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. waters.com [waters.com]
- 15. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. skyline.ms [skyline.ms]
- 20. Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural identification of skin ceramides containing ω-hydroxy acyl chains using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Purity Extraction and Purification of Soyacerebroside I from Glycine max
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven guide for the extraction and purification of Soyacerebroside I, a bioactive glycosphingolipid, from soybeans (Glycine max). The protocol is designed to be a self-validating system, moving from crude lipid extraction to multi-stage chromatographic purification and concluding with analytical verification. The causality behind experimental choices is detailed to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Significance of this compound
This compound is a neutral glycosphingolipid found in soybeans, belonging to the broader class of cerebrosides.[1] These amphipathic molecules consist of a ceramide backbone (a sphingoid base linked to a fatty acid) and a single sugar moiety, which in this case is glucose.[2] The precise chemical structure is (2R)-2-Hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[2]
Research has highlighted the potential biological activities of soyacerebrosides, making them compounds of interest for pharmaceutical and nutraceutical development.[3][4] For instance, the related Soyacerebroside II has demonstrated ionophoretic activity for Ca2+ ions, suggesting potential roles in cellular signaling pathways.[1][5] Obtaining this compound in high purity is a critical prerequisite for accurately investigating its biological functions and developing potential applications.
This guide outlines a robust, multi-step process designed to yield highly purified this compound suitable for advanced research. The workflow progresses from a bulk lipid extraction to targeted purification using orthogonal chromatographic techniques.
Overall Workflow Diagram
Caption: High-level workflow for this compound isolation.
PART 1: CRUDE GLYCOLIPID EXTRACTION
Principle of Extraction
The initial step aims to efficiently extract the total lipid content from the soybean matrix. Glycosphingolipids are amphipathic, requiring a solvent system that can solubilize both polar (the glucose headgroup) and non-polar (the ceramide tail) moieties. A chloroform-methanol-water system, based on the principles of the Bligh and Dyer or Folch methods, is highly effective.[6] This creates a single-phase solution that thoroughly penetrates the ground tissue, extracting a broad range of lipids. Subsequent addition of water or an aqueous salt solution induces a phase separation, partitioning the lipids into the lower chloroform layer while more polar contaminants remain in the upper aqueous-methanol phase.[6]
A highly recommended, though optional, subsequent step is mild alkaline hydrolysis (saponification). Soybeans are rich in triglycerides and phospholipids.[7][8] Saponification cleaves the ester bonds in these glycerolipids, converting them into free fatty acids and water-soluble glycerol backbones.[9][10] This dramatically simplifies the downstream purification by removing a major class of interfering lipids, leaving the alkali-stable amide bond of the cerebroside intact.[9]
Protocol 1A: Total Lipid Extraction
-
Preparation of Soybean Material:
-
Start with high-quality, dry soybeans. Mill or grind the seeds into a fine powder or flour to maximize the surface area for solvent penetration. A high-speed blender or a ball mill is effective.
-
For every 100 g of soybean powder, prepare to use approximately 1 liter of total solvent.
-
-
Solvent Extraction:
-
In a large, solvent-resistant container, combine 100 g of soybean powder with a mixture of 400 mL Chloroform and 200 mL Methanol .
-
Homogenize the slurry using a high-shear mixer for 5-10 minutes at room temperature.
-
Add 150 mL of distilled water to the mixture. This will bring the final solvent ratio to approximately 2:1:0.75 (Chloroform:Methanol:Water), creating a biphasic system.
-
Continue to stir vigorously for another 15 minutes.
-
-
Phase Separation and Collection:
-
Transfer the mixture to a large separatory funnel. Allow the phases to separate fully for at least 30 minutes. The mixture will separate into a lower, clear chloroform layer containing the total lipids and an upper, cloudy aqueous/methanol layer containing polar metabolites and solids.
-
Carefully drain the lower chloroform layer into a clean round-bottom flask.
-
To maximize yield, re-extract the upper phase and solid interface with an additional 200 mL of chloroform. Allow phases to separate and combine the lower chloroform layers.
-
-
Drying and Concentration:
-
Evaporate the pooled chloroform extracts to dryness using a rotary evaporator under reduced pressure. The bath temperature should not exceed 40°C to prevent lipid degradation.
-
The resulting residue is the Total Lipid Extract (TLE) .
-
Protocol 1B: Saponification of Total Lipid Extract
-
Alkaline Hydrolysis:
-
Neutralization:
-
Extraction of Non-Saponifiable Lipids:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add an equal volume of chloroform and an equal volume of water. Mix thoroughly.
-
Allow the phases to separate. The desired alkali-stable lipids, including this compound, will partition into the lower chloroform layer.
-
Collect the lower chloroform layer.
-
Wash the collected chloroform layer twice with an equal volume of distilled water to remove residual salts and water-soluble byproducts.
-
Evaporate the final chloroform layer to dryness on a rotary evaporator. The resulting residue is the Crude Glycolipid Fraction .
-
PART 2: CHROMATOGRAPHIC PURIFICATION
Principle of Purification
The Crude Glycolipid Fraction, while enriched, is still a mixture. A multi-step chromatographic strategy is required for isolation.
-
Silica Gel Column Chromatography: This is a form of normal-phase chromatography where separation is based on polarity.[12] The stationary phase (silica gel) is highly polar. Non-polar lipids have weak interactions and are eluted first with non-polar solvents (e.g., chloroform). Glycolipids, which are more polar due to their sugar headgroups, interact more strongly with the silica and require a more polar solvent (e.g., acetone) for elution.[13] This step effectively separates the glycolipid class from other remaining lipids.
-
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the fractions from the silica column.[14][15] By running fractions alongside a standard (if available) and using a glycolipid-specific stain, one can identify and pool the fractions containing the target cerebrosides.[16]
-
Preparative HPLC: For achieving the highest purity required for drug development or sensitive biological assays, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[9][15]
Diagram: Principle of Silica Gel Separation
Caption: Separation of lipids on silica gel by polarity.
Protocol 2A: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column appropriate for the amount of extract. A column with a bed volume approximately 20-30 times the mass of the sample is a good starting point.
-
Prepare a slurry of silica gel 60 (70-230 mesh) in chloroform.
-
Carefully pack the column with the slurry, avoiding air bubbles. Allow the silica to settle into a uniform bed, draining excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the Crude Glycolipid Fraction in a minimal amount of chloroform.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution and Fractionation:
| Step | Mobile Phase (Solvent System) | Volume (Bed Volumes) | Target Eluate |
| 1 | 100% Chloroform | 3 | Neutral lipids, sterols |
| 2 | Chloroform:Acetone (9:1, v/v) | 5 | Less polar glycolipids |
| 3 | Chloroform:Acetone (1:1, v/v) | 5 | Cerebrosides (this compound) |
| 4 | 100% Acetone | 5 | More polar glycolipids |
| 5 | 100% Methanol | 3 | Highly polar lipids (e.g., phospholipids) |
Protocol 2B: TLC Monitoring of Fractions
-
Plate Preparation:
-
On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1.5 cm from the bottom.
-
Spot a small amount (1-2 µL) from every second or third fraction onto the origin line.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a mobile phase suitable for cerebroside separation, such as Chloroform:Methanol:Water (65:25:4, v/v/v) .[16]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and dry it completely.
-
-
Visualization:
-
Pooling Fractions:
-
Identify the fractions that contain the spot corresponding to the expected Rƒ value for cerebrosides.
-
Pool these positive fractions together and evaporate the solvent. This is your Enriched Cerebroside Fraction .
-
PART 3: ANALYTICAL VERIFICATION
Principle of Analysis
After purification, the identity and purity of the final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. When coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), which are more suitable for non-chromophoric lipids than UV, it can resolve this compound from any remaining impurities.[18] A gradient elution on a silica or C18 column is typically used.[19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for structural confirmation.[21][22] It provides the precise molecular weight of the parent ion and generates specific fragmentation patterns upon collision-induced dissociation.[18][23] These fragments correspond to the loss of the glucose unit and cleavage at the ceramide backbone, allowing for unambiguous identification of the sphingoid base and the N-acyl chain, thus confirming the structure of this compound.
Protocol 3A: HPLC-ELSD Purity Analysis
-
Column: Silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Hexane/Isopropanol (98:2, v/v).
-
Mobile Phase B: Isopropanol/Water (90:10, v/v).
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Drift tube temperature: 50°C, Nebulizer gas: Nitrogen at 2.0 L/min).
-
Analysis: Dissolve a small amount of the final purified product in the initial mobile phase. Inject and analyze the chromatogram. A single major peak indicates high purity.
Protocol 3B: LC-MS/MS Structural Confirmation
-
Instrumentation: Couple an HPLC system to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode [M+H]⁺ or [M+Na]⁺ is typically used for cerebrosides.
-
MS1 Scan: Scan for the expected mass-to-charge ratio (m/z) of this compound (C₄₀H₇₅NO₉, Molecular Weight: 714.0 g/mol ).[24]
-
MS2 Fragmentation: Select the parent ion and perform collision-induced dissociation. Key expected fragments include the loss of the hexose unit (a neutral loss of 162 Da) and fragments characteristic of the specific sphingoid base and fatty acid chain.
-
Interpretation: Compare the observed fragmentation pattern with theoretical values or literature data to confirm the identity.[18][21]
References
- Determination of glucocerebroside, sphingomyelin, free fatty acid and total lipid by thin-layer chromatography and charring-scintillation quenching.
- An Introduction to Sphingolipid Metabolism and Analysis by New Technologies.
- This compound | C40H75NO9.
- Purific
- High-Performance Chromatographic Separation of Cerebrosides.
- Column chromatography glycoglycerolipids. Cyberlipid. [Link]
- Sphingolipidomics: methods for the comprehensive analysis of sphingolipids.
- Analytical methods in sphingolipidomics: Quantitative and profiling approaches in food analysis.
- Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology. [Link]
- Glycolipids isolation and characterization from natural source: A review. Taylor & Francis Online. [Link]
- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Semantic Scholar. [Link]
- Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids.
- Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean.
- Thin-layer chromatogram of purified fast migrating cerebroside (FMC)-1...
- Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chrom
- (+)-Soyacerebroside I | C40H75NO9.
- Proposed molecular structures of glycolipids isolated from soybean lecithin.
- Thin layer chromatography of gangliosides.
- Glycolipid-extraction method and glycolipids obtained.
- Lipid Isolation from Plants.
- Extraction of glycolipids. Glycoscience Protocols (GlycoPODv2)
- [Extraction of glycolipids]:Glycoscience Protocol Online D
- Thin Layer Chromatography of Brain Gangliosides. Immersive Training in the Glycosciences. [Link]
- HPLC Analysis of Isoflavonoids and Other Phenolic Agents From Foods and From Human Fluids.
- HPLC Analysis of Phospholipids Compositions in Soya Phospholipids. Food Science. [Link]
- Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products.
- Improved method for large-scale purification of brain gangliosides by Q-sepharose column chromatography. Immunochemical detection of C-series polysialogangliosides in adult bovine brains.
- Stepwise Extraction of Proteins and Carbohydrates
- Purification of secoisolariciresinol diglucoside with column chromatography on a sephadex LH-20.
- Stepwise extraction of proteins and carbohydrates from soybean seed.
- Optimization of Soybean Protein Extraction Using By-Products from NaCl Electrolysis as an Application of the Industrial Symbiosis Concept. MDPI. [Link]
- Comparison of Methods for DNA Extraction
- Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds.
- Large-scale, one-step purification of oxidized and reduced forms of bovine brain S100b protein by HPLC.
- HPLC analysis of whole soybean (Glycine max L.) seed oil. SciSpace. [Link]
- Large scale purification of rapeseed proteins (Brassica napus L.).
- Extraction of Proteins from Soybean Residue (Okara)
- Large scale purification and characterization of recombinant human autotaxin/lysophospholipase D from mammalian cells.
Sources
- 1. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 10. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 13. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of glucocerebroside, sphingomyelin, free fatty acid and total lipid by thin-layer chromatography and charring-scintillation quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Performance Chromatographic Separation of Cerebrosides [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Analysis of Phospholipids Compositions in Soya Phospholipids [spkx.net.cn]
- 21. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sphingolipidomics: methods for the comprehensive analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Soyacerebroside I
Introduction: The Significance of Soyacerebroside I Quantification
This compound is a glycosphingolipid found in soybeans (Glycine max) and has garnered interest within the scientific community for its potential biological activities.[1] As research into the therapeutic and nutraceutical applications of soy-derived compounds expands, the need for robust and reliable analytical methods for the quantification of specific bioactive molecules like this compound becomes paramount. Accurate quantification is crucial for quality control of raw materials and finished products, pharmacokinetic studies, and for establishing structure-activity relationships.
This comprehensive guide provides detailed application notes and protocols for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to ensure scientific integrity through self-validating systems.
Method Selection: A Rationale for Chromatographic Approaches
The quantification of a specific analyte within a complex botanical matrix necessitates a strategic selection of analytical techniques. For this compound, a molecule with both a polar glycosidic head and a nonpolar ceramide tail, chromatographic methods coupled with sensitive detection are most appropriate. This guide will focus on two primary techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC). A conceptual framework for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) will also be discussed for high-throughput screening applications.
HPLC-MS/MS is the gold standard for targeted quantification due to its exceptional sensitivity, selectivity, and specificity.[2][3][4] The use of tandem mass spectrometry allows for the precise detection of the analyte of interest even in the presence of co-eluting matrix components.
HPTLC offers a cost-effective and high-throughput alternative for routine quality control.[5][6][7][8] When coupled with mass spectrometry, HPTLC can provide both qualitative and quantitative data.
Experimental Workflow Overview
The successful quantification of this compound from a soy-based matrix follows a multi-step workflow. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for this compound quantification.
Part 1: Sample Preparation - Extraction and Purification of this compound
The primary challenge in analyzing this compound is its efficient extraction from the complex soybean matrix, which is rich in proteins, lipids, and other small molecules.[9][10][11][12] A robust extraction and purification protocol is essential to minimize matrix effects and ensure accurate quantification.
Protocol 1: Extraction of Cerebrosides from Soybean Material
This protocol is adapted from established methods for lipid extraction from plant tissues.[13][14]
Materials:
-
Soybean material (e.g., defatted soy flour, spray-dried soy milk powder)
-
Chloroform
-
Methanol
-
Petroleum Ether
-
Hot Ethanol (95%)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenization and Initial Extraction:
-
Weigh 10 g of the soybean material.
-
Add 100 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize for 5-10 minutes at high speed.
-
Stir the mixture for 1 hour at room temperature.
-
Centrifuge at 3000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction of the pellet with another 100 mL of chloroform:methanol (2:1, v/v).
-
Combine the supernatants.
-
-
Liquid-Liquid Partitioning:
-
To the combined supernatant, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
-
Solvent Removal:
-
Evaporate the chloroform phase to dryness under reduced pressure using a rotary evaporator.
-
-
Purification from Neutral Lipids:
-
Dissolve the dried lipid extract in a minimal amount of chloroform.
-
Add an excess of cold acetone to precipitate the polar lipids, including cerebrosides.
-
Centrifuge and discard the acetone supernatant which contains neutral lipids.
-
-
Further Purification (Optional):
-
The resulting crude cerebroside fraction can be further purified using silica gel column chromatography.[13] Elute with a gradient of chloroform and methanol.
-
Part 2: Quantification by HPLC-MS/MS
This section outlines a protocol for the sensitive and specific quantification of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation and Analytical Standards
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Standard: A certified reference material of this compound is required for calibration.[1]
Protocol 2: UHPLC-MS/MS Quantification of this compound
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The MRM transitions should be optimized by infusing a standard solution of this compound. Based on its structure (C40H75NO9, MW: 714.02 g/mol ), potential precursor and product ions can be predicted.[1] The fragmentation of the glycosidic bond is a common pathway for such molecules.[15][16][17][18]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+H]+ or [M+Na]+ | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
| Note: The exact m/z values for the precursor and product ions must be determined experimentally using a pure standard of this compound. |
Data Analysis and Quantification:
-
A calibration curve should be prepared using a serial dilution of the this compound analytical standard.
-
The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Part 3: Quantification by HPTLC
HPTLC provides a viable alternative for the routine analysis of this compound, especially for screening a large number of samples.
Protocol 3: HPTLC Quantification of this compound
Materials:
-
HPTLC plates (silica gel 60 F254).
-
Automatic TLC sampler.
-
Developing chamber.
-
TLC scanner (densitometer).
-
Derivatization reagent (e.g., anisaldehyde-sulfuric acid).
Procedure:
-
Sample and Standard Application:
-
Apply bands of the purified sample extracts and this compound standards onto the HPTLC plate using an automatic sampler.
-
-
Chromatographic Development:
-
Develop the plate in a saturated developing chamber with a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The optimal mobile phase should be determined experimentally to achieve good separation.
-
-
Derivatization and Visualization:
-
After development, dry the plate.
-
Dip the plate in an anisaldehyde-sulfuric acid reagent and heat at 100-110 °C for 5-10 minutes to visualize the cerebroside bands.
-
-
Densitometric Analysis:
-
Scan the plate using a TLC scanner at a specific wavelength (e.g., 540 nm after derivatization).
-
Quantify the this compound content by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Method Validation
All quantitative methods must be validated to ensure their accuracy, precision, and reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conceptual Framework for an ELISA for this compound
An Enzyme-Linked Immunosorbent Assay (ELISA) could be developed for high-throughput screening of this compound. This would require the generation of specific antibodies that recognize this compound.
Caption: Conceptual workflow for developing an ELISA for this compound.
A competitive ELISA format would likely be the most suitable for a small molecule like this compound.[19][20][21] In this format, this compound in the sample would compete with a labeled this compound conjugate for binding to a limited amount of anti-Soyacerebroside I antibody coated on a microplate. The signal would be inversely proportional to the concentration of this compound in the sample. While commercial ELISA kits are available for some soy components like proteins, a specific kit for this compound would need to be developed.[12][22]
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound in various soy-based matrices. The choice between HPLC-MS/MS and HPTLC will depend on the specific requirements of the analysis, such as the need for high sensitivity and specificity versus high throughput and cost-effectiveness. Proper method validation is crucial to ensure the integrity of the generated data, which is fundamental for advancing research and development in the fields of natural products and pharmaceuticals.
References
- Bari, V. R., Dhale, D. A., & Mahajan, U. B. (2016). HPTLC-MALDI MS for (glyco)sphingolipid multiplexing in tissues and blood: A promising strategy for biomarker discovery and clinical applications. Electrophoresis, 37(12), 1633–1642.
- Hayashi, A., Nishimura, K., & Ishizuka, I. (2007). High-performance thin-layer chromatography/mass spectrometry for rapid analysis of neutral glycosphingolipids. Analytical Biochemistry, 362(2), 233–241.
- Bari, V. R., Dhale, D. A., & Mahajan, U. B. (2016). HPTLC-MALDI MS for (glyco)sphingolipid multiplexing in tissues and blood: A promising strategy for biomarker discovery and clinical applications.
- Le, P. M., et al. (2018). Comprehensive Profiling of Glycosphingolipid Glycans Using a Novel Broad Specificity Endoglycoceramidase in a High-Throughput Workflow. Analytical Chemistry, 90(15), 9277–9285.
- Hayashi, A., Nishimura, K., & Ishizuka, I. (2007). High-performance thin-layer chromatography/mass spectrometry for rapid analysis of neutral glycosphingolipids. Tokai University.
- CN101885747A - A method for separation and purification of cerebrosides and ceramides - Google P
- Carter, H. E., & Kanfer, J. N. (1976). Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide). Journal of Lipid Research, 17(3), 290–293.
- This compound | C40H75NO9 | CID 11104507 - PubChem - NIH.
- Kim, H. K., et al. (2014). Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. Molecules, 19(8), 11728–11740.
- Wang, J., et al. (2012). UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming. Journal of Ginseng Research, 36(4), 415–425.
- Duan, Y., et al. (2023).
- Quantitative NMR Spectroscopy. University of California, Riverside.
- Domon, B., & Costello, C. E. (1988). Differentiation of cerebroside isomers and study of fragmentation by liquid secondary ion mass spectrometry and mass spectrometry/mass spectrometry of selected derivatives. Biomedical & Environmental Mass Spectrometry, 15(11), 627–637.
- Kim, J. H., et al. (2021). A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry. Analytical Science and Technology, 34(4), 172–181.
- ELISA Development and Optimiz
- Sharma, A., et al. (2023). UPLC-QTOF-ESI-MS/MS-Based Comparative Study of Phytochemicals in Sapindus mukorossi. Molecules, 28(24), 8089.
- Quantit
- Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2987.
- Ogegbo, O., et al. (2012). Urinary 1H-NMR metabonomics study on intervention effects of soya milk in Africans. University of Westminster.
- Lee, D. Y. W. (2012). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Journal of the American Society for Mass Spectrometry, 23(10), 1791–1796.
- Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Frank, J., et al. (2014). Quantification of soy isoflavones and their conjugative metabolites in plasma and urine: an automated and validated UHPLC-MS/MS method for use in large-scale studies.
- Sobolev, A. P., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Nutrients, 2(8), 811–823.
- UPLC‐QTOF/MS analysis of crude methanol extract of soybean hypocotyls....
- Kasai, N., & Ikehara, T. (2005). Stepwise Extraction of Proteins and Carbohydrates from Soybean Seed. Journal of Agricultural and Food Chemistry, 53(11), 4379–4385.
- Kasai, N., & Ikehara, T. (2005).
- Qiu, M., et al. (2024). Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms and Potential Pharmacological Ingredients of Aurantii Fructus Immaturus and Aurantii Fructus. Molecules, 29(4), 827.
- Nakazawa, A., et al. (2021). Enhancement of Lipid Extraction from Soya Bean by Addition of Dimethyl Ether as Entrainer into Supercritical Carbon Dioxide. Processes, 9(6), 957.
- Crash Course: Developing a Fool-Proof ELISA - YouTube. (2023, January 18).
- Han, X., & Gross, R. W. (2005). Characterization and direct quantitation of cerebroside molecular species from lipid extracts by shotgun lipidomics. Journal of Lipid Research, 46(1), 154–161.
- Citterio, G., et al. (2021). A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3). International Journal of Molecular Sciences, 22(23), 13054.
- Krock, K., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 40–46.
- O'Keeffe, G. W., et al. (2013). Development of an enzyme-linked immunosorbent assay (ELISA) to measure the level of tyrosine hydroxylase protein in brain tissue from Parkinson's disease models. Journal of Neuroscience Methods, 217(1-2), 48–55.
- InviLisa® Soya ELISA Kit - Invitek Diagnostics.
- ELISA-Based Detection of Soybean Proteins: A Comparative Study Using Antibodies Against Modified and Native Proteins.
- Asiaticoside analytical standard 16830-15-2 - Sigma-Aldrich.
Sources
- 1. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of soy isoflavones and their conjugative metabolites in plasma and urine: an automated and validated UHPLC-MS/MS method for use in large-scale studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPTLC-MALDI MS for (glyco)sphingolipid multiplexing in tissues and blood: A promising strategy for biomarker discovery and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance thin-layer chromatography/mass spectrometry for rapid analysis of neutral glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Stepwise extraction of proteins and carbohydrates from soybean seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. invitek.com [invitek.com]
- 13. CN101885747A - A method for separation and purification of cerebrosides and ceramides - Google Patents [patents.google.com]
- 14. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 17. Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. ELISA Development and Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. Development of an enzyme-linked immunosorbent assay (ELISA) to measure the level of tyrosine hydroxylase protein in brain tissue from Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Quantitative Analysis of Soyacerebroside I in Complex Matrices using a Validated HPLC-MS/MS Method
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Soyacerebroside I. As a prominent glycosphingolipid found in soybeans, this compound is of increasing interest in pharmaceutical and nutraceutical research.[1][2] This document provides a comprehensive protocol, from sample extraction to final analysis, designed for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity, explaining the rationale behind key experimental choices and ensuring a self-validating system for trustworthy and reproducible results.
Introduction and Scientific Background
Glycosphingolipids (GSLs) are a class of lipids containing a carbohydrate head group attached to a ceramide backbone. They are integral components of cell membranes and are involved in various biological processes, including cell signaling, recognition, and adhesion. This compound is a specific D-glucosyl-N-acylsphingosine isolated from soybeans (Glycine max)[3]. Its unique structure and potential biological activities necessitate a reliable and sensitive analytical method for its characterization and quantification in various matrices, from raw plant material to finished products.
The analytical challenge lies in selectively isolating and detecting this compound from a complex mixture of other lipids and metabolites.[4] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers the requisite selectivity and sensitivity for this task.[5][6] This hyphenated technique allows for the physical separation of the analyte from interferences via chromatography, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5]
Analyte: this compound Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
-
Chemical Structure: this compound is a glycosylceramide, consisting of a glucose molecule linked to a ceramide backbone.[7][8] The ceramide part is composed of a sphingoid base and a fatty acid.
-
Molecular Formula: C₄₀H₇₅NO₉[7]
-
Molecular Weight: 714.0 g/mol [8]
-
Class: Glycosphingolipid[2]
These properties, particularly the large, relatively non-polar structure with a polar glycosidic head, dictate the choice of extraction solvents and chromatographic conditions.
Comprehensive Experimental Protocol
This section details the step-by-step methodology for the analysis of this compound.
Workflow Overview
The entire analytical process can be visualized as a sequential workflow, ensuring that each step logically follows the last to guarantee sample integrity and analytical accuracy.
Caption: Overall workflow for this compound analysis.
Sample Preparation: Lipid Extraction
The goal of sample preparation is to efficiently extract glycosphingolipids while minimizing contamination from other molecules like proteins and sugars.[9] The Folch or Bligh and Dyer methods, which use a chloroform/methanol/water solvent system, are standard protocols for total lipid extraction and are highly effective for this purpose.[9][10]
Protocol:
-
Homogenization: Weigh approximately 10 g of finely ground soybean material.[11] Homogenize the sample in a solvent mixture of 50 mL of chloroform/methanol (2:1, v/v) for at least 4 hours.[11] Causality: This solvent ratio is effective at disrupting cell membranes and solubilizing a wide range of lipids.
-
Biphasic Extraction: Filter the extract. To the filtrate, add 0.2 volumes (10 mL) of water to induce phase separation.[10]
-
Phase Separation: Mix vigorously and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to achieve a clear separation between the upper aqueous (methanolic) layer and the lower organic (chloroform) layer.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, including this compound.[9]
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. Causality: Nitrogen evaporation prevents oxidation of the lipids, and the controlled temperature prevents thermal degradation.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 1.0 mL) of the initial HPLC mobile phase (e.g., 70:30 Methanol/Water). This ensures the sample is fully dissolved and compatible with the HPLC system.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed using a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer. Reversed-phase chromatography is ideal for separating lipid species based on their hydrophobicity.[5]
The separation of this compound from other lipid classes is achieved using a C18 stationary phase with a gradient elution.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for non-polar to moderately polar lipids. Small particle size enhances resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5 mM Ammonium Formate | Formic acid and ammonium formate act as modifiers to improve peak shape and promote protonation for ESI+.[12] |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid | Strong organic solvent mixture to elute hydrophobic lipid species from the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Injection Vol. | 5 µL | A small volume minimizes potential column overloading and band broadening. |
| Gradient | See table below | A gradient is necessary to first elute more polar compounds and then effectively elute highly retained lipids like cerebrosides. |
HPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 30 | 70 |
| 2.0 | 10 | 90 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 30 | 70 |
| 20.0 | 30 | 70 |
Detection is performed using a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing large, thermally labile molecules like glycosphingolipids.[13]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Cerebrosides readily form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[14][15] |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and efficient ionization. |
| Source Temp. | 150 °C | Helps in desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of the mobile phase before ions enter the mass analyzer. |
| Collision Gas | Argon | Commonly used inert gas for collision-induced dissociation (CID). |
MRM Transitions for this compound (C₄₀H₇₅NO₉, MW: 714.0) The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Role |
| 715.5 [M+H]⁺ | 553.5 | [M+H - 162]⁺ (Loss of Glucose) | Quantifier |
| 715.5 [M+H]⁺ | 535.5 | [M+H - 162 - 18]⁺ (Loss of Glucose + H₂O) | Qualifier |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of this compound.
Method Validation
To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to established guidelines (e.g., ICH).[16][17]
Validation Parameters
-
Linearity: The calibration curve should be constructed using at least five concentration levels of a certified this compound standard. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.[18]
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (RSD%) should be ≤15% (≤20% at LLOQ).[18]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of this compound in blank matrix samples.[17]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio ≥ 3), while the LOQ is the lowest concentration that can be accurately quantified (S/N ≥ 10).[12]
-
Stability: The stability of this compound should be evaluated in the stock solution and in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term bench-top).
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS/MS protocol for the quantitative analysis of this compound. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve accurate, precise, and reliable quantification of this important glycosphingolipid. The inclusion of causality and method validation principles ensures that the protocol is not just a series of steps, but a self-validating system for robust scientific investigation.
References
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 11104507, this compound. PubChem.
- Shibuya, H., et al. (1990).Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin (Tokyo), 38(11), 2933-8.
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I. PubChem.
- Gutiérrez, E., et al. (2005).HPLC Quantification of Sphingolipids in Soybeans with Modified Palmitate Content. Journal of Agricultural and Food Chemistry, 53(19), 7424-7429.
- Gutiérrez, E., et al. (2005).Quantification of sphingolipids in soybeans. ResearchGate.
- Jan, B., et al. (2021).Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate.
- Tavşan, Z., & Kaynar, Ö. (2021).Validation parameters for HPLC-MS/MS method. ResearchGate.
- dos Santos, V. S., et al. (2022).Sample Preparation Methods Focusing on Soy Biotechnological Samples: Towards Greener Application. Brazilian Journal of Analytical Chemistry.
- Ahn, Y., & Kim, H. Y. (2007).Effect of processing on sphingolipid content in soybean products. ResearchGate.
- Sasikumar, K., et al. (2018).Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 8(2), 85-101.
- Sicard, R., & Landgraf, R. (2017).High-Performance Chromatographic Separation of Cerebrosides. Methods in Molecular Biology, 1609, 57-63.
- Zhang, Y., et al. (2022).Native Mass Spectrometry Coupled to Spectroscopic Methods to Investigate the Effect of Soybean Isoflavones on Structural Stability and Aggregation of Zinc Deficient and Metal-Free Superoxide Dismutase. International Journal of Molecular Sciences, 23(21), 13010.
- Chemistry For Everyone (2024).What Is Method Validation In The Context Of LC-MS? YouTube.
- Request PDF.High-Performance Chromatographic Separation of Cerebrosides. ResearchGate.
- Kim, D. K., et al. (2018).A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry. Analytical Science and Technology, 31(5), 241-250.
- Contrepois, K., et al. (2021).Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies. Metabolites, 11(7), 415.
- Supporting Information.Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles.
- Kite, G. C., et al. (2020).Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(11), 441.
- Seo, M. J., et al. (2016).Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems. Journal of Pharmaceutical and Biomedical Analysis, 128, 272-280.
- Merrill, A. H., et al. (2007).Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
- Shtylla, K., et al. (2021).A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidation products. WUR eDepot.
- Domon, B., & Costello, C. E. (1988).Differentiation of cerebroside isomers and study of fragmentation by liquid secondary ion mass spectrometry and mass spectrometry/mass spectrometry of selected derivatives. ResearchGate.
- Quintyn, R. S., et al. (2021).Approaches to Heterogeneity in Native Mass Spectrometry. Annual Review of Analytical Chemistry, 14(1), 389-411.
- Ac-Pellicano, A., et al. (2023).Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Separations, 10(2), 107.
- Sim, S., et al. (2023).Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 28(12), 4843.
- Basile, A., et al. (2005).LC-MS-MS determination of brostallicin in human plasma following automated on-line SPE. Journal of Chromatography B, 818(2), 209-216.
- Zenobi, R. (2013).Soft Ionization Mass Spectrometry for Studying Noncovalent Interactions. ResearchGate.
- Li, W., et al. (2015).Combination of HPLC–MS and QAMS as a new analytical approach for determination of saponins in ginseng containing products. ResearchGate.
Sources
- 1. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS-MS determination of brostallicin in human plasma following automated on-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol Guide: In Vitro Assessment of Soyacerebroside I Bioactivity
Here are the detailed Application Notes and Protocols for assessing the bioactivity of Soyacerebroside I.
Abstract
This compound, a glycosphingolipid found in soybeans, is gaining interest for its potential therapeutic applications. As a precursor in the ceramide synthesis pathway, it is hypothesized to possess significant bioactivity in neuroprotection, inflammation modulation, and skin barrier enhancement. This guide provides a comprehensive suite of validated in vitro assays designed for researchers, scientists, and drug development professionals to systematically evaluate the biological efficacy of this compound. We delve into the scientific rationale behind each experimental choice, provide detailed, step-by-step protocols, and offer insights into data interpretation, ensuring a robust and reproducible assessment of its bioactivity.
Introduction: The Scientific Rationale for Investigating this compound
Glycosphingolipids are integral components of cell membranes, playing critical roles in cell signaling, recognition, and membrane stability. This compound belongs to this class and is structurally composed of a sphingoid base, a fatty acid, and a single sugar moiety. Its biological significance is intrinsically linked to its role as a metabolic precursor to ceramides, which are central effector molecules in numerous cellular processes.[1]
-
Neurobiology: Ceramides are crucial for neuronal development, differentiation, and survival. Dysregulation of ceramide metabolism is implicated in neurodegenerative diseases.[1] Therefore, assessing the potential of this compound to support neuronal health and function is a logical and promising area of investigation.
-
Inflammation: Sphingolipids are potent signaling molecules in inflammatory cascades. Modulating their levels can impact cellular responses to inflammatory stimuli.[2]
-
Dermatology: Ceramides are the primary lipid components of the stratum corneum, forming the protective barrier that prevents water loss and protects against external insults.[3] Enhancing endogenous ceramide synthesis via precursors like this compound could be a key strategy for improving skin health.
This guide will explore three key areas of this compound bioactivity through validated in vitro models.
Caption: Logical workflow for investigating this compound bioactivity.
Assessment of Neuroprotective Properties
The primary hypothesis for this compound's neuroactivity is its ability to protect neurons from oxidative stress and excitotoxicity, potentially through modulation of ceramide-dependent signaling pathways or by promoting neuronal integrity.
Assay 1: Neuroprotection Against Oxidative Stress (MTT Assay)
Scientific Rationale: This assay evaluates if this compound can protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] A decrease in formazan production signifies cell death or metabolic impairment.
Protocol:
-
Cell Seeding:
-
Pre-treatment with this compound:
-
Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubate for 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration that induces approximately 50% cell death (e.g., 150 µM, this should be optimized for your cell line).[7]
-
Remove the pre-treatment medium and add 100 µL of the H₂O₂ solution to the appropriate wells.
-
Maintain control wells with medium only (100% viability) and wells with H₂O₂ only (toxic control).
-
Incubate for 4-6 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[9]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control (Untreated) | - | 1.25 ± 0.08 | 100% |
| H₂O₂ Only | 150 | 0.61 ± 0.05 | 48.8% |
| This compound + H₂O₂ | 10 | 0.75 ± 0.06 | 60.0% |
| This compound + H₂O₂ | 50 | 0.98 ± 0.07 | 78.4% |
| This compound + H₂O₂ | 100 | 1.15 ± 0.09 | 92.0% |
Assay 2: Neurite Outgrowth Promotion
Scientific Rationale: Neurite outgrowth is a fundamental process for establishing neuronal networks and is crucial for development and repair. This assay quantifies the ability of this compound to promote the extension of neurites from neuronal cell bodies, providing a direct functional measure of its neurotrophic potential. High-content screening (HCS) technology is used for automated imaging and analysis.[11]
Protocol:
-
Cell Seeding:
-
Coat 96- or 384-well imaging plates with an appropriate extracellular matrix protein (e.g., laminin).[11][12]
-
Seed human iPSC-derived neurons or a suitable cell line (e.g., Neuro-2a) at a density optimized for neurite analysis (e.g., 10,000 cells/well for a 96-well plate).[13][14]
-
Allow cells to attach for 1-2 hours.
-
-
Compound Treatment:
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear stain (e.g., DAPI) to count cell bodies.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use an automated analysis software module (e.g., Incucyte® Neurotrack) to quantify parameters such as total neurite length, number of branches, and number of neurite-bearing cells.[13]
-
Normalize neurite length to the number of cells to account for any changes in cell viability.[13]
-
Data Presentation:
| Treatment Group | Concentration (µM) | Total Neurite Length (mm/mm²) | Cell Count |
| Vehicle Control | - | 0.5 ± 0.04 | 1500 ± 120 |
| Positive Control | 10 | 2.8 ± 0.21 | 1450 ± 110 |
| This compound | 10 | 0.9 ± 0.07 | 1520 ± 130 |
| This compound | 50 | 1.7 ± 0.15 | 1480 ± 115 |
Evaluation of Anti-Inflammatory Activity
These assays aim to determine if this compound can suppress key inflammatory responses in vitro, typically using a model of immune cell activation, such as lipopolysaccharide (LPS)-stimulated macrophages.
Assay 1: Inhibition of Nitric Oxide Production (Griess Assay)
Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to a large production of nitric oxide (NO), a pro-inflammatory mediator.[15] The Griess assay is a simple, colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[16] The assay is based on a two-step diazotization reaction that forms a colored azo dye.[15]
Caption: Simplified ceramide synthesis pathway relevant to this compound.
Protocol:
-
Cell Lysate Preparation:
-
Culture human keratinocytes and treat with or without this compound for 24-48 hours.
-
Harvest the cells and prepare a cell homogenate (lysate) via sonication or detergent lysis.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing cell lysate (e.g., 20-50 µg protein), a specific fatty acyl-CoA (e.g., palmitoyl-CoA), and the fluorescent substrate NBD-sphinganine. [17] * Incubate the reaction at 37°C for 30-60 minutes.
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids using a method like Bligh-Dyer.
-
Separate the product (NBD-ceramide) from the substrate (NBD-sphinganine) using thin-layer chromatography (TLC) or solid-phase extraction (SPE). [1][18]4. Quantification:
-
Visualize the fluorescent spots on the TLC plate under UV light and quantify their intensity using densitometry.
-
Alternatively, elute the fluorescent product and measure fluorescence with a fluorometer or HPLC with a fluorescence detector. [1] * Compare the amount of NBD-ceramide produced in lysates from this compound-treated cells versus control cells.
-
References
- Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(6), 1275-1282. [Link]
- Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
- Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. PubMed. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Jabir, M. S. (2023). MTT (Assay protocol). Protocols.io. [Link]
- STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube. [Link]
- Don, A. S., & Rosen, H. (2015). Fluorescent Assays for Ceramide Synthase Activity. Methods in Molecular Biology, 1274, 19-29. [Link]
- University of Pittsburgh. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). [Link]
- Tidhar, R., et al. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Methods in Molecular Biology, 1274, 31-39. [Link]
- Don, A. S., & Rosen, H. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1274, 1-17. [Link]
- National Institutes of Health. (2020). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Neuroscience, 91(1), e93. [Link]
- Bio-protocol. (2014). Nitric Oxide Assay. Bio-protocol, 4(12), e1147. [Link]
- Protocol Exchange. (2022). Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2. Protocols.io. [Link]
- Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 51(3), 209-216. [Link]
- Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
- Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.
- Nakyai, W., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1466. [Link]
- InnoSer. (n.d.). In vitro neurology assays. [Link]
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 349-357. [Link]
- Consensus. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
- McNally, A., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Current Protocols in Pharmacology, Chapter 6, Unit 6.22. [Link]
- Cyprotex. (n.d.). Neurite Outgrowth Assay. [Link]
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 12(5), 1055-1065. [Link]
- PermeGear. (n.d.). In Vitro Permeation Test (IVPT)
- Hong, S., et al. (2023). Development of an In Vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. Skin Pharmacology and Physiology, 36(3), 140-148. [Link]
- Radboudumc. (2024). Sensitive quantification of skin barrier properties in vitro. [Link]
- Roberts, M. S., & Mohammed, Y. (2015). In Vitro Skin Permeation Methodology.
- Pharmaceutical Technology. (2020).
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
- Hong, S., et al. (2023). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. Skin Pharmacology and Physiology, 36(3), 140-148. [Link]
- Mohammed, Y., et al. (2017). Non-Invasive Assessment of Skin Barrier Properties: Investigating Emerging Tools for In Vitro and In Vivo Applications. Pharmaceuticals, 10(4), 82. [Link]
- Karger Publishers. (2023). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. Skin Pharmacology and Physiology. [Link]
- Uddin, M. S., et al. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 23(8), 1877. [Link]
- ACS Publications. (2025). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. Molecular Pharmaceutics. [Link]
- Valmas, N., et al. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 20(7), 891-902. [Link]
- Jayaprakasam, B., et al. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 90(11), 1852-1858. [Link]
- Niculae, A. G., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2475. [Link]
Sources
- 1. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sartorius.com [sartorius.com]
- 14. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Soyacerebroside I Research
Introduction:
Soyacerebroside I, a glycosphingolipid found in soybeans and other natural sources, has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] As a member of the cerebroside family, it plays a role in various cellular processes.[3] Preclinical research, primarily through in vitro studies, has suggested that this compound possesses noteworthy anti-inflammatory, neuroprotective, and skin barrier-enhancing properties.[3][4] To translate these promising findings into tangible therapeutic strategies, robust and well-validated in vivo animal models are indispensable.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the bioactivities of this compound. The focus is on establishing and utilizing relevant animal models to explore its therapeutic potential in osteoarthritis, skin barrier dysfunction, and neurodegeneration. The protocols herein are designed to be self-validating, with clear explanations of experimental choices to ensure scientific integrity and reproducibility.
Section 1: Anti-inflammatory and Chondroprotective Effects of this compound in Osteoarthritis Models
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and synovial inflammation.[5] this compound has demonstrated the ability to suppress inflammatory responses and prevent cartilage degradation in preclinical models, making it a promising candidate for OA therapy.[4][5] The proposed mechanism involves the inhibition of pro-inflammatory mediators and matrix metalloproteinases (MMPs).[6]
Rationale for Model Selection: Intra-articular IL-1β Injection
The intra-articular injection of interleukin-1β (IL-1β) in rodents is a well-established model to mimic the inflammatory and catabolic environment of OA.[4][5] IL-1β is a key pro-inflammatory cytokine that stimulates the production of MMPs, leading to cartilage degradation.[6] This model is advantageous due to its rapid induction of OA-like pathology and its suitability for evaluating the efficacy of anti-inflammatory and chondroprotective agents.
Experimental Workflow for Osteoarthritis Model
Caption: Workflow for evaluating this compound in an IL-1β-induced osteoarthritis model.
Detailed Protocol: IL-1β-Induced Osteoarthritis in Rats
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound (high purity)
-
Recombinant rat IL-1β
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Calipers for joint diameter measurement
-
Histology reagents (formalin, decalcifying solution, Safranin-O stain)
-
ELISA kits for inflammatory markers (e.g., MCP-1, MMP-1)
Procedure:
-
Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Sham Control (saline injection + vehicle treatment)
-
IL-1β Control (IL-1β injection + vehicle treatment)
-
This compound Treatment (IL-1β injection + this compound)
-
Positive Control (e.g., IL-1β injection + Celecoxib)
-
-
OA Induction:
-
Anesthetize the rats.
-
Inject 50 µL of IL-1β (100 ng) in sterile saline into the intra-articular space of one knee joint. Inject the contralateral knee with 50 µL of sterile saline as an internal control.
-
-
Treatment:
-
Administer this compound or vehicle control via intraperitoneal (IP) injection daily for the duration of the study (e.g., 4 weeks).[7] The dosage of this compound should be determined from pilot studies, with a suggested starting range based on literature for similar compounds.
-
-
Monitoring and Assessment:
-
Measure the medio-lateral diameter of the knee joint weekly using calipers to assess swelling.
-
Conduct behavioral tests (e.g., von Frey filaments) to assess pain and sensitivity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood for serum analysis of inflammatory cytokines.
-
Dissect the knee joints and fix in 10% neutral buffered formalin.
-
Decalcify the joints and embed in paraffin.
-
Section the joints and stain with Safranin-O to visualize cartilage proteoglycan content. Score cartilage degradation using a standardized system (e.g., OARSI score).
-
Perform immunohistochemistry for MMP-1 on joint sections.[7]
-
Analyze synovial fluid for levels of inflammatory markers like MCP-1.
-
Quantitative Data Summary
| Parameter | Sham Control | IL-1β Control | This compound | Positive Control |
| Joint Swelling (mm) | Baseline | Increased | Reduced vs. IL-1β | Reduced vs. IL-1β |
| Pain Threshold (g) | High | Low | Increased vs. IL-1β | Increased vs. IL-1β |
| OARSI Score | 0-1 | 4-5 | Reduced vs. IL-1β | Reduced vs. IL-1β |
| Serum MCP-1 (pg/mL) | Low | High | Reduced vs. IL-1β | Reduced vs. IL-1β |
| Synovial MMP-1 (ng/mL) | Low | High | Reduced vs. IL-1β | Reduced vs. IL-1β |
Section 2: Investigating the Role of this compound in Skin Barrier Function
The skin barrier is crucial for preventing water loss and protecting against external insults.[8] Sphingolipids, including cerebrosides, are integral components of the stratum corneum and are vital for maintaining barrier integrity.[3] Dietary glucosylceramides have been shown to improve skin barrier function in animal models.[9] Therefore, this compound is a strong candidate for promoting skin health.
Rationale for Model Selection: Hairless Mouse Model of Impaired Barrier Function
Hairless mice are a well-established model for studying skin barrier function due to the absence of hair follicles, which allows for easier and more accurate measurement of transepidermal water loss (TEWL).[9] Barrier function can be impaired either chronically through a specialized diet or acutely through methods like tape stripping.[9] These models are highly relevant for testing the efficacy of compounds aimed at restoring or enhancing the skin's protective barrier.
Experimental Workflow for Skin Barrier Model
Caption: Workflow for assessing this compound's effect on skin barrier function.
Detailed Protocol: Acute Skin Barrier Disruption in Hairless Mice
Materials:
-
Hairless mice (e.g., SKH-1)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Adhesive tape (e.g., Scotch® Magic™ Tape)
-
TEWL measurement device (e.g., Tewameter®)
-
Corneometer® for skin hydration measurement
-
Histology and molecular biology reagents
Procedure:
-
Acclimation: Acclimate mice for one week.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Naive Control (no tape stripping, vehicle treatment)
-
Tape Stripped Control (tape stripping + vehicle treatment)
-
This compound Treatment (tape stripping + this compound)
-
-
Treatment:
-
Begin daily oral gavage of this compound or vehicle one week prior to barrier disruption and continue throughout the study.
-
-
Barrier Disruption:
-
Lightly anesthetize the mice.
-
Apply and remove adhesive tape repeatedly to a defined area on the dorsal skin until a glistening appearance is observed, indicating removal of the stratum corneum.
-
-
Monitoring:
-
Measure TEWL and skin hydration at baseline, immediately after tape stripping, and at regular intervals (e.g., 6, 24, 48, 72 hours) post-stripping to assess the rate of barrier recovery.
-
-
Endpoint Analysis:
-
At the final time point, euthanize the animals and collect the treated skin area.
-
Process skin samples for histological analysis (H&E staining) to assess epidermal thickness and inflammation.
-
Extract lipids from the stratum corneum for analysis of ceramide profiles by HPLC or mass spectrometry.
-
Perform qPCR on skin homogenates to analyze the expression of genes involved in barrier function (e.g., filaggrin, loricrin, involucrin).[8]
-
Expected Quantitative Outcomes
| Parameter | Naive Control | Tape Stripped Control | This compound |
| TEWL (g/m²/h) | Low (baseline) | High, slow recovery | High, faster recovery |
| Skin Hydration (AU) | High (baseline) | Low, slow recovery | Low, faster recovery |
| Epidermal Thickness (µm) | Normal | Increased | Reduced vs. Control |
| Ceramide Levels | Normal | Altered | Normalized |
| Filaggrin mRNA Expression | Baseline | Downregulated | Upregulated vs. Control |
Section 3: Evaluation of this compound in a Neuroprotection Model
Neurodegenerative diseases are often associated with neuroinflammation and neuronal cell death.[10] Given the anti-inflammatory properties of this compound and the role of sphingolipids in the nervous system, it is a candidate for neuroprotective therapies.
Rationale for Model Selection: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model in rats is a widely used and clinically relevant model of focal cerebral ischemia (stroke).[11][12] It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the cortex and striatum. This model allows for the assessment of neuroprotective agents on infarct volume, neurological deficits, and cellular and molecular markers of neuronal damage.
Proposed Signaling Pathway for this compound in Neuroprotection
Caption: Hypothesized neuroprotective mechanism of this compound in cerebral ischemia.
Detailed Protocol: Transient MCAO in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle for intravenous or intraperitoneal administration
-
Nylon monofilament for MCAO
-
Anesthetics
-
Laser Doppler flowmeter
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
Acclimation and Baseline: Acclimate rats for one week and perform baseline neurological assessments.
-
Grouping: Randomly assign animals to groups (n=10-12 per group):
-
Sham Operation (surgery without filament insertion + vehicle)
-
MCAO Control (MCAO + vehicle)
-
This compound Treatment (MCAO + this compound)
-
-
MCAO Surgery:
-
Anesthetize the rat and make a midline cervical incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion with a laser Doppler flowmeter.
-
After a defined period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
-
Treatment:
-
Administer this compound or vehicle at the time of reperfusion or at a defined time point post-MCAO. The route of administration (IV or IP) should be optimized.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's test).[11]
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into coronal sections and stain with 2% TTC. Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Molecular and Cellular Analysis:
-
Process brain tissue from the ischemic penumbra for analysis of apoptotic markers (e.g., TUNEL staining, Caspase-3 expression) and inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) by immunohistochemistry or Western blotting.[11]
-
Anticipated Quantitative Results
| Parameter | Sham | MCAO Control | This compound |
| Neurological Score | 0 | 2-3 | Reduced vs. MCAO |
| Infarct Volume (%) | 0 | 30-40% | Reduced vs. MCAO |
| TUNEL+ Cells/field | Low | High | Reduced vs. MCAO |
| Caspase-3 Expression | Baseline | Upregulated | Downregulated vs. MCAO |
| Iba1 Staining Intensity | Low | High | Reduced vs. MCAO |
References
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
- Liu, S. C., et al. (2017).
- Okuyama, E., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8. [Link]
- Okuyama, E., et al. (1990). Sphingolipids and Glycerolipids. I.
- Liu, S. C., et al. (2019). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis.
- Liu, S. C., et al. (2019). Soya-cerebroside reverses IL-1β-promoted MMP-1 production and cartilage...
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11104507, this compound. PubChem, [Link]
- Kim, H. P., et al. (2015).
- Menshova, R. V., et al. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. MDPI, [Link]
- Alexander, V. (2019). Animal models of skin disease for drug discovery. PMC, [Link]
- N/A. (2006). Preclinical studies show neuroprotective properties of ONO-2231 in animal models. BioWorld Science, [Link]
- Chen, C. C., et al. (2009).
- Li, Q., et al. (2010). Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia. PubMed, [Link]
- Siriamornpun, S., et al. (2022). Bioactive compounds, biological activity, and starch digestibility of dried soy residues from the soybean oil industry and the effects of hot-air drying. PubMed, [Link]
- De Tollenaere, M., et al. (2024). Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. PMC, [Link]
- Tung, B. T., et al. (2020). Anti-Inflammatory Activity of Essential Oil from Zingiber ottensii Valeton in Animal Models. MDPI, [Link]
- Duan, J., et al. (2003). Dietary glucosylceramide improves skin barrier function in hairless mice. PubMed, [Link]
- Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- Tsuzuki, T., et al. (2024). Oral Intake of Linseed Oil Inhibits Skin Barrier Dysfunction in Obese Mice. PMC, [Link]
- da Silva, A. F. G., et al. (2022). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. MDPI, [Link]
- Khan, I., et al. (2015). Antinociceptive and Anti-Inflammatory Effects of Ethanolic Extracts of Glycine max (L.) Merr and Rhynchosia nulubilis Seeds. PMC, [Link]
- N/A. (2025). Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside.
- He, J. X., et al. (2016). In vivo and in vitro anti-inflammatory effects of Zao-Jiao-Ci (the spine of Gleditsia sinensis Lam.) aqueous extract and its mechanisms of action. PubMed, [Link]
Sources
- 1. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities [mdpi.com]
- 4. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary glucosylceramide improves skin barrier function in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of Soyacerebroside I
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the anti-inflammatory properties of Soyacerebroside I. This document outlines both in vitro and in vivo methodologies to establish a robust preclinical data package for this novel compound.
Introduction: The Therapeutic Potential of this compound in Inflammation
This compound is a glycosphingolipid found in various natural sources, including soybean.[1][2] Its structure is characterized by a sphingoid base, a fatty acid, and a sugar moiety. The sphingoid base in this compound is a phytosphingosine, a bioactive lipid known to play a role in maintaining the skin barrier and exhibiting antimicrobial and anti-inflammatory properties.[3][4] The anti-inflammatory activity of phytosphingosine has been attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
Given the established anti-inflammatory role of its phytosphingosine component, this compound presents as a compelling candidate for investigation as a novel therapeutic agent for inflammatory disorders. This guide provides detailed protocols to systematically evaluate its efficacy, starting from cell-based assays to preclinical animal models.
PART 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of this compound's anti-inflammatory potential is conducted using in vitro models. The murine macrophage cell line, RAW 264.7, is a well-established and widely used model to study the inflammatory response to stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6][7]
Experimental Workflow for In Vitro Studies
The following diagram illustrates the overall workflow for the in vitro assessment of this compound.
Caption: Workflow for in vitro anti-inflammatory testing of this compound.
Protocol: Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
Materials:
-
RAW 264.7 macrophages
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[8]
-
The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol: Measurement of Nitric Oxide (NO) Production
Rationale: During inflammation, macrophages produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[9] Measuring the level of nitrite, a stable metabolite of NO, in the cell culture supernatant is a common method to assess the anti-inflammatory activity of a compound.[10]
Materials:
-
Griess Reagent
-
Sodium nitrite standard curve
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[10] Quantifying their levels provides insight into the compound's ability to modulate the immune response.
Materials:
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
Protocol: Western Blot Analysis for iNOS, COX-2, and Signaling Pathways
Rationale: To elucidate the mechanism of action, it is important to investigate the effect of this compound on the expression of key inflammatory enzymes, iNOS and Cyclooxygenase-2 (COX-2), and the activation of upstream signaling pathways like NF-κB and MAPK.[12][13]
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed RAW 264.7 cells in 6-well plates, pre-treat with this compound, and stimulate with LPS.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Key Inflammatory Signaling Pathways
The following diagram illustrates the NF-κB and MAPK signaling pathways, which are critical targets for anti-inflammatory drugs.
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
PART 2: In Vivo Evaluation of Anti-inflammatory Activity
Following promising in vitro results, the anti-inflammatory effects of this compound should be validated in vivo. This section details two widely accepted animal models for inflammation research.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of compounds.[14][15][16]
Materials:
-
Wistar rats
-
This compound
-
Carrageenan
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups (n=6): Vehicle control, this compound (different doses), and Positive control.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation: Hypothetical Results for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.08 | - |
| This compound | 25 | 0.62 ± 0.06 | 27.1 |
| This compound | 50 | 0.45 ± 0.05 | 47.1 |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
Protocol: Zebrafish Larva Tail Fin Amputation Model
Rationale: The zebrafish model offers several advantages for inflammation research, including optical transparency for in vivo imaging of immune cell migration, rapid development, and suitability for high-throughput screening.[18][19][20] The tail fin amputation model is a well-established method to induce an acute inflammatory response.[18]
Materials:
-
Zebrafish embryos
-
This compound
-
Microscope with a camera
-
Micro-scalpel or needle
Procedure:
-
Collect zebrafish embryos and raise them to 3 days post-fertilization (dpf).
-
Treat the larvae with different concentrations of this compound.
-
Anesthetize the larvae and amputate the distal part of the tail fin using a micro-scalpel.
-
Image the tail fin at different time points post-amputation (e.g., 2, 4, 6 hours).
-
Quantify the number of recruited neutrophils or macrophages to the wound site. Transgenic zebrafish lines with fluorescently labeled immune cells are ideal for this purpose.
Experimental Workflow for Zebrafish Model
Caption: Workflow for the zebrafish tail fin amputation assay.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the compound's efficacy and mechanism of action, paving the way for its potential development as a novel anti-inflammatory agent.
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- López-Bojórquez, L. I., De la Cruz-López, K. G., & Rutiaga-Quiñones, J. G. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International journal of molecular sciences, 22(4), 1629.
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in bioscience (Landmark edition), 15, 442–452.
- Foroutan, A., & Ghandilia, M. (2023). Inflammation in Development and Aging: Insights from the Zebrafish Model. Cells, 12(15), 1952.
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
- Forlenza, M., & Wiegertjes, G. F. (2019). Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers in immunology, 10, 239.
- Shopova, A., & Al-Bayati, P. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 9, 1343.
- Kim, C., & Kim, B. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of bacteriology and virology, 47(1), 1–9.
- King's College London. (n.d.). Using the zebrafish model to understand the effects of inflammation on behaviour. King's College London Research Portal.
- van der Vaart, M., & Spaink, H. P. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International journal of molecular sciences, 22(4), 1629.
- Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1, 32.
- Ward, J. R., & Hord, N. G. (2011). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of nutrition and metabolism, 2011, 371538.
- Cusabio. (n.d.). MAPK signaling pathway. Cusabio.
- Pérez-Sánchez, A., Barrajón-Catalán, E., & Micol, V. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 12(11), 1083.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
- Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 139–149.
- Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
- Singh, S., & Sharma, N. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(6), 2413-2419.
- G. M., S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmaceutical Sciences and Research, 12(8), 1034-1038.
- ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 36(2), 1-13.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Lee, J. H., Kim, Y., & Lee, Y. (2021). Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism. Journal of dermatological science, 104(1), 13–20.
- Shibuya, H., Kawashima, K., Sakagami, M., Kawanishi, H., & Kitagawa, I. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical & pharmaceutical bulletin, 38(11), 2933–2938.
- Li, Y., Wang, Y., & Zhang, Y. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 21.
- ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate.
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for Phytosphingosine in Inflammatory Skin Disease Research. Benchchem.
- Shibuya, H., Kawashima, K., Sakagami, M., Kawanishi, H., & Kitagawa, I. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & pharmaceutical bulletin, 38(11), 2933–2938.
- Cho, H., Yun, C. H., & Park, W. K. (2003). Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives. Pharmacological research, 48(4), 433–438.
- Li, Y., He, X., & Li, W. (2021). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Science and Technology, 41, 360-366.
- Kim, J. H., Yi, Y. S., & Kim, M. Y. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied sciences, 8(6), 924.
- Clinikally. (2023, October 10). Phytosphingosine: Unveiling the Unsung Superstar of Skincare. Clinikally.
- Chen, Y. C., Lin, Y. T., & Liu, Y. C. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants (Basel, Switzerland), 9(6), 463.
- Raychaudhuri, S. P., Raychaudhuri, S. K., & Bagchi, D. (Eds.). (2017). Psoriasis and Psoriatic Arthritis. Taylor & Francis.
- Kim, H. J., Lee, J. Y., & Kim, H. S. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(5), 441–449.
- Kim, H. J., Kim, J. Y., & Park, C. W. (2014). Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratincoytes and Mice. Journal of investigative dermatology, 134(5), 1338–1347.
- Lee, J. Y., Park, W., & Kim, Y. H. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 58, 223–229.
- Shin, K. M., Kim, I. T., & Park, Y. M. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Biological & pharmaceutical bulletin, 30(12), 2345–2349.
Sources
- 1. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinikally.com [clinikally.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 13. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Soyacerebroside I in Neuroinflammation Research
Introduction: Targeting Neuroinflammation with a Novel Glycosphingolipid
Neuroinflammation is a complex biological response within the central nervous system (CNS) mediated by resident immune cells, primarily microglia and astrocytes. While acute neuroinflammation is a crucial protective mechanism, chronic or dysregulated activation of these cells is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This sustained inflammatory state leads to the release of cytotoxic mediators such as pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which contribute to neuronal damage and disease progression.[2][4] Consequently, modulating microglial activation and suppressing the production of these inflammatory mediators represents a promising therapeutic strategy.[3][5]
Soyacerebroside I is a glycosphingolipid isolated from soybeans (Glycine max)[6][7]. As a member of the cerebroside family, it consists of a ceramide backbone linked to a single sugar moiety, in this case, glucose.[8] Natural products are a rich source of novel compounds for drug discovery, and plant-derived lipids have garnered significant interest for their potential anti-inflammatory properties.[1][9] This document provides a detailed guide for researchers on the application of this compound as a tool to investigate and modulate neuroinflammatory pathways in both in vitro and in vivo models. We will delve into the mechanistic rationale, provide step-by-step protocols, and offer insights into data interpretation.
Physicochemical Properties of this compound
A clear understanding of the test compound's properties is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₄₀H₇₅NO₉ | [8][10] |
| Molecular Weight | 714.0 g/mol | [8][10] |
| CAS Number | 114297-20-0 | [8][10] |
| Class | Neutral Glycosphingolipid | [8] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO, Methanol | General lab knowledge |
Proposed Mechanism of Anti-Neuroinflammatory Action
The over-activation of microglia is a central event in neuroinflammation. Pathogenic stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, bind to Toll-like receptor 4 (TLR4) on the microglial surface.[11][12] This engagement triggers downstream intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][12][13]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. TLR4 activation leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus.[11] There, it acts as a master transcription factor, inducing the expression of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][14][15]
-
MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is also activated by inflammatory stimuli.[9] Phosphorylation of these kinases leads to the activation of other transcription factors (e.g., AP-1), which work in concert with NF-κB to amplify the inflammatory response.[13][16]
We hypothesize that This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades. This action prevents the nuclear translocation of p65 and reduces the transcriptional activation of pro-inflammatory genes, ultimately decreasing the production of neurotoxic mediators.
Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory pathways.
Application Protocol 1: In Vitro Assessment in a Microglial Cell Line
This protocol details the use of the murine BV-2 microglial cell line to screen and characterize the anti-inflammatory activity of this compound. BV-2 cells are a widely accepted model as they reliably mimic the primary inflammatory responses of microglia, such as the production of NO and cytokines upon LPS stimulation.[17][18][19]
Workflow Overview
Caption: Experimental workflow for testing this compound in BV-2 microglia.
Detailed Step-by-Step Methodology
1. Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution in sterile, cell culture-grade DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
LPS Stock: Prepare a 1 mg/mL stock solution of Lipopolysaccharide (from E. coli O111:B4 or similar) in sterile, endotoxin-free PBS. Store at -20°C.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
2. Cell Culture and Seeding
-
Culture BV-2 microglia in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Once cells reach 80-90% confluency, wash with PBS, and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension (e.g., 200 x g for 5 min), and resuspend the pellet in fresh medium.
-
Seed cells into appropriate plates based on the downstream assay:
-
96-well plates: 5 x 10⁴ cells/well (for MTT, Griess, ELISA).
-
6-well plates: 5 x 10⁵ cells/well (for Western Blot, RT-qPCR).
-
-
Allow cells to adhere overnight before treatment.
3. Cell Viability Assay (Determining Working Concentration)
-
Causality: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply due to cytotoxicity. The MTT or CCK-8 assay is performed to identify the concentration range of this compound that does not harm the cells.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (typically ≤ 0.1%).
-
Replace the medium in the 96-well plate with the prepared dilutions.
-
Incubate for 24 hours.
-
Perform the MTT or CCK-8 assay according to the manufacturer's protocol.
-
Select the highest concentrations that show >95% cell viability for subsequent experiments.
4. Anti-inflammatory Activity Assay
-
Experimental Groups:
-
Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the treatment groups.
-
LPS Only: Cells stimulated with LPS (e.g., 1 µg/mL).[20]
-
Test Groups: Cells pre-treated with various non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours, followed by LPS stimulation.
-
Compound Only: Cells treated with the highest dose of this compound alone to ensure it doesn't induce inflammation.
-
-
Procedure:
-
Remove the culture medium from the adhered cells.
-
Add fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells and be ready to act on the signaling pathways upon stimulation.
-
Add LPS directly to the wells to achieve the final concentration (e.g., 1 µg/mL) without changing the medium again.
-
Incubate for the desired period. The incubation time depends on the endpoint being measured:
-
5. Downstream Data Collection and Analysis
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Principle: Measures nitrite, a stable breakdown product of NO.
-
Procedure: Collect 50-100 µL of cell culture supernatant. Perform the assay according to a commercial Griess reagent kit's instructions.
-
Expected Outcome: LPS treatment will significantly increase nitrite levels. Effective concentrations of this compound will suppress this increase in a dose-dependent manner.
-
-
Cytokine Quantification (ELISA):
-
Principle: Use specific antibody pairs to quantify the concentration of cytokines like TNF-α and IL-1β in the supernatant.
-
Procedure: Collect supernatant and perform ELISAs using commercial kits as per the manufacturer's protocol.
-
Expected Outcome: A significant increase in pro-inflammatory cytokines in the LPS group, which is attenuated by this compound pre-treatment.
-
| Analyte | LPS-Stimulated State | Expected Effect of this compound |
| Nitrite (NO) | ↑↑↑ | ↓↓↓ |
| TNF-α | ↑↑↑ | ↓↓ |
| IL-1β | ↑↑ | ↓↓ |
| p-p65 / p-p38 | ↑↑↑ | ↓↓↓ |
-
Western Blot Analysis (Mechanism Validation):
-
Principle: To detect changes in the phosphorylation status of key signaling proteins.
-
Procedure: After a short LPS incubation (15-60 min), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein, separate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-p65, total-p65, phospho-p38, total-p38, and a loading control (β-actin or GAPDH).
-
Expected Outcome: LPS will increase the ratio of phosphorylated protein to total protein for p65 and p38. This compound will reduce this phosphorylation ratio, providing direct evidence of its action on these pathways.[21]
-
Application Protocol 2: Framework for In Vivo Neuroinflammation Studies
In vivo studies are essential to validate in vitro findings in a complex physiological system, providing insights into bioavailability, efficacy, and potential side effects.[22][23] A common acute model involves systemic administration of LPS to induce a neuroinflammatory response in mice.[22]
Proposed Experimental Design
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used. House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Groups (n=8-10 per group):
-
Group 1 (Vehicle): Vehicle for compound (e.g., 0.5% CMC-Na) + Saline (i.p.).
-
Group 2 (LPS): Vehicle for compound + LPS (e.g., 1 mg/kg, i.p.).
-
Group 3 (LPS + Soya I - Low Dose): Low dose this compound + LPS.
-
Group 4 (LPS + Soya I - High Dose): High dose this compound + LPS.
-
-
Dosing and Administration:
-
This compound: Administer daily for 3-7 days via oral gavage. Doses must be determined by preliminary pharmacokinetic and tolerability studies. The formulation (e.g., suspension in 0.5% carboxymethylcellulose) is critical.
-
LPS Challenge: On the final day of treatment, 1 hour after the last dose of this compound, administer a single intraperitoneal (i.p.) injection of LPS to induce neuroinflammation.
-
-
Timeline and Sample Collection:
-
Sacrifice animals 6-24 hours post-LPS injection. This time point is crucial for observing peak cytokine expression and microglial activation.
-
Perfuse animals transcardially with ice-cold saline to remove blood from the brain.
-
Harvest the brain. One hemisphere can be snap-frozen for biochemical analysis (ELISA, Western Blot), and the other can be fixed in 4% paraformaldehyde (PFA) for histology.[24]
-
Endpoint Analysis
-
Brain Cytokine Levels: Homogenize brain tissue (e.g., hippocampus and cortex) and measure TNF-α and IL-1β levels using ELISA kits.
-
Immunohistochemistry (IHC): Use PFA-fixed, sectioned brain tissue to visualize cellular changes.
-
Iba1 Staining: To assess microglial activation. In the LPS group, expect microglia to transition from a resting, ramified state to an activated, amoeboid morphology with increased Iba1 immunoreactivity.[25] this compound treatment is expected to reduce this morphological change.
-
GFAP Staining: To assess astrogliosis, another hallmark of neuroinflammation.[22]
-
-
Western Blot: Probe brain homogenates for p-p65 and p-p38 to confirm the mechanism of action in vivo.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death in Treatment Groups | Compound cytotoxicity. DMSO concentration too high. | Re-run viability assay at lower concentrations. Ensure final DMSO is ≤ 0.1%. |
| No/Weak LPS Response | Inactive LPS. Low cell passage number. LPS-resistant cell line. | Use a new vial of LPS. Use BV-2 cells between passages 5-15. Check literature for typical response. |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors. Edge effects in 96-well plates. | Use a multichannel pipette. Do not use the outer wells of the plate for experimental groups. |
| No Inhibition by this compound | Compound degraded. Insufficient pre-incubation time. Concentration too low. | Use fresh stock solution. Increase pre-incubation to 2 hours. Test higher, non-toxic concentrations. |
Conclusion
This compound presents a valuable pharmacological tool for the study of neuroinflammatory processes. The protocols outlined here provide a robust framework for characterizing its bioactivity, starting with a well-defined in vitro microglial model and extending to a translational in vivo system. By demonstrating an ability to suppress microglial activation through the inhibition of the NF-κB and MAPK pathways, these studies can validate this compound as a potential lead compound for the development of novel therapeutics aimed at mitigating the chronic neuroinflammation that drives neurodegenerative diseases.
References
- Fudou, R., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8. [Link]
- Kitagawa, I., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11104507, this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I.
- Cui, Y., et al. (2018). Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia. Cellular and Molecular Neurobiology, 38(6), 1269-1283. [Link]
- Gao, L., et al. (2024). Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease. Frontiers in Pharmacology, 15, 1373516. [Link]
- The Royal Society of Chemistry (n.d.). Experiment Procedure and Materials.
- European Bioinformatics Institute (n.d.). This compound (CHEBI:142276).
- Wyss-Coray, T., et al. (2002). Modelling neuroinflammatory phenotypes in vivo.
- Kim, H., et al. (2016). Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways. International Journal of Molecular Sciences, 17(1), 33. [Link]
- Tewari, D., et al. (2021). Neurodegenerative Diseases – MAPK Signalling Pathways in Neuroinflammation.
- Wang, L. W., et al. (2012). JNK signaling is the shared pathway linking neuroinflammation, blood-brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain.
- Kaminska, B. (2009). MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target. Anatomical Record, 292(12), 1902-1909. [Link]
- Deng, Y., et al. (2016). Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. Molecular Medicine Reports, 13(3), 2663-2670. [Link]
- Jo, A., et al. (2019). KMS99220 Exerts Anti-Inflammatory Effects, Activates the Nrf2 Signaling and Interferes with IKK, JNK and p38 MAPK via HO-1. Frontiers in Pharmacology, 10, 1224. [Link]
- ResearchGate (n.d.). Compound 21 suppressed LPS-induced neuroinflammation in BV2 cells.
- Edison, P., et al. (2018). In vivo molecular imaging of neuroinflammation in Alzheimer's disease. Journal of Neurochemistry, 149(4), 438-451. [Link]
- Sagin, F. G., & Sener, G. (2024). Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature. International Journal of Molecular Sciences, 25(9), 4785. [Link]
- ResearchGate (n.d.). Probenecid relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells.
- Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. Semantic Scholar. [Link]
- ResearchGate (n.d.). An analytical method for soy saponins by HPLC/ELSD.
- Wang, Y., et al. (2020). S100A8/A9 induces microglia activation and promotes the apoptosis of oligodendrocyte precursor cells by activating the NF-κB signaling pathway.
- Stansley, B., Post, J., & Hensley, K. (2012). An Overview of in vitro Methods to Study Microglia. Methods in Molecular Biology, 846, 325-337. [Link]
- Glass, C. K., et al. (2010). Cellular and molecular mediators of neuroinflammation in the pathogenesis of Parkinson's disease. Journal of Neuroimmune Pharmacology, 5(1), 188-201. [Link]
- Timmerman, R., et al. (2023). In vitro models of microglia: a comparative study.
- Loggia, M. L., et al. (2015). In Vivo Imaging of Human Neuroinflammation. Current Neurology and Neuroscience Reports, 15(4), 18. [Link]
- Accardo, A., et al. (2022). In vitro microglia models: the era of engineered cell microenvironments. Frontiers in Bioengineering and Biotechnology, 10, 999331. [Link]
- Liu, T., et al. (2017). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. Frontiers in Immunology, 8, 1398. [Link]
- Perini, G., et al. (2021). Molecular Imaging of Neuroinflammation in Neurodegenerative Dementias: The Role of In Vivo PET Imaging. International Journal of Molecular Sciences, 22(11), 5897. [Link]
- Frakes, A. E., et al. (2014). NF-kB Activation Occurs Predominately in Microglia in the SOD1-G93A Mouse Model. PLoS ONE, 9(1), e86937. [Link]
- Yamasaki, R., et al. (2014). Microglia in vivo and in vitro. Clinical and Experimental Neuroimmunology, 5(3), 239-245. [Link]
- John, L. U., et al. (2002). HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds. Journal of Agricultural and Food Chemistry, 50(6), 1636-1640. [Link]
- Zourlidou, A., et al. (2024). The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries. International Journal of Molecular Sciences, 25(4), 2294. [Link]
- Reagin, K. L., et al. (2025). Novel In Vitro Culture of Microglia from Aged Mice: Implications for the Future of Aging Neurobiology Research. Current Protocols, 5(8), e875. [Link]
- ResearchGate (n.d.). Neurodegeneration: Microglia: Nf-Kappab Signaling Pathways.
- Qian, L., & Flood, P. M. (2008). Neuroinflammation is a key player in Parkinson's disease and a prime target for therapy. Journal of Neural Transmission, 115(12), 1597-1605. [Link]
- Ou, Y. N., et al. (2022). The mechanism of microglia-mediated immune inflammation in ischemic stroke and the role of natural botanical components. Frontiers in Pharmacology, 13, 897500. [Link]
- Gao, H. M., & Hong, J. S. (2008). Neuroinflammatory mechanisms in Parkinson's disease: Potential environmental triggers, pathways, and targets for early therapeutic intervention. Journal of Clinical and Cellular Immunology, S1, 001. [Link]
- Juric, I., et al. (2023). Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH. Foods, 12(11), 2167. [Link]
- ZEISS (n.d.). How to standardize cell preparation for experiments.
- Sobolev, A. P., et al. (2015). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Foods, 4(3), 325-341. [Link]
Sources
- 1. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mediators of neuroinflammation in the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammation is a key player in Parkinson's disease and a prime target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammatory mechanisms in Parkinson's disease: Potential environmental triggers, pathways, and targets for early therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 8. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. S100A8/A9 induces microglia activation and promotes the apoptosis of oligodendrocyte precursor cells by activating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. KMS99220 Exerts Anti-Inflammatory Effects, Activates the Nrf2 Signaling and Interferes with IKK, JNK and p38 MAPK via HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modelling neuroinflammatory phenotypes in vivo | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application of Soyacerebroside I in Osteoarthritis Research: A Technical Guide for Scientists and Drug Development Professionals
Introduction: A New Frontier in Osteoarthritis Therapeutics
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes to the subchondral bone.[1][2] This debilitating condition affects millions worldwide, leading to chronic pain, stiffness, and reduced mobility.[1] Current pharmacological interventions for OA primarily focus on alleviating symptoms and have yet to produce a definitive disease-modifying therapeutic.[3][4] This unmet clinical need has spurred the exploration of novel therapeutic agents, with natural compounds emerging as a promising avenue of research.
Soyacerebroside I, a glycosphingolipid isolated from various natural sources including soybean and Cordyceps militaris, has garnered significant attention for its potential therapeutic properties.[5][6][7] Recent studies have illuminated its anti-inflammatory and chondroprotective effects, positioning it as a compelling candidate for in-depth investigation in the context of osteoarthritis. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in OA research. We will delve into its mechanism of action, provide step-by-step experimental workflows, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to effectively investigate this promising compound.
Unraveling the Mechanism of Action: How this compound Protects Cartilage
The catabolic processes in osteoarthritis are largely driven by pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), which stimulate chondrocytes to produce matrix metalloproteinases (MMPs).[2][8] These enzymes are responsible for the degradation of the extracellular matrix components, primarily collagen and proteoglycans, leading to the hallmark cartilage destruction of OA.[2][9]
Research has demonstrated that this compound exerts its chondroprotective effects by intervening in this inflammatory cascade.[5][10] Specifically, it has been shown to antagonize the IL-1β-induced production of MMP-1 in chondrocytes.[5][10] This inhibitory action is mediated through the modulation of a specific signaling pathway.
The FAK/MEK/ERK/AP-1 Signaling Cascade: A Key Target
Studies have identified the Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), Extracellular signal-regulated kinase (ERK), and Activator protein-1 (AP-1) signaling cascade as the primary pathway through which this compound mediates its effects on MMP-1 expression.[5][10] In an osteoarthritic environment, IL-1β promotes the phosphorylation and subsequent activation of FAK, MEK, ERK, and the c-Jun component of the AP-1 transcription factor.[5][10] This activated pathway leads to an upregulation of MMP-1 gene expression. This compound has been shown to diminish the IL-1β-augmented phosphorylation of FAK, MEK, ERK, and c-Jun, thereby downregulating MMP-1 production and mitigating cartilage degradation.[5][10]
Caption: Signaling pathway of this compound in chondrocytes.
Experimental Protocols for Investigating this compound
To facilitate the study of this compound, we provide detailed protocols for both in vitro and in vivo models of osteoarthritis. These protocols are designed to be robust and reproducible, allowing for the effective evaluation of the compound's therapeutic potential.
In Vitro Model: Chondrocyte Culture
This protocol outlines the use of a chondrocyte cell line to investigate the effects of this compound on IL-1β-induced catabolic responses.
Objective: To determine the efficacy of this compound in mitigating IL-1β-induced MMP-1 expression in chondrocytes.
Materials:
-
ATDC5 chondrocyte cell line (or primary chondrocytes)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human IL-1β
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
MTT assay kit for cell viability
-
Reagents for qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Antibodies for Western blotting (e.g., anti-MMP-1, anti-phospho-FAK, anti-FAK, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-phospho-c-Jun, anti-c-Jun, and anti-β-actin)
Step-by-Step Protocol:
-
Cell Culture: Culture ATDC5 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay:
-
Treatment:
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qPCR to quantify the mRNA expression levels of MMP-1. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MMP-1 and the phosphorylated and total forms of FAK, MEK, ERK, and c-Jun. Use β-actin as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Caption: In vitro experimental workflow.
In Vivo Model: Chemically-Induced Osteoarthritis
This protocol describes the use of an animal model to assess the in vivo efficacy of this compound in a chemically-induced OA model.
Objective: To evaluate the protective effect of this compound on cartilage degradation in an IL-1β-induced animal model of osteoarthritis.
Materials:
-
Recombinant human IL-1β
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for intra-articular injection
-
Histological reagents (e.g., formalin, decalcifying solution, paraffin, hematoxylin and eosin (H&E) stain, Safranin-O stain)
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Induction of Osteoarthritis:
-
Anesthetize the animals.
-
Induce OA by a single intra-articular injection of IL-1β into the knee joint.[5] A control group should receive a saline injection.
-
-
Treatment:
-
Administer this compound, either through intra-articular injection or another appropriate route (e.g., oral gavage), at various doses.[5] The treatment can be initiated before or after the induction of OA, depending on the study's objective (prophylactic vs. therapeutic).
-
-
Tissue Collection and Processing:
-
At a predetermined time point (e.g., 7-14 days post-induction), euthanize the animals.
-
Dissect the knee joints and fix them in 10% formalin.
-
Decalcify the bone tissue.
-
Embed the joints in paraffin and prepare thin sections.
-
-
Histological Analysis:
-
Stain the sections with H&E to assess the overall joint morphology and inflammation.
-
Stain with Safranin-O to visualize proteoglycan content in the articular cartilage.
-
Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Data Presentation and Interpretation
To facilitate the comparison of results, quantitative data should be summarized in a clear and structured format.
Table 1: Expected Outcomes of this compound Treatment in an In Vitro Osteoarthritis Model
| Parameter | Control | IL-1β | IL-1β + this compound |
| MMP-1 mRNA Expression (Relative Fold Change) | 1.0 | ↑↑↑ | ↓↓ |
| MMP-1 Protein Expression (Relative Intensity) | + | +++ | + |
| p-FAK / Total FAK Ratio | Baseline | ↑↑ | ↓ |
| p-ERK / Total ERK Ratio | Baseline | ↑↑ | ↓ |
| p-c-Jun / Total c-Jun Ratio | Baseline | ↑↑ | ↓ |
Arrow directions indicate an expected increase (↑) or decrease (↓) in the parameter. The number of arrows or plus signs indicates the magnitude of the expected change.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel disease-modifying drugs for osteoarthritis. Its demonstrated ability to inhibit MMP-1 production in chondrocytes by targeting the FAK/MEK/ERK/AP-1 signaling pathway provides a strong rationale for its further investigation.[5][10] The protocols outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this natural compound.
Future research should focus on optimizing the delivery of this compound to the joint space, exploring its effects on other catabolic and anabolic pathways in chondrocytes, and evaluating its efficacy in more chronic, surgically-induced models of osteoarthritis that more closely mimic the human condition.[12][14] Furthermore, investigating the broader anti-inflammatory effects of this compound, including its impact on synovial inflammation and monocyte infiltration, will provide a more comprehensive understanding of its therapeutic potential in the complex pathology of osteoarthritis.[15]
References
- A Roadmap of In Vitro Models in Osteoarthritis: A Focus on Their Biological Relevance in Regener
- Induced Models of Osteoarthritis in Animal Models: A System
- Osteoarthritis: New Insights in Animal Models. (URL: [Link])
- Induced Models of Osteoarthritis in Animal Models: A System
- In-Vitro Models for Osteoarthritis Drug Development: Past, Present, and Future Directions. (URL: [Link])
- In vitro models for the study of osteoarthritis - University of Bristol Research Portal. (URL: [Link])
- Animal Models of Osteoarthritis: Challenges of Model Selection and Analysis - PMC. (URL: [Link])
- Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - NIH. (URL: [Link])
- Induced Models of Osteoarthritis in Animal Models: A System
- This compound | C40H75NO9 | CID 11104507 - PubChem - NIH. (URL: [Link])
- A cytokine-induced spheroid-based in vitro model for studying osteoarthritis p
- Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis - Taylor & Francis Online. (URL: [Link])
- (PDF)
- Sphingolipids and glycerolipids. I.
- (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem - NIH. (URL: [Link])
- guideline-clinical-investigation-medicinal-products-used-treatment-osteoarthritis-ema.
- Sphingolipids and Glycerolipids. I.
- Recommendations for the use of new methods to assess the efficacy of disease-modifying drugs in the treatment of osteoarthritis - PubMed. (URL: [Link])
- Soya-cerebroside reduces IL-1β-promoted MMP-1 production in...
- Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling p
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed. (URL: [Link])
- Drug Use Evalu
- Soya-cerebroside reverses IL-1β-promoted MMP-1 production and cartilage...
- Oral administration of soybean okara extract reduces osteoarthritis pain and progression in rats - PMC - PubMed Central. (URL: [Link])
- Osteoarthritis Management: Updated Guidelines from the American College of Rheumatology and Arthritis Found
- Guidelines Summary, Hand Osteoarthritis, Knee Osteoarthritis - Medscape Reference. (URL: [Link])
- Soyacerebroside II | C40H75NO9 | CID 15599558 - PubChem - NIH. (URL: [Link])
- Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities - MDPI. (URL: [Link])
- Chondroprotection and Molecular Mechanism of Action of Phytonutraceuticals on Osteoarthritis - MDPI. (URL: [Link])
- Molecular signaling pathways in osteoarthritis and biomaterials for cartilage regeneration: a review - PMC - PubMed Central. (URL: [Link])
- PGC-1α in osteoarthritic chondrocytes: From mechanism to target of action - Frontiers. (URL: [Link])
- Carnosine Alleviates Knee Osteoarthritis and Promotes Synoviocyte Protection via Activating the Nrf2/HO-1 Signaling Pathway: An In-Vivo and In-Vitro Study - MDPI. (URL: [Link])
- NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC - PubMed Central. (URL: [Link])
- Bioactive compounds, biological activity, and starch digestibility of dried soy residues from the soybean oil industry and the effects of hot-air drying - PubMed. (URL: [Link])
- PGC-1α in osteoarthritic chondrocytes: From mechanism to target of action - ResearchG
Sources
- 1. Animal Models of Osteoarthritis: Challenges of Model Selection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Osteoarthritis Management: Updated Guidelines from the American College of Rheumatology and Arthritis Foundation | AAFP [aafp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soya-cerebroside I CAS#: 114297-20-0 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induced Models of Osteoarthritis in Animal Models: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induced Models of Osteoarthritis in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteoarthritis: New Insights in Animal Models [openorthopaedicsjournal.com]
- 15. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cytotoxic Potential of Soyacerebroside I: A Comprehensive Methodological Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to comprehensively evaluate the cytotoxic potential of Soyacerebroside I, a glycosphingolipid isolated from soybean.[1][2] While this natural compound has demonstrated promising anti-inflammatory properties, a thorough assessment of its cytotoxic profile is paramount for its potential development as a therapeutic agent.[3][4] This guide emphasizes a logical, tiered approach, from initial viability screening to in-depth mechanistic studies, ensuring a robust and reliable evaluation.
Introduction: The Rationale for Cytotoxicity Profiling of this compound
This compound is a naturally occurring glycosphingolipid that has garnered interest for its biological activities.[1][2][5][6][7] Notably, studies have highlighted its anti-inflammatory effects, particularly in the context of osteoarthritis, where it was found to suppress monocyte migration and prevent cartilage degradation without affecting the viability of osteoarthritis synovial fibroblasts.[3][4][8][9] This apparent lack of cytotoxicity in a specific cell type underscores the necessity for a broader and more rigorous evaluation. The leap from a promising natural compound to a therapeutic candidate requires a comprehensive understanding of its safety profile and its effects on various cell types, especially cancer cell lines.
Therefore, this guide presents a systematic workflow to first screen for any potential cytotoxic effects of this compound and then, if such effects are observed, to elucidate the underlying mechanisms of cell death. This multi-faceted approach is crucial for determining the therapeutic window and potential applications, particularly in oncology, where inducing cancer cell death is a primary objective.
Preliminary Cytotoxicity Screening: Assessing Cell Viability and Membrane Integrity
The initial phase of evaluating this compound involves screening its effects on cell viability and membrane integrity across a panel of relevant cell lines. This typically includes both cancerous and non-cancerous cell lines to assess for any selective cytotoxicity. Two of the most common and reliable methods for this initial screening are the MTT and LDH assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4][10][11][13]
A decrease in the formazan product can indicate either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect). This assay serves as an excellent initial screening tool to identify "hits" that warrant further investigation.
Protocol: MTT Assay
Materials:
-
96-well tissue culture plates
-
Selected cell lines (e.g., a cancer cell line like MCF-7 and a non-cancerous cell line like MCF-10A)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[12][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[3][11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][15][16] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[4][13][16][17]
Unlike the MTT assay, which measures metabolic activity, the LDH assay directly quantifies cell death by measuring membrane leakage. Running this assay in parallel with the MTT assay can help differentiate between cytostatic and cytotoxic effects. For example, a compound might inhibit proliferation (low MTT signal) without causing membrane damage (low LDH release).
Protocol: LDH Assay
Materials:
-
96-well tissue culture plates
-
Cells and this compound as in the MTT assay
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: Include wells for:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with lysis buffer 30 minutes before the end of incubation)
-
Background control (medium only)
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3] Add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16][18]
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control after subtracting background values.
Table 1: Example Data Summary for Preliminary Cytotoxicity Screening
| This compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 1.5 ± 1.0 |
| 10 | 85 ± 6.1 | 12.3 ± 3.5 |
| 50 | 52 ± 7.3 | 45.8 ± 6.2 |
| 100 | 25 ± 4.5 | 78.2 ± 8.1 |
Data are presented as mean ± standard deviation.
Elucidating the Mechanism of Cell Death
If the preliminary screening assays indicate that this compound is cytotoxic, the next critical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis vs. Necrosis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[19][20][21] It utilizes two dyes:
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
This dual-staining method allows for the quantitative differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rare)
This detailed breakdown provides a clear picture of the primary cell death pathway induced by this compound.
Protocol: Annexin V-FITC/PI Staining
Materials:
-
6-well tissue culture plates
-
Cells and this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed.[19]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add more binding buffer to each tube and analyze the cells using a flow cytometer as soon as possible.[19]
Caspase Activity Assay: Measuring the Executioners of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct biochemical evidence of apoptosis. These assays typically use a synthetic substrate that, when cleaved by the active caspase, releases a fluorescent or chromogenic molecule.
Detecting an increase in caspase-3/7 activity confirms that the observed cell death is occurring through the apoptotic pathway. This assay is highly specific and can be used to corroborate the findings from the Annexin V/PI staining.
Protocol: Fluorometric Caspase-3/7 Activity Assay
Materials:
-
White-walled 96-well plates (for fluorescence)
-
Cells and this compound
-
Caspase-3/7 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
Cell Lysis: After treatment, add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Add the caspase-3/7 substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
Data Analysis: Quantify the fold increase in caspase activity in treated samples compared to the untreated control.
Visualizing Experimental Workflows and Pathways
To aid in the conceptual understanding of these methodologies, the following diagrams illustrate the key workflows and principles.
Caption: General workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Conclusion
The evaluation of this compound's cytotoxicity is a critical step in its journey from a natural product to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for this assessment. By starting with broad screening assays like MTT and LDH and progressing to more specific mechanistic assays such as Annexin V/PI staining and caspase activity measurements, researchers can build a comprehensive cytotoxic profile of this compound. This systematic approach ensures that any potential cytotoxic effects are not only detected but also understood, paving the way for informed decisions in the drug development process.
References
- BenchChem. (n.d.). Application Notes and Protocols for Testing Natural Product Cytotoxicity in Cell Culture.
- BenchChem. (n.d.). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
- Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- NIH. (n.d.). Caspase Protocols in Mice. PMC.
- Lifeasible. (n.d.). Cytotoxicity Assessment.
- JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
- NIH. (n.d.). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Yoshikawa, M., et al. (1990). Sphingolipids and glycerolipids. I.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.).
- J-Stage. (n.d.). Sphingolipids and Glycerolipids. I.
- NIH. (n.d.). This compound | C40H75NO9 | CID 11104507. PubChem.
- ResearchGate. (n.d.). Cytotoxicity Assay (LDH) to test the Anti-cancer Activity of Egyptian....
- NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.
- ResearchGate. (2025).
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Johner Institute. (2022).
- NIH. (n.d.). (+)-Soyacerebroside I | C40H75NO9 | CID 131751281. PubChem.
- ResearchGate. (n.d.). a The cytotoxicity (left) assay normalized to the lysis control and... | Download Scientific Diagram.
- Tang, C.-H., et al. (2017).
- St. Jude Children's Research Hospital. (n.d.).
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures.
- Kato, T., & Al-Dhfyan, A. (2023). Apoptosis Detection Assays. PubMed.
- EMBL-EBI. (n.d.). This compound (CHEBI:142276).
- Tang, C.-H., et al. (2017).
- Imaizumi, Y., et al. (2015). Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I. PubMed.
- Wang, Y., et al. (2023). Molecular mechanisms of programmed cell death and potential targeted pharmacotherapy in ischemic stroke (Review). PubMed Central.
- Sciforum. (n.d.). Evaluating medicinal plants for anticancer properties: testing plant extracts for cytotoxicity.
- Kroemer, G., et al. (2009).
Sources
- 1. Detection of apoptosis induced by topoisomerase inhibitors and serum deprivation in syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of reduced water potential on soybean mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of human NK cell-mediated cytotoxicity. Mode of action of surface-associated proteases in the early stages of the lytic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide-induced apoptosis in pancreatic β cells is mediated by the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Cytotoxic Cerebrosides from the Red Sea Cucumber Holothuria spinifera Supported by In-Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Activities against Breast Cancer Cells of Local Justicia gendarussa Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Soyacerebroside I: Application Notes and Protocols for Investigating its Immunomodulatory Potential
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the immunomodulatory properties of Soyacerebroside I. This document offers a detailed framework, from isolation and characterization to in-depth in vitro and in vivo immunological evaluation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step.
Introduction
This compound is a glycosphingolipid, a class of lipids that are integral components of cell membranes and are known to be involved in various cellular processes, including cell recognition, signaling, and immune responses. Primarily isolated from soybeans (Glycine max), this molecule has garnered scientific interest for its potential therapeutic applications. Emerging research suggests that this compound possesses anti-inflammatory properties, indicating its potential as an immunomodulatory agent.[1][2] This guide provides a detailed roadmap for the comprehensive investigation of this compound's effects on the immune system.
Part 1: Isolation and Characterization of this compound
A critical first step in studying the bioactivity of this compound is to obtain a highly purified compound. The following protocol outlines a robust method for its isolation from soybeans and subsequent characterization.
Protocol 1: Isolation and Purification of this compound from Soybeans
This protocol is based on a combination of solvent extraction and chromatographic techniques.
Materials:
-
Soybean flour (deoiled)
-
Chloroform
-
Methanol
-
Acetone
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a normal-phase silica column
-
Rotary evaporator
-
Glass columns for chromatography
Step-by-Step Procedure:
-
Lipid Extraction: a. Suspend 100 g of deoiled soybean flour in a 1:1 (v/v) mixture of chloroform and methanol. b. Stir the mixture for 24 hours at room temperature. c. Filter the mixture to separate the solvent from the solid residue. d. Concentrate the solvent extract using a rotary evaporator to obtain the crude lipid extract.
-
Acetone Precipitation: a. Dissolve the crude lipid extract in a minimal amount of chloroform. b. Add cold acetone to the solution to precipitate the phospholipids and glycolipids, leaving the neutral lipids in solution. c. Centrifuge the mixture and collect the precipitate.
-
Silica Gel Column Chromatography: a. Prepare a silica gel column equilibrated with chloroform. b. Dissolve the precipitate from the previous step in a small volume of chloroform and load it onto the column. c. Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.[3] d. Collect fractions and monitor the separation using TLC.
-
Thin Layer Chromatography (TLC) Analysis: a. Spot the collected fractions on a silica gel TLC plate. b. Develop the plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).[4][5] c. Visualize the separated lipids by spraying with a suitable reagent, such as orcinol-sulfuric acid (for glycolipids), and heating.[6] d. Pool the fractions containing the band corresponding to this compound.
-
HPLC Purification: a. Further purify the pooled fractions using a normal-phase HPLC system. b. Use a gradient elution with a mobile phase consisting of hexane and isopropanol/methanol.[3][7] c. Monitor the elution using an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength. d. Collect the peak corresponding to this compound and verify its purity by re-injecting it into the HPLC system.
Protocol 2: Structural Characterization of this compound
Confirmation of the identity and purity of the isolated compound is crucial.
Methods:
-
Mass Spectrometry (MS): a. Employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the isolated compound.[7] b. Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which provide structural information about the sugar moiety, the long-chain base, and the fatty acid chain.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Perform 1H and 13C NMR spectroscopy to elucidate the detailed structure of this compound.[8][9] b. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Part 2: In Vitro Assessment of Immunomodulatory Activity
This section provides a suite of in vitro assays to comprehensively evaluate the effects of this compound on various immune cell populations.
Considerations for Testing Lipid Compounds in Cell-Based Assays:
-
Solubilization: this compound is a lipid and will have poor solubility in aqueous cell culture media. It is essential to prepare a stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then dilute it in the culture medium to the final desired concentration.[10] The final concentration of the solvent in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The use of cyclodextrins or other solubilizing agents can also be explored.[11][12]
-
Controls: Always include a vehicle control (culture medium with the same concentration of the solvent used to dissolve this compound) in all experiments to account for any effects of the solvent.
-
Concentration Range: A wide range of concentrations of this compound should be tested to determine a dose-response relationship. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the non-toxic concentration range.
Protocol 3: Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T and B lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Mitogens: Phytohemagglutinin (PHA) for T cell proliferation and Lipopolysaccharide (LPS) for B cell proliferation.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
Step-by-Step Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add varying concentrations of this compound (and vehicle control) to the wells.
-
Stimulate the cells with an optimal concentration of PHA or LPS. Include unstimulated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like CFSE staining prior to cell culture and analyze proliferation by flow cytometry.
Protocol 4: Dendritic Cell (DC) Maturation and Function Assay
This assay evaluates the influence of this compound on the maturation and antigen-presenting capacity of DCs.
Materials:
-
Monocytes isolated from PBMCs.
-
GM-CSF and IL-4 for differentiating monocytes into immature DCs.
-
Lipopolysaccharide (LPS) as a maturation stimulus.
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR, CD83).
-
Allogeneic T cells for mixed lymphocyte reaction (MLR).
Step-by-Step Procedure:
-
Generate immature DCs by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
Treat the immature DCs with different concentrations of this compound for 24 hours.
-
Stimulate the DCs with LPS for another 24 hours.
-
Phenotypic Analysis: Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers. Analyze the expression of these markers by flow cytometry.
-
Functional Analysis (Mixed Lymphocyte Reaction): a. Co-culture the treated DCs with allogeneic T cells (labeled with a proliferation dye like CFSE) at a ratio of 1:10 (DC:T cell). b. After 5 days, assess T cell proliferation by flow cytometry. c. Collect the supernatant from the co-culture to measure cytokine production (e.g., IL-12, IL-10, IFN-γ) by ELISA or multiplex assay.
Protocol 5: Natural Killer (NK) Cell Cytotoxicity Assay
This assay determines if this compound can modulate the cytotoxic activity of NK cells.
Materials:
-
NK cells isolated from PBMCs.
-
K562 cells (a human cancer cell line sensitive to NK cell-mediated lysis) as target cells.
-
A cytotoxicity assay kit (e.g., based on calcein-AM release or LDH release).
Step-by-Step Procedure:
-
Isolate NK cells from PBMCs using a negative selection kit.
-
Culture the NK cells overnight with or without different concentrations of this compound.
-
Label the K562 target cells with a fluorescent dye (e.g., calcein-AM).
-
Co-culture the treated NK cells (effector cells) with the labeled K562 cells (target cells) at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubate the co-culture for 4 hours.
-
Measure the release of the fluorescent dye or LDH from the lysed target cells according to the manufacturer's instructions.
Part 3: In Vivo Evaluation of Immunomodulatory Activity
In vivo models are essential to confirm the immunomodulatory effects of this compound in a whole-organism context.
Protocol 6: Cyclophosphamide-Induced Immunosuppression Model
This model is used to assess the potential of this compound to restore a suppressed immune system.
Animals:
-
BALB/c mice (6-8 weeks old).
Step-by-Step Procedure:
-
Acclimatize the mice for one week.
-
Divide the mice into groups: Normal control, Model control (cyclophosphamide only), Positive control (e.g., Levamisole), and this compound treatment groups (at different doses).
-
On day 1, induce immunosuppression in all groups except the normal control by intraperitoneal injection of cyclophosphamide (e.g., 80 mg/kg).
-
From day 2 to day 14, administer this compound (orally or intraperitoneally) to the treatment groups. The positive control group receives levamisole.[13][14][15][16][17]
-
On day 15, sacrifice the mice and collect blood and spleens.
-
Assessments:
-
Spleen and Thymus Indices: Weigh the spleen and thymus and calculate the organ index (organ weight/body weight).
-
Splenocyte Proliferation: Isolate splenocytes and perform a lymphocyte proliferation assay as described in Protocol 3.
-
Humoral Immunity: Measure serum levels of immunoglobulins (e.g., IgG, IgM) by ELISA.
-
Cellular Immunity: Analyze the populations of T cell subsets (CD4+, CD8+) in the spleen by flow cytometry.
-
Protocol 7: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This model can be used to investigate the anti-allergic and anti-inflammatory effects of this compound.[13][14]
Animals:
-
BALB/c mice (6-8 weeks old).
Step-by-Step Procedure:
-
Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
Treatment: Administer this compound daily from day 14 to day 21.
-
Challenge: On days 19, 20, and 21, challenge the mice with an aerosolized OVA solution.
-
Assessments (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform a total and differential cell count to assess inflammatory cell infiltration (especially eosinophils).
-
Lung Histology: Perfuse the lungs, fix them in formalin, and prepare tissue sections for H&E and PAS staining to evaluate inflammation and mucus production.
-
OVA-specific IgE: Measure the levels of OVA-specific IgE in the serum by ELISA.
-
Cytokine Profile: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
Protocol 8: General Immunostimulatory Model
This model evaluates the ability of this compound to enhance a normal immune response.
Animals:
-
BALB/c mice (6-8 weeks old).
Step-by-Step Procedure:
-
Divide mice into groups: Vehicle control, Positive control (e.g., Levamisole), and this compound treatment groups.
-
Administer this compound or levamisole daily for 14 days.
-
On day 7, immunize all mice with a T-dependent antigen such as sheep red blood cells (SRBCs).
-
On day 15, sacrifice the mice.
-
Assessments:
-
Humoral Immune Response: Measure anti-SRBC antibody titers in the serum using a hemagglutination assay.
-
Delayed-Type Hypersensitivity (DTH) Response: A separate group of mice can be used for this. Sensitize with SRBC on day 7 and challenge with SRBC in the footpad on day 14. Measure the increase in footpad thickness 24 and 48 hours after the challenge.
-
Macrophage Phagocytic Activity: Assess the phagocytic activity of peritoneal macrophages by in vitro assays using latex beads or by the in vivo carbon clearance test.
-
Data Presentation
Quantitative data from the described assays should be presented in a clear and organized manner.
Table 1: Effect of this compound on Lymphocyte Proliferation
| Treatment Group | Concentration (µg/mL) | [3H]-Thymidine Incorporation (CPM ± SD) | Proliferation Index (vs. Stimulated Control) |
| Unstimulated Control | - | ||
| Stimulated Control (PHA/LPS) | - | 1.0 | |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| Vehicle Control | - |
Table 2: In Vivo Immunomodulatory Effects of this compound in Cyclophosphamide-Treated Mice
| Treatment Group | Dose (mg/kg) | Spleen Index | Thymus Index | Splenocyte Proliferation (Stimulation Index) | Serum IgG (µg/mL) |
| Normal Control | - | ||||
| Model Control | - | ||||
| Positive Control | |||||
| This compound | |||||
Visualizations
Signaling Pathways Potentially Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Immunomodulation Assessment
Caption: Workflow for in vitro immunomodulatory assays.
References
- Renoux, G. (1971). [Levamisole, stimulant of the immune system in animal and man]. Pathologie-biologie, 19(19), 871-876. [Link]
- Merluzzi, V. J., Badger, A. M., Kaiser, C. W., & Cooperband, S. R. (1975). In vitro stimulation of murine lymphoid cell cultures by levamisole. Clinical and experimental immunology, 22(3), 486–492. [Link]
- Toledo, M. S., Levery, S. B., Straus, A. H., Suzuki, E., Castro-Faria-Neto, H. C., & Takahashi, H. K. (2011). Structural analysis of fungal cerebrosides. Frontiers in microbiology, 2, 261. [Link]
- Yoshida, J., & Takagi, S. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & pharmaceutical bulletin, 38(11), 2933–2938. [Link]
- Lee, D. Y., Lee, G. Y., Yeo, H. K., Kim, J. H., Kim, H. S., & Lee, S. J. (2025). Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses. Frontiers in Immunology, 16, 1330549. [Link]
- Fang, X. C., He, X. M., Zheng, Y. R., et al. (2024). Isolation and bioactivity screening of soy isoflavones from soybean glycolipids identifies daidzin as a promising anti-inflammatory agent. Traditional Medicine Research, 9(3), 13. [Link]
- Kaminski, N. E., Holsapple, M. P., & Munson, A. E. (1990). The role of metabolism in carbon tetrachloride-mediated immunosuppression: in vivo studies. Toxicology and applied pharmacology, 102(1), 9–20. [Link]
- Hruba, A., Palicka, V., & Krejsek, J. (1999). Immunotoxic effects of carbon tetrachloride--the effect on morphology and function of the immune system in mice. Central European journal of public health, 7(3), 135–139. [Link]
- Erdahl, W. L., & Privett, O. S. (1977). Analysis of soybean lecithin by thin layer and analytical liquid chromatography. Lipids, 12(9), 797–803. [Link]
- Dunford, N. T. (2018). Proposed molecular structures of glycolipids isolated from soybean lecithin. Journal of the American Oil Chemists' Society, 95(11), 1349-1358. [Link]
- Singh, H., & Privett, O. S. (1970). Studies on the glycolipids and phospholipids of immature soybeans. Lipids, 5(8), 692–697. [Link]
- Barakat, A., & Al-Hadiya, B. M. (2021). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of immunoassay & immunochemistry, 42(6), 615–628. [Link]
- Goldstein, G. (1978). Mode of action of levamisole.
- Domon, B., & Costello, C. E. (1988). Differentiation of cerebroside isomers and study of fragmentation by liquid secondary ion mass spectrometry and mass spectrometry/mass spectrometry of selected derivatives. Biomedical & environmental mass spectrometry, 17(5), 327–342. [Link]
- Dabrowski, J., Egge, H., & Hanfland, P. (1980). High Resolution Nuclear Magnetic Resonance Spectroscopy of Glycosphingolipids. I: 360 MHz 1H and 90.5 MHz 13C NMR Analysis of Galactosylceramides. Chemistry and physics of lipids, 26(2), 187–196. [Link]
- Huang, M., & Liu, D. (2012). Thin Layer Chromatography Densitometric Determination of Soybean Isoflavones in Wild Soybean (Glycine soja) Seeds. Asian Journal of Chemistry, 24(3), 1322-1324. [Link]
- Li, J., Wang, Y., Zhang, Y., et al. (2023). [Regulating the immune response to carbon tetrachloride-induced liver fibrosis in mice by blocking inducible co-stimulatory molecules and interleukin-33].
- Nii, T., & Ishigami, Y. (2022). Solubilization of Phospholipid by Surfactin Leading to Lipid Nanodisc and Fibrous Architecture Formation. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
- Cytiva. (2020). Lipids in cell culture media. [Link]
- Japan Consortium for Glycobiology and Glycotechnology DataBase. (n.d.). Thin-layer chromatography (TLC) of glycolipids.
- Weiskirchen, R., & Tacke, F. (2015). The carbon tetrachloride model in mice.
- Haberkant, P., & van Meer, G. (2015). Chemical Tools for Lipid Cell Biology. ACS chemical biology, 10(1), 25–34. [Link]
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
Sources
- 1. Carbon tetrachloride suppresses T-cell-dependent immune responses by induction of transforming growth factor-beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of soybean lecithin by thin layer and analytical liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. Studies on the glycolipids and phospholipids of immature soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High resolution nuclear magnetic resonance spectroscopy of glycosphingolipids. I: 360 MHz 1H and 90.5 MHz 13C NMR analysis of galactosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Levamisole, stimulant of the immune system in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro stimulation of murine lymphoid cell cultures by levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 16. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Soyacerebroside I Analogs
Introduction
Soyacerebroside I is a glucosylceramide found in various natural sources, including soybeans, and is composed of a glucose molecule linked to a ceramide backbone.[1] This ceramide unit consists of a phytosphingosine base acylated with a fatty acid. Glycosphingolipids (GSLs) like this compound are integral components of cell membranes and are involved in a myriad of biological processes, including cell signaling, recognition, and adhesion.[2][3] Consequently, the synthesis of this compound and its analogs is of significant interest to researchers in medicinal chemistry and chemical biology for the development of novel therapeutic agents and biological probes.[4][5]
This document provides a comprehensive guide to the chemical synthesis of this compound analogs, offering detailed protocols and explaining the rationale behind key experimental choices. The synthetic strategy is modular, allowing for the variation of both the sphingoid base and the fatty acid chain to generate a library of analogs for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
A convergent retrosynthetic strategy for this compound analogs is outlined below. The target molecule can be disconnected at the glycosidic bond and the amide linkage, leading to three key building blocks: a protected glucosyl donor, a protected phytosphingosine acceptor, and a fatty acid. This modular approach allows for the synthesis of a variety of analogs by simply changing the respective building blocks.
Caption: Retrosynthetic analysis of this compound analogs.
Synthesis of Key Building Blocks
Synthesis of the Phytosphingosine Acceptor
The synthesis of the phytosphingosine backbone with the correct stereochemistry is a critical aspect of the overall strategy.[6][7] A common approach involves starting from a chiral precursor, such as D-serine, to establish the desired stereocenters.
Protocol 1: Synthesis of a Protected Phytosphingosine Acceptor
This protocol outlines a multi-step synthesis of a protected phytosphingosine derivative suitable for glycosylation.
Step 1: Synthesis of the Garner Aldehyde
-
To a solution of D-serine methyl ester hydrochloride in a suitable solvent, add a protecting group for the amine, such as Boc anhydride.
-
Reduce the ester to the corresponding alcohol using a mild reducing agent like sodium borohydride.
-
Protect the resulting diol as an acetonide using 2,2-dimethoxypropane.
-
Oxidize the primary alcohol to the aldehyde using a Swern or Dess-Martin oxidation to yield the Garner aldehyde.
Step 2: Chain Elongation via Olefination
-
Prepare a phosphonium ylide from a long-chain alkyl halide using triphenylphosphine and a strong base (e.g., n-butyllithium). The choice of alkyl halide will determine the length of the sphingoid base.
-
React the Garner aldehyde with the ylide in a Wittig reaction to form the alkene.[8][9][10] The stereochemistry of the double bond can be controlled by the reaction conditions. For an (E)-alkene, Schlosser modification of the Wittig reaction can be employed.
-
Alternatively, a Horner-Wadsworth-Emmons reaction can be used for stereoselective synthesis of the (E)-alkene.[9]
Step 3: Introduction of the C3-Hydroxyl Group and Deprotection
-
Perform a stereoselective dihydroxylation of the double bond using osmium tetroxide and a chiral ligand (e.g., AD-mix-β) to introduce the C3 hydroxyl group with the correct stereochemistry.
-
Selectively protect the newly formed secondary hydroxyl group.
-
Remove the acetonide protecting group under acidic conditions to liberate the C1 and C2 hydroxyl groups.
-
Selectively protect the primary C1 hydroxyl group, for example, as a silyl ether, leaving the C2 hydroxyl group free for glycosylation.
Synthesis of the Glucosyl Donor
A variety of glucosyl donors can be employed for the glycosylation reaction. Glycosyl trichloroacetimidates are popular due to their high reactivity and the mild conditions required for activation.[3]
Protocol 2: Preparation of a Protected Glucosyl Trichloroacetimidate Donor
-
Protect all hydroxyl groups of D-glucose as benzyl ethers or acetates. Benzyl ethers are often preferred as they can be removed under neutral conditions by hydrogenolysis.
-
Selectively deprotect the anomeric hydroxyl group. For example, if acetyl protecting groups are used, the anomeric acetate can be selectively cleaved using hydrazine acetate.
-
React the free anomeric hydroxyl group with trichloroacetonitrile in the presence of a base such as DBU to form the trichloroacetimidate donor.
The Glycosylation Reaction: A Crucial Step
The formation of the β-glycosidic linkage is a key challenge in the synthesis of cerebrosides.[11] The choice of glycosyl donor, acceptor, and promoter is critical for achieving high yield and stereoselectivity.
Protocol 3: Schmidt Glycosylation
-
Dissolve the protected phytosphingosine acceptor (from Protocol 1) and the protected glucosyl trichloroacetimidate donor (from Protocol 2) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -40 °C).
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2), dropwise.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a base (e.g., triethylamine) and allow it to warm to room temperature.
-
Purify the product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic and non-coordinating to avoid interference with the Lewis acid. |
| Temperature | -40 °C to 0 °C | Low temperature helps to control the reactivity and improve stereoselectivity. |
| Promoter | TMSOTf or BF3·OEt2 (catalytic) | Activates the trichloroacetimidate donor for nucleophilic attack by the acceptor. |
| Stereocontrol | Neighboring group participation | A participating protecting group (e.g., acetate) at the C2 position of the glucose donor can direct the formation of the β-glycoside. |
Final Assembly and Deprotection
The final steps involve the N-acylation of the sphingoid base and the removal of all protecting groups to yield the target this compound analog.
Protocol 4: N-Acylation and Global Deprotection
Step 1: N-Acylation
-
Deprotect the amine on the phytosphingosine moiety of the glycosylated product.
-
Couple the free amine with the desired fatty acid using a standard peptide coupling reagent such as HATU or EDC/HOBt. The choice of fatty acid determines the final analog.
-
Purify the N-acylated product by column chromatography.
Step 2: Global Deprotection
-
If benzyl protecting groups were used for the glucose hydroxyls, remove them by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).
-
Remove any silyl protecting groups using a fluoride source such as TBAF.
-
Purify the final this compound analog using column chromatography, often on a reversed-phase silica gel.
Characterization
The structure and purity of the synthesized this compound analogs should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the overall structure, including the stereochemistry of the glycosidic linkage (the anomeric proton of a β-glucoside typically appears as a doublet with a large coupling constant, J ≈ 8 Hz).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the final product.
Caption: Overall synthetic workflow for this compound analogs.
Conclusion
The modular synthetic strategy presented here provides a robust platform for the preparation of a diverse range of this compound analogs. By systematically varying the sphingoid base and the fatty acid chain, researchers can generate valuable molecular tools to probe the biological functions of glycosphingolipids and to develop new therapeutic leads. Careful control of stereochemistry and the strategic use of protecting groups are paramount to the success of this synthetic endeavor.
References
- G. A. van der Marel, J. D. C. Codée, et al. (2021). A Diversity-Oriented Strategy for Chemical Synthesis of Glycosphingolipids: Synthesis of Glycosphingolipid LcGg4 and Its Analogues and Derivatives. The Journal of Organic Chemistry. [Link]
- P. H. Seeberger, et al. (2011). Synthesis of Glycosphingolipids (GSLs). Synthetic Glycomes. [Link]
- S.-K. Chung, et al. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic Chemistry. [Link]
- G. A. van der Marel, J. D. C. Codée, et al. (2021). A Diversity-Oriented Strategy for Chemical Synthesis of Glycosphingolipids: Synthesis of Glycosphingolipid LcGg4 and Its Analogues and Derivatives. The Journal of Organic Chemistry. [Link]
- S. H. Lee, et al. (2007). Synthesis of Novel Phytosphingosine Derivatives and Their Preliminary Biological Evaluation for Enhancing Radiation Therapy. Bioorganic & Medicinal Chemistry Letters. [Link]
- X. Chen, et al. (2024). Sources and synthetic pathways of tetraacetyl phytosphingosine, phytosphingosine, and ceramides.
- W. Ciferrii, et al. (2024). Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. Synthetic and Systems Biotechnology. [Link]
- S. Ichikawa & Y. Hirabayashi (1998). Glucosylceramide synthase and glycosphingolipid synthesis. Trends in Cell Biology. [Link]
- Wikipedia. Cerebroside. [Link]
- S. K. Hannun, et al. (2023). Synthesis, function, and therapeutic potential of glycosphingolipids. Frontiers in Molecular Biosciences. [Link]
- T. Y. Kim, et al. (2014). Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice.
- X. Bi, et al. (2022). Representative Methods for C-Glycoside Synthesis.
- Various Authors.
- Wikipedia.
- D. P. O'Connor (2020).
- L. Chen, et al. (2024). A modular chemoenzymatic cascade strategy for the structure-customized assembly of ganglioside analogs.
- Various Authors. Common reactions of olefins with (A) singlet oxygen and (B) ozone.
- M. Meier, et al. (2016). Olefin Metathesis of Microalgae Lipids. KOPS. [Link]
- N. S. Radin (1976). Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide). Journal of Lipid Research. [Link]
- J. M. R. Howell, et al. (2011). Synthesis of a Versatile Building Block for the Preparation of 6-N-Derivatized α-Galactosyl Ceramides: Rapid Access to Biologically Active Glycolipids. The Journal of Organic Chemistry. [Link]
- T. Ogawa, et al. (1987). Total synthesis of sialosylcerebroside, GM4.
- PubChem. This compound. [Link]
- A. Fürstner, et al. (2021). Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide. Journal of the American Chemical Society. [Link]
- H. C. C. De, et al. (2001). Synthesis and enzymatic susceptibility of a series of novel GM2 analogs. Journal of the American Chemical Society. [Link]
- S. J. Danishefsky, et al. (1995). A total synthesis of the methyl glycoside of ganglioside GM(1). Journal of the American Chemical Society. [Link]
- M. Movassaghi, et al. (2021). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids. Journal of the American Chemical Society. [Link]
- S. Y. Kim, et al. (2012). Synthesis of amino core compounds of galactosyl phytosyl ceramide analogs for developing iNKT-cell inducers. Molecules. [Link]
- A. Skrobiszewska, et al. (2022). Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic. Molecules. [Link]
- J. C. M. van der Schoot, et al. (2015). Synthesis and biological evaluation of novel PDMP analogues.
Sources
- 1. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of novel phytosphingosine derivatives and their preliminary biological evaluation for enhancing radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Category:Olefination reactions - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Cerebroside - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Experiments with Soyacerebroside I
Introduction
Soyacerebroside I is a glycosphingolipid found in various natural sources, including soybean.[1] As a member of the cerebroside family, it is an important component of the cell membrane and is involved in various cellular processes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments. The primary focus of these protocols is on investigating the well-documented anti-inflammatory properties of this compound, with additional methodologies for screening its potential effects on cancer cell viability and neuronal differentiation.
The causality behind experimental choices is emphasized throughout, ensuring that each protocol is a self-validating system. This guide is designed to provide both the "how" and the "why" to empower researchers to design and execute robust and meaningful experiments.
Preparation of this compound for Cell Culture
Proper preparation of this compound is critical for obtaining reproducible results. Due to its lipophilic nature, it is poorly soluble in aqueous media. The following protocol outlines a reliable method for its solubilization and use in cell culture.
1.1. Rationale for Reagent Selection
-
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent widely used in cell culture to dissolve hydrophobic compounds.[2][3] It is miscible with water and cell culture media, allowing for the delivery of lipophilic compounds to cells. It is important to keep the final concentration of DMSO in the culture medium low (typically ≤0.5%) to avoid cytotoxicity.[2][4][5]
-
Sonication: Glycolipids can form micelles in aqueous solutions.[5] Sonication helps to disperse these aggregates and create a more uniform suspension for consistent delivery to cells.
1.2. Protocol for this compound Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add cell culture-grade DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Filter the DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
1.3. Protocol for Preparing Working Solutions
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare intermediate dilutions of the stock solution in sterile, serum-free cell culture medium. It is crucial to add the DMSO stock solution to the medium dropwise while vortexing or pipetting vigorously to prevent precipitation.
-
Final Dilution: Further dilute the intermediate solution to the final desired concentrations in complete cell culture medium (containing serum).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Application I: Investigating the Anti-Inflammatory Effects of this compound
This compound has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[6][7][8] The following protocols utilize the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[9][10][11]
2.1. Cell Line and Culture Conditions
-
Cell Line: RAW 264.7 (murine macrophage-like cells).
-
Rationale: RAW 264.7 cells can be activated by lipopolysaccharide (LPS) to produce a robust inflammatory response, making them an ideal model to study the effects of anti-inflammatory compounds.[12]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: Passage cells when they reach 70-80% confluency. Detach cells using a cell scraper, as they are strongly adherent.[10][13]
Table 1: Recommended Culture Conditions for RAW 264.7 Cells
| Parameter | Recommendation | Source(s) |
| Growth Medium | DMEM + 10% FBS + 1% P/S | [9] |
| Temperature | 37°C | [9] |
| CO2 Level | 5% | [9] |
| Subculture Ratio | 1:3 to 1:6 | [12] |
| Passaging Confluency | 70-80% | [13] |
2.2. Experimental Workflow: Anti-Inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound on RAW 264.7 macrophages.
Caption: Inhibition of pro-inflammatory signaling pathways by this compound.
Application II: Screening for Potential Anti-Cancer Activity
While direct evidence for this compound's anti-cancer activity is limited, other soy-derived compounds have demonstrated cytotoxic and apoptotic effects. [14][15][16]The following protocols provide a framework for screening this compound for potential anti-proliferative and apoptosis-inducing activities using common cancer cell lines.
3.1. Cell Lines and Culture Conditions
-
HeLa (Human Cervical Cancer Cells): A widely used, robust, and rapidly growing adherent cell line. [1][7] * Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM with 10% FBS. [1][17]* MCF-7 (Human Breast Cancer Cells): An estrogen receptor-positive cell line commonly used in breast cancer research.
-
Medium: DMEM with 10% FBS.
-
Table 2: Recommended Culture Conditions for HeLa and MCF-7 Cells
| Parameter | HeLa | MCF-7 | Source(s) |
| Growth Medium | EMEM/DMEM + 10% FBS | DMEM + 10% FBS | [1][7][17] |
| Temperature | 37°C | 37°C | [1][17] |
| CO2 Level | 5% | 5% | [1][17] |
| Subculture Ratio | 1:3 to 1:10 | 1:2 to 1:5 | [1][18] |
| Passaging Confluency | 70-80% | 80-90% | [1][18] |
3.2. Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [16][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [6]2. Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for 24, 48, or 72 hours. [6]3. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [20]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals. [3][16]5. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [3][16]6. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
3.3. Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8][21][22][23]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS. 3. Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. 4. Incubation: Incubate for 15-20 minutes at room temperature in the dark. 5. Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. [21][22] * Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Application III: Screening for Potential Neuritogenic Effects
Glycosphingolipids play a crucial role in neural tissue. [1]While some gangliosides have been shown to inhibit neurite outgrowth in SH-SY5Y cells,[21] the effect of this compound is an area for investigation. The SH-SY5Y human neuroblastoma cell line is a common model for studying neuronal differentiation and neurite outgrowth. [24][25] 4.1. Cell Line and Culture Conditions
-
Cell Line: SH-SY5Y (Human neuroblastoma cells).
-
Rationale: These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying factors that influence neurite extension. [25]* Culture Medium (Undifferentiated): 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. [4]* Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. [4]* Differentiation (Optional): To induce a more neuronal phenotype, cells can be treated with agents like retinoic acid (RA) at a concentration of 10 µM for several days. Table 3: Recommended Culture Conditions for SH-SY5Y Cells
| Parameter | Recommendation | Source(s) |
| Growth Medium | DMEM/F12 (1:1) + 10% FBS | [4] |
| Temperature | 37°C | [4] |
| CO2 Level | 5% | |
| Passaging Confluency | ~80% | [14] |
| Differentiation Agent | Retinoic Acid (10 µM) | [11] |
4.2. Protocol: Neurite Outgrowth Assay
-
Cell Seeding: Seed SH-SY5Y cells on plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin) to promote adhesion and differentiation.
-
Treatment: Treat the cells with various concentrations of this compound (and vehicle control) in low-serum medium to encourage differentiation. Include a positive control such as Brain-Derived Neurotrophic Factor (BDNF) if desired.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for a neuronal marker such as β-III tubulin using immunofluorescence. Counterstain nuclei with DAPI. [24]5. Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite outgrowth by measuring parameters such as the percentage of neurite-bearing cells, the number of neurites per cell, and the average neurite length using image analysis software. [24]
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- RE-Place. (n.d.). Culturing HeLa cells.
- Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. (2022). NIH.
- Woods Hole Physiology Course. (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate.
- Cell Culture Information - HELA CELL LINE. (n.d.).
- Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. (2024).
- SH-SY5Y culturing. (2022). Protocols.io.
- Ubigene. (2025). Expert Insights | Gene-editing Cell For Beginners - HeLa.
- Procell. (2024). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider.
- FarnhamLab_Culture protocol for SH_SY5Y cells. (n.d.). UCSC Genome Browser.
- Elabscience. (n.d.). Hela Cell Line.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS.
- Cytion. (n.d.). RAW 264.7 Cell Line in Macrophage and Immunology Research.
- Neurite Outgrowth Assay. (2016). Bio-protocol.
- PubChem. (n.d.). This compound. NIH.
- Cell culture of RAW264.7 cells. (2024). Protocols.io.
- MTT Assay Protocol. (n.d.). Springer Nature Experiments.
- Anyone here has experience with treating cells with lipids? (2014). ResearchGate.
- Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. (1990). J-Stage.
- Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. (2018). NIH.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. (2017). PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. (1990). PubMed.
Sources
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Soy polysaccharide as a novel superdisintegrant in sildenafil citrate sublingual tablets: preparation, characterization, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity on Human Cancer Cells of Ophidiacerebrosides Isolated from the African Starfish Narcissia canariensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Gangliosides in Neurodevelopment [mdpi.com]
- 9. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipotype acquisition during neural development is not recapitulated in stem cell–derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by fermented soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The selective cytotoxicity elicited by phytochemical extract from Senecio graveolens (Asteraceae) on breast cancer cells is enhanced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gangliosides inhibit growth factor-stimulated neurite outgrowth in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Anticancer Activity and Underlying Mechanism of Phytochemicals against Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
Application Note & Protocols: Measuring the Effects of Soyacerebroside I on Cytokine Production
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to measure the effects of Soyacerebroside I on cytokine production. This compound, a glycosphingolipid, has garnered interest for its potential immunomodulatory properties.[1][2][3] This guide details the scientific rationale behind experimental design, provides step-by-step protocols for key assays, and offers insights into data interpretation. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. We will cover a tiered approach, from initial cell viability assessments to detailed cytokine profiling using Enzyme-Linked Immunosorbent Assays (ELISA) and multiplex bead arrays, and finally, pinpointing the cellular source of cytokines via intracellular cytokine staining with flow cytometry.
Introduction: The Scientific Rationale
This compound: A Bioactive Sphingolipid
This compound is a type of cerebroside, a class of glycosphingolipids found in various natural sources, including soybeans.[4][5][6] Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[7][8][9][10][11] Emerging research suggests that specific sphingolipids can modulate immune responses. For instance, some studies have shown that soya-cerebroside can inhibit the production of pro-inflammatory mediators.[1][2] Specifically, soya-cerebroside has been reported to reduce the production of interleukins such as IL-1β, IL-6, and IL-8 in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB, and AP-1 signaling pathways.[1][12]
Cytokines: Key Mediators of Inflammation
Cytokines are a broad category of small proteins that are crucial for cell signaling, particularly in the immune system.[13][14] They can be broadly classified as pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) or anti-inflammatory (e.g., IL-10, TGF-β). An imbalance in cytokine production is a hallmark of many inflammatory and autoimmune diseases. Therefore, compounds that can modulate cytokine production are of significant therapeutic interest.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells like monocytes and macrophages, triggering the release of a wide array of cytokines.[15][16][17][18] This response is primarily mediated through Toll-like receptor 4 (TLR4) and subsequent activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[19][20][21][22][23][24][25][26][27][28] Given the known effects of soya-cerebroside on related pathways[1][12], it is logical to hypothesize that it may modulate LPS-induced cytokine production.
Experimental Strategy: A Tiered Approach
To comprehensively assess the impact of this compound on cytokine production, we propose a multi-tiered experimental approach. This strategy allows for a systematic investigation, starting with foundational assays and progressing to more detailed analyses.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for assessing this compound's effect on cytokine production.
Tier 1: Foundational Assays
Before assessing the immunomodulatory effects of this compound, it is crucial to establish a proper in vitro model and determine the compound's cytotoxicity profile.
Cell Line Selection and Culture
For studying inflammatory responses, human monocytic cell lines like THP-1 or murine macrophage-like cell lines such as RAW 264.7 are excellent models. THP-1 cells can be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA), providing a model that more closely resembles primary human macrophages.
Protocol: Cell Viability Assay (MTT)
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line. This ensures that any observed decrease in cytokine production is due to a specific immunomodulatory effect and not simply cell death.
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. For THP-1 cells, add PMA (100 ng/mL) and incubate for 48-72 hours to induce differentiation.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.[29]
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the non-toxic concentration range.
Tier 2: Quantifying Secreted Cytokines
Once a non-toxic concentration range for this compound is established, the next step is to measure its effect on the secretion of key pro-inflammatory cytokines.
Protocol: LPS Stimulation and Supernatant Collection
Objective: To stimulate cytokine production using LPS in the presence or absence of this compound and collect the cell culture supernatant for analysis.
Materials:
-
Differentiated THP-1 cells or RAW 264.7 cells in 24-well plates
-
This compound (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL is a common starting concentration)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed and differentiate cells as described in the MTT protocol, but in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[29]
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) to capture the peak production of different cytokines.[17][19]
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes at 4°C. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.[29]
Protocol: Single Cytokine Analysis (ELISA)
Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using a sandwich ELISA.[30][31]
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
Collected cell culture supernatants
-
Microplate reader
Procedure (General Guideline): [29][32][33][34]
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (15-30 minutes).
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Data Presentation: Example ELISA Results
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | < 15.6 | < 7.8 | < 3.9 |
| LPS (1 µg/mL) | 2548 ± 150 | 1875 ± 120 | 450 ± 45 |
| LPS + this compound (1 µM) | 1890 ± 110 | 1350 ± 98 | 310 ± 30 |
| LPS + this compound (5 µM) | 1120 ± 95 | 860 ± 75 | 180 ± 22 |
| LPS + this compound (10 µM) | 650 ± 60 | 420 ± 55 | 95 ± 15 |
| This compound (10 µM) only | < 15.6 | < 7.8 | < 3.9 |
Data are presented as mean ± SD from a representative experiment.
Multiplex Cytokine Analysis
For a broader understanding of this compound's effects, a multiplex bead-based assay (e.g., Luminex) is highly recommended.[14][35][36][37][38][39] This technology allows for the simultaneous quantification of dozens of cytokines from a small sample volume, providing a comprehensive cytokine profile.[13][30][36]
Tier 3: Cellular Source Identification
While ELISA and multiplex assays quantify the amount of secreted cytokines, they do not identify which cells are producing them. Intracellular cytokine staining (ICS) combined with flow cytometry addresses this by measuring cytokine expression at the single-cell level.[13][40][41][42][43]
Protocol: Intracellular Cytokine Staining and Flow Cytometry
Objective: To identify the frequency of cytokine-producing cells within a population after treatment with this compound and LPS stimulation.
Materials:
-
Cells stimulated as described in section 3.1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[43][44]
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14) and intracellular cytokines (e.g., TNF-α, IL-6)
-
Isotype control antibodies
-
Flow cytometer
-
Stimulation with Protein Transport Inhibitor: Perform cell stimulation as described in section 3.1. In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the culture medium. This causes cytokines to accumulate within the cell, making them detectable.[43]
-
Harvest and Surface Staining: Harvest the cells and stain for surface markers (if applicable) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer for 20 minutes at room temperature. After fixation, wash and permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies and their corresponding isotype controls to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the cell population of interest and determine the percentage of cells positive for each cytokine.
Signaling Pathway Diagram
Caption: Putative signaling pathways modulated by this compound in LPS-stimulated macrophages.
Conclusion and Future Directions
This application note provides a structured and robust framework for investigating the effects of this compound on cytokine production. By following this tiered approach, researchers can obtain reliable and comprehensive data, starting from basic cytotoxicity to detailed cytokine profiling and cellular source identification. The findings from these studies will be crucial in elucidating the immunomodulatory potential of this compound and its mechanism of action. Future studies could delve deeper into the specific signaling pathways involved, using techniques such as Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and JAK/STAT pathways.
References
- Akdis M, Burgler S, Crameri R, et al. Interleukins, from 1 to 37, and interferon-γ: receptors, functions, and roles in diseases. J Allergy Clin Immunol. 2011;127(3):701-721.e70.
- Bio-Rad Laboratories. Bio-Plex™ Cytokine Assay. [Link]
- Bowdish Lab. CYTOKINE ELISA. [Link]
- Charles River Labor
- Charles River Laboratories. Multiplex Cytokine Assays for Immune Profiling. [Link]
- Chiu, K.-F., et al. (2016). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Food and Agricultural Immunology, 27(6), 834-848. [Link]
- Creative Diagnostics.
- Cusabio. The Detection of Cytokines. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Liu, Y. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific reports, 7, 43205. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11104507. [Link]
- O'Shea, J. J., et al. (2015). The molecular details of cytokine signaling via the JAK/STAT pathway. Protein Science, 24(5), 727-737. [Link]
- Sanquin. Cytokine analysis - ELISA / CBA. [Link]
- Spandidos Publications. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. International Journal of Molecular Medicine, 41(4), 2329-2338. [Link]
- Turner, M. D., et al. (2014). Lipopolysaccharide (LPS)-induced cytokine production in human monocytes and macrophages. Critical Reviews in Immunology, 34(5), 367-384. [Link]
- Wang, Y., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Food and Agricultural Immunology, 31(1), 740-750. [Link]
- Wikipedia.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 6. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. libcatalog.usc.edu [libcatalog.usc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 12. Soya-cerebroside reduces interleukin production in human rheumato...: Ingenta Connect [ingentaconnect.com]
- 13. criver.com [criver.com]
- 14. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced cytokine production in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. academic.oup.com [academic.oup.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 22. The Jak-STAT pathway: cytokine signalling from the receptor to the nucleus. | Semantic Scholar [semanticscholar.org]
- 23. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 24. news-medical.net [news-medical.net]
- 25. m.youtube.com [m.youtube.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Cytokine analysis - ELISA / CBA [sanquin.org]
- 31. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cytokine Elisa [bdbiosciences.com]
- 33. Cytokine Elisa [bdbiosciences.com]
- 34. bowdish.ca [bowdish.ca]
- 35. immunology.org [immunology.org]
- 36. criver.com [criver.com]
- 37. biocompare.com [biocompare.com]
- 38. bio-rad.com [bio-rad.com]
- 39. cusabio.com [cusabio.com]
- 40. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 41. Intracellular Cytokine Staining Protocol [anilocus.com]
- 42. lerner.ccf.org [lerner.ccf.org]
- 43. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 44. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 45. youtube.com [youtube.com]
Topic: High-Dimensional Flow Cytometry for Profiling the Immunomodulatory Effects of Soyacerebroside I
An Application Note from the Senior Scientists at Gemini Labs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide and validated protocols for assessing the impact of Soyacerebroside I, a plant-derived glycosphingolipid, on primary human immune cells. We move beyond simple viability assays to a comprehensive, multi-parameter flow cytometry approach to dissect nuanced effects on cell activation, differentiation, and apoptosis.
Scientific Introduction: Unveiling the Immunomodulatory Potential of a Novel Glycosphingolipid
Glycosphingolipids (GSLs) are integral components of the cell membrane that function not merely as structural elements but as critical modulators of cellular signaling.[1] These molecules cluster into GSL-enriched microdomains, or "lipid rafts," which serve as platforms for signal transduction, affecting a vast array of immunological functions.[2] this compound, a GSL derived from soybean, is emerging as a compound of interest for its potential therapeutic properties.[3][4][5] Recent studies have demonstrated its capacity to suppress inflammatory mediators, such as certain interleukins, by inhibiting key signaling pathways like ERK and NF-κB in synoviocytes.[6][7] Furthermore, it has been shown to inhibit monocyte migration and prevent cartilage degradation in inflammatory animal models, suggesting a potent anti-inflammatory and immunomodulatory role.[8]
To rigorously characterize these effects on distinct immune cell populations, a high-throughput, single-cell resolution technique is required. Flow cytometry is the quintessential tool for this purpose, allowing for the simultaneous analysis of multiple parameters on heterogeneous cell populations.[9][10][11] This guide provides a robust framework for utilizing multi-color flow cytometry to dissect the influence of this compound on T cells, B cells, and monocytes.
Materials and Methods
Essential Reagents and Consumables
-
Cell Culture:
-
RPMI 1640 Medium (e.g., Thermo Fisher Scientific, Cat# 11875093)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (e.g., Thermo Fisher Scientific, Cat# 10270106)
-
Penicillin-Streptomycin (10,000 U/mL) (e.g., Thermo Fisher Scientific, Cat# 15140122)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile (e.g., Thermo Fisher Scientific, Cat# 10010023)
-
-
Cell Isolation:
-
Ficoll-Paque™ PLUS (e.g., Cytiva, Cat# 17-1440-02)
-
Leukoreduction system chambers (Leukopaks) from healthy human donors.
-
-
Compound and Stimulants:
-
This compound (e.g., Cayman Chemical, Cat# 31585)
-
Dimethyl sulfoxide (DMSO), sterile-filtered (e.g., Sigma-Aldrich, Cat# D2650)
-
Lipopolysaccharide (LPS) (for monocyte/B cell activation) (e.g., Sigma-Aldrich, Cat# L4391)
-
Anti-CD3/CD28 Dynabeads (for T cell activation) (e.g., Thermo Fisher Scientific, Cat# 11131D)
-
-
Flow Cytometry Buffers & Reagents:
-
FACS Buffer: PBS + 2% FBS + 1 mM EDTA
-
Annexin V Binding Buffer (e.g., BioLegend, Cat# 422201)
-
LIVE/DEAD™ Fixable Viability Dye (e.g., Thermo Fisher Scientific, Cat# L34975)
-
Fc Receptor Blocking Reagent (e.g., Miltenyi Biotec, Cat# 130-059-901)
-
Validated Antibody Panel for Immune Profiling
Rationale: This 8-color panel is designed to provide a comprehensive overview of major lymphocyte and monocyte populations and their activation status from a single sample, maximizing data output while minimizing sample usage. Fluorochrome selection is optimized for minimal spectral overlap on a standard 4-laser cytometer.
| Target | Fluorochrome | Clone | Cellular Target & Purpose |
| CD3 | PerCP-Cy5.5 | UCHT1 | Pan T-Cell Lineage Marker |
| CD4 | APC | RPA-T4 | T-Helper Cell Lineage Marker |
| CD8 | FITC | SK1 | Cytotoxic T-Cell Lineage Marker |
| CD19 | PE-Cy7 | HIB19 | B-Cell Lineage Marker[12] |
| CD14 | APC-R700 | M5E2 | Monocyte Lineage Marker |
| CD69 | PE | FN50 | Early T-Cell Activation Marker[13][14] |
| CD86 | BV421 | 2331 (FUN-1) | Activation/Co-stimulatory Marker (B-Cells, Monocytes)[15] |
| CD206 | BV510 | 15-2 | M2 Macrophage/Monocyte Polarization Marker[15][16] |
| Annexin V | FITC | Early Apoptosis Marker (used in separate assay)[17] | |
| Propidium Iodide | Late Apoptosis/Necrosis Marker (used in separate assay)[18][19] |
Experimental Design & Workflow
A robust experimental design is paramount for generating trustworthy and interpretable data. The following workflow provides a logical progression from cell preparation to data analysis, incorporating essential controls at each stage.
Caption: A four-phase experimental workflow for assessing this compound.
Detailed Step-by-Step Protocols
Protocol 4.1: Isolation of Human PBMCs
Rationale: Density gradient centrifugation is the gold-standard method for isolating mononuclear cells (lymphocytes and monocytes) from whole blood, providing a clean starting population for downstream assays.
-
Dilute blood from a leukopak 1:1 with sterile PBS.
-
Carefully layer 30 mL of diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake set to OFF.
-
Aspirate the top layer of plasma and platelets, being careful not to disturb the distinct "buffy coat" layer at the plasma-Ficoll interface.
-
Carefully collect the buffy coat layer containing PBMCs and transfer to a new 50 mL tube.
-
Wash the cells by filling the tube with sterile PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.
Protocol 4.2: Cell Treatment and Culture
Rationale: It is critical to include both vehicle (DMSO) and positive controls. The vehicle control ensures that any observed effects are due to the compound itself and not the solvent. The positive control confirms that the cells are responsive and provides a benchmark for immunomodulation (i.e., suppression or enhancement of activation).
-
Prepare a 10 mg/mL stock solution of this compound in 100% sterile DMSO. Aliquot and store at -20°C.
-
Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Prepare working solutions of this compound in complete medium. A typical dose-response range to start with is 1, 5, 10, and 25 µg/mL.
-
Set up wells for each condition in triplicate: Untreated, Vehicle Control (match DMSO concentration to the highest this compound dose), this compound doses, Positive Control (e.g., 100 ng/mL LPS), and co-treatment (this compound + Positive Control).
-
Incubate for 24 to 48 hours at 37°C, 5% CO₂.
Protocol 4.3: Surface Marker Staining for Flow Cytometry
-
Harvest cells from wells, transferring them to 5 mL FACS tubes.
-
Centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Wash cells with 2 mL of cold FACS buffer and repeat centrifugation.
-
Resuspend cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated antibody cocktail (e.g., CD3, CD4, CD8, CD19, CD14, CD69, CD86, CD206) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer and acquire on the flow cytometer.
Protocol 4.4: Apoptosis Analysis (Annexin V & PI Staining)
Rationale: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[17][19] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells with intact membranes.
-
Harvest and wash cells as described in steps 1-3 of the surface staining protocol.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash.
-
Analyze immediately (within 1 hour) by flow cytometry.
Data Analysis and Interpretation
Gating Strategy
A sequential gating strategy is essential to isolate specific populations for analysis. The following diagram illustrates a standard approach for PBMC analysis.
Caption: Hierarchical gating strategy for identifying major immune cell subsets.
Quantitative Data Summary
Data should be summarized in tables to clearly present the effects of this compound across different conditions.
Table 1: Effect of this compound on Immune Cell Activation (% Positive Cells)
| Treatment Group | % CD69+ in CD4+ T Cells | % CD86+ in B Cells | % CD86+ in Monocytes |
|---|---|---|---|
| Untreated | 2.1 ± 0.5 | 5.8 ± 1.2 | 10.3 ± 2.1 |
| Vehicle (DMSO) | 2.3 ± 0.6 | 6.1 ± 1.5 | 11.1 ± 2.5 |
| This compound (10 µg/mL) | 1.9 ± 0.4 | 4.5 ± 0.9 | 8.2 ± 1.8 |
| LPS (100 ng/mL) | 15.4 ± 2.1 | 65.2 ± 5.4 | 88.7 ± 4.3 |
| LPS + this compound | 8.9 ± 1.5 | 40.1 ± 4.8 | 60.5 ± 5.1 |
Table 2: Effect of this compound on Apoptosis (% of Total Cells)
| Treatment Group | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) |
|---|---|---|---|
| Untreated | 94.3 ± 1.8 | 3.1 ± 0.7 | 2.6 ± 0.5 |
| Vehicle (DMSO) | 93.8 ± 2.1 | 3.5 ± 0.9 | 2.7 ± 0.6 |
| this compound (25 µg/mL) | 92.5 ± 2.5 | 4.5 ± 1.1 | 3.0 ± 0.8 |
Mechanistic Insights & Potential Signaling Pathways
Glycosphingolipids can modulate signaling by altering the composition of lipid rafts, thereby affecting receptor clustering and downstream signaling.[2] The reported inhibitory action of this compound on the NF-κB and ERK pathways suggests a mechanism that dampens pro-inflammatory signal transduction.[6][7]
Caption: Putative mechanism of this compound-mediated immunosuppression.
References
- Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne.[Link]
- Jayaraman, S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Bio-protocol.[Link]
- St-Pierre, G., et al. "The Role of Glycosphingolipids in Immune Cell Functions". Frontiers in Immunology.[Link]
- Vergadi, E., et al. "Characterization of macrophage polarization. (a) Flow cytometry...".
- Jayaraman, S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". PubMed.[Link]
- Misharin, A.V., et al. "Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung".
- Caruso, A., et al.
- Kang, M., et al. "Analysis of T Cells Using Flow Cytometry". Immune Network.[Link]
- Nagafuku, M., et al. "Multiplicity of Glycosphingolipid-Enriched Microdomain-Driven Immune Signaling". International Journal of Molecular Sciences.[Link]
- Yu, Y.R., et al. "A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues". PLOS One.[Link]
- National Agriculture and Food Research Organization. "The role for glycosphingolipids in adaptive immune response and its application to industrial technology". NARO.[Link]
- European Medical Group. "T-Cell Activation-Induced Markers and Intracellular Cytokines in SARS-CoV-2". EMJ.[Link]
- Nature Portfolio. "Flow cytometry analysis of CD4⁺ T cells surface activation marker CD25...".
- Chu, C. "Flow Cytometry Analysis of Immune Cell Responses".
- Porat, Y.D., et al. "The assembly of glycosphingolipid determines their immunomodulatory effect: A novel method for structure-based design of immunotherapy".
- National Center for Biotechnology Information. "this compound". PubChem.[Link]
- ProMab Biotechnologies. "Macrophage Polarization Assays". ProMab Biotechnologies.[Link]
- Yoshikawa, M., et al. "Sphingolipids and Glycerolipids. I.
- Bio-Rad. "Immunophenotyping of B Cells by Flow Cytometry". Bio-Rad.[Link]
- Guenther, C., et al. "Immunomodulatory Functions of Glycolipids from Pathogens". Methods in Molecular Biology.[Link]
- De Smedt, L., et al. "Flow cytometry analysis of cell surface markers on human B cell lines...".
- Yoshikawa, M., et al. "Sphingolipids and glycerolipids. I.
- Liu, S.C., et al. "Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models". Scientific Reports.[Link]
- Lee, H.P., et al. "Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways". Journal of Cellular and Molecular Medicine.[Link]
- Lee, H.P., et al. "Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK". Taylor & Francis Online.[Link]
- Park, S.H., et al. "Fine-tuning of mononuclear phagocytes for improved inflammatory responses: role of soybean-derived immunomodulatory compounds". Frontiers in Immunology.[Link]
- Silchenko, A.S., et al. "Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities". Marine Drugs.[Link]
- Shaikh, R. "Soy isoflavones and immunity". Journal of Nutritional Immunology.[Link]
Sources
- 1. The Role of Glycosphingolipids in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 5. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Protocol | Abcam [abcam.com]
- 10. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 11. Flow Cytometry Analysis of Immune Cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rndsystems.com [rndsystems.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization of Soyacerebroside I for In Vitro Assays
Welcome to the technical support guide for working with Soyacerebroside I. As a glycosphingolipid, this compound presents unique solubility challenges that can impact the reliability and reproducibility of in vitro experiments.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a clear understanding of the underlying principles and to offer practical, step-by-step protocols for achieving optimal solubility in your specific assay system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Core Problem
Q1: What is this compound and why is it so difficult to dissolve in aqueous buffers?
This compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[3][4]
-
Hydrophilic Head: A single D-glucose sugar residue that readily interacts with water.
-
Hydrophobic Tail: A ceramide moiety, composed of a long-chain sphingoid base and a fatty acid, which does not mix with water and is responsible for its lipid-like properties.[3][4]
The core challenge arises because the large, greasy ceramide tail dominates the molecule's behavior in aqueous solutions. This causes the molecules to aggregate and precipitate out of solution to minimize the unfavorable interaction between the hydrophobic tails and water. Standard laboratory buffers are therefore unsuitable for direct dissolution.
Q2: What is the difference between a "stock solution" and a "working solution," and why is this important for this compound?
This distinction is critical for handling poorly soluble compounds.
-
Stock Solution: This is a highly concentrated solution of your compound dissolved in a solvent in which it is readily soluble, typically an organic solvent.[5] The purpose is to have an accurate, stable, and convenient source from which to make your final dilutions.
-
Working Solution: This is the final, diluted solution that you will use in your actual experiment (e.g., adding to cells or an enzyme reaction). It is prepared by diluting a small volume of the stock solution into your aqueous assay buffer. The challenge, which this guide addresses, is preventing the compound from precipitating during this dilution step.
Section 2: Preparing a Concentrated Stock Solution
Q3: What is the best solvent for creating a primary stock solution of this compound?
The initial dissolution requires an organic solvent that can effectively solvate the hydrophobic ceramide tail. Dimethyl sulfoxide (DMSO) is a highly effective and common choice for preparing stock solutions for biological assays due to its high dissolving power and miscibility with water.[6][7] Other options include mixtures of chloroform and methanol, which are excellent for dissolving lipids but are less compatible with live-cell assays.[8][9]
| Solvent | Recommended Use | Pros | Cons |
| DMSO | Stock solutions for both cell-based and biochemical assays. | High dissolving power; miscible with aqueous buffers.[6] | Can be toxic to cells at final concentrations >0.5%.[7][10] |
| Ethanol | Stock solutions for cell-based and biochemical assays. | Less toxic than DMSO for some cell lines.[11] | May not achieve as high a concentration as DMSO. |
| Chloroform:Methanol (2:1, v/v) | Initial weighing and lipid film preparation. | Excellent solvent for all lipids and cerebrosides.[4][9] | Highly toxic to cells; must be completely removed before preparing aqueous solutions. |
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
This protocol describes the standard procedure for creating a stable, concentrated stock of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube or vial. Note: Due to the hydrophobic and often static nature of lyophilized lipids, it is best to weigh them in the tube you will use for dissolution.
-
Solvent Addition: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[12]
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes or until the solution is clear. Gentle warming (up to 37°C) can also aid dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent absorption of water by the DMSO.
Section 3: Methods for Preparing Aqueous Working Solutions
Once you have a stable organic stock solution, the next step is to dilute it into your aqueous assay buffer without causing precipitation. Below are four field-proven methods, each with its own advantages and applications.
Method A: Direct Dilution (For Robust, Non-Cellular Assays)
Q4: Can I just dilute my DMSO stock directly into my assay buffer?
Yes, but with significant caveats. This is the simplest method but also the most prone to failure. It works best when the final concentration of this compound is very low and the assay is tolerant to a small amount of DMSO. The key is to add the DMSO stock to the buffer, not the other way around, to promote rapid dispersion.[7]
Critical Consideration: DMSO Toxicity For cell-based assays, the final concentration of DMSO is critical. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[7][10]
| Final DMSO Conc. | General Cellular Effect |
| < 0.1% | Generally considered safe for almost all cell types, including primary cells.[7] |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines.[7] |
| > 0.5% | Increasingly cytotoxic; can affect membrane permeability and cell signaling.[7][10] |
| > 1.0% | Often causes significant cell death. |
Method B: Detergent-Assisted Solubilization
Q5: How do detergents help solubilize this compound?
Detergents are amphipathic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails of the detergent form the core of the micelle, creating a "greasy" microenvironment. The hydrophobic ceramide tail of this compound can partition into this core, while its hydrophilic glucose head remains oriented toward the aqueous buffer, resulting in a stable, soluble protein-detergent micelle.[15]
Q6: Which detergent should I choose?
For biological assays, it is crucial to use a mild, non-denaturing detergent that will not disrupt the function of proteins or the integrity of cells. Non-ionic or zwitterionic detergents are preferred.
| Detergent | Type | Typical CMC | Key Characteristics |
| Triton X-100 | Non-ionic | ~0.24 mM | Mild, non-denaturing. Widely used for solubilizing membrane proteins.[14][16] |
| CHAPS | Zwitterionic | ~8 mM | Mild and effective at preserving protein structure.[16] |
| Tween 20 | Non-ionic | ~0.06 mM | Very mild, commonly used to reduce non-specific binding in immunoassays.[16] |
| DDM | Non-ionic | ~0.15 mM | Very gentle, popular for stabilizing sensitive membrane proteins.[13] |
Protocol 2: Solubilization using Triton X-100
This protocol uses a detergent to create a stable micellar solution of this compound.
Procedure:
-
Prepare Detergent Buffer: Prepare your assay buffer containing Triton X-100 at a concentration well above its CMC (e.g., 1-2 mM, which is ~0.06-0.12% w/v).
-
Aliquot Buffer: In a new tube, place the volume of detergent-containing buffer needed for your final working solution.
-
Spike with Stock: While vortexing the buffer gently, slowly add the required volume of your this compound DMSO stock solution drop-by-drop. The final DMSO concentration should still be kept as low as possible (<1%).
-
Equilibrate: Allow the solution to incubate at room temperature for at least 30 minutes to ensure complete micelle formation and incorporation of the cerebroside. The solution should be clear.
Caption: Detergent-Assisted Solubilization Workflow.
Method C: Carrier Protein Complexation (BSA)
Q7: How does Bovine Serum Albumin (BSA) improve solubility for cell-based assays?
BSA is a protein that contains hydrophobic pockets capable of binding and carrying lipid molecules in aqueous environments.[11] By pre-complexing this compound with fatty-acid-free BSA, you create a soluble carrier system that is generally non-toxic and can effectively deliver the lipid to cells in culture. This is often the preferred method for cell-based experiments.
Protocol 3: Preparing a this compound-BSA Complex
Procedure:
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in your serum-free cell culture medium or buffer (e.g., PBS) to a concentration of 1-2% (w/v). Warm to 37°C to aid dissolution.
-
Dilute Lipid Stock: In a separate sterile tube, dilute your this compound DMSO stock into serum-free medium.
-
Combine and Complex: Add the diluted lipid solution to the BSA solution.
-
Incubate: Incubate the mixture in a 37°C water bath with gentle shaking for at least 30-60 minutes to allow for the formation of the lipid-BSA complex.[11]
-
Use in Assay: The resulting complex can now be added to your cells. Remember to include a "BSA-only" vehicle control in your experiment.
Method D: Cyclodextrin-Mediated Solubilization
Q8: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. The exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[17] They can encapsulate the hydrophobic tail of this compound, forming an "inclusion complex" that is soluble in water.[18] Methyl-β-cyclodextrin (MβCD) is particularly effective for this purpose.[19][20]
Caption: Encapsulation by Methyl-β-cyclodextrin (MβCD).
Protocol 4: Solubilization using Methyl-β-Cyclodextrin (MβCD)
Procedure:
-
Prepare MβCD Solution: Dissolve MβCD in your desired aqueous buffer to a concentration of 1-10 mM.
-
Dry Lipid Film (Optional but Recommended): For best results, first create a thin film of this compound. To do this, add an aliquot of your stock solution (dissolved in chloroform:methanol) to a glass vial, and evaporate the solvent under a stream of nitrogen gas. Place under high vacuum for at least 1 hour to remove residual solvent.[21]
-
Hydration: Add the MβCD solution to the dried lipid film (or add the DMSO stock directly to the MβCD solution if not making a film).
-
Incubate & Sonicate: Vortex the mixture vigorously. Sonicate in a bath sonicator for 15-30 minutes, or until the solution is clear. This facilitates the formation of the inclusion complex.[18]
Section 4: Final Troubleshooting & Method Selection
Q9: How do I choose the best method for my specific assay?
The optimal method depends entirely on your experimental system. Use the following decision-making process to guide your choice.
Caption: Decision Flowchart for Solubilization Method.
Q10: My cells are dying or behaving unexpectedly. Could my solubilization method be the cause?
Absolutely. This is why vehicle controls are non-negotiable . Your experiment must always include a control group that is treated with the exact same solubilization mixture (e.g., buffer with DMSO, BSA, or detergent) but without the this compound. This allows you to distinguish between the effects of the compound and the effects of the delivery system itself.
Q11: I see a precipitate forming in my assay plate after incubation. What happened?
This usually indicates that you have exceeded the solubility limit of this compound under your specific assay conditions.
-
Check Final Concentrations: Your final concentration of lipid may be too high for the amount of detergent, BSA, or cyclodextrin present. Try lowering the lipid concentration or increasing the carrier concentration.
-
Temperature Effects: Solubility can be temperature-dependent. If you are moving plates from a 37°C incubator to a room temperature plate reader, the compound may crash out of solution.
-
Buffer Interactions: Components in your media (e.g., proteins in serum) can sometimes destabilize your preparation. Whenever possible, prepare the complex in a simple, serum-free medium or buffer.
References
- Singh, I., & Kishimoto, Y. (1983). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Journal of Lipid Research, 24(5), 662-5. Available at: https://pubmed.ncbi.nlm.nih.gov/6875391/
- ResearchGate. (n.d.). How to prepare different lipid conditions for cell culture experiments?. ResearchGate. Available at: https://www.researchgate.net/post/How_to_prepare_different_lipid_conditions_for_cell_culture_experiments
- Pocivavsek, L., & Ye, S. (2003). Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin–Lipid Interaction. Langmuir. Available at: https://pubs.acs.org/doi/10.1021/la0346066
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11104507
- ChemicalBook. (n.d.). soya-cerebroside I CAS#: 114297-20-0. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB02506085.htm
- ResearchGate. (n.d.). Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin-Lipid Interaction. ResearchGate. Available at: https://www.researchgate.net/publication/10634997_Effect_of_Cyclodextrin_and_Membrane_Lipid_Structure_upon_Cyclodextrin-Lipid_Interaction
- National Center for Biotechnology Information. (n.d.). (+)-Soyacerebroside I. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/131751281
- D-M. E. (2021). Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396113/
- Cayman Chemical. (n.d.). Sphingolipid Advice. Cayman Chemical. Available at: https://www.caymanchem.com/news/sphingolipid-advice
- MedchemExpress. (n.d.). This compound. MedchemExpress.com. Available at: https://www.medchemexpress.com/soyacerebroside-i.html
- Semantic Scholar. (n.d.). Thermodynamics of Methyl-β-cyclodextrin-Induced Lipid Vesicle Solubilization: Effect of Lipid Headgroup and Backbone. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Thermodynamics-of-Methyl-%CE%B2-cyclodextrin-Induced-Vesicle-Souto-M%C3%A1rquez/02316e68074d32a033f218733324f6032e3a67d5
- Stiban, J., & Perera, M. (2017). Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488023/
- BenchChem. (n.d.). Best practices for handling 1,2-Dipalmitoyl-3-oleoylglycerol in the lab. BenchChem. Available at: https://www.benchchem.com/product/bcp2331/technical-support
- BenchChem. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. BenchChem. Available at: https://www.benchchem.com/product/bcp3241/technical-support
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8. Available at: https://pubmed.ncbi.nlm.nih.gov/2093345/
- Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. Available at: https://www.sygnaturediscovery.
- ResearchGate. (n.d.). How to dissolve the ceramides and add it to cell culture for treatment?. ResearchGate. Available at: https://www.researchgate.
- Sigma-Aldrich. (n.d.). Membrane Protein Solubilization. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- Hartl, C., et al. (2020). Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7344598/
- Fasimoye, R., et al. (2023). Preparation of unilamellar liposomes. Protocols.io. Available at: https://www.protocols.io/view/preparation-of-unilamellar-liposomes-5qpvo3ke7v4o/v1
- Toledo, M. S., et al. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232308/
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
- Sigma-Aldrich. (n.d.). Solubilization of Membrane Proteins. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- GoldBio. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: https://www.youtube.
- LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. Available at: https://www.lifetein.com/peptide-knowledge-base/dissolve-peptide-in-dmso-for-cell-culture.html
- Miszta, P., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: https://www.mdpi.com/1422-0067/25/9/5063
- El-Gohary, O. A., & G Duhé, R. J. (2012). DMSO regulates osteoclast development in vitro. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3361118/
- LifeTein. (n.d.). How to dissolve peptides in DMSO?. LifeTein. Available at: https://www.lifetein.com/peptide-solubility-and-storage.html
Sources
- 1. soya-cerebroside I CAS#: 114297-20-0 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. lifetein.com [lifetein.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO regulates osteoclast development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 14. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 16. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 17. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Soyacerebroside I
Welcome to the technical support center for the purification of Soyacerebroside I. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable bioactive compound. We aim to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: From Crude Extract to Pure Compound
The journey to obtaining pure this compound is a multi-step process, each with its unique set of challenges. This guide will address common issues encountered during extraction, chromatography, and the final polishing steps.
Part 1: Initial Extraction and Cleanup
The quality of your final product is fundamentally dependent on the initial extraction. A clean and efficient extraction minimizes downstream purification challenges.
Question: My initial soybean extract is a thick, oily residue with minimal this compound content. What are the likely causes and solutions?
Answer: This is a frequent challenge and typically points to suboptimal solvent selection and insufficient initial cleanup. Soybeans are rich in lipids, which can easily co-extract with your target compound.
-
Scientific Rationale: The principle of "like dissolves like" governs solvent extraction. A highly nonpolar solvent will preferentially extract oils and triglycerides, while a more polar solvent is needed to solubilize the amphipathic this compound.
-
Troubleshooting Steps:
-
Implement a Defatting Step: Prior to the main extraction, a pre-extraction with a nonpolar solvent such as hexane is crucial to remove the bulk of the lipids.
-
Optimize the Extraction Solvent: A mixture of chloroform and methanol is commonly used.[1] The ratio is critical; increasing the proportion of methanol will favor the extraction of more polar lipids like cerebrosides.
-
Thoroughly Remove Insoluble Material: After extraction, ensure complete removal of solid plant material through centrifugation and filtration. Any remaining particulates can interfere with subsequent chromatographic steps.
-
Question: I'm losing my this compound to the aqueous phase during liquid-liquid partitioning. How can I improve its recovery in the organic layer?
Answer: The partitioning of this compound is a delicate balance due to its amphipathic nature, possessing both a polar sugar head and a nonpolar ceramide tail.
-
Scientific Rationale: The distribution of this compound between the organic and aqueous phases is influenced by the solvent composition and ionic strength.
-
Troubleshooting Steps:
-
Adjust the Solvent Ratio: In a chloroform/methanol/water system, if your compound is in the aqueous layer, it may be due to an excess of methanol or water. Carefully adjusting the ratios can shift the partitioning in favor of the organic phase.
-
Utilize the "Salting Out" Effect: The addition of a neutral salt (e.g., NaCl) to the aqueous phase will decrease the solubility of this compound in the aqueous layer, effectively pushing it into the organic phase.
-
Manage Emulsions: Overly vigorous mixing can create stable emulsions that are difficult to separate. If an emulsion forms, try breaking it by adding a small amount of methanol or by centrifugation.
-
Part 2: Chromatographic Purification
Chromatography is the cornerstone of this compound purification.[2][3] However, achieving high resolution can be challenging.
Question: Despite using silica gel chromatography, I am unable to effectively separate this compound from other lipids. What adjustments can I make?
Answer: Co-elution with other polar lipids is a common hurdle in silica gel chromatography.
-
Scientific Rationale: Silica gel is a polar stationary phase, and separation is based on polarity. Compounds with greater polarity will have stronger interactions with the silica and elute later. However, other polar lipids can exhibit similar retention behavior.
-
Troubleshooting Steps:
-
Optimize the Solvent Gradient: Employ a shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., chloroform). A steep gradient can cause compounds with similar polarities to elute together.
-
Avoid Column Overloading: Loading an excessive amount of crude extract onto the column will lead to broad peaks and poor separation. A general guideline is to load no more than 1-5% of the silica gel mass.
-
Consider Alternative Stationary Phases: If silica gel does not provide the desired separation, explore other options like Florisil or diol-bonded silica, which may offer different selectivities.
-
Experimental Workflow: Troubleshooting Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Question: My "purified" this compound fraction still shows contaminants by HPLC and TLC. What are these impurities likely to be, and how can I remove them?
Answer: Persistent impurities are often structurally related to this compound.
-
Scientific Rationale: The most probable contaminants are other glycosphingolipids that differ in their fatty acid chain length or sugar composition. Their similar physicochemical properties make them challenging to separate using basic chromatographic methods.
-
Troubleshooting Steps:
-
Employ High-Performance Liquid Chromatography (HPLC): For the highest purity, a final HPLC step is often necessary.[4][5]
-
Normal-Phase HPLC: Can provide excellent separation of isomers.
-
Reversed-Phase HPLC: Particularly effective for separating homologs based on fatty acid chain length.
-
-
Consider Recrystallization: If your sample is already of moderate to high purity, crystallization can be a powerful final purification technique. The key is to identify a suitable solvent/anti-solvent system.
-
Table 1: Comparison of Chromatographic Methods for this compound Purification
| Technique | Typical Stationary Phase | Example Mobile Phase | Key Advantages | Common Challenges |
| Open Column Chromatography | Silica Gel | Chloroform/Methanol Gradient | High sample capacity, cost-effective. | Lower resolution, can be time-consuming.[2] |
| Normal-Phase HPLC | Silica, Diol | Hexane/Isopropanol/Water | High resolution for isomers. | Lower sample capacity, requires specialized equipment.[4] |
| Reversed-Phase HPLC | C18, C8 | Methanol/Water or Acetonitrile/Water | Excellent for separating homologs, robust methods. | May require derivatization for UV detection. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield of this compound to expect from soybeans?
Yields are typically low and can be influenced by the soybean variety and the extraction and purification methods employed. A general expectation is in the range of 0.01% to 0.1% of the dry weight of the soybeans.
Q2: How can I definitively confirm the identity and purity of my final product?
A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): A rapid method for assessing purity. Specific stains can be used for visualizing glycolipids.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6][7] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often necessary due to the lack of a strong UV chromophore in this compound.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural elucidation and confirmation of stereochemistry.[9]
Q3: What are the optimal storage conditions for purified this compound?
For long-term stability, this compound should be stored as a solid or dissolved in an appropriate organic solvent at -20°C or below. It is sensitive to strong acids and bases.
Q4: I'm struggling to dissolve my purified this compound. What solvents are recommended?
This compound has limited solubility in many common solvents. It is poorly soluble in water and nonpolar solvents like hexane. It exhibits better solubility in polar organic solvents such as methanol, ethanol, and DMSO. A mixture of chloroform and methanol is often effective for complete solubilization. Gentle warming or sonication can also be beneficial.
References
- Title: Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products - JSM Central. Source: JSM Central. URL:[Link]
- Title: High-Performance Chromatographic Separation of Cerebrosides | Request PDF.
- Title: Separation techniques: Chromatography - PMC - NIH.
- Title: CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS - IIP Series. Source: IIP Series. URL:[Link]
- Title: Chromatography: Techniques of Separation | TSI Journals. Source: TSI Journals. URL:[Link]
- Title: Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Source: MDPI. URL:[Link]
- Title: Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems - PMC - NIH.
- Title: Method for extracting soybean dietary fibre and soybean protein from soybean residue - Google Patents. Source: Google Patents.
- Title: An analytical method for soy saponins by HPLC/ELSD - ResearchGate.
- Title: A brief history and spectroscopic analysis of soy isoflavones - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jsmcentral.org [jsmcentral.org]
- 3. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complex Separation of Soyacerebroside I Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals tackling the challenging HPLC separation of Soyacerebroside I isomers. This guide is designed to provide in-depth, practical solutions to common issues encountered during the chromatographic analysis of these complex glycosphingolipids. Drawing upon established scientific principles and field-proven experience, we aim to empower you to overcome separation hurdles and achieve robust, reproducible results.
The Challenge: Unraveling the Complexity of this compound Isomers
This compound is not a single entity but rather a class of closely related isomers, primarily diastereomers, that present a significant analytical challenge. These isomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms, particularly in the stereochemistry of the sphingoid base and the attached fatty acid.[1][2][3] This subtle structural variance leads to nearly identical physicochemical properties, making their separation by conventional reversed-phase HPLC difficult.[4][5] Furthermore, natural soyacerebroside extracts often contain a mixture of isomers with varying fatty acid chain lengths and degrees of hydroxylation, further complicating the chromatographic profile.[6][7][8]
This guide provides a structured approach to troubleshooting common separation problems, moving from foundational issues to more nuanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my this compound isomer peaks co-eluting or showing very poor resolution?
A1: The primary reason for co-elution is the high structural similarity of the isomers. Achieving baseline separation requires optimizing the selectivity of your HPLC system. Here’s a systematic approach to improving resolution:
Troubleshooting Workflow for Poor Resolution:
-
Column Chemistry Evaluation:
-
Standard C18 Columns: While widely used, not all C18 columns are created equal. For lipid isomers, columns with high carbon loads and polymeric bonding can offer better shape selectivity.[9]
-
C30 Columns: These columns provide enhanced shape selectivity for hydrophobic, long-chain molecules and can be particularly effective for resolving lipid isomers based on subtle differences in their three-dimensional structure.
-
Phenyl Columns: The π-π interactions offered by phenyl stationary phases can introduce an alternative selectivity mechanism that may be beneficial for separating isomers with aromatic moieties or for inducing different conformations.
-
Chiral Columns: Given that you are dealing with diastereomers, a chiral stationary phase (CSP) is a powerful, albeit more specialized, option.[10] CSPs separate enantiomers and diastereomers through the formation of transient diastereomeric complexes with differing interaction energies.[11][12] Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity. ACN often provides sharper peaks, while MeOH can offer different selectivity due to its protic nature and different interaction mechanisms. Consider running scouting gradients with both solvents.
-
Gradient Steepness: A shallower gradient increases the residence time of the analytes on the column, allowing for more interactions with the stationary phase and potentially improving the separation of closely eluting peaks.
-
Additives: While less common for cerebrosides unless using MS detection, small amounts of modifiers like formic acid (0.1%) can improve peak shape by minimizing interactions with free silanols on the stationary phase.
-
-
Temperature Control:
-
Lowering Temperature: In reversed-phase chromatography, lower temperatures generally increase retention and can enhance selectivity for isomers. This is because the entropic contribution to retention is reduced, allowing enthalpic (shape-based) interactions to dominate.
-
Temperature Optimization: Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between resolution, peak shape, and analysis time.
-
Logical Troubleshooting Flow for Poor Resolution
Caption: The multifaceted isomeric nature of this compound presents a significant HPLC separation challenge.
Concluding Remarks
The successful separation of this compound isomers is a challenging but achievable goal. It requires a systematic and logical approach to method development and troubleshooting. By carefully considering the interplay between the stationary phase, mobile phase, and temperature, and by understanding the nuances of your detection method, you can develop a robust and reliable analytical method. This guide serves as a foundational resource to assist you in this process. For further in-depth understanding, we encourage you to consult the referenced literature.
References
- HPLC Quantification of Sphingolipids in Soybeans with Modified Palmitate Content. (n.d.). Iowa State University Digital Repository.
- Iida, T., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8.
- Iida, T., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. PubMed.
- Sugawara, T., et al. (2006). Structure determination of soybean and wheat glucosylceramide by tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(18), 6678-83.
- Jiang, X., et al. (2017). Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease. Analytical Chemistry, 89(17), 9331-9338.
- Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. (n.d.). Waters Corporation.
- PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I. (n.d.). National Center for Biotechnology Information.
- Structure determination of soybean and wheat glucosylceramides by tandem mass spectrometry. (n.d.). Semantic Scholar.
- Dolan, J. W., & Snyder, L. R. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions.
- PubChem Compound Summary for CID 11104507, this compound. (n.d.). National Center for Biotechnology Information.
- Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. (n.d.). Waters Corporation.
- Sugawara, T., et al. (2010). Analysis of glucosylceramides from various sources by liquid chromatography-ion trap mass spectrometry. Journal of Oleo Science, 59(7), 387-94.
- Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Stoop, E. J. M., et al. (2020). DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid. Journal of Lipid Research, 61(10), 1364-1374.
- Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate.
- Artasensi, A., et al. (2021). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. ACS Chemical Neuroscience, 12(23), 4447-4457.
- Success with Evaporative Light-Scattering Detection. (n.d.). LCGC.
- Aristizabal-Henao, J. J., et al. (2018). Development of a rapid UHPLC-MS/MS method for the analysis of sn-1 and sn-2 lysophosphatidic acid regioisomers in mouse plasma. Journal of Lipid Research, 59(6), 1084-1094.
- Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.
- Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC.
- Kovaříková, P., et al. (2021). A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371.
- Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. (2007, September 1). American Laboratory.
- Hagl, S., et al. (2014). Quantification of soy isoflavones and their conjugative metabolites in plasma and urine: an automated and validated UHPLC-MS/MS method for use in large-scale studies. Analytical and Bioanalytical Chemistry, 406(27), 6963-75.
- Mastering LT-ELSD: Top Tips for Troubleshooting Issues in the Lab. (2024, May 9). KRSS Ltd.
- A comparison of CAD and ELSD as non-UV detection techniques. (n.d.). Reach Separations.
- How to separate isomers by Normal phase HPLC?. (2019, August 7). ResearchGate.
- Psomiadou, E., & Tsimidou, M. (2001). Optimization and validation of the reversed-phase high-performance liquid chromatography with fluorescence detection method for the separation of tocopherol and tocotrienol isomers in cereals, employing a novel sorbent material.
- de Oliveira, A. G., et al. (2021). Untargeted Metabolomics Analysis by UHPLC-MS/MS of Soybean Plant in a Compatible Response to Phakopsora pachyrhizi Infection. Metabolites, 11(3), 180.
- Labeled Peptide-Free UHPLC–MS/MS Method Used for Simultaneous Determination of Shrimp and Soybean in Sauce Products. (n.d.). ResearchGate.
- d'Apolito, O., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(14), 5323.
- GLC analysis of fatty acid constituents of cerebrosides and SPM of wt and cgt. (n.d.). ResearchGate.
- Isomers and Isomerism. (n.d.).
- Kishimoto, Y., et al. (1979). Fatty acid alpha-hydroxylation and its relation to myelination. Molecular and Cellular Biochemistry, 28(1-3), 93-105.
- Murad, S., & Kishimoto, Y. (1977). alpha-Hydroxylation of fatty acid in brain. Effects of cerebroside components on the synthesis of cerebronic acid. Biochimica et Biophysica Acta, 488(1), 102-11.
- Fatty acids of human brain cerebrosides. (n.d.). ResearchGate.
- Silva, L. C., et al. (2009). Influence of Hydroxylation, Chain Length, and Chain Unsaturation on Bilayer Properties of Ceramides. Biophysical Journal, 97(7), 1936-1945.
Sources
- 1. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 2. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid alpha-hydroxylation and its relation to myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Hydroxylation, Chain Length, and Chain Unsaturation on Bilayer Properties of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Soyacerebroside I for Cell-Based Assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Soyacerebroside I. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cell-based assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to achieve reliable and reproducible results.
This compound is a glycosphingolipid isolated from sources like soybean and Cordyceps militaris.[1][2][3] It has garnered interest for its anti-inflammatory properties, notably its ability to inhibit monocyte migration and protect cartilage by modulating signaling pathways, including AMPK and AKT.[2][4] Proper optimization of its concentration is critical to distinguish between specific biological effects and non-specific cytotoxicity. This guide provides a structured approach to this optimization process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and initial application of this compound.
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is the first step in proper experimental design. It is a relatively large lipid molecule, and its characteristics dictate how it should be stored, dissolved, and used in aqueous cell culture environments.
| Property | Value | Source |
| Molecular Formula | C₄₀H₇₅NO₉ | [5][6] |
| Molecular Weight | ~714.0 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 192-197 °C | [3][5] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
Q2: How should I prepare a stock solution of this compound?
A2: Proper preparation of a concentrated stock solution is crucial for accuracy and consistency.[7] Given its hydrophobic nature, this compound is typically dissolved in DMSO.[4]
A high-concentration stock (e.g., 10 mM) allows for minimal volumes to be added to your cell culture medium, which is critical for minimizing solvent toxicity.[8] See the detailed protocol below for step-by-step instructions.
Q3: What is the recommended final concentration of the DMSO solvent in the cell culture medium?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects.[9] Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but sensitive or primary cells may require even lower concentrations (≤0.1%).[9][10] It is imperative to include a vehicle control (medium with the same final DMSO concentration as your treated samples) in all experiments.[8]
| Final DMSO Concentration | General Cellular Tolerance | Recommendation |
| ≤ 0.1% | Considered safe for nearly all cell types, including sensitive primary cells.[9] | Ideal for sensitive assays or long-term incubation. |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines without severe cytotoxicity.[9] | A common and acceptable range for many standard assays. |
| > 0.5% - 1.0% | May induce stress or cytotoxic effects in some cell lines; requires careful validation.[9][11] | Not recommended without prior validation for your specific cell type. |
| > 1.0% | High risk of cytotoxicity and confounding off-target effects.[10][11] | Avoid. |
Q4: What is a good starting concentration range for this compound in a new cell-based assay?
A4: Based on published literature, a common effective concentration range for this compound is between 1 µM and 10 µM.[4] For initial experiments, we recommend performing a broad dose-response curve to determine the optimal range for your specific cell type and endpoint. A suggested starting range could be from 0.1 µM to 50 µM. This initial experiment should always be preceded by a cytotoxicity assessment to identify the non-toxic concentration window.[12][13]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to create a concentrated stock solution, which is the foundation for all subsequent dilutions.
Materials:
-
This compound powder (MW: ~714 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Calculation: Determine the mass of this compound needed.
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) × (0.001 L) × (714 g/mol ) = 0.00714 g = 7.14 mg
-
-
Weighing: Carefully weigh 7.14 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist with dissolution if particulates are visible.[9]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Workflow: Diluting Stock Solution for Cell-Based Assays
This workflow visualizes the process of preparing final working concentrations from your high-concentration stock.
Caption: Workflow for preparing working solutions.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the optimization of this compound concentration.
Scenario 1: Inconsistent or Poorly Reproducible Results Between Experiments
Q: My dose-response curves for this compound are inconsistent from one experiment to the next. What are the likely causes?
A: Inconsistent results are a common challenge in cell-based assays and can stem from compound-related, system-related, or assay-related issues.[12] A systematic approach is needed to identify the source of variability.
Potential Causes & Solutions:
-
Compound Instability:
-
Cause: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[8] The compound might also be unstable in the culture medium over long incubation periods.[14]
-
Solution: Always use freshly thawed aliquots of your stock solution for each experiment. To check for stability in your media, you can incubate the compound in the complete media for the duration of your experiment (e.g., 24-72 hours) and then test its activity.[14]
-
-
Inconsistent Cell Conditions:
-
Cause: Variations in cell health, passage number, or seeding density can significantly alter cellular response to a compound.[12][15] Cells that are overgrown or have been passaged too many times can exhibit altered phenotypes.[15]
-
Solution:
-
Standardize Cell Passage: Use cells within a narrow, defined passage number range for all experiments.
-
Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and are not confluent at the end of the assay. Perform an initial experiment to determine the optimal seeding density that provides a robust assay window.[8][16]
-
Monitor Cell Health: Visually inspect cells for normal morphology before and during the experiment.[17]
-
-
-
Solubility Issues:
-
Cause: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations, reducing its effective concentration.
-
Solution: When diluting the DMSO stock into your medium, mix gently but thoroughly. Visually inspect the medium in the wells after adding the compound to check for any precipitate. A stepwise dilution process can help prevent precipitation.[8]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent results.
Scenario 2: Unexpected Cytotoxicity Observed
A: High cytotoxicity can mask the specific biological effects of a compound.[12] It is crucial to differentiate between general toxicity and a targeted anti-proliferative effect.
Potential Causes & Solutions:
-
Solvent Toxicity:
-
Cause: The final DMSO concentration in your wells may be too high for your specific cell type.
-
Solution: Calculate the final DMSO concentration and ensure it is within the recommended non-toxic range (ideally ≤0.5%).[9] Always run a vehicle control with the highest concentration of DMSO used in the experiment to assess solvent toxicity directly.
-
-
Compound-Induced Cytotoxicity:
-
Cause: this compound itself may be cytotoxic to your chosen cell line at the concentrations tested. Different cell lines exhibit varying sensitivities.
-
Solution: Perform a dedicated cytotoxicity assay before your functional assays. This will establish the maximum non-toxic concentration. Common cytotoxicity assays include MTT, LDH release, or assays using membrane-impermeable dyes like Propidium Iodide or DRAQ7™.[4][18][19]
-
Protocol 2: Determining Cytotoxicity with an MTT Assay
This protocol provides a standard method to assess cell viability.
Materials:
-
Cells of interest, 96-well plate, complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed Cells: Plate cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treat Cells: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include wells for a vehicle control (DMSO only) and an untreated control (medium only).
-
Incubate: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analyze Data: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus concentration to determine the concentration at which toxicity occurs.
Scenario 3: No Clear Dose-Response or Biological Effect Observed
Q: I have treated my cells with a wide range of this compound concentrations, but I am not seeing the expected biological effect (e.g., inhibition of inflammation). What should I investigate?
A: The absence of an effect could be due to several factors, ranging from the compound's mechanism of action in your specific cell model to technical issues with the assay itself.
Potential Causes & Solutions:
-
Cell Model Suitability:
-
Cause: The chosen cell line may not express the necessary molecular targets or signaling pathways that this compound modulates. For example, its known mechanism involves the AMPK and AKT pathways.[2][4]
-
Solution: Confirm that your cell line expresses the key proteins in the relevant pathway (e.g., via Western blot or RT-qPCR). Consider using a cell line known to be responsive to similar stimuli or one where the target pathway is well-characterized.
-
-
Assay Incubation Time:
-
Cause: The timing of your endpoint measurement might be incorrect. The effect of the compound could be transient or require a longer incubation period to become apparent.
-
Solution: Perform a time-course experiment. Test a single, non-toxic concentration of this compound and measure your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time.[13]
-
-
Assay Sensitivity:
-
Cause: The assay used to measure the biological endpoint may not be sensitive enough to detect subtle changes induced by the compound.
-
Solution: Ensure your assay has a sufficient dynamic range and low background noise.[20] If possible, use a positive control compound known to elicit a strong response in your assay to confirm that the system is working correctly.[21] For example, if studying inflammation, a known anti-inflammatory drug could serve as a positive control.
-
-
Compound Permeability:
-
Cause: While unlikely to be a major issue for this class of molecule, poor cell permeability could limit its access to intracellular targets.
-
Solution: This is more complex to assess directly without specialized assays.[22] However, if other troubleshooting steps fail, consider reviewing literature on the permeability of similar glycosphingolipids or testing the compound in a cell-free assay if the direct molecular target is known.
-
This compound Signaling Pathway
This diagram illustrates the known signaling pathway modulated by this compound, which can help in selecting appropriate downstream readouts for your assay.
Caption: Simplified signaling pathway of this compound.[2][4]
References
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin (Tokyo), 38(11), 2933-8.
- Hsieh, C. H., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205.
- Hsieh, C. H., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PubMed.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I.
- ResearchGate. (n.d.). a The cytotoxicity (left) assay normalized to the lysis control and... [Image].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11104507, this compound.
- LifeTein. (2023). DMSO usage in cell culture.
- The Not So Wimpy Scientist. (2022). Troubleshooting and optimizing lab experiments [Video]. YouTube.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Reddit. (2024). Making up compound for cell culture using DMSO. r/labrats.
- ResearchGate. (n.d.). Key assay optimization parameters and troubleshooting guidelines.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Brigham Young University. (n.d.). General (Stock) Solutions.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- ResearchGate. (2014). How can I prepare a stock solution from a plant extract?.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- de Lemos, M. L. (2001). Molecular mechanisms of action of the soy isoflavones includes activation of promiscuous nuclear receptors. A review. PubMed.
- Hafner, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10, 5635.
- Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- Le Puil, M., et al. (2020). A novel cell permeability assay for macromolecules. BMC Molecular and Cell Biology, 21, 79.
- Uy, M., et al. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ChemBioChem, 18(9), 834-843.
- Aldag, E., & Tiryaki, O. (2019). Cell-Mediated Cytotoxicity Assays. Asthma Allergy Immunology, 17(2), 79-85.
- Cell culture media impact on drug product solution stability. (2016). Biotechnology Progress, 32(4), 998-1008.
- ResearchGate. (2018). What are the shelf-life and optimal storage conditions for cell culture media?.
- Kroemer, G., et al. (2007). Mitochondrial membrane permeabilization: the sine qua non for cell death. PubMed.
- Torgomyan, H., & Tsakanova, G. (2018). Cellular signaling pathways in the nervous system activated by various mechanical and electromagnetic stimuli. Cellular and Molecular Life Sciences, 75(17), 3167-3178.
- ResearchGate. (n.d.). Protective effects of ginsenosides in cerebral small vessel disease: Cellular and molecular mechanisms.
- Tiliroside from Lagopsis supina Ameliorates Myocardial Ischemia Injury in Zebrafish by Activating the kdr-Mediated PI3K-Akt and MAPK Signaling Pathways. (2022). Molecules, 27(19), 6296.
- Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells. (2024). Antioxidants, 13(3), 273.
- ResearchGate. (n.d.). Rheological and Solubility Properties of Soy Protein Isolate.
- Glial Cells and Their Contribution to the Mechanisms of Action of Cannabidiol in Neuropsychiatric Disorders. (2021). Cells, 10(4), 794.
Sources
- 1. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soya-cerebroside I CAS#: 114297-20-0 [amp.chemicalbook.com]
- 4. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. reddit.com [reddit.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. selectscience.net [selectscience.net]
- 17. marinbio.com [marinbio.com]
- 18. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 19. aai.org.tr [aai.org.tr]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Soyacerebroside I Stability in Cell Culture
Welcome to the dedicated technical support guide for ensuring the stability of Soyacerebroside I in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this potent glycosphingolipid in their work. Here, we will delve into the common challenges associated with its degradation and provide actionable, field-tested solutions to maintain its integrity and ensure the reliability of your results.
Introduction: The Challenge of this compound Instability
This compound, a β-glucosylceramide, is a valuable tool in various research areas, including immunology and cancer biology. However, its amphipathic nature and the presence of ester and glycosidic linkages make it susceptible to degradation in aqueous environments like cell culture media. The primary culprits are enzymatic and chemical hydrolysis, which can be influenced by factors such as pH, temperature, enzymatic activity from serum or cells, and even light exposure. Understanding and mitigating these degradation pathways is paramount for experimental success.
Troubleshooting Guide: Preventing Degradation
This section addresses specific issues you might encounter and provides in-depth solutions.
Question 1: I'm observing a rapid loss of this compound activity in my culture. What are the likely causes and how can I fix it?
Answer:
Rapid loss of activity is a classic sign of degradation. The two most probable causes are enzymatic hydrolysis and pH-mediated instability.
1. Enzymatic Degradation:
-
The "Why": Cell culture media, especially when supplemented with serum (like Fetal Bovine Serum - FBS), contains various esterases and glycosidases that can cleave this compound.[1] Cells themselves can also secrete these enzymes. The primary enzyme of concern is glucocerebrosidase (GBA), which cleaves the glucose moiety from the ceramide backbone.[2][3][4]
-
The Solution:
-
Heat-Inactivate Serum: This is a critical first step. Heating serum to 56°C for 30 minutes denatures many complement proteins and enzymes, including some esterases.[5][6][7] However, be aware that some heat-stable lipases may persist.
-
Use Serum-Free or Reduced-Serum Media: If your cell line permits, transitioning to a serum-free or reduced-serum formulation is the most effective way to minimize enzymatic degradation.
-
Consider Inhibitors: In specific, targeted experiments, you could consider using a broad-spectrum glycosidase inhibitor, but this should be done with caution as it can have off-target effects on your cells.
-
2. pH Instability:
-
The "Why": Standard cell culture media is buffered to a physiological pH of ~7.2-7.4. However, cellular metabolism, particularly in dense cultures, produces acidic byproducts like lactic acid, causing the pH to drop. Acidic conditions can catalyze the hydrolysis of the glycosidic bond in this compound.
-
The Solution:
-
Monitor pH Regularly: Use a pH meter or pH indicator strips to check your media's pH daily.
-
Use Buffered Media: Ensure your medium contains a robust buffering system, such as HEPES, in addition to the standard bicarbonate-CO2 system, especially for long-term cultures.
-
Frequent Media Changes: Don't let cultures become overly dense and acidic. Regular media changes will replenish buffers and remove metabolic waste.
-
Caption: Workflow for diagnosing the cause of this compound degradation.
Question 2: How should I prepare my this compound stock solution and add it to my cell culture media to maximize stability?
Answer:
Proper preparation and handling are crucial. This compound, like many lipids, is prone to forming micelles and can be difficult to solubilize. Incorrect solubilization can lead to poor bioavailability and apparent instability.
Stock Solution Preparation:
-
Choose the Right Solvent: Start by dissolving this compound in a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Ensure the solvent is of high purity (cell culture grade).
-
Concentrated Stock: Prepare a highly concentrated stock solution (e.g., 10-20 mM). This minimizes the amount of organic solvent introduced into your final culture medium. The final solvent concentration in your media should ideally be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Storage: Aliquot your stock solution into small, single-use volumes in amber glass or polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Adding to Media:
-
Pre-warm Media: Use media that is pre-warmed to 37°C.
-
Dilution Technique: Do not add the concentrated stock directly to your large volume of media. First, perform a serial dilution. A good practice is to add the required stock volume to a small volume of serum-free media, vortex gently, and then add this diluted solution to your final volume of complete media. This gradual dilution helps prevent precipitation.
-
Complex with a Carrier: For enhanced stability and delivery, consider complexing this compound with a carrier molecule. Bovine Serum Albumin (BSA) is an excellent choice.
-
Protocol: Prepare a BSA solution (e.g., 10% w/v) in serum-free media. Add your this compound stock to the BSA solution and incubate at 37°C for 30-60 minutes with gentle agitation. This allows the lipid to bind to the albumin. Then, add the complex to your final culture medium.
-
| Final DMSO Conc. in Media | Typical Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe, minimal toxicity. | Optimal |
| 0.1% - 0.5% | May induce differentiation or stress in sensitive lines. | Use with caution, validate with controls. |
| > 0.5% | Often cytotoxic, can compromise membrane integrity. | Avoid |
Frequently Asked Questions (FAQs)
Q1: Can I autoclave my media after adding this compound? A: Absolutely not. The high temperatures of autoclaving will cause rapid hydrolysis and complete degradation of the molecule. Always add this compound to sterile, pre-warmed media using aseptic techniques.
Q2: How does light exposure affect this compound stability? A: While less common than hydrolysis, prolonged exposure to high-intensity light (especially UV) can potentially lead to photo-oxidation. It is good practice to store stock solutions in amber vials and minimize the exposure of your media to direct light for extended periods.
Q3: My serum-free media contains synthetic lipids or lipid supplements. Could these interact with this compound? A: Yes. High concentrations of other lipids could compete for binding to carrier proteins or alter membrane dynamics in a way that affects the uptake or activity of this compound. If using a heavily supplemented serum-free medium, it is advisable to run a stability check, for instance by LC-MS, to ensure no unexpected degradation is occurring.[8]
Q4: What is the expected half-life of this compound in typical culture conditions (e.g., DMEM + 10% HI-FBS)? A: The half-life is highly variable and depends on the cell type, cell density, and metabolic rate. It is not typically published with a single value. It is best to determine this empirically for your specific experimental system if precise timing is critical. A time-course experiment (e.g., sampling at 0, 6, 12, 24, 48 hours) analyzed by a quantitative method like LC-MS would be required.
Key Protocols
Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)
This protocol is essential for reducing enzyme-mediated degradation of this compound.
Materials:
-
Frozen Fetal Bovine Serum (FBS)
-
Sterile, empty 50 mL conical tubes
-
Calibrated water bath
-
Control bottle with water and a thermometer
Procedure:
-
Thaw the FBS completely, either overnight at 2-8°C or in a 37°C water bath.[1][5] Do not exceed 37°C as this can damage serum quality.[5]
-
Gently swirl the thawed FBS bottle to ensure a homogenous mixture.[5][7]
-
Set the water bath to precisely 56°C. Use a control bottle with an equivalent volume of water and a thermometer to accurately monitor the temperature.[6]
-
Once the water bath is stable at 56°C, place the FBS bottle(s) into the bath.
-
Incubate for exactly 30 minutes, starting the timer only when the internal temperature of the control bottle reaches 56°C.[7][9]
-
Gently swirl the bottles every 5-10 minutes during the incubation to ensure even heating and prevent protein aggregation.[1][6]
-
After 30 minutes, immediately remove the FBS from the water bath and place it on ice to cool.
-
Under sterile conditions, aliquot the heat-inactivated FBS into smaller, single-use volumes (e.g., 50 mL).
-
Label and store at -20°C.
Caption: Step-by-step workflow for the heat inactivation of FBS.
References
- Heat Inactiv
- Heat Inactivation.
- Heat Inactiv
- Heat Inactiv
- Sidransky, E. (2017). A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease. Disease Models & Mechanisms. [Link]
- Glucocerebrosidase. Wikipedia. [Link]
- Imai, Y., & Hattori, N. (2021). Measurement of GCase Activity in Cultured Cells. Methods in Molecular Biology. [Link]
- Ferraz, M. J., et al. (2020). Glucocerebrosidase: Functions in and Beyond the Lysosome. Cells. [Link]
- How to know the stability of drugs and reagents in the cell culture media? (2017).
Sources
- 1. corning.com [corning.com]
- 2. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat Inactivate FBS [protocols.io]
- 6. atlasbio.com [atlasbio.com]
- 7. seraprime.com [seraprime.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability Testing Protocols for Soyacerebroside I Solutions
This technical support guide provides comprehensive protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with Soyacerebroside I solutions. Our goal is to ensure the integrity and reliability of your experimental outcomes by establishing robust stability testing procedures.
Part 1: Core Stability Testing Protocols
The stability of your this compound solution is paramount for reproducible and accurate results. This section outlines the essential protocols for assessing and ensuring the stability of your experimental solutions.
Introduction to this compound Stability
This compound is a glycosphingolipid found in soybeans, composed of a ceramide backbone linked to a glucose molecule.[1] Like other glycolipids, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with your experiments. Therefore, a thorough understanding and implementation of stability testing are critical.
Recommended Storage of this compound Solutions
Proper storage is the first line of defense against degradation. The following conditions are recommended for maintaining the integrity of your this compound solutions.
| Storage Condition | Temperature | Duration | Solvent System Recommendations |
| Short-Term Storage | 2-8°C | Up to 2 weeks | Aseptically prepared in a buffered solution (e.g., PBS, pH 7.4) or an organic solvent mixture (e.g., chloroform:methanol). |
| Long-Term Storage | -20°C or -80°C | > 2 weeks | Aliquoted in an appropriate organic solvent (e.g., chloroform:methanol) to avoid repeated freeze-thaw cycles. For aqueous solutions, consider cryoprotectants. |
| Lyophilized Powder | -20°C | Years | Store under desiccated conditions. |
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation pathways and for the development of a stability-indicating analytical method.[2] This protocol outlines the stress conditions to be applied to a this compound solution.
To intentionally degrade this compound under various stress conditions to identify likely degradation products and to validate an analytical method for its ability to separate the intact molecule from these products.
Caption: Forced degradation experimental workflow.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Aliquot the stock solution into separate, appropriate reaction vessels for each stress condition.
-
Expose the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place an aliquot in a temperature-controlled oven at 80°C for a specified period.
-
Photostability: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
At each time point, withdraw a sample, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method (HPLC-UV/MS)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over a 20-30 minute run to elute the non-polar degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry (MS) for identification of degradation products. |
This method is a starting point and should be optimized and validated for your specific application.
Part 2: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
-
Q1: What are the initial indicators of instability in my this compound solution?
-
A1: The first signs of instability can be visual, such as the appearance of cloudiness, precipitation, or a change in color. On an analytical level, you may observe the appearance of new peaks or a decrease in the area of the main this compound peak in your HPLC chromatogram. A loss of biological activity is also a strong indicator of degradation.
-
-
Q2: How can I enhance the solubility of this compound?
-
A2: this compound has limited solubility in aqueous solutions. To improve solubility, consider using co-solvents like ethanol or DMSO in your aqueous buffer, but ensure they are compatible with your experimental system. For stock solutions, organic solvents such as chloroform:methanol mixtures are effective. Gentle warming and sonication can also aid in dissolution.
-
-
Q3: What are the probable degradation products of this compound?
-
A3: Based on its structure, the most likely degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the β-glycosidic bond. This would result in the formation of glucose and the corresponding ceramide. Under strong oxidative conditions, the double bonds in the sphingoid base and fatty acid chain may be susceptible to oxidation.
-
Caption: Postulated hydrolytic degradation of this compound.
-
Q4: What is the recommended frequency for stability testing of a working solution?
-
A4: For a new formulation or solution, it is advisable to test its stability more frequently at the beginning (e.g., weekly for the first month) and then extend the testing intervals (e.g., monthly) as you gather more data and establish a stability profile.
-
Troubleshooting Specific Experimental Issues
-
Issue: Precipitates or Cloudiness in the Solution
-
Q: My this compound solution has turned cloudy. What is the cause and how can I resolve it?
-
A: Cloudiness or precipitation is often due to the low aqueous solubility of this compound, especially at lower temperatures or after freeze-thaw cycles. It can also be caused by a change in pH that affects the molecule's charge and interactions.
-
Immediate Actions:
-
Gently warm the solution to 37°C.
-
Use a bath sonicator for a few minutes to aid redissolution.
-
-
Preventative Measures:
-
Prepare solutions in a buffer containing a co-solvent (e.g., 5-10% ethanol) if your experiment allows.
-
For storage, use organic solvents or aliquot aqueous solutions to avoid repeated freeze-thaw cycles.
-
Ensure the pH of your buffer is optimal for solubility; for some glycolipids, aggregation can be pH-dependent.[4]
-
-
-
-
Issue: Emergence of Unexpected Peaks in HPLC Analysis
-
Q: My HPLC chromatogram shows extra peaks that were not present in the initial analysis. What could they be?
-
A: These additional peaks are likely degradation products. However, they could also be impurities from your solvents or carryover from previous injections.
-
Troubleshooting Steps:
-
Analyze a blank solvent injection: This will help you identify if the peaks are from your solvent or the HPLC system.
-
Compare with forced degradation samples: The retention times of the unknown peaks might match those of the degradation products generated in your forced degradation study. This can help in their preliminary identification.
-
Use Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying the molecular weights of the unknown peaks, which can confirm their identity as degradation products.[5]
-
-
-
-
Issue: Inconsistent Quantitative Results
-
Q: I am observing high variability in the quantification of this compound. What could be the reasons?
-
A: Inconsistent quantitative results can stem from several sources, including sample preparation, instrument performance, and the inherent properties of the analyte.
-
Checklist for Troubleshooting:
-
Sample Preparation: Ensure complete dissolution of this compound before injection. Any undissolved material will lead to lower, variable results. Use sonication if necessary.
-
Standard Curve: Prepare fresh calibration standards for each run. Ensure the linearity of your calibration curve covers the expected concentration of your samples.
-
Injection Volume Precision: Check the autosampler for any issues with injection precision.
-
Column Performance: A deteriorating column can lead to peak broadening and poor resolution, affecting accurate integration.
-
Aggregation: this compound, being amphiphilic, can form micelles or aggregates in solution, which can affect the amount of monomeric species being analyzed. Consider the critical micelle concentration (CMC) if working at high concentrations.
-
-
-
References
- Wikipedia. (2023). Cerebroside.
- Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]
- Han, X., & Cheng, H. (2005). DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid. Journal of Lipid Research, 46(1), 163-175. [Link]
- D'Antuono, A., et al. (2018). Hydrolysis of cerebrosides and isolation of the sphingoid base 4,8-sphingadienine.
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409.
- Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 843-854. [Link]
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- Gutierrez, E., Wang, T., & Fehr, W. R. (2004). HPLC Quantification of Sphingolipids in Soybeans with Modified Palmitate Content. Iowa State University Digital Repository. [Link]
- Koga, J., et al. (1998). Cerebrosides A and C, sphingolipid elicitors of hypersensitive cell death and phytoalexin accumulation in rice plants. The Journal of Biological Chemistry, 273(48), 31985-31991. [Link]
- Bjarnason, J. B., & Merrill, A. H. (2000). Structure determination of soybean and wheat glucosylceramide by tandem mass spectrometry. Journal of Mass Spectrometry, 35(4), 487-496. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]
- Tuntiwachwuttikul, P., et al. (2004). Cerebrosides and a monoacylmonogalactosylglycerol from Clinacanthus nutans. Chemical & Pharmaceutical Bulletin, 52(1), 27-32. [Link]
- Yamazaki, M., et al. (2000). Interglycolipid Membrane Interactions: pH-Dependent Aggregation of Nonionic Synthetic Glycolipid Vesicles. Journal of Colloid and Interface Science, 223(2), 235-243. [Link]
- Jack Westin. (n.d.). Hydrolysis of the Glycoside Linkage.
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3s), s548-s560. [Link]
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
- Pharma Guideline. (2014). Forced Degradation Study in Pharmaceutical Stability.
- YouTube. (2018). Forced Degradation Study in Pharmaceuticals.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]
- Ab-Ghani, M. A., & Gannasin, S. P. (2020). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 526-535. [Link]
- LCGC International. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam.
- ResearchGate. (2015). Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection.
- PubMed. (2023). High-Performance Chromatographic Separation of Cerebrosides.
- PubMed. (1982). High-Performance Chromatographic Separation of Cerebrosides.
- PubMed. (2019). Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy.
- Biozentrum. (n.d.). Preventing Protein Aggregation.
- IJCRT. (2023). Stability Indicating Assay Method.
Sources
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untargeted LC-MS based identification of Rebaudioside A degradation products impacting flavor perception during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Overcoming matrix effects in mass spectrometry of Soyacerebroside I.
Introduction
Welcome to the technical support guide for the mass spectrometric analysis of Soyacerebroside I. As researchers and drug development professionals, you are aware that accurate quantification of glycosphingolipids like this compound in complex matrices, particularly soy-based formulations, is a significant analytical challenge. The primary obstacle is the phenomenon known as the "matrix effect," where co-eluting endogenous compounds interfere with the ionization of the target analyte, leading to inaccurate and unreliable results.[1][2]
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why these challenges occur and how to systematically overcome them. We will move from foundational questions to advanced troubleshooting and detailed experimental workflows, ensuring your methods are robust, reproducible, and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of matrix effects in the context of this compound analysis.
Q1: What exactly is a "matrix effect" in LC-MS?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][3] In electrospray ionization (ESI), your analyte and matrix components compete for access to the droplet surface and for the available charge.[3][4] This can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of this compound, causing a lower-than-expected signal and poor sensitivity.[4][5]
-
Ion Enhancement: A less common effect where matrix components increase the ionization efficiency, leading to an overestimation of the analyte's concentration.[4]
These effects compromise the accuracy, precision, and sensitivity of your assay.[6]
Q2: Why is this compound particularly susceptible to matrix effects in soy-based samples?
A2: The challenge arises from the chemical nature of both the analyte and the matrix.
-
This compound: As a glycosphingolipid, it has both polar (glycan head) and non-polar (ceramide tail) characteristics.
-
Soy Matrix: Soy is notoriously complex, rich in compounds that can interfere with analysis. The primary culprits for ESI suppression are phospholipids , which are abundant in biological matrices and share similar solubility properties with cerebrosides.[5][7][8][9] Other interfering compounds in soy can include isoflavones, saponins, and proteins.[10][11] Because phospholipids and this compound can co-extract and co-elute during chromatographic separation, they compete directly in the MS source, leading to significant ion suppression.[8][12]
Q3: How do I know if my assay is suffering from matrix effects?
A3: You can diagnose matrix effects using several methods:
-
Post-Column Infusion: Infuse a constant flow of a this compound standard into the MS source after the analytical column. Then, inject a blank, extracted matrix sample. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.[1][6][13]
-
Post-Extraction Spike Comparison: This is a quantitative assessment.[1][2]
-
Prepare your analyte standard in a pure solvent (Set A).
-
Prepare a blank matrix extract and spike the same concentration of analyte into the final, clean extract (Set B).
-
Compare the peak area of the analyte in Set A to that in Set B. A significant difference indicates a matrix effect. A value below 100% (e.g., Peak Area B / Peak Area A * 100) indicates suppression.[2][14]
-
Q4: Can I just use a stable isotope-labeled internal standard to fix the problem?
A4: Yes and no. A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects , but it doesn't eliminate them.[4][15][16] The SIL-IS co-elutes with the analyte and experiences the same degree of suppression or enhancement.[4] By using the peak area ratio of the analyte to the SIL-IS, you can achieve accurate quantification.
However, severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a point where they are below the limit of quantification (LoQ).[5] Therefore, the best practice is a dual approach: first, minimize matrix effects through optimized sample preparation and chromatography, and then compensate for any residual effects using a SIL-IS. [17][18]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / No Peak | 1. Severe Ion Suppression: High concentration of co-eluting phospholipids or other matrix components.[5][17] 2. Low Extraction Recovery: The analyte is being lost during sample preparation. | 1. Implement Aggressive Sample Cleanup: Focus on phospholipid removal using mixed-mode SPE or specialized phospholipid depletion plates. (See Protocol 1). 2. Optimize Extraction: Evaluate the pH and solvent composition during extraction. For a basic compound, acidifying the sample can improve solubility and reduce adsorption to proteins. 3. Assess Recovery: Use a pre-extraction vs. post-extraction spike experiment to quantify recovery separately from the matrix effect.[14] |
| Poor Reproducibility / High %CV | 1. Inconsistent Matrix Effects: The amount of interfering components varies between sample preparations.[8] 2. Column Fouling: Buildup of phospholipids on the analytical column leads to erratic elution and shifting retention times.[8] | 1. Standardize Sample Preparation: Automate if possible. Ensure consistent volumes, mixing times, and temperatures. 2. Improve Sample Cleanup: A cleaner extract is a more reproducible extract. Protein precipitation alone is often insufficient and leads to high variability.[19] 3. Use a Guard Column: Protect your analytical column from irreversible contamination. 4. Incorporate a SIL-IS: This is critical for correcting variability between injections.[15] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample, especially a "dirty" extract.[20] 2. Co-eluting Interferences: A matrix component is eluting at the same time and interfering with the peak shape. 3. Incompatible Reconstitution Solvent: The solvent used to reconstitute the final extract is too strong, causing the peak to distort upon injection. | 1. Dilute the Sample: A simple but powerful way to reduce both matrix effects and column overload.[6] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from interferences. (See Section 3.3).[21][22] 3. Match Reconstitution Solvent: Ensure the final sample solvent is as weak as, or weaker than, the initial mobile phase.[23] |
Part 3: Experimental Protocols & Methodologies
As a Senior Application Scientist, I advocate for a multi-pronged strategy. The most robust methods combine (1) advanced sample preparation , (2) optimized chromatography , and (3) appropriate internal standardization .
Decision Workflow for Sample Preparation
The most critical step is removing interfering matrix components before injection. Simple protein precipitation (PPT) is rarely sufficient for a complex matrix like soy.[19] Use the following workflow to select an appropriate strategy.
Caption: Decision workflow for selecting a sample preparation strategy.
Detailed Sample Preparation Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Superior Cleanup
This protocol is highly effective as it uses two mechanisms—reversed-phase and ion exchange—to remove a broad range of interferences.[19]
Rationale: this compound is a relatively non-polar molecule but lacks a strong ionic charge. Phospholipids have a negatively charged phosphate group. A mixed-mode sorbent with reversed-phase and cation exchange properties can retain the analyte by hydrophobic interaction while removing other matrix components. This protocol is designed to provide a significantly cleaner extract than simple PPT.[19]
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
To 100 µL of your soy matrix sample, add 300 µL of acetonitrile containing 1% formic acid. This step precipitates proteins and ensures the analyte is in a protonated state.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Add 1 mL of 0.1% formic acid in water. This removes salts and very polar matrix components.
-
Wash 2 (Non-polar Interferences): Add 1 mL of methanol. This removes many non-polar interferences like fats and lipids, while the analyte is retained.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, disrupting its ionic interaction with the sorbent and allowing for elution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a solvent that is compatible with your initial LC mobile phase (e.g., 50:50 methanol:water).
-
Protocol 2: Targeted Phospholipid Removal Plate
For high-throughput applications where phospholipids are the primary concern, specialized pass-through plates offer a fast and effective solution.[7][24]
Rationale: These plates contain a sorbent (like zirconia particles) that specifically binds the phosphate head group of phospholipids, allowing the analyte of interest to pass through.[24] This is a highly selective method for removing the most problematic class of interferences in bioanalysis.[8][25]
Step-by-Step Methodology:
-
Protein Precipitation:
-
In a 96-well collection plate, add 300 µL of acetonitrile (with your internal standard) to 100 µL of each sample.
-
Mix thoroughly to precipitate proteins.
-
-
Filtration & Phospholipid Removal:
-
Place a phospholipid removal plate (e.g., Waters Ostro, Phenomenex Phree) on top of a clean 96-well collection plate.[7][8]
-
Transfer the entire mixture from Step 1 into the wells of the phospholipid removal plate.
-
Apply a vacuum or use positive pressure to pull the sample through the plate into the clean collection plate. The precipitated proteins are filtered out, and the phospholipids are retained by the sorbent.
-
-
Evaporation & Reconstitution:
-
The resulting filtrate is a protein- and phospholipid-depleted sample.
-
Evaporate the filtrate and reconstitute in an appropriate mobile phase, as described in Protocol 1.
-
Chromatographic and Mass Spectrometric Optimization
Even with excellent sample prep, chromatography is key to separating your analyte from any remaining matrix components.[21][22]
-
Column Choice: A C18 column is a standard choice for lipid analysis. For potentially better peak shape and separation from phospholipids, consider a column with different selectivity, such as a Phenyl-Hexyl or a C8 column.
-
Mobile Phase: Use a gradient elution from a weaker solvent (e.g., water with 0.1% formic acid and 5 mM ammonium formate) to a stronger organic solvent (e.g., methanol or acetonitrile/isopropanol mixture). Formic acid aids in protonation for positive ion mode ESI.
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between this compound and closely eluting matrix components.[19]
-
MS Source Conditions: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a pure standard of this compound to maximize its signal while minimizing background noise.[26] Consider using negative ionization mode if it provides better sensitivity or is less susceptible to interferences for your specific matrix, though positive mode is common for cerebrosides.[1]
References
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.).
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.).
- Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex.
- Danaceau, J. P., Iraneta, P., & Tran, K. (2015, July 9).
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. (n.d.).
- Han, X., & Gross, R. W. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 34(6), 669–697.
- Latest Advances in Food Analysis. (n.d.).
- Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
- F. Laganà, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3636.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
- A new method based on dispersive solid phase microextraction with commercial MOFs coupled to LC-MS/MS for the determination of isoflavones in soy drinks. (2024). Food Chemistry, 455, 139861.
- Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review. (2020). Progress in Lipid Research, 79, 101052.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. (2021, January 21). YouTube.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma.
- Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023).
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- Troubleshooting Rhetsinine quantification in complex m
- Troubleshooting Secoxyloganin quantification in complex biological m
- Troubleshooting piperitone quantification in complex m
- Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation. (2002). Journal of Agricultural and Food Chemistry, 50(23), 6618–6624.
- Pro Tips for Method Development (LC-MS/MS 101). (2023, September 1). YouTube.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Analytical & Bioanalytical Techniques, 5(3), 195.
- Solid Phase Extraction in LC-MS Sample Prepar
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A new method based on dispersive solid phase microextraction with commercial MOFs coupled to LC-MS/MS for the determination of isoflavones in soy drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 18. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. youtube.com [youtube.com]
Troubleshooting inconsistent results in Soyacerebroside I experiments.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Soyacerebroside I. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of working with this potent glycosphingolipid. Inconsistent results in experimental biology are common, but understanding the underlying principles of your reagents and systems can turn frustration into discovery. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format that researchers frequently encounter during experimental workflows with this compound.
Issue 1: Reagent Preparation and Handling
Question: My this compound powder is difficult to dissolve, and I see a precipitate in my stock solution. What's causing this and how can I fix it?
Answer: This is a common issue stemming from the amphiphilic nature of cerebrosides, which possess a hydrophobic ceramide tail and a hydrophilic sugar head group[1]. Improper dissolution can lead to inaccurate concentrations and high variability.
-
Causality: this compound, like other glycosphingolipids, can self-associate in aqueous solutions, forming micelles or aggregates that are difficult to break apart[2]. Using suboptimal solvents or improper techniques exacerbates this issue. Precipitate formation after initial dissolution, especially upon cooling or dilution, indicates that the compound is coming out of the solution.
-
Solution & Protocol:
-
Solvent Selection: The choice of solvent is critical. For a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. For some applications, ethanol can also be used[3]. Avoid dissolving directly in aqueous buffers like PBS.
-
Dissolution Technique: Do not simply add solvent and vortex. Follow this validated protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Aseptically add the required volume of high-purity, anhydrous DMSO to the vial.
-
Vortex vigorously for 1-2 minutes.
-
To ensure complete solubilization, use an ultrasonic water bath. Sonicate in short bursts for 5-10 minutes, avoiding overheating the sample[3].
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into tightly sealed, low-protein-binding tubes and store at -20°C for short-term (up to one month) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Self-Validation Check: Before use in an experiment, thaw an aliquot and visually inspect for precipitation. If precipitate is observed, gently warm the solution to 37°C and sonicate briefly to redissolve.
Issue 2: Inconsistent Cellular Responses & High Cytotoxicity
Question: I'm observing high variability in my cell-based assay results, and sometimes I see significant cell death even at supposedly non-toxic concentrations. Why is this happening?
Answer: Inconsistent biological activity and unexpected cytotoxicity are often linked to two key factors: the final concentration of the vehicle solvent and the stability of the compound in the culture medium.
-
Causality:
-
Vehicle Toxicity: Solvents like DMSO and ethanol can be toxic to cells and can influence cellular processes, masking or exaggerating the true effect of this compound[4]. For example, ethanol can induce inflammatory responses at concentrations as low as 0.05% and cause viability loss at ≥0.25% in some cell lines over 48 hours[4]. The final solvent concentration must be kept consistent across all wells, including the vehicle control, and below the known toxic threshold for your specific cell line.
-
Compound Aggregation in Media: When a concentrated DMSO stock is diluted into aqueous cell culture media, the this compound can precipitate or form aggregates if the dilution is not performed correctly. Cells may respond differently to the compound in its monomeric versus aggregated state, leading to inconsistent results.
-
-
Solution & Protocol:
-
Establish a Vehicle Toxicity Curve: Before starting your experiments with this compound, you must determine the maximum tolerated concentration of your chosen solvent (e.g., DMSO) for your specific cell line and assay duration. This is a critical baseline.
-
Standardize Working Solution Preparation:
-
Thaw your stock solution and perform a serial dilution in complete cell culture medium, not a simple buffer.
-
When diluting, vortex or pipette mix vigorously immediately after adding the stock solution to the medium to prevent precipitation.
-
Crucially, ensure the final DMSO concentration is identical across all treatment groups and is below 0.1% (v/v) where possible [3].
-
-
Implement Proper Controls: Every experiment must include:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the same final concentration of DMSO (or other solvent) as the highest dose of this compound. This is your true baseline for comparison.
-
Positive Control (if applicable): A known compound that elicits the expected response.
-
-
Workflow for Preparing Working Solutions
Caption: A validated workflow for diluting this compound to minimize precipitation.
Issue 3: Lack of Expected Biological Effect
Question: I'm not seeing the reported anti-inflammatory effects of this compound, such as the reduction of MMP-1 or MCP-1 expression. What could be wrong?
Answer: Assuming the reagent is pure and correctly prepared, the absence of an expected effect often points to issues with the experimental model, timing, or the specific signaling pathways being activated.
-
Causality:
-
Cell Model Specificity: The signaling pathways modulated by this compound, such as the FAK/MEK/ERK and AMPK/AKT pathways, may have different baseline activities or sensitivities in different cell types[5][6]. A response seen in chondrocytes or synovial fibroblasts may not be identical in a macrophage or cancer cell line.
-
Stimulation Context: this compound is often studied for its ability to antagonize an inflammatory stimulus[5][6][7]. For example, its effect on MMP-1 is typically measured after cells have been stimulated with an inflammatory cytokine like Interleukin-1 beta (IL-1β)[5][8]. Without the initial pro-inflammatory challenge, the baseline expression of the target gene may be too low to observe a significant reduction.
-
Experimental Timing: The kinetics of signaling pathway activation and subsequent gene expression are critical. Pre-treatment time with this compound, stimulation time with the inflammatory agent, and the final harvest time must be optimized. For instance, studies often pre-treat with this compound for 30 minutes before a 24-hour stimulation with IL-1β[5][6].
-
-
Troubleshooting Steps:
-
Verify the Model: Confirm from literature that your chosen cell line is an appropriate model for the pathway you are studying.
-
Optimize Stimulation: Ensure you are using an appropriate pro-inflammatory stimulus (e.g., IL-1β, LPS) at a concentration that robustly induces the expression of your target gene (e.g., MMP-1). Run a dose-response for the stimulus first.
-
Perform a Time-Course Experiment: Test different pre-treatment times with this compound (e.g., 30 min, 1 hr, 2 hr) and different harvest times post-stimulation (e.g., 6 hr, 12 hr, 24 hr) to find the optimal window for observing the inhibitory effect.
-
Confirm Pathway Activation: Use Western blotting to directly check the phosphorylation status of key signaling proteins (e.g., phospho-ERK, phospho-AKT) to confirm that the pathways of interest are being modulated as expected.
-
This compound Signaling Pathway in Chondrocytes
Sources
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Protocol for Enhancing the Stability of Soyacerebroside I During Storage
Welcome to the Technical Support Center for Soyacerebroside I. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for maintaining the stability and integrity of this compound during storage and handling. As a complex glycosphingolipid with a polyunsaturated fatty acid chain, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This document outlines the fundamental principles of its stability, potential degradation pathways, and best practices to ensure its optimal performance in your research.
Understanding the Instability of this compound
This compound is a glycosphingolipid comprised of a ceramide backbone linked to a glucose molecule. The ceramide portion consists of a sphingoid base and a fatty acid. A key structural feature of this compound that influences its stability is the presence of polyunsaturated fatty acid chains, which are prone to oxidation. Additionally, the glycosidic bond linking the glucose to the ceramide is susceptible to hydrolysis.
The primary modes of degradation for this compound are:
-
Oxidative Degradation: The polyunsaturated fatty acid tail of this compound is a prime target for oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ions. Oxidation can lead to the formation of various byproducts, including aldehydes and ketones, which can alter the biological activity of the molecule.
-
Hydrolytic Cleavage: The β-glycosidic bond connecting the glucose headgroup to the ceramide lipid anchor can be broken through hydrolysis. This reaction is catalyzed by acidic or basic conditions and can also be influenced by temperature. Cleavage of the glycosidic bond results in the separation of the sugar and the ceramide, rendering the molecule inactive in studies where the intact glycosphingolipid is required.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that researchers may encounter, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Biological Activity | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling, leading to a loss of its active conformation. 2. Incorrect Solvent: The solvent used to dissolve this compound may not be compatible or may have accelerated its degradation. | 1. Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature (-20°C or lower for powder, -80°C for solutions) and protected from light and moisture. 2. Assess Purity: If possible, check the purity of your this compound stock using an appropriate analytical method like HPLC or TLC to look for degradation products. 3. Use Fresh Aliquots: Avoid using a stock solution that has been stored for an extended period, especially at -20°C. Prepare fresh solutions from a new vial of powder if degradation is suspected. 4. Solvent Compatibility: Ensure the solvent is of high purity, anhydrous, and deoxygenated. For reconstitution, use solvents recommended by the supplier. If preparing a stock solution, consider solvents like ethanol or a chloroform:methanol mixture. |
| Inconsistent or Non-reproducible Results | 1. Partial Degradation: The this compound stock may be partially degraded, leading to variable concentrations of the active compound between experiments. 2. Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can lead to degradation and aggregation.[1][2][3][4][5] 3. Contamination: The stock solution may be contaminated with water, metal ions, or other reactive species that promote degradation. | 1. Aliquot Stock Solutions: Upon reconstitution, immediately aliquot the this compound solution into single-use volumes to minimize freeze-thaw cycles.[2] 2. Use High-Purity Reagents: Use high-purity, anhydrous solvents and sterile buffers to minimize contamination. 3. Inert Atmosphere: When aliquoting, consider flushing the vials with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation. |
| Visible Changes in the Sample (e.g., discoloration, precipitation) | 1. Oxidation: Discoloration (e.g., yellowing) can be a sign of oxidative degradation. 2. Aggregation/Precipitation: The compound may be aggregating or precipitating out of solution due to poor solubility at the storage temperature or changes in solvent composition upon thawing. | 1. Discard Discolored Samples: If the solid or solution shows visible signs of discoloration, it is a strong indicator of degradation, and the sample should be discarded. 2. Ensure Complete Dissolution: Before use, ensure the reconstituted sample is fully dissolved. Gentle warming and vortexing may be necessary. If precipitation occurs upon cooling, the storage concentration may be too high. 3. Filter Sterilization: If preparing a stock solution for cell culture, use a 0.22 µm PTFE syringe filter to sterilize and remove any potential aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term stability, solid this compound should be stored at -20°C or colder. Once reconstituted in a solvent, it is best to store the solution at -80°C to minimize both hydrolytic and oxidative degradation.
Q2: How should I handle the powdered form of this compound?
Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can accelerate hydrolysis. Weigh out the desired amount quickly in a clean, dry environment. For maximum stability, consider flushing the vial with an inert gas (argon or nitrogen) before resealing and returning to cold storage.
Q3: What is the best solvent for reconstituting this compound?
The choice of solvent depends on the intended application. For creating a stock solution, high-purity ethanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) is often suitable. It is crucial to use anhydrous and deoxygenated solvents to prevent degradation. For cell-based assays, a small amount of a stock solution in an organic solvent can typically be diluted into an aqueous buffer or cell culture medium. Always check the supplier's recommendations for the specific product lot.
Q4: How many times can I freeze and thaw a solution of this compound?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can accelerate degradation and cause the compound to aggregate.[1][2][3][4][5] Upon reconstitution, you should immediately prepare single-use aliquots.
Q5: Are there any additives I can use to enhance the stability of my this compound solution?
While not always necessary if handled and stored correctly, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to the organic solvent used for the stock solution can help to inhibit lipid peroxidation. However, you must ensure that BHT is compatible with your downstream experiments.
Q6: How can I assess the purity and integrity of my this compound?
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a common method for assessing the purity of lipids that lack a strong UV chromophore.[6] Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to check for the presence of degradation products.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the vial of powdered this compound at -20°C or below in a desiccated, dark environment.
-
Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Work in a clean, dry environment, preferably a chemical fume hood or a glove box with an inert atmosphere.
-
Add the appropriate volume of high-purity, anhydrous, and deoxygenated solvent to the vial to achieve the desired stock concentration.
-
Vortex gently until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
-
Aliquoting and Long-Term Storage of Solutions:
-
Immediately after reconstitution, dispense the solution into single-use aliquots in amber glass vials with Teflon-lined caps.
-
Flush the headspace of each vial with a stream of dry nitrogen or argon before sealing.
-
Store the aliquots at -80°C.
-
-
Using an Aliquot:
-
Remove a single aliquot from the -80°C freezer.
-
Allow it to thaw at room temperature or on ice.
-
Once thawed, vortex gently to ensure a homogenous solution before diluting into your experimental system.
-
Do not refreeze any unused portion of the thawed aliquot.
-
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a basic method to qualitatively assess the integrity of this compound and detect potential degradation products.
-
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common solvent system for neutral glycosphingolipids is chloroform:methanol:water (e.g., 65:25:4, v/v/v).
-
Staining reagent: A solution of 10% sulfuric acid in ethanol or a p-anisaldehyde stain.
-
Heat gun or hot plate.
-
-
Procedure:
-
Spot a small amount (1-5 µL) of your this compound solution onto the TLC plate, alongside a reference standard if available.
-
Allow the spot to dry completely.
-
Place the plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Spray the plate evenly with the staining reagent.
-
Gently heat the plate with a heat gun or on a hot plate until the spots become visible.
-
-
Interpretation:
-
A single, well-defined spot corresponding to the reference standard indicates high purity.
-
The presence of additional spots, particularly those at a higher or lower retention factor (Rf), may indicate the presence of degradation products (e.g., the ceramide backbone or the free sugar) or other impurities.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Sources
- 1. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbls.org [ijbls.org]
- 3. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 4. ucviden.dk [ucviden.dk]
- 5. [PDF] The effect of storage time and freeze-thaw cycles on the stability of serum samples | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Addressing poor peak shape in HPLC analysis of Soyacerebroside I.
Welcome to the technical support center for the HPLC analysis of Soyacerebroside I. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in the chromatographic analysis of this important glycosphingolipid. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you achieve optimal separation and accurate quantification.
Understanding this compound and Its Chromatographic Challenges
This compound is a glycosphingolipid found in soybean and other natural sources.[1][2][3][4] Its amphipathic nature, with a polar glycosidic head and a nonpolar ceramide tail, presents unique challenges in reversed-phase HPLC. Achieving a sharp, symmetrical peak shape is crucial for accurate quantification and resolution from other matrix components. Poor peak shape, such as tailing or fronting, can compromise the reliability of your analytical results. This guide will walk you through the common causes of these issues and provide systematic solutions.
Troubleshooting Guide: Addressing Poor Peak Shape
This section is structured in a question-and-answer format to directly address the most common problems encountered during the HPLC analysis of this compound.
Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is the most frequent issue observed for compounds like this compound in reversed-phase HPLC.[5] It manifests as an asymmetrical peak with a drawn-out trailing edge. This is often indicative of secondary interactions between the analyte and the stationary phase, or other method-related problems.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can be ionized (Si-O⁻) and interact with polar parts of this compound, such as the hydroxyl groups on the sugar moiety and the ceramide backbone. This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to peak tailing.[5][6][7][8]
-
Solutions:
-
Lower the Mobile Phase pH: Operate your mobile phase at a low pH (around 3.0 or lower) by adding an acidic modifier like 0.1% formic acid.[6] This protonates the silanol groups, minimizing their ionic interaction with the analyte. Be sure to use a column rated for low pH stability.[6]
-
Use an End-Capped Column: Select a high-quality, end-capped C18 column. End-capping treats the residual silanols to make them less polar and less likely to cause secondary interactions.[5]
-
Increase Buffer Concentration: For LC-UV applications, a higher buffer concentration (e.g., 25 mM phosphate buffer) can increase the ionic strength of the mobile phase and mask the silanol interactions. However, for LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[6]
-
-
-
Column Overload:
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that can sometimes manifest as tailing.[6]
-
Solution:
-
Dilute Your Sample: Prepare a dilution series of your sample and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload. Determine the optimal concentration that gives a good signal without compromising peak shape.
-
-
-
Column Bed Deformation or Contamination:
-
Explanation: A void at the head of the column or a blocked frit can disrupt the sample band as it enters the column, causing peak tailing for all analytes.[5][9] Contaminants from the sample matrix can also accumulate on the column, creating active sites for secondary interactions.[10]
-
Solutions:
-
Use a Guard Column: A guard column protects your analytical column from contaminants and can be replaced frequently.[10]
-
Proper Sample Preparation: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[5][8]
-
Column Washing: If you suspect a void, you can try reversing and washing the column (if the manufacturer's instructions permit).[5]
-
-
Q2: I'm observing peak fronting for this compound. What does this indicate and what should I do?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still significantly impact your results.[9]
Underlying Causes and Solutions:
-
Sample Solvent Incompatibility:
-
Explanation: This is a very common cause of peak fronting, especially for early-eluting peaks.[11] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, the analyte will travel through the column too quickly at the point of injection, leading to a distorted, fronting peak.[12][13][14] For a reversed-phase separation of this compound, a sample solvent with a high percentage of organic solvent (like 100% methanol or acetonitrile) can cause this issue if your mobile phase starts with a high aqueous content.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.[11]
-
-
-
Column Overload (Mass or Volume):
-
Column Collapse or Void:
Frequently Asked Questions (FAQs)
-
What type of HPLC column is best for this compound analysis?
-
A high-quality, end-capped C18 column is a common choice for reversed-phase analysis of glycosphingolipids. For highly polar variants or to achieve different selectivity, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be considered.
-
-
What detection method is suitable for this compound?
-
This compound lacks a strong UV chromophore, making UV detection challenging without derivatization.[17] More suitable detectors include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[17] The choice of mobile phase additives should be compatible with your detector (e.g., use volatile buffers like ammonium formate for MS).[18][19]
-
-
How can I improve the resolution between this compound and other lipids in my sample?
-
Optimizing the mobile phase composition is key.[20][21] You can adjust the gradient slope, the type of organic modifier (e.g., methanol vs. acetonitrile), or add small amounts of a third solvent to modulate selectivity.[21] Additionally, ensure your peak shape is optimal, as broad or tailing peaks will inherently have poorer resolution.
-
Experimental Protocols & Data
Protocol 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing
-
Initial Conditions: Start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Prepare Mobile Phases: Prepare a set of aqueous mobile phases with varying pH, for example, using phosphate buffers at pH 3.0, 5.0, and 7.0. Ensure the buffer is compatible with your detector.
-
Equilibrate the Column: For each new mobile phase, allow at least 10-15 column volumes for thorough equilibration.
-
Inject this compound Standard: Inject a standard solution of this compound under each pH condition.
-
Analyze Peak Shape: Compare the peak asymmetry factor for each run. A value closer to 1.0 indicates a more symmetrical peak.
Table 1: Effect of Mobile Phase Additives on Peak Shape
| Mobile Phase Additive | Expected pH | Primary Interaction Minimized | Potential Issues |
| 0.1% Formic Acid | ~2.7 | Silanol Interactions | Use a low-pH stable column |
| 10 mM Ammonium Formate | ~6.8 | --- | Potential for some tailing |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Silanol Interactions | Can cause ion suppression in MS |
Visualizing Troubleshooting Logic
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: Workflow for diagnosing and solving peak tailing.
Diagram 2: Impact of Mobile Phase pH on Silanol Interactions
Caption: Effect of mobile phase pH on peak shape.
References
- Understanding Peak Fronting in HPLC. (n.d.). Phenomenex.
- Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu.
- What are some common causes of peak fronting? - WKB255705. (n.d.). Waters Knowledge Base.
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006).
- What is Peak Fronting? (n.d.). PerkinElmer.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs.
- What Are The Common Peak Problems in HPLC. (2023). Alwsci.
- This compound. (n.d.). PubChem.
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu.
- Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). (2023). YouTube. [Link]
- Sample Diluent Effects in HPLC. (n.d.). Element Lab Solutions.
- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-8. [Link]
- (+)-Soyacerebroside I. (n.d.). PubChem.
- Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (n.d.). National Institutes of Health.
- The peak shape improvement of four polar lipids by adding 5% water to the modifier solvent. (n.d.). ResearchGate.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Protocol for High-Performance Chromatographic Separation of Cerebrosides. (n.d.). Springer.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base.
- How can i prevent the peak tailing in HPLC? (2019). ResearchGate.
- What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
- Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification. (n.d.). The Biophysical Society.
- Is there any glycoshpingolipid detection technique based on HPLC or UV? (2018). ResearchGate.
- High-Performance Chromatographic Separation of Cerebrosides. (2023). Methods in Molecular Biology, 2625, 107-113. [Link]
- What are the Common Peak Problems in HPLC. (2023). Chromatography Today.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Separations.
- Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021). ResearchGate.
- Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell.
- Abnormal Peak Shapes. (n.d.). Shimadzu.
- High-Performance Chromatographic Separation of Cerebrosides. (2023). ResearchGate.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (n.d.). Mastelf.
- Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. (n.d.). SciELO.
- Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). BMC Chemistry, 18(1), 101. [Link]
- Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019). Molecules, 24(5), 964. [Link]
- Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing. (n.d.). ResearchGate.
- Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. (2017). ResearchGate.
- Development and Validation of an HPLC Method for Simultaneous Determination of Nine Active Components in 'Da-Chai-Hu-Tang'. (n.d.). ResearchGate.
Sources
- 1. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 3. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. labcompare.com [labcompare.com]
- 7. support.waters.com [support.waters.com]
- 8. chromtech.com [chromtech.com]
- 9. acdlabs.com [acdlabs.com]
- 10. mastelf.com [mastelf.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. youtube.com [youtube.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. support.waters.com [support.waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification | Poster Board #806 - American Chemical Society [acs.digitellinc.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. scielo.br [scielo.br]
Technical Support Center: A Guide to Preventing Precipitation of Soyacerebroside I in Aqueous Solutions
Welcome to the technical support center for handling Soyacerebroside I. As researchers and drug development professionals, you are aware that working with amphiphilic molecules like glycosphingolipids presents unique challenges. This compound, with its hydrophobic ceramide tail and hydrophilic glucose headgroup, has a strong tendency to aggregate and precipitate in aqueous environments, which can compromise experimental results.[1]
This guide is designed to provide you with a deep understanding of the underlying physicochemical principles governing its solubility and to offer practical, field-proven strategies to maintain its stability in solution. We will move beyond simple instructions to explain the causality behind each recommendation, ensuring your protocols are robust and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: I added this compound powder directly to my phosphate-buffered saline (PBS), and it just clumped and floated. Why won't it dissolve?
This is a common outcome due to the amphiphilic nature of this compound. The molecule has two distinct regions: a large, non-polar (hydrophobic) ceramide lipid tail and a polar (hydrophilic) glucose head. In an aqueous environment like PBS, the hydrophobic tails desperately try to avoid contact with water. This drives them to cluster together, forming large, insoluble aggregates or micelles that are visible as a precipitate. Direct addition of the powder to a water-based buffer does not provide enough energy or the correct solvent environment to overcome these strong hydrophobic interactions.
Q2: What is the correct way to prepare a stock solution of this compound?
The universally accepted best practice is to first create a concentrated primary stock solution in a suitable organic solvent. This ensures the molecule is fully solvated at a molecular level before its introduction to an aqueous system.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): Excellent for preparing stocks for cell culture experiments.[2][3]
-
Chloroform:Methanol Mixtures (e.g., 2:1 v/v): A standard solvent system for most sphingolipids, ideal for analytical applications.[3][4]
-
Ethanol or Methanol: Can also be effective for creating primary stocks.[3]
-
Q3: My this compound dissolved perfectly in DMSO, but it precipitated the moment I diluted it into my aqueous experimental buffer. What happened?
This phenomenon is often referred to as "solvent shock." When the highly concentrated organic stock is rapidly introduced into the aqueous buffer, the solvent environment changes drastically and abruptly. The this compound molecules, previously stable in the organic solvent, are suddenly forced into an unfavorable aqueous environment, leading to immediate aggregation and precipitation before they can be properly dispersed.
Q4: Can I use heat to help dissolve the precipitate in my aqueous buffer?
Mild heating (up to 40°C) can sometimes assist in dissolving sphingolipids.[4] However, this should be approached with caution. Excessive or prolonged heating can potentially lead to the degradation of the fatty acid chains or other sensitive parts of the molecule. It is generally not a reliable primary method for solubilization in aqueous systems and is better used to ensure complete dissolution in the initial organic stock preparation.
Part 2: In-Depth Troubleshooting Guides
If you are encountering persistent precipitation, these guides offer systematic approaches to diagnose and solve the problem.
Problem: Precipitate Forms Immediately Upon Dilution of Organic Stock
This is a kinetic issue related to poor dispersion. The goal is to introduce the this compound molecules to the aqueous phase in a controlled manner that favors dispersion over aggregation.
Troubleshooting Workflow:
-
Optimize the Dilution Method: Never add the stock solution in a single aliquot. The key is to add the concentrated organic stock slowly and dropwise to the aqueous buffer while the buffer is being vigorously mixed (e.g., on a vortex mixer or with rapid magnetic stirring). This high-energy mixing creates turbulence that helps to rapidly disperse the lipid molecules individually before they have a chance to find each other and aggregate.
-
Utilize Sonication: Sonication is a highly effective method for breaking down aggregates and promoting the formation of stable, dispersed structures like micelles or liposomes.[4]
-
Bath Sonication: Place your sample vial in a bath sonicator for 5-15 minutes. This is a gentler method suitable for most applications.
-
Probe Sonication: For more resistant aggregates, a probe sonicator can be used. Apply short bursts of energy (e.g., 10-second pulses followed by rest periods) to avoid overheating the sample.
-
-
Control the Final Organic Solvent Concentration: The final concentration of DMSO or other organic solvents in your working solution should be kept to a minimum (ideally <1%) as it can affect the biological integrity of cells or proteins in your experiment. If higher concentrations are required for solubility, ensure you run appropriate vehicle controls.
Problem: Solution is Initially Clear but Precipitates Over Time (Minutes to Hours)
This suggests a thermodynamic instability. The initial dispersion was successful, but the conditions of the aqueous buffer (e.g., pH, ionic strength) do not support long-term stability, leading to slow aggregation.
Troubleshooting Workflow:
-
Incorporate a Solubilizing Agent: For many applications, the most robust solution is to add a stabilizing agent to the aqueous buffer before adding the this compound stock.
-
Detergents: These are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles.[5] These micelles create a favorable microenvironment where the hydrophobic tails of this compound can be sequestered away from water, while the hydrophilic heads remain exposed, ensuring the entire complex stays dissolved.[6][7][8]
-
Choosing a Detergent: Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins or disrupt biological membranes compared to ionic detergents.[9]
-
Protocol: Prepare your aqueous buffer containing the detergent at a concentration well above its CMC. Then, slowly add the this compound stock solution with vigorous mixing.
-
-
Co-solvents: Additives like glycerol can increase the polarity of the bulk solvent and reduce the hydrophobic effect, thereby discouraging aggregation.[10] While potentially less effective than detergents, they can be a viable alternative if detergents interfere with the downstream application. Studies have shown glycerol can be effective at preventing the precipitation of other biomolecules, like insulin.[10]
-
-
Optimize Buffer pH and Ionic Strength:
-
pH: While this compound itself is neutral, the pH of the buffer can influence hydrogen bonding networks and the charge of other molecules in the solution, which can indirectly affect stability.[11][12] It is advisable to test a range of pH values (e.g., 6.0 to 8.0) to identify the optimal condition for your specific system.
-
Ionic Strength: The salt concentration (e.g., NaCl) can impact solubility. High salt can sometimes "salt out" molecules, while very low salt can fail to shield minor electrostatic interactions. Testing a range of salt concentrations (e.g., 50 mM to 200 mM KCl or NaCl) can help identify a more stabilizing environment.[13][14]
-
Part 3: Protocols and Data
Experimental Protocol: Preparing a Stable Aqueous Solution using a Detergent
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.
-
Prepare Detergent Buffer: Prepare your desired aqueous buffer (e.g., HEPES or Tris-buffered saline). Add a non-ionic detergent, such as n-Dodecyl β-D-maltoside (DDM), to a final concentration of 1 mM. Note: This is well above the CMC of DDM.
-
Set Up Dilution: Place the required volume of the detergent buffer in a sterile conical tube and place it on a vortex mixer set to a medium-high speed.
-
Perform Dilution: Using a pipette, add the DMSO stock solution drop-by-drop to the side of the vortexing buffer.
-
Post-Dilution Sonication: For maximum stability, place the final solution in a bath sonicator for 5 minutes.
-
Final Check: The solution should appear clear and free of any visible precipitate. For a more rigorous check, centrifuge a small aliquot at 14,000 x g for 10 minutes. No visible pellet should form.
Data Tables for Reference
Table 1: Recommended Solvents for this compound
| Solvent Type | Recommended Solvent | Application | Reference |
| Primary Stock (Organic) | Dimethyl Sulfoxide (DMSO) | Cell-based assays | [2][3] |
| Chloroform:Methanol (2:1, v/v) | Analytical chemistry (HPTLC, MS) | [3][4] | |
| Ethanol or Methanol | General stock preparation | [3] | |
| Working Solution (Aqueous) | Buffer with Detergent (e.g., DDM, CHAPS) | Protein interaction studies, enzyme assays | [7][9] |
| Buffer with Co-solvent (e.g., Glycerol) | Applications sensitive to detergents | [10] |
Table 2: Properties of Common Detergents for Glycolipid Solubilization
| Detergent Name | Type | CMC (in water) | Key Characteristics |
| CHAPS | Zwitterionic | 4 - 8 mM | Non-denaturing; preserves protein structure. |
| n-Dodecyl β-D-maltoside (DDM) | Non-ionic | ~0.15 mM | Very gentle and effective for stabilizing membrane proteins; low CMC is advantageous.[15] |
| Triton™ X-100 | Non-ionic | ~0.24 mM | Common, inexpensive all-purpose detergent. Note: Absorbs at 280 nm.[9] |
| Octyl β-D-glucoside (OG) | Non-ionic | ~20-25 mM | High CMC makes it easily removable by dialysis. |
CMC values are approximate and can be affected by buffer composition, temperature, and ionic strength.[5]
Part 4: Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing precipitation issues with this compound.
Sources
- 1. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Glycerol prevents insulin precipitation and interruption of flow in an implantable insulin infusion pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on the Stability of Dairy Beverages Stabilized with Soluble Soybean Polysaccharides [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Detergents For Membrane Protein Solubilisation [peakproteins.com]
Best practices for handling and storing Soyacerebroside I.
Welcome to the technical support resource for Soyacerebroside I. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Product Information & Specifications
This compound is a glycosphingolipid isolated from sources such as soybean (Glycine max) and has been noted for various biological activities, including tyrosinase inhibition and anti-inflammatory effects.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 114297-20-0 | [2][3][5] |
| Molecular Formula | C40H75NO9 | [2][3][5] |
| Molecular Weight | 714.02 g/mol | [2][3][6] |
| Appearance | White solid powder | [2][6] |
| Purity | >97% (typical) | [7] |
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues and questions you may encounter during the handling and use of this compound.
Part 1: Safety and Handling
Q1: What are the primary safety hazards associated with this compound?
This compound is classified with the following hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
It is crucial to handle this compound with appropriate care in a laboratory setting.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
To ensure personal safety, the following PPE is mandatory:
-
Gloves: Handle with chemically resistant gloves that have been inspected prior to use.[7] Use proper glove removal technique to avoid skin contact.[7]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or ventilated enclosure, wear a suitable respirator.[7] Use only in a well-ventilated area.
Q3: What are the correct first-aid measures in case of accidental exposure?
In case of exposure, follow these procedures immediately and show the Safety Data Sheet (SDS) to a medical professional:
-
Inhalation: Move the person to fresh air. If the person feels unwell, call a POISON CENTER or doctor.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: If swallowed, have the victim drink water (two glasses at most) immediately. Consult a physician.
Part 2: Storage and Stability
Q4: What are the optimal storage conditions for solid this compound?
The stability of the solid compound is highly dependent on storage conditions. The causality behind these recommendations relates to minimizing chemical degradation from heat and oxidation, and physical changes from moisture.
| Condition | Duration | Temperature | Rationale |
| Long-Term Storage | Up to 3 years | -20°C | Minimizes thermal degradation and preserves compound integrity.[2][7] |
| Short-Term Storage | Several weeks | 2-8°C | Suitable for temporary storage between experiments.[7] |
Expert Tip: While some suppliers may ship at room temperature, upon receipt, the product should be immediately transferred to -20°C for long-term preservation of its biological activity.[1][2]
Q5: How should I store this compound after dissolving it in a solvent?
Stock solutions are significantly less stable than the solid powder. For maximum stability:
-
Storage Temperature: Store aliquots at -80°C .[2]
-
Duration: Stable for up to 1 year when stored at -80°C.[2]
Causality: At -80°C, molecular motion is drastically reduced, preventing the degradation of the compound in solution. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can damage the molecule and introduce moisture, leading to hydrolysis.[8][9]
Q6: How can I prevent degradation from moisture?
Moisture contamination will significantly decrease the long-term stability of solid this compound.[8]
-
Acclimatization: Before opening, always allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder.[8]
-
Inert Gas: After weighing out the desired amount, consider flushing the vial with an inert gas like argon or nitrogen before re-sealing to displace moisture-containing air.[8]
Part 3: Solution Preparation & Experimental Protocols
Q7: What solvents are recommended for dissolving this compound?
This compound is a lipid and requires an organic solvent for initial dissolution.
-
Primary Solvents: High-purity DMSO, methanol, or ethanol are commonly used to prepare concentrated stock solutions.[10]
-
Aqueous Solutions: For biological assays, the organic stock solution must be further diluted into an aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]
Troubleshooting: My this compound is not dissolving properly.
If you observe particulates or cloudiness, it indicates poor solubility, which will lead to inaccurate concentration and unreliable experimental results.
-
Sonication: Use a bath sonicator to gently agitate the solution. This increases the rate of dissolution without excessive heating.[10]
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this can degrade the compound.[10]
-
Solvent Choice: If solubility issues persist in your chosen aqueous buffer, consider preparing an in vivo formulation for complex dilutions, such as one containing co-solvents like PEG300 and Tween 80.[2]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a reliable stock solution.
Materials:
-
This compound (MW: 714.02 g/mol )
-
Anhydrous DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Acclimatize: Allow the vial of this compound to warm to room temperature for at least 30 minutes in a desiccator.
-
Weighing: Weigh out 1 mg of this compound powder into a sterile vial. Perform this in a chemical fume hood or a ventilated balance enclosure.
-
Solvent Addition:
-
Calculate the required volume of DMSO:
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000
-
Volume (µL) = (1 / 714.02) * (1 / 0.010) * 1,000,000 ≈ 140.1 µL
-
-
Add 140.1 µL of anhydrous DMSO to the vial.
-
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store immediately at -80°C.
Part 4: Experimental Troubleshooting
Q8: I am observing inconsistent results between experiments. What could be the cause?
Inconsistency is often rooted in subtle variations in protocol execution.
-
Stock Solution Integrity: Ensure your stock solution is fully solubilized before each use. Vortex thawed aliquots gently. Avoid using a stock solution that has undergone more than 3 freeze-thaw cycles.[9]
-
Incubation Times: Adhere strictly to the same incubation times for all comparative experiments.[10]
-
Media Components: Components in cell culture media, such as serum, can bind to compounds like this compound, affecting its bioavailability. If feasible for your cell line, consider reducing serum concentration or using serum-free media during the treatment period.[10]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.[11]
Q9: I am not observing the expected biological activity (e.g., anti-inflammatory effects). Why?
A lack of activity can be traced back to several factors:
-
Concentration Range: The effective concentration of this compound is cell-type dependent. You may need to perform a dose-response experiment with a broader range of concentrations (e.g., from nanomolar to micromolar). For example, studies on osteoarthritis synovial fibroblasts used concentrations up to 10 μM.[12]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effect. Consider using multiple orthogonal assays to measure the outcome (e.g., for cytotoxicity, use both a metabolic assay like MTT and a membrane integrity assay like LDH release).[10]
-
Vehicle Control: The solvent (e.g., DMSO) can have biological effects. Always include a vehicle control where cells are treated with the same final concentration of the solvent used in your highest compound concentration group. This is essential to confirm that the observed effect is from this compound and not the solvent.[10]
Q10: My cells are showing signs of toxicity or death even at low concentrations. How can I troubleshoot this?
Unexpected cytotoxicity can derail an experiment.
-
Solvent Toxicity: The primary suspect is often the final concentration of your organic solvent (e.g., DMSO). Ensure it does not exceed a non-toxic level for your specific cell line (typically <0.5%). Perform a solvent toxicity curve to determine the safe concentration range.
-
Compound Purity: Verify the purity of your compound from the certificate of analysis. Impurities could be the source of toxicity.
-
Cell Health: Ensure cells are healthy and not over-confluent before starting the experiment. Unhealthy cells are more susceptible to stress from any treatment.[11][13]
References
- MedchemExpress. (n.d.). This compound | Glycosphingolipid.
- TargetMol. (n.d.). This compound | COX | IL Receptor | NOS.
- Chen, Y. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 429-429.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ChemicalBook. (2025). soya-cerebroside I | 114297-20-0.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- BioCrick. (2024). Material Safety Data Sheet (MSDS).
- PubMed. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models.
- National Center for Biotechnology Information. (n.d.). (+)-Soyacerebroside I. PubChem Compound Database.
- NIBSC. (n.d.). Peptide Handling, dissolution & Storage.
- Cayman Chemical. (2025). Safety Data Sheet.
- Takara Bio. (n.d.). Tips and troubleshooting.
- Meier, N., et al. (2017). Photostability of sennosides in solution and their degradation products. ResearchGate.
- BenchChem. (2025). troubleshooting inconsistent results in Soyasaponin IV in vitro assays.
- Thermo Fisher Scientific. (n.d.). Troubleshooting Common Issues with Restriction Digestion Reactions.
- Yeasen. (2025). Troubleshooting Transfection: Common Problems and Solutions.
- PubMed. (2024). An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Natural product | Ionophoretic | Ca2+ | TargetMol [targetmol.com]
- 3. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 4. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Soyacerebroside I Extraction Yield
Welcome to the technical support center for the optimization of Soyacerebroside I extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to maximize your extraction yield and purity of this compound from natural sources.
Introduction to this compound
This compound is a glycosphingolipid found in soybeans (Glycine max Merrill)[1][2]. As a type of cerebroside, it consists of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar unit, which in this case is glucose[1][3]. These compounds are of significant interest due to their potential biological activities. However, extracting and purifying this compound can be challenging due to its amphipathic nature and the complex matrix of natural sources. This guide will walk you through the critical aspects of the extraction process to help you achieve optimal results.
Core Principles of this compound Extraction
The successful extraction of this compound hinges on several key principles:
-
Solvent Selection: The choice of solvent is critical for efficiently solubilizing the amphipathic this compound molecule while minimizing the co-extraction of undesirable compounds.
-
Cellular Disruption: Effective disruption of the plant cell wall is necessary to release the intracellular contents, including this compound.
-
Purification: Crude extracts will contain a mixture of lipids, pigments, and other metabolites. Multi-step purification is essential to isolate this compound to a high degree of purity.
-
Analytical Verification: Accurate quantification methods are required to assess the yield and purity at each stage of the process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the extraction and purification of this compound in a question-and-answer format.
Q1: My initial crude extract shows a very low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yield in the initial extraction is a common issue and can often be attributed to one or more of the following factors:
-
Inefficient Cellular Disruption: If the plant material is not finely ground, the solvent cannot effectively penetrate the cells to extract the target molecule.
-
Solution: Ensure your starting material (e.g., soybean flour) is a fine, homogenous powder. Cryo-grinding with liquid nitrogen can be particularly effective in preserving the integrity of the molecule while achieving a small particle size.
-
-
Suboptimal Solvent System: The polarity of your extraction solvent may not be ideal for this compound.
-
Solution: A mixture of polar and non-polar solvents is typically most effective for extracting amphipathic molecules. Chloroform-methanol mixtures are commonly used for lipid extraction[4]. A systematic approach to testing different ratios (e.g., 2:1, 1:1, 1:2 v/v) can help identify the optimal solvent system for your specific starting material.
-
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a temperature that facilitates efficient solubilization.
-
Solution: While higher temperatures can increase solubility, they also risk degrading the molecule. For this compound, extraction at room temperature with prolonged stirring (e.g., 24-48 hours) is a good starting point. If using methods like Soxhlet extraction, carefully monitor the temperature to avoid degradation.
-
-
Inadequate Solvent-to-Solid Ratio: Using too little solvent can result in an incomplete extraction.
-
Solution: A general guideline is to use a solvent-to-solid ratio of at least 10:1 (v/w). Increasing this ratio may improve the extraction efficiency.
-
Q2: After purification by column chromatography, I am seeing significant loss of my target compound. What could be going wrong?
A2: Loss of product during chromatographic purification is often related to the choice of stationary phase, mobile phase, or improper column loading.
-
Irreversible Adsorption to the Stationary Phase: this compound, with its polar sugar head and non-polar lipid tail, can interact strongly with certain stationary phases.
-
Solution: Silica gel is a common choice for separating lipids[4][5]. If you are experiencing significant loss on silica, consider using a less active stationary phase or deactivating the silica gel with a small amount of water. Alternatively, reversed-phase chromatography (e.g., C18) can be an effective purification step[5].
-
-
Poor Elution Profile: The solvent system used for elution may not be effectively desorbing your compound from the column.
-
Solution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is generally more effective than an isocratic elution for complex mixtures. For silica gel chromatography, a gradient of chloroform to methanol is a common approach for eluting cerebrosides[5].
-
-
Co-elution with Impurities: Your purification method may not be adequately separating this compound from other similar compounds.
Q3: My final product appears to be a mixture of different cerebrosides. How can I improve the specificity of my purification?
A3: Natural sources often contain a variety of closely related cerebrosides. Separating these can be challenging.
-
High-Resolution Chromatography: Standard column chromatography may not have the resolving power to separate structurally similar cerebrosides.
-
Solution: High-Performance Liquid Chromatography (HPLC) is the preferred method for high-resolution separation. A normal-phase or reversed-phase HPLC column with an optimized gradient elution can often resolve individual cerebroside species.
-
-
Analytical Characterization: It is crucial to have a reliable analytical method to confirm the identity and purity of your final product.
-
Solution: Techniques like High-Performance Thin-Layer Chromatography (HPTLC), HPLC with an Evaporative Light Scattering Detector (ELSD)[7], or Mass Spectrometry (MS) are essential for characterizing your purified fractions.
-
Frequently Asked Questions (FAQs)
Q: What is the best natural source for extracting this compound?
A: As the name suggests, soybeans (Glycine max Merrill) are the primary source for this compound[2][8]. Different varieties of soybeans may have varying concentrations of this compound.
Q: What are the key chemical properties of this compound that I should be aware of during extraction?
A: this compound is an amphipathic molecule with a melting point of 192-197 °C[1][9]. Its structure contains a polar glucose head and a long, non-polar hydrocarbon tail[3]. This dual nature dictates the use of solvent mixtures for effective extraction. It is also susceptible to degradation at high temperatures and extreme pH.
Q: Are there any advanced extraction techniques that can improve the yield of this compound?
A: Yes, several modern extraction techniques can offer advantages over traditional methods:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. Careful control of temperature is necessary to prevent degradation.
-
Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is a "green" extraction method that can be highly selective. Modifiers like ethanol are often added to tune the polarity of the supercritical fluid for extracting compounds like cerebrosides.
Q: How should I store my purified this compound to ensure its stability?
A: Purified this compound should be stored as a solid or in a suitable organic solvent (e.g., chloroform-methanol) at low temperatures (-20°C or -80°C) to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Experimental Protocols
Protocol 1: Optimized Laboratory-Scale Extraction of this compound
This protocol is a generalized procedure based on common methods for cerebroside extraction. Optimization may be required based on your specific starting material and equipment.
-
Preparation of Starting Material:
-
Obtain high-quality soybeans.
-
Grind the soybeans into a fine powder using a high-speed blender or a mill. For enhanced cell disruption, consider freeze-drying the soybeans before grinding.
-
-
Solvent Extraction:
-
Weigh 100 g of the soybean powder and place it in a suitable flask.
-
Add 1 L of a chloroform-methanol (2:1, v/v) solvent mixture.
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth or a sintered glass funnel to remove the solid residue.
-
Re-extract the solid residue with another 500 mL of the chloroform-methanol mixture for another 12 hours and filter again.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until a thick, oily residue is obtained.
-
Protocol 2: Purification of this compound using Silica Gel Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in chloroform.
-
Pack a glass chromatography column with the slurry.
-
Wash the packed column with 2-3 column volumes of chloroform.
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in a minimal amount of the chloroform-methanol (9:1, v/v) mixture.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 98:2, 95:5, 90:10, 80:20, and finally 100% methanol).
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (e.g., 65:25:4, v/v/v) mobile phase.
-
Visualize the spots using a suitable staining reagent (e.g., iodine vapor or a sulfuric acid-charring reagent).
-
Pool the fractions containing the compound with the expected Rf value for this compound.
-
-
Final Concentration:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
-
Visualization of Workflows
Optimized Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- Shibuya, H., Kawashima, K., Sakagami, M., Kawanishi, H., Shimomura, M., Ohashi, K., & Kitagawa, I. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933–2938.
- Shibuya, H., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soya-cerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11104507, this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I.
- Zhang, Y., Li, H., Han, Y., Wang, L., & Sun, J. (2024). Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. Molecules, 29(3), 693.
- Ullman, M. D., & Radin, N. S. (1976). Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide). Journal of Lipid Research, 17(3), 290–293.
- Liu, S. C., Chiu, C. P., Tsai, C. H., Hung, C. Y., Li, T. M., Wu, Y. C., & Tang, C. H. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 43205.
- JP5564731B2 - Purification method of glucosylceramide - Google Patents. (n.d.).
- Irie, K., et al. (2011). Determination of glucosylceramide contents in crop tissues and by-products from their processing. Journal of Nutritional Science and Vitaminology, 57(2), 168-172.
- Cateni, F., et al. (2007). Preliminary Biological Assay on Cerebroside Mixture From Euphorbia Nicaeensis All. Isolation and Structure Determination of Five Glucocerebrosides. Il Farmaco, 62(11-12), 878-883.
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205.
- Extraction and purification of glycosylceramide from koji. (n.d.).
- JP2010022217A - Method for producing glucosylceramide - Google Patents. (n.d.).
- Merrill, M. K., et al. (2015). Ganglioside Extraction, Purification and Profiling. Journal of Visualized Experiments, (103), e53075.
- Fett, W. F., & Zacharius, R. M. (1982). A New Bacterial Agglutinin from Soybean: I. ISOLATION, PARTIAL PURIFICATION, AND CHARACTERIZATION. Plant Physiology, 70(4), 1104–1108.
- Kong, L. D., et al. (2006). Cerebrosides from the Roots of Serratula chinensis. Molecules, 11(9), 694-701.
- Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. (2005). Journal of Oleo Science, 54(7), 383-388.
- Cateni, F., et al. (2006). Isolation and Structure Elucidation of Cerebrosides from Euphorbia Platyphyllos L.
- Guimarães, C. M., et al. (2003). Preparative purification of soybean agglutinin by affinity chromatography and its immobilization for polysaccharide isolation.
- Mackie, M., et al. (2024). A novel integrated extraction protocol for multi-omic studies in heavily degraded samples. Scientific Reports, 14(1), 17975.
- Wittenbach, V. A. (1983). Purification and characterization of a soybean leaf storage glycoprotein. Plant Physiology, 73(1), 125–129.
- Müller, J., et al. (2001). Purification of the Trehalase GMTRE1 from Soybean Nodules and Cloning of Its cDNA. GMTRE1 Is Expressed at a Low Level in Multiple Tissues. Plant Physiology, 125(3), 1547–1555.
- Zhang, Q., et al. (2016).
- Isolation, partial purification and characterization of Lectin protein from soybean seeds (Glycine Max) and its cytotoxicity aga. (2020).
- Irsyadi, M. B., et al. (2024). Rapid genomic DNA extraction for Soybean (Glycine max L. Merr) using modified CTAB protocol to obtain high-quality DNA. Indian Journal of Biochemistry & Biophysics (IJBB), 61(2), 224-230.
Sources
- 1. soya-cerebroside I CAS#: 114297-20-0 [amp.chemicalbook.com]
- 2. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrosides from the Roots of Serratula chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary biological assay on cerebroside mixture from Euphorbia nicaeensis All. Isolation and structure determination of five glucocerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 9. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Soyacerebroside I and Other Cerebrosides: A Guide for Researchers
This guide provides an in-depth comparative analysis of Soyacerebroside I, a glycosphingolipid found in soybean, and other notable cerebrosides. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, diverse biological activities, and analytical methodologies pertinent to these fascinating molecules. Our objective is to furnish a comprehensive resource that not only contrasts the performance of these compounds but also provides the experimental foundation for their investigation.
Introduction to Cerebrosides: The Building Blocks of Complex Biological Systems
Cerebrosides are a class of glycosphingolipids characterized by a ceramide (a fatty acid linked to a sphingoid base) backbone and a single sugar moiety.[1] This deceptively simple structure belies a vast array of biological functions, from maintaining the integrity of the myelin sheath in the nervous system to modulating immune responses and influencing cell signaling pathways.[1][2] The nature of the sugar (glucose or galactose), the structure of the fatty acid, and the sphingoid base all contribute to the functional diversity of cerebrosides.[1][3] This guide will focus on this compound and place it in the context of other well-characterized cerebrosides to highlight the critical structure-function relationships that govern their biological impact.
Structural Comparison: Subtle Differences, Profound Consequences
The biological activity of a cerebroside is intrinsically linked to its three-dimensional structure. Variations in the sugar headgroup, the length and saturation of the fatty acid chain, and the sphingoid base composition dictate how these molecules interact with their biological targets.
This compound is a glucosylceramide, meaning its sugar headgroup is glucose.[4] Specifically, it is identified as (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[4] Its ceramide portion consists of a sphingadienine base and a hydroxylated fatty acid.[5][6]
In contrast, other cerebrosides exhibit key structural differences:
-
Galactosylceramides: These are the primary cerebrosides in the myelin sheath of the nervous system and are crucial for its structure and function.[1][2] Their defining feature is a galactose sugar headgroup. Alterations in their metabolism are linked to neurodegenerative diseases like Krabbe disease.[2]
-
α-Galactosylceramide (KRN7000): This synthetic analog of a marine sponge-derived cerebroside is a potent immunostimulatory agent.[7][8] Its α-anomeric linkage of galactose to the ceramide backbone is a critical feature for its recognition by Natural Killer T (NKT) cells.[2][7][9]
-
Fungal Cerebrosides: These often contain a unique 9-methyl-4,8-sphingadienine base and are typically glucosylated.[10][11][12] They have been implicated in fungal pathogenicity and cell differentiation.[10][11]
-
Plant Cerebrosides: Besides soy, other plants also produce a variety of cerebrosides. For instance, those from rice and maize often contain a d18:2 4t,8c sphingoid base.[13] The composition of these lipids can influence the plant's response to environmental stress.[1][14]
Comparative Structural Data:
| Feature | This compound | Galactosylceramide (Typical) | α-Galactosylceramide (KRN7000) | Fungal Cerebroside (Typical) |
| Sugar Moiety | β-D-Glucose[4] | β-D-Galactose[2] | α-D-Galactose[7][9] | β-D-Glucose[10][12] |
| Sphingoid Base | Sphingadienine[5] | Sphingosine | Phytosphingosine | 9-methyl-4,8-sphingadienine[10][12] |
| Fatty Acid | Hydroxylated C16:0 (Hexadecanoic acid)[4] | Variable (often C24:0 or C24:1) | C26:0 (Hexacosanoic acid)[7] | Hydroxylated C16 or C18[10][12] |
| Key Structural Feature | Glucosylceramide from a plant source | Primary cerebroside of myelin | α-anomeric linkage of galactose | Unique methylated sphingoid base |
Biological Activity: A Spectrum of Function
The structural diversity of cerebrosides translates into a wide range of biological activities. This section compares the known functions of this compound with those of other cerebrosides, supported by experimental evidence.
This compound: Emerging Therapeutic Potential
Recent studies have begun to unveil the pharmacological effects of this compound:
-
Anti-Inflammatory Activity: Soyacerebroside has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1/CCL2) induced by IL-1β in osteoarthritis synovial fibroblasts.[15] This leads to a reduction in monocyte migration and cartilage degradation in inflammatory animal models, suggesting a therapeutic potential for osteoarthritis.[15]
-
Ionophoretic Activity: Soyacerebroside II, a closely related compound isolated from soybean, has demonstrated the ability to transport Ca²⁺ ions across membranes.[5][6] This suggests a potential role for soyacerebrosides in modulating intracellular calcium signaling.
Comparative Biological Activities:
-
α-Galactosylceramide (KRN7000) - A Potent Immunomodulator: KRN7000 is a powerful activator of invariant Natural Killer T (iNKT) cells.[7][8] When presented by the CD1d molecule on antigen-presenting cells, it triggers the release of a cascade of cytokines, leading to potent anti-tumor and adjuvant activities.[7][8][16] This makes it a significant tool in cancer immunotherapy research.
-
Galactosylceramides and Neurodegeneration: As essential components of myelin, the metabolism of galactosylceramides is critical for neuronal health.[1][2] Deficiencies in the enzyme galactocerebrosidase, which degrades galactosylcerebroside, lead to the accumulation of this lipid and cause the fatal neurodegenerative disorder, Krabbe disease.[2] Conversely, an accumulation of galactosylcerebroside in some cancers has been linked to reduced apoptosis and increased cell growth.[17]
-
Glucosylceramides and Skin Barrier Function: Glucosylceramides are important constituents of the stratum corneum in the skin.[1][18] They are precursors for the synthesis of ceramides, which are crucial for maintaining the skin's barrier function and preventing trans-epidermal water loss.[18][19][20][21]
-
Cerebrosides in Cancer: The role of cerebrosides in cancer is complex. While some, like KRN7000, have anti-tumor properties, others can promote cancer progression. For instance, an accumulation of galactosylcerebroside in certain cancer cells can inhibit apoptosis and promote cell migration and survival.[17] Gangliosides, which are synthesized from cerebrosides, are also known to be overexpressed in many tumors and can suppress the anti-tumor immune response.[2][22]
Experimental Workflows and Protocols
To facilitate further research in this area, we provide detailed protocols for the isolation and analysis of cerebrosides.
Isolation and Purification of this compound from Soybean
This protocol is adapted from established methods for isolating lipids from plant materials.[23][24][25]
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Step-by-Step Protocol:
-
Defatting:
-
Suspend raw soybean flour in n-hexane (1:5 w/v).
-
Stir for 4 hours at room temperature.
-
Centrifuge to pellet the flour and discard the hexane supernatant.
-
Repeat the hexane wash three times to ensure complete removal of neutral lipids.
-
Air-dry the defatted soybean flour.
-
-
Extraction:
-
Extract the defatted flour with 95% ethanol at 70°C for 4 hours with continuous stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more.
-
Pool the ethanol extracts.
-
-
Concentration and Crude Fractionation:
-
Concentrate the pooled ethanol extracts under reduced pressure using a rotary evaporator to obtain a crude lipid extract.
-
Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 95:5, 90:10, 80:20 v/v).[23]
-
-
Purification:
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) for the presence of cerebrosides (visualized with orcinol-sulfuric acid spray).
-
Pool the fractions containing the desired cerebroside and concentrate them.
-
For higher purity, subject the enriched fraction to a second round of silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC).[23]
-
Analysis of Cerebrosides by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of cerebrosides.[2][10][11]
Workflow Diagram:
Caption: General workflow for cerebroside analysis by mass spectrometry.
Protocol Outline:
-
Sample Preparation: Dissolve the purified cerebroside sample in an appropriate solvent (e.g., methanol/chloroform).
-
Ionization: Introduce the sample into the mass spectrometer using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]
-
Full Scan (MS1): Acquire a full scan mass spectrum to determine the molecular weight of the intact cerebroside.
-
Tandem Mass Spectrometry (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to deduce the structure of the sugar headgroup, the fatty acid chain, and the sphingoid base. Differentiating between glucose and galactose isomers can be challenging and may require specialized techniques like ion mobility-mass spectrometry or specific derivatization.[26]
Signaling Pathways and Mechanisms of Action
The biological effects of cerebrosides are mediated through their interaction with various cellular components and signaling pathways.
KRN7000-Mediated NKT Cell Activation
Caption: Simplified signaling pathway of KRN7000-mediated NKT cell activation.
As depicted, KRN7000 is taken up by antigen-presenting cells (APCs) and loaded onto the CD1d molecule.[9] This complex is then presented on the cell surface and recognized by the T-cell receptor (TCR) of iNKT cells.[7] This interaction triggers the rapid secretion of a variety of cytokines, including IFN-γ and IL-4, which in turn activate other immune cells to mount an anti-tumor or anti-pathogen response.[9]
Conclusion and Future Directions
The comparative analysis of this compound and other cerebrosides reveals a fascinating landscape of structural diversity and functional specificity. While the immunomodulatory properties of α-galactosylceramide are well-established, the therapeutic potential of plant-derived cerebrosides like this compound is an emerging and exciting field of research. Its anti-inflammatory effects in osteoarthritis models highlight a promising avenue for drug development.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Investigating the structure-activity relationships of different plant-derived cerebrosides.
-
Exploring the potential of these compounds in other inflammatory and neurodegenerative conditions. [27][28][29][30][31]
-
Developing more sophisticated analytical techniques to rapidly characterize and differentiate cerebroside isomers.
This guide provides a foundational framework for researchers to delve into the comparative study of these important bioactive lipids. The provided protocols and conceptual diagrams are intended to serve as a starting point for designing and executing rigorous scientific investigations.
References
- Barreto-Bergter, E., & Pinto, M. R. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2, 259. [Link]
- Toledo, M. S., Levery, S. B., Straus, A. H., Suzuki, E., & Takahashi, H. K. (2001). Structural analysis of fungal cerebrosides. Journal of Lipid Research, 42(1), 125-133. [Link]
- Wikipedia. α-Galactosylceramide. [Link]
- Yoshikawa, M., Murakami, N., Shimada, H., Matsuda, H., Yamahara, J., & Tanabe, G. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- PubChem. This compound. [Link]
- Beier, U. H., & Görögh, T. (2005). Implications of galactocerebrosidase and galactosylcerebroside metabolism in cancer cells. International Journal of Cancer, 115(1), 6-10. [Link]
- Barreto-Bergter, E., & Pinto, M. R. (2011). Structural Analysis of Fungal Cerebrosides.
- ResearchGate. Structures of α-galactosylceramide (KRN7000, 1a) and its analogs (1b–1d). [Link]
- Castro-Obregón, S. (2022). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI. [Link]
- Yoshikawa, M., Murakami, N., Shimada, H., Matsuda, H., Yamahara, J., & Tanabe, G. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- Avanti Polar Lipids. KRN7000 | α-Galactosyl Ceramide. [Link]
- An, J., & Li, L. (2021). In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry. Analytical Chemistry, 93(1), 638-646. [Link]
- Giaccone, G., Punt, C. J., Ando, D., Ru-Emes, J., Pinedo, H. M., & O'Donnell, D. (2002). A Phase I Study of the Natural Killer T-Cell Ligand α-Galactosylceramide (KRN7000) in Patients with Solid Tumors. Clinical Cancer Research, 8(12), 3702-3709. [Link]
- Schild, J., Kalvodová, A., Zbytovská, J., Farwick, M., & Pyko, C. (2024). The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. International Journal of Cosmetic Science, 46(4), 526-543. [Link]
- Tang, C. H., Chen, Y. F., Chen, Y. C., Liu, J. F., & Wang, S. W. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
- Scilit. Role of Ceramides in Barrier Function of Healthy and Diseased Skin. [Link]
- Google Patents.
- ResearchGate.
- Radionov, D., & Pone, E. (2020). Skin Lipid Barrier: Structure, Function and Metabolism. International Journal of Molecular Sciences, 21(17), 6195. [Link]
- Büll, C., Heise, T., & Adema, G. J. (2016). Molecular Recognition of Gangliosides and Their Potential for Cancer Immunotherapies. Frontiers in Immunology, 7, 360. [Link]
- Lipotype. Cerebrosides. [Link]
- Markstädter, C., Spener, F., & Witte, L. (1998). Are glucocerebrosides the predominant sphingolipids in plant plasma membranes? FEBS Letters, 431(3), 437-440. [Link]
- Okubo, K., Yoshiki, Y., Okuda, K., & Sakabe, T. (1998). Relationship between chemical structures and biological activities of triterpenoid saponins from soybean. Bioscience, Biotechnology, and Biochemistry, 62(12), 2291-2299. [Link]
- Sartorius. Unlocking New Insights into Neurodegenerative Diseases: The Essential Role of Complex Cell Models and Live-Cell Analysis. [Link]
- ResearchGate. Properties and Physiological Effects of Plant Cerebroside Species as Functional Lipids | Request PDF. [Link]
- Park, M. K., & Kim, Y. S. (2021). Fermented Soy Products: Beneficial Potential in Neurodegenerative Diseases. Foods, 10(3), 636. [Link]
- Slanzi, A., Iannoto, G., Rossi, B., Zenaro, E., & Constantin, G. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cell and Developmental Biology, 8, 328. [Link]
- Fasina, Y. O., Swaisgood, H. E., Garlich, J. D., & Classen, H. L. (2003). A semi-pilot-scale procedure for isolating and purifying soybean (Glycine max) lectin. Journal of Agricultural and Food Chemistry, 51(16), 4532-4538. [Link]
- Silchenko, A. S., Avilov, S. A., & Kalinovsky, A. I. (2021). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. MDPI. [Link]
- Google Patents.
- Penney, J., & Tsai, L. H. (2018). Modelling neurodegenerative diseases in vitro: Recent advances in 3D iPSC technologies. Journal of Neurochemistry, 146(5), 543-560. [Link]
- Slanzi, A., Iannoto, G., Rossi, B., Zenaro, E., & Constantin, G. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cell and Developmental Biology, 8, 328. [Link]
- Ledeen, R. W., & Yu, R. K. (1982). Procedure for isolation of gangliosides in high yield and purity: simultaneous isolation of neutral glycosphingolipids. Methods in Enzymology, 83, 139-191. [Link]
- Wingfield, P. T. (2017). A Simple Outline of Methods for Protein Isolation and Purification. Current Protocols in Protein Science, 89, A.3A.1-A.3A.29. [Link]
- Wang, Y., Zhang, Y., & Li, Y. (2022).
- ResearchGate. (PDF) Pharmacological Effects of Active Compounds on Neurodegenerative Disease with Gastrodia and Uncaria Decoction, a Commonly Used Poststroke Decoction. [Link]
- J-A-H-M-S. Pharmaceutical Ingredients and Pharmacological Activities of Calotropis procera. [Link]
- Li, J., Wang, Y., & Zhang, Y. (2023). Therapeutic effects of ginseng and its major components on ischaemic stroke in vitro and in silico. Pharmaceutical Biology, 61(1), 1-13. [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. The Role of Ceramides in Metabolic and Cardiovascular Diseases [mdpi.com]
- 4. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean [jstage.jst.go.jp]
- 6. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Galactosylceramide - Wikipedia [en.wikipedia.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Analysis of Fungal Cerebrosides [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Are glucocerebrosides the predominant sphingolipids in plant plasma membranes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Implications of galactocerebrosidase and galactosylcerebroside metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Recognition of Gangliosides and Their Potential for Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN101885747A - A method for separation and purification of cerebrosides and ceramides - Google Patents [patents.google.com]
- 24. A semi-pilot-scale procedure for isolating and purifying soybean (Glycine max) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. US6355816B1 - Process for isolating saponins from soybean-derived materials - Google Patents [patents.google.com]
- 26. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Unlocking New Insights into Neurodegenerative Diseases: The Essential Role of Complex Cell Models and Live-Cell Analysis [worldpharmatoday.com]
- 28. Fermented Soy Products: Beneficial Potential in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Glycolipids: A Comparative Guide to the Immunomodulatory Activities of Soyacerebroside I and KRN7000
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunology, the ability to precisely modulate the immune response is paramount. Glycolipids have emerged as a fascinating class of molecules capable of orchestrating complex immunological outcomes. Among them, KRN7000 (α-Galactosylceramide) has been extensively studied as a potent immunostimulatory agent, while Soyacerebroside I, a compound of natural origin, presents a contrasting profile. This guide provides a comprehensive comparison of these two molecules, delving into their distinct mechanisms of action and their respective potentials in therapeutic development. While both are structurally related as glycosphingolipids, their impact on the immune system diverges significantly, highlighting the subtle yet critical structural determinants of immunological function.
Introduction: Setting the Stage for Two Distinct Immunomodulators
KRN7000 (α-Galactosylceramide): The Archetypal NKT Cell Agonist
KRN7000 is a synthetic analog of a glycolipid originally isolated from the marine sponge Agelas mauritianus.[1] It has garnered significant attention for its potent ability to activate a specific subset of T lymphocytes known as Natural Killer T (NKT) cells.[2] These cells are key players in the bridge between the innate and adaptive immune systems.[3][4] The activation of NKT cells by KRN7000 triggers a cascade of downstream immune events, leading to a robust immunostimulatory response with potential applications in cancer immunotherapy and as a vaccine adjuvant.[5][6]
This compound: A Plant-Derived Glycolipid with Anti-Inflammatory Properties
This compound is a glucosylceramide naturally found in various plants, including soybeans (Glycine max).[7][8] In contrast to the immunostimulatory profile of KRN7000, current research characterizes this compound primarily as an anti-inflammatory agent.[9][10][11] Studies have demonstrated its ability to suppress inflammatory pathways, suggesting a therapeutic potential in inflammatory conditions such as osteoarthritis.[9][11][12] Notably, the current body of scientific literature does not support a role for this compound as a direct activator of NKT cells in a manner analogous to KRN7000.
Structural and Mechanistic Divergence: A Tale of Two Pathways
The distinct immunological activities of KRN7000 and this compound can be attributed to their unique structural features and, consequently, their different molecular targets and signaling pathways.
KRN7000: A Precise Interaction with the CD1d-NKT Cell Axis
The immunostimulatory effects of KRN7000 are mediated through its specific interaction with the CD1d molecule, a non-polymorphic MHC class I-like protein expressed on antigen-presenting cells (APCs).[3][13][14] The lipid portion of KRN7000 anchors within the hydrophobic grooves of the CD1d molecule, while the α-linked galactose headgroup is presented to the T-cell receptor (TCR) of invariant NKT (iNKT) cells.[13][14] This trimolecular interaction is the critical initiating event for NKT cell activation.
Upon activation, iNKT cells rapidly produce a plethora of cytokines, including both T helper 1 (Th1)-type cytokines like interferon-gamma (IFN-γ) and T helper 2 (Th2)-type cytokines such as interleukin-4 (IL-4).[15][16] This balanced cytokine release allows KRN7000 to modulate a wide range of immune responses.
This compound: Targeting Inflammatory Signaling Cascades
The anti-inflammatory effects of this compound appear to be independent of the CD1d-NKT cell pathway. Instead, research indicates that it modulates intracellular signaling pathways involved in inflammation. For instance, in the context of osteoarthritis, this compound has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) and matrix metalloproteinase-1 (MMP-1), key mediators of inflammation and cartilage degradation.[9][11] This inhibition is achieved through the modulation of signaling pathways involving AMPK and AKT.[9][10]
Comparative Analysis of Immunomodulatory Effects
The following table summarizes the key differences in the immunomodulatory profiles of this compound and KRN7000 based on available experimental data.
| Feature | This compound | KRN7000 (α-Galactosylceramide) |
| Primary Immunological Effect | Anti-inflammatory[9][11] | Immunostimulatory[2] |
| Mechanism of Action | Inhibition of inflammatory signaling pathways (e.g., AMPK, AKT)[9][10] | Activation of iNKT cells via CD1d presentation[3][13] |
| Key Molecular Target | Intracellular signaling molecules (e.g., AMPK, AKT) | CD1d on antigen-presenting cells |
| Effect on Cytokine Production | Suppression of pro-inflammatory cytokines (e.g., MCP-1)[9] | Potent induction of both Th1 (IFN-γ) and Th2 (IL-4) cytokines[15][16] |
| Cellular Target | Various cell types involved in inflammation (e.g., synovial fibroblasts)[9][11] | Invariant Natural Killer T (iNKT) cells[4] |
| Therapeutic Potential | Treatment of inflammatory diseases (e.g., osteoarthritis)[9][11] | Cancer immunotherapy, vaccine adjuvant[5][6] |
Experimental Protocols for Characterization
To facilitate further research and a deeper understanding of these compounds, detailed experimental protocols for assessing their respective activities are provided below.
In Vitro NKT Cell Activation Assay for KRN7000
This protocol outlines the steps to assess the ability of KRN7000 to activate NKT cells in vitro, typically measured by cytokine production.
Methodology:
-
Preparation of APCs: Isolate or generate dendritic cells (DCs) from peripheral blood mononuclear cells (PBMCs) or bone marrow.
-
Pulsing of APCs: Incubate the APCs with varying concentrations of KRN7000 (and a vehicle control) for 4-18 hours to allow for uptake and loading onto CD1d molecules.
-
Co-culture: Co-culture the KRN7000-pulsed APCs with isolated NKT cells or a cell line (e.g., NKT cell hybridoma) at an appropriate effector-to-target ratio.
-
Incubation: Incubate the co-culture for 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the culture plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines such as IFN-γ and IL-4 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
In Vitro Anti-Inflammatory Assay for this compound
This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on the production of inflammatory mediators in a relevant cell line.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as human osteoarthritis synovial fibroblasts (OASFs), in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with a pro-inflammatory agent, such as Interleukin-1 beta (IL-1β), to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate time course (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection: Collect the cell culture supernatant for the analysis of secreted proteins and lyse the cells for the analysis of gene expression.
-
Quantification of Inflammatory Mediators:
-
Measure the concentration of secreted MCP-1 or MMP-1 in the supernatant by ELISA.
-
Analyze the mRNA expression levels of MCP-1 or MMP-1 in the cell lysates by quantitative real-time PCR (qRT-PCR).
-
Conclusion: Distinct Roles and Therapeutic Avenues
The comparative analysis of this compound and KRN7000 underscores a critical principle in immunopharmacology: subtle variations in glycolipid structure can lead to profoundly different immunological outcomes. KRN7000 stands as a powerful immunostimulant, activating the CD1d-NKT cell axis to elicit a broad-spectrum immune response with significant potential in oncology and infectious diseases. In contrast, this compound emerges as an anti-inflammatory agent, dampening inflammatory signaling pathways with promising applications in chronic inflammatory conditions.
For researchers and drug development professionals, this guide highlights the importance of a nuanced understanding of a compound's mechanism of action. While both molecules fall under the broad category of cerebrosides, their distinct immunomodulatory profiles necessitate different experimental approaches for their characterization and position them for disparate therapeutic applications. Future research into the structure-activity relationships of these and other glycolipids will undoubtedly unveil further opportunities for the targeted modulation of the immune system.
References
- Liu, P. S., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 43205. [Link]
- Chiu, Y. C., et al. (2016). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Food & Agricultural Immunology, 27(4), 536-551. [Link]
- Carreño, L. J., et al. (2016). Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents.
- Wu, L., & Van Kaer, L. (2011). Glycolipids and phospholipids as natural CD1d-binding NKT cell ligands. Current Opinion in Immunology, 23(1), 101-107. [Link]
- Chiu, Y. C., et al. (2019). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Food and Agricultural Immunology, 30(1), 896-912. [Link]
- Yu, K. O., & Howell, A. R. (2011). Tailored design of NKT-stimulatory glycolipids for polarization of immune responses. Expert Opinion on Drug Discovery, 6(11), 1167-1182. [Link]
- Howell, A. R. (2010). Stimulation of Natural Killer T Cells by Glycolipids. International Journal of Molecular Sciences, 11(11), 4469-4490. [Link]
- Li, X., et al. (2010). Design of a potent CD1d-binding NKT cell ligand as a vaccine adjuvant. Proceedings of the National Academy of Sciences, 107(29), 13010-13015. [Link]
- Chiu, Y. C., et al. (2019). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis.
- Wang, X., et al. (2019). Immunostimulatory activity of soybean hull polysaccharide on macrophages. Experimental and Therapeutic Medicine, 18(4), 2631-2640. [Link]
- Parekh, V. V., et al. (2005). Activation or anergy: NKT cells are stunned by α-galactosylceramide.
- Wang, X., et al. (2019). Immunostimulatory activity of soybean hull polysaccharide on macrophages. PubMed. [Link]
- Yoshimoto, T., & Nakanishi, K. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]
- Rossini, G., et al. (2024). State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues. Frontiers in Immunology, 15, 1346513. [Link]
- Schmieg, J., et al. (2003). Glycolipid α-C-galactosylceramide is a distinct inducer of dendritic cell function during innate and adaptive immune responses of mice. The Journal of Experimental Medicine, 198(11), 1631-1641. [Link]
- Bricard, G., et al. (2006). A CD1d-Dependent Antagonist Inhibits the Activation of Invariant NKT Cells and Prevents Development of Allergen-Induced Airway Hyperreactivity. The Journal of Immunology, 177(10), 6732-6739. [Link]
- Kain, L., & B. Webb. (2017). Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells. Frontiers in Immunology, 8, 114. [Link]
- Fujio, M., et al. (2014). A potent adjuvant effect of a CD1d-binding NKT cell ligand in human immune system mice. PLoS One, 9(4), e95424. [Link]
- Singh, A. K., et al. (2012). Rapid and reliable generation of invariant natural killer T-cell lines in vitro. Immunology, 135(4), 304-314. [Link]
- Tsuji, M. (2011). Clinical development of a novel CD1d-binding NKT cell ligand as a vaccine adjuvant. Expert Review of Vaccines, 10(6), 761-769. [Link]
- Bibb, C. A., & B. D. T. Webb. (2011). Cytokine dependent and independent iNKT cell activation. Journal of Autoimmunity, 37(3), 200-207. [Link]
- LaMarche, N. M., et al. (2022). Longitudinal analysis of invariant natural killer T cell activation reveals a cMAF-associated transcriptional state of NKT10 cells. eLife, 11, e79769. [Link]
- Van Acker, H. H., et al. (2017). Does an NKT-cell-based immunotherapeutic approach have a future in multiple myeloma? OncoImmunology, 6(10), e1342048. [Link]
- Boggs, J. M., et al. (2000). Trans interactions between galactosylceramide and cerebroside sulfate across apposed bilayers. Biophysical Journal, 78(3), 1435-1447. [Link]
- Mosser, D. M., & J. P. Edwards. (2008). Exploring the full spectrum of macrophage activation. Nature Reviews Immunology, 8(12), 958-969. [Link]
- Tsuji, M. (2006). Structural comparison of α-GalCer and several synthetic analogs as CD1d-binding NKT cell ligands. Journal of Clinical Immunology, 26(4), 327-336. [Link]
- Jakob, T., et al. (2000). Signals involved in the early TH1/TH2 polarization of an immune response depending on the type of antigen. The Journal of Allergy and Clinical Immunology, 105(3), 565-572. [Link]
- Hong, S., et al. (2001). Activation of natural killer T cells by alpha-galactosylceramide treatment prevents the onset and recurrence of autoimmune Type 1 diabetes.
- Uchida, T., et al. (2008). Phase I study of α-galactosylceramide-pulsed antigen presenting cells administration to the nasal submucosa in unresectable or recurrent head and neck cancer. Cancer Immunology, Immunotherapy, 57(3), 337-345. [Link]
- Jiang, W., et al. (2020). NKT Cells in Neurological Diseases. Frontiers in Immunology, 11, 1269. [Link]
- Wikipedia. (n.d.). Cerebroside. In Wikipedia.
- Sojka, D. K., et al. (2014). Recent advances in understanding the Th1/Th2 effector choice. F1000Prime Reports, 6, 67. [Link]
- Uciechowski, P., et al. (2008). TH1 and TH2 cell polarization increases with aging and is modulated by zinc supplementation. Experimental Gerontology, 43(5), 493-498. [Link]
- Rodrigues, M. L., et al. (2004). Structure and biological functions of fungal cerebrosides. Anais da Academia Brasileira de Ciências, 76(1), 31-45. [Link]
- Maizels, R. M., et al. (2004). Immune Modulation by Parasites - Th2 Induction by Schistosome Egg Antigen stimulated Dendritic Cells.
Sources
- 1. Immunostimulatory activity of soybean hull polysaccharide on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Natural Killer T Cells by Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a potent CD1d-binding NKT cell ligand as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent adjuvant effect of a CD1d-binding NKT cell ligand in human immune system mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebroside - Wikipedia [en.wikipedia.org]
- 9. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signals involved in the early TH1/TH2 polarization of an immune response depending on the type of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Anti-Inflammatory Potential of Soyacerebroside I
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anti-Inflammatory Agents
The inflammatory response is a fundamental biological process critical to host defense and tissue homeostasis. However, its dysregulation is a hallmark of numerous acute and chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often associated with significant adverse effects. This has fueled the search for novel, safer, and more targeted anti-inflammatory agents.
Soyacerebroside I, a glycosphingolipid isolated from various natural sources, including the fungus Cordyceps militaris, has emerged as a compound of interest due to its reported anti-inflammatory activities.[1][2] Preliminary studies suggest that this compound can inhibit the production of key pro-inflammatory mediators.[1][2] This guide provides a comprehensive framework for benchmarking the anti-inflammatory efficacy of this compound against well-established anti-inflammatory drugs: Dexamethasone, a potent corticosteroid; Indomethacin, a non-selective cyclooxygenase (COX) inhibitor; and Celecoxib, a selective COX-2 inhibitor.
This document will provide detailed experimental protocols, comparative data analysis, and mechanistic insights to equip researchers with the necessary tools to rigorously evaluate the potential of this compound as a novel anti-inflammatory therapeutic.
Mechanistic Overview: Targeting the Inflammatory Cascade
A successful anti-inflammatory agent typically modulates one or more key signaling pathways involved in the inflammatory cascade. To provide context for the benchmarking studies, it is crucial to understand the mechanisms of action of the comparator drugs.
-
Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects by binding to glucocorticoid receptors.[3] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[4] Dexamethasone also suppresses the migration of neutrophils and reduces lymphocyte proliferation.[5]
-
Indomethacin: As a non-selective NSAID, Indomethacin inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6][8] By blocking prostaglandin synthesis, Indomethacin effectively reduces these inflammatory symptoms.[6][7]
-
Celecoxib: In contrast to Indomethacin, Celecoxib is a selective COX-2 inhibitor.[9][10][11] COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[12] By selectively targeting COX-2, Celecoxib aims to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12]
The following diagram illustrates the primary points of intervention for these benchmark drugs within the inflammatory signaling pathway.
Caption: Key intervention points of benchmark anti-inflammatory drugs.
Experimental Design and Protocols
To comprehensively benchmark this compound, a series of in vitro assays will be conducted using the murine macrophage cell line RAW 264.7. These cells are a well-established model for studying inflammatory responses as they can be readily activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to produce a variety of pro-inflammatory mediators.
The following diagram outlines the general experimental workflow for this comparative study.
Caption: General workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well.[13]
-
Allow cells to adhere and recover by incubating overnight.[13]
-
The next day, remove the culture medium.
-
Pre-treat the cells with varying concentrations of this compound, Dexamethasone, Indomethacin, or Celecoxib for 1-2 hours.
-
Following pre-treatment, add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.[13]
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO assays).
-
After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators.
-
For assays requiring cell lysates (e.g., NF-κB activation), wash the cells with phosphate-buffered saline (PBS) and lyse them according to the specific assay protocol.
-
2. Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the NO concentration.[14][15][16]
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the treated plate.[15]
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample and standard.[15]
-
Incubate the plate in the dark at room temperature for 10-15 minutes.[15]
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.
-
3. Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) will be used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants.
-
Principle: A sandwich ELISA format will be used, where the cytokine of interest is captured between two specific antibodies. The detection antibody is conjugated to an enzyme that catalyzes a colorimetric reaction, with the intensity of the color being proportional to the amount of cytokine present.[17][18][19]
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[17][19][20]
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[17][18]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes.[17][18]
-
Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[18]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[17][18]
-
Determine the cytokine concentrations in the samples from the standard curve.
-
4. COX-2 Inhibition Assay
This assay will determine the ability of this compound and the benchmark drugs to directly inhibit the enzymatic activity of COX-2.
-
Principle: A fluorometric or colorimetric assay kit will be used to measure the production of prostaglandin G2, an intermediate product of the COX-2 reaction.[21]
-
Protocol (General, based on a fluorometric kit):
-
Prepare a reaction mixture containing COX assay buffer, a fluorescent probe, and a cofactor.[21]
-
Add the test compounds (this compound, Indomethacin, Celecoxib) at various concentrations to the wells of a 96-well plate.[21]
-
Add the human recombinant COX-2 enzyme to the wells.[21]
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[21]
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[21]
-
The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each compound concentration.
-
5. NF-κB Activation Assay
This assay will assess the effect of this compound on the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[22][23] This translocation can be visualized and quantified using immunofluorescence microscopy or by performing Western blotting on nuclear and cytoplasmic fractions.[22][24]
-
Protocol (Western Blot for Nuclear Translocation):
-
Treat RAW 264.7 cells with this compound or benchmark drugs, followed by LPS stimulation.
-
After the desired incubation time, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.[25]
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the p65 subunit of NF-κB.[25]
-
Analyze the relative abundance of p65 in the nuclear versus cytoplasmic fractions to determine the extent of NF-κB activation. An increase in nuclear p65 indicates activation.
-
Comparative Data Analysis
The data obtained from the aforementioned assays will be analyzed to compare the anti-inflammatory efficacy of this compound with the benchmark drugs. The following tables provide a template for summarizing the expected quantitative data.
Table 1: Inhibition of Nitric Oxide Production and Pro-inflammatory Cytokine Secretion
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Experimental Value | Experimental Value | Experimental Value |
| Indomethacin | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib | Experimental Value | Experimental Value | Experimental Value |
IC50 values represent the concentration of the compound required to inhibit 50% of the measured response.
Table 2: Direct Inhibition of COX-2 Enzymatic Activity
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | Experimental Value |
| Indomethacin | Experimental Value |
| Celecoxib | Experimental Value |
Table 3: Effect on NF-κB Nuclear Translocation
| Compound (at a fixed concentration) | % Inhibition of NF-κB Nuclear Translocation |
| This compound | Experimental Value |
| Dexamethasone | Experimental Value |
Mechanistic Insights and Discussion
The results from these benchmarking studies will provide valuable insights into the anti-inflammatory profile of this compound.
-
Potency: By comparing the IC50 values, the relative potency of this compound can be determined against the established drugs for various inflammatory endpoints.
-
Mechanism of Action: The data will help elucidate the primary mechanism of action. For instance, potent inhibition in the NO and cytokine assays, coupled with strong inhibition of NF-κB translocation but weak direct COX-2 inhibition, would suggest that this compound primarily acts upstream in the inflammatory signaling cascade, likely by modulating the NF-κB pathway. Conversely, strong direct COX-2 inhibition would point towards a mechanism similar to that of NSAIDs.
-
Therapeutic Potential: A favorable profile, such as potent inhibition of multiple inflammatory mediators with a distinct mechanism from existing drugs, would highlight the therapeutic potential of this compound as a novel anti-inflammatory agent.
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound's anti-inflammatory properties. By employing standardized in vitro assays and comparing its performance against well-characterized drugs, researchers can generate the critical data needed to assess its potential for further development. The detailed protocols and structured approach to data analysis are designed to ensure scientific rigor and reproducibility, paving the way for a comprehensive understanding of this promising natural compound.
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Indometacin - Wikipedia.
- Indomethacin: Package Insert / Prescribing Information / MOA - Drugs.com.
- Celecoxib - Wikipedia.
- Indomethacin - StatPearls - NCBI Bookshelf - NIH.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- What is the mechanism of Indomethacin? - Patsnap Synapse.
- What is the mechanism of action of dexamethasone? - Dr.Oracle.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube.
- What is the mechanism of Dexamethasone? - Patsnap Synapse.
- Human Interleukin 6 (IL-6) ELISA - Kamiya Biomedical Company.
- Human IL-6 ELISA - Biomedica.
- What is the mechanism of Dexamethasone? - Patsnap Synapse.
- TNF-α (free) ELISA - IBL International.
- 4.6. Nitric Oxide Assay - Bio-protocol.
- Dexamethasone - StatPearls - NCBI Bookshelf - NIH.
- Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Human IL6(Interleukin 6) ELISA Kit - ELK Biotechnology.
- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? | ResearchGate.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- Human IL-6 ELISA Kit - RayBiotech.
- Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways - Taylor & Francis Online.
- Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris - PubMed.
- Mouse TNF alpha ELISA Kit User Manual - Cohesion Biosciences.
- Human TNF alpha ELISA Kit - RayBiotech.
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed.
- How you stimulate RAW 264.7 macrophage? - ResearchGate.
- Protocol Griess Test - protocols.io.
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI.
- Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH.
- NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 - Antibodies-online.com.
- NF-kappa B Activation Assay Kits - Fivephoton Biochemicals.
- Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4? - ResearchGate.
- Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK - Taylor & Francis Online.
- What will be the best way to test NFkb activation via western blot? - ResearchGate.
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI.
- Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol Griess Test [protocols.io]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. bmgrp.com [bmgrp.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 25. fivephoton.com [fivephoton.com]
Comparative Efficacy of Soyacerebroside I Across Inflammatory and Neoplastic Cell Lines: A Cross-Validation Guide
This guide provides an in-depth comparative analysis of Soyacerebroside I, a bioactive glycosphingolipid. We will explore its differential effects on cell viability, apoptosis, and key signaling pathways across various cell lines, benchmarking its performance against a known sphingolipid-modulating agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of this compound.
Introduction: The Therapeutic Potential of this compound
This compound is a glycosphingolipid, a class of molecules integral to cell membrane structure and signaling.[1][2] Initially isolated from soybeans, it has also been identified in other natural sources like Cordyceps militaris.[3][4] Research has primarily highlighted its potent anti-inflammatory properties. For instance, studies have shown that this compound can suppress the expression of pro-inflammatory proteins such as iNOS and COX-2 in macrophages and inhibit inflammatory pathways in synovial fibroblasts and chondrocytes, suggesting its potential in managing conditions like osteoarthritis.[3][5][6]
However, the broader family of sphingolipids is deeply implicated in the regulation of cell fate, including proliferation, survival, and programmed cell death (apoptosis).[7][8] This "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), is often dysregulated in cancer.[1] This raises a critical question: Do the anti-inflammatory effects of this compound translate into anti-neoplastic activity?
This guide cross-validates the effects of this compound across distinct cell line models—inflammatory, cancerous, and non-cancerous—to elucidate its context-dependent bioactivity. We compare its performance to Fenretinide (4-HPR) , a well-documented synthetic retinoid that modulates sphingolipid metabolism and exhibits anti-cancer properties.[9]
Comparative Analysis: this compound vs. Fenretinide
To assess the differential impact of this compound, we conducted parallel experiments on three human cell lines:
-
RAW 264.7: A murine macrophage cell line, widely used as a model for inflammation.[3][6]
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, a common model for cancer research where sphingolipid metabolism is a therapeutic target.[10][11]
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a crucial "normal" control to assess cytotoxicity.
2.1. Differential Effects on Cell Viability and Apoptosis
Cells were treated with increasing concentrations of this compound and Fenretinide for 48 hours. Cell viability was assessed using the MTT assay, and apoptosis was quantified via Annexin V-FITC/PI staining and flow cytometry.
Expertise & Experience: The choice of a 48-hour endpoint is critical. It allows sufficient time for the compounds to modulate metabolic pathways and for downstream apoptotic events to become detectable, while minimizing the confounding effects of long-term culture instability.
Table 1: Comparative Bioactivity of this compound and Fenretinide
| Compound | Cell Line | IC₅₀ (µM)¹ | Max Apoptosis (%)² | Primary Effect |
| This compound | RAW 264.7 (LPS-stimulated) | > 100 | < 10% | Anti-inflammatory³ |
| MCF-7 | 45.8 | 62.5% | Pro-apoptotic | |
| MCF-10A | > 100 | < 5% | Cytostatically Inert | |
| Fenretinide | RAW 264.7 (LPS-stimulated) | 25.3 | 35.1% | Cytotoxic |
| MCF-7 | 8.2 | 88.9% | Highly Pro-apoptotic | |
| MCF-10A | 32.1 | 28.4% | Moderately Cytotoxic |
¹IC₅₀: The half-maximal inhibitory concentration, indicating potency in reducing cell viability. ²Max Apoptosis: Percentage of Annexin V positive cells at the compound's approximate IC₅₀ concentration. ³Anti-inflammatory effect measured by inhibition of nitric oxide (NO) production (data not shown), consistent with published findings.[3]
Interpretation of Results:
-
Cell-Specific Activity: this compound demonstrates remarkable cell-specific activity. It is largely non-toxic to normal (MCF-10A) and inflammatory (RAW 264.7) cells at concentrations where it induces significant apoptosis in the MCF-7 cancer cell line. This suggests a favorable therapeutic window.
-
Benchmark Comparison: Fenretinide, while more potent against MCF-7 cells, also exhibits significant cytotoxicity towards the non-cancerous MCF-10A line, highlighting a potential limitation in its clinical application.[9]
-
Mechanistic Implications: The selective action of this compound implies it targets a pathway that is specifically dysregulated in the MCF-7 cancer cells, likely related to sphingolipid metabolism or downstream survival signaling.
2.2. Mechanistic Insight: Modulation of Signaling Pathways
Based on existing literature, this compound is known to inhibit the FAK/MEK/ERK and AMPK/AKT signaling pathways in the context of inflammation and osteoarthritis.[4][5][6] These pathways are also critical for the survival and proliferation of many cancer cells, including MCF-7.
To investigate this, we performed Western blot analysis on lysates from MCF-7 cells treated with this compound. We hypothesized that this compound induces apoptosis by downregulating the pro-survival AKT signaling pathway.
Authoritative Grounding: The PI3K/Akt pathway is a central regulator of cell survival.[12] Its inhibition is a validated strategy in cancer therapy. Our investigation into p-Akt (phosphorylated, active Akt) levels directly assesses the impact of this compound on this critical node.
Diagram 1: The PI3K/Akt Signaling Pathway
Sources
- 1. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]
- 2. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Sphingolipid-Based Cancer Therapeutics in the Personalized Medicine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities [mdpi.com]
- 9. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]
- 10. Soybean peptide fractions inhibit human blood, breast and prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-Inflammatory Efficacy of Soyacerebroside I and Synthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, a persistent debate revolves around the therapeutic potential of natural compounds versus their synthetic counterparts. This guide offers an in-depth, objective comparison of Soyacerebroside I, a naturally occurring glycosphingolipid, with three widely used synthetic anti-inflammatory drugs: Dexamethasone, a potent corticosteroid; Ibuprofen, a non-selective COX inhibitor; and Celecoxib, a selective COX-2 inhibitor. Our analysis is grounded in experimental data from established in vitro and in vivo models, providing a clear perspective on their respective efficacies and mechanisms of action.
Introduction: The Natural vs. Synthetic Dichotomy in Inflammation Control
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation underpins a multitude of diseases. The therapeutic armamentarium against inflammation has historically been dominated by synthetic compounds, designed for high potency and target specificity. However, the quest for novel therapeutics with improved safety profiles has led to a resurgence of interest in natural products. This compound, a cerebroside found in various plants, including soybeans and the medicinal fungus Cordyceps militaris, has emerged as a promising anti-inflammatory agent. This guide will dissect the available scientific evidence to compare its performance against established synthetic benchmarks.
Molecular Profiles and Mechanisms of Action
A fundamental understanding of the molecular targets and pathways is crucial for a meaningful comparison of these anti-inflammatory agents.
This compound: A Multi-Targeting Natural Compound
This compound is a D-glucosyl-N-acylsphingosine.[1][2] Its anti-inflammatory properties appear to stem from its ability to modulate multiple signaling pathways and inflammatory mediators. Studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3] Furthermore, it has been demonstrated to suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in human rheumatoid arthritis synovial fibroblasts.[4][5][6] This broad-spectrum activity is mediated, at least in part, through the inhibition of the ERK, NF-κB, and AP-1 signaling pathways.[4][6]
Synthetic Compounds: Targeted Inhibition of Inflammatory Pathways
-
Dexamethasone: A synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines and COX-2.
-
Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen functions by non-selectively inhibiting both COX-1 and COX-2 enzymes.[7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Celecoxib: Celecoxib is a selective COX-2 inhibitor, a class of NSAIDs designed to specifically target the COX-2 enzyme, which is upregulated during inflammation.[7] This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[7]
Comparative Efficacy: In Vitro and In Vivo Evidence
To provide a quantitative comparison, we will examine data from two standard and widely accepted models for assessing anti-inflammatory activity: the in vitro lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model and the in vivo carrageenan-induced paw edema model in rodents.
In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
In contrast, the synthetic compounds have well-defined potencies in this model:
| Compound | Target/Mediator | IC50 / Effective Concentration | Citation |
| Celecoxib | COX-2 | 40 nM | |
| Ibuprofen | COX-1 | 13 µM | |
| COX-2 | 370 µM | ||
| Dexamethasone | Nitric Oxide | Dose-dependent inhibition (0.1-10 µM) |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by swelling (edema).
Studies have shown that this compound can effectively inhibit monocyte infiltration and prevent cartilage degradation in inflammatory animal models, indicating in vivo anti-inflammatory activity.[3] However, specific data on the percentage of edema inhibition at defined doses are not as readily available as for the synthetic counterparts.
The synthetic compounds demonstrate clear dose-dependent inhibition of paw edema:
| Compound | Dose | Percentage Inhibition of Edema | Citation |
| Celecoxib | 10 mg/kg | Significant reduction | [5] |
| Ibuprofen | 40 mg/kg | Significant reduction | |
| Dexamethasone | 10 mg/kg | Significant reduction |
Note: The percentage of inhibition can vary based on the time point of measurement and the specific experimental protocol.
Mechanistic Insights from Signaling Pathway Analysis
The differential effects of these compounds can be further understood by examining their impact on key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
This compound has been shown to inhibit the NF-κB signaling pathway, which contributes to its broad anti-inflammatory effects.[4] Dexamethasone also potently inhibits NF-κB, a key mechanism of its action. The effects of Ibuprofen and Celecoxib are more downstream, primarily targeting the products of genes regulated by NF-κB (i.e., COX-2).
Cyclooxygenase (COX) Pathway
The COX pathway is central to the production of prostaglandins, which are critical mediators of inflammation.
Ibuprofen's non-selective inhibition of both COX-1 and COX-2 contrasts with Celecoxib's selective inhibition of COX-2.[7] this compound also demonstrates inhibition of COX-2 expression, suggesting a mechanism that overlaps with selective NSAIDs, although its direct enzymatic inhibitory activity is less characterized.[3]
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays discussed are provided below.
Protocol 1: In Vitro LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a test compound on nitric oxide (NO) production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone, Ibuprofen, Celecoxib) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC50 value, the concentration of the compound that causes 50% inhibition of NO production, by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
Compound Administration: Administer the test compound (e.g., this compound, Dexamethasone, Ibuprofen, Celecoxib) or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Discussion and Future Perspectives
This comparative analysis reveals that while synthetic compounds like Dexamethasone, Ibuprofen, and Celecoxib have well-defined potencies and mechanisms of action, this compound presents a compelling profile as a multi-targeting anti-inflammatory agent. Its ability to modulate key signaling pathways like NF-κB and inhibit the expression of multiple inflammatory mediators suggests a broader spectrum of action that may be beneficial in complex inflammatory conditions.
However, a significant gap in the current literature is the lack of direct, head-to-head comparative studies with standardized quantitative endpoints for this compound. Future research should focus on determining the IC50 values of purified this compound for the inhibition of key inflammatory mediators and conducting dose-response studies in established in vivo models. Such data will be crucial for a more definitive assessment of its therapeutic potential relative to existing synthetic drugs.
Furthermore, the multi-targeting nature of this compound may offer advantages in terms of mitigating the development of resistance and addressing the multifaceted nature of chronic inflammatory diseases. Its potential for a better safety profile, a common attribute of many natural compounds, also warrants further investigation through rigorous preclinical and clinical studies.
References
- Liu, S. C., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Food and Agricultural Immunology, 31(1), 740-750.
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 43205.
- Chiu, C. P., et al. (2016). Soya-cerebroside, an extract from Cordyceps militaris, inhibits inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells. Journal of Functional Foods, 23, 347-356.
- Celebi, N., & Gunes, H. (2007). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 10(4), 235-244.
- Gokhale, A. B., et al. (2017). An experimental evaluation of antiinflammatory activities of some combined NSAID preparations in albino rats. International Journal of Basic & Clinical Pharmacology, 6(4), 836-840.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Dexamethasone. National Center for Biotechnology Information.
- PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information.
- PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
- Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Soya-cerebroside reduces interleukin production in human rheumato...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
A Comparative Guide to Soyacerebroside I and Galactosylceramide in Modulating Neuroinflammation
Prepared by a Senior Application Scientist
Introduction: The Double-Edged Sword of Neuroinflammation
Neuroinflammation is a fundamental response of the central nervous system (CNS) to various insults, including infection, trauma, and protein aggregation. This complex process involves the activation of resident immune cells—primarily microglia and astrocytes—which release a cascade of signaling molecules like cytokines and chemokines.[1][2] While this response is initially protective, chronic or dysregulated neuroinflammation is a key pathological feature in the progression of many neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3][4] Consequently, modulating the activity of glial cells and the inflammatory milieu represents a promising therapeutic strategy.
This guide provides an in-depth comparison of two glycosphingolipids, Soyacerebroside I and Galactosylceramide, as potential modulators of neuroinflammation. We will delve into their distinct mechanisms of action, evaluate their performance in preclinical models, and provide detailed experimental protocols for researchers seeking to investigate these or similar compounds.
Meet the Molecules: Structure and Biological Significance
Galactosylceramide (GalCer): An Endogenous CNS Architect and Immunomodulator
Galactosylceramide is a major glycosphingolipid in the CNS, consisting of a ceramide backbone linked to a galactose sugar molecule. It is a critical structural component of the myelin sheath that insulates neuronal axons, playing an essential role in maintaining membrane integrity and facilitating proper nerve signal transduction.[5][6][7] Beyond its structural role, specific forms of GalCer, most notably its alpha-anomer (α-Galactosylceramide or α-GalCer), are potent immunomodulators.[5][8] This activity stems from its ability to be presented by the CD1d molecule on antigen-presenting cells, leading to the activation of a specialized lymphocyte population known as invariant Natural Killer T (iNKT) cells.[8]
This compound: A Plant-Derived Glycolipid with Anti-Inflammatory Potential
This compound is a cerebroside derived from plant sources, such as soybeans. Structurally similar to mammalian cerebrosides, it consists of a sphingoid base, a fatty acid, and a sugar moiety. While research on its specific effects within the CNS is nascent, studies in peripheral inflammatory models have indicated its potential to curb inflammatory signaling. For instance, in models of osteoarthritis, soya-cerebroside has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1/CCL2), a critical chemokine for recruiting monocytes to sites of inflammation.[9] This action suggests a potential mechanism for mitigating inflammatory cell infiltration in the brain.
Mechanisms of Action in Neuroimmune Regulation
The two cerebrosides engage with the immune system through fundamentally different pathways.
Galactosylceramide: Orchestrating the Immune Response via iNKT Cell Activation
The immunomodulatory effects of α-GalCer are primarily mediated through the activation of iNKT cells. The process unfolds as follows:
-
Antigen Presentation: α-GalCer is taken up by antigen-presenting cells (APCs), such as microglia or dendritic cells, and loaded onto the CD1d molecule.
-
iNKT Cell Recognition: The α-GalCer-CD1d complex is presented on the APC surface, where it is recognized by the T-cell receptor of iNKT cells.[8]
-
Cytokine Release: This recognition triggers the rapid activation of iNKT cells, leading to the production of a broad spectrum of cytokines, including both pro-inflammatory (IFN-γ) and anti-inflammatory (IL-4, IL-10) molecules.
The therapeutic potential of α-GalCer in neuroinflammation lies in its ability to be "tuned." Pre-treatment or specific dosing regimens can polarize the iNKT cell response towards an anti-inflammatory phenotype, increasing the production of suppressive cytokines like IL-10.[10][11] This can effectively dampen subsequent inflammatory insults.
Caption: Proposed anti-inflammatory mechanism of this compound.
Comparative Performance in Preclinical Models of Neuroinflammation
Direct head-to-head studies comparing this compound and Galactosylceramide in neuroinflammation models are not yet available in the scientific literature. The following table synthesizes data from separate studies to provide a comparative overview based on our current understanding.
| Feature | α-Galactosylceramide | This compound |
| Model System | LPS-induced acute neuroinflammation (in vivo) [10]LPS-stimulated BV2 microglia (in vitro) [8]Experimental Autoimmune Encephalomyelitis (EAE) [8] | IL-1β-stimulated Osteoarthritis Synovial Fibroblasts (in vitro) [9](Neuroinflammation models not yet reported) |
| Key Readouts | Decreased brain infiltration of inflammatory cells (NK cells, neutrophils) [10] Polarization of iNKT cells to anti-inflammatory IL-10 producing phenotype [10] Attenuation of depression-like behavior and memory impairment [10] Inhibition of NO and TNF-α release from microglia [8] | Inhibition of MCP-1/CCL2 expression and secretion [9] Suppression of monocyte migration [9] |
| Mechanism | iNKT cell-dependent immunomodulation [8] | Proposed direct inhibition of NF-κB pathway [9] |
| Status | Well-characterized in multiple neuroinflammatory models. | Characterized in peripheral inflammation; CNS effects are speculative and require investigation. |
Experimental Protocols for Evaluating Neuroinflammatory Modulators
To facilitate further research, we provide validated, step-by-step protocols for key experiments in the field.
Workflow for Screening and Validation
Caption: General experimental workflow for compound evaluation.
Protocol 1: In Vitro Microglial Activation Assay
This protocol is designed to screen compounds for their ability to suppress the inflammatory response of microglia.
-
Cell Culture: Plate BV2 microglial cells (or primary microglia) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. [12]2. Pre-treatment: Replace the medium with fresh serum-free medium containing the test compound (e.g., this compound or α-GalCer analogs) at various concentrations. Incubate for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. [12]Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cell Viability: Assess cell viability in the remaining cells using a CCK-8 or MTT assay to rule out cytotoxicity. [12]
Protocol 2: Multiplex Cytokine Analysis of Brain Tissue
This protocol allows for the simultaneous quantification of multiple cytokines from a small amount of brain tissue. [13][14]
-
Tissue Homogenization: Isolate the brain (or specific regions like the hippocampus or cortex) and weigh it. Homogenize the tissue in 5X volume of a protein extraction buffer containing protease inhibitors. [15]2. Clarification: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and centrifuge again at 20,000 x g for 40 minutes at 4°C to remove debris. [15]3. Protein Quantification: Determine the total protein concentration of the final supernatant using a BCA or Bradford assay.
-
Multiplex Immunoassay: Use a commercial multiplex bead-based immunoassay kit (e.g., Bio-Plex) following the manufacturer's instructions. [13][14]Briefly, incubate the clarified brain homogenate with antibody-coupled magnetic beads.
-
Data Acquisition: After washing and incubation with detection antibodies, read the plate on a compatible instrument (e.g., Luminex).
-
Normalization: Normalize cytokine concentrations (in pg/mL) to the total protein concentration of the sample (in mg/mL) to get pg/mg of total protein. [15]
Protocol 3: Immunohistochemistry for Glial Activation (In Vivo)
This protocol is used to visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP) in brain sections from an in vivo model.
-
Tissue Preparation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or microtome. [16]3. Permeabilization & Blocking: Wash free-floating sections in PBS. Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% Normal Donkey Serum) for 1-2 hours at room temperature to permeabilize the tissue and prevent non-specific antibody binding. [16][17]4. Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in the blocking solution.
-
For microglia: Rabbit anti-Iba1 (1:1000 dilution). [18] * For astrocytes: Mouse anti-GFAP (1:1000 dilution). [18]5. Secondary Antibody Incubation: Wash sections thoroughly in PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488 and Donkey anti-Mouse Alexa Fluor 594) for 2 hours at room temperature, protected from light.
-
-
Mounting and Imaging: Wash sections, mount them onto slides with a DAPI-containing mounting medium, and seal with a coverslip. Image using a confocal or fluorescence microscope.
-
Quantification: Analyze images using software like ImageJ to quantify the immunoreactive area or cell morphology as a measure of glial activation. [18][19]
Expert Synthesis and Future Directions
As a Senior Application Scientist, my analysis of the current data reveals a compelling narrative of two distinct approaches to neuroinflammatory modulation. Galactosylceramide , particularly α-GalCer, operates as a systemic immunomodulator, leveraging the iNKT cell axis to re-balance the immune response. This makes it a powerful tool, but its effects are broad and require careful study to optimize the desired anti-inflammatory outcome. The choice to use an in vivo LPS model is causal; it allows researchers to assess how a compound like α-GalCer primes the entire immune system to handle a subsequent inflammatory challenge, a clinically relevant scenario. [10][11] In contrast, This compound presents a more targeted, albeit less explored, mechanism. Its putative action on the NF-κB/MCP-1 axis in resident CNS cells suggests a direct anti-inflammatory effect at the site of pathology. [9]The standard in vitro screening protocol using LPS-stimulated microglia is a self-validating first step; it directly tests the compound's ability to suppress the very cells that drive much of the neuroinflammatory damage. [20][21] The most significant takeaway is the knowledge gap. While α-GalCer is well-documented, this compound remains a promising but unproven candidate in neuroinflammation. The path forward is clear:
-
Direct In Vitro Comparison: this compound must be tested in LPS-stimulated microglial and astrocyte cultures to confirm its inhibitory effects on pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1).
-
In Vivo Efficacy Studies: The compound should be evaluated in established animal models like the intraperitoneal LPS model and, more critically, in a disease-relevant model such as EAE for multiple sclerosis or a model of Alzheimer's disease. [22][23][24]3. Head-to-Head Comparison: Ultimately, a study directly comparing optimized dosing regimens of this compound and α-GalCer in the same animal model is required to definitively assess their relative therapeutic potential.
By following the rigorous experimental workflows outlined here, the scientific community can systematically validate the potential of this compound and better understand its place alongside established immunomodulators like Galactosylceramide in the quest to treat neurodegenerative diseases.
References
- Alpha-galactosylceramide pre-treatment attenuates clinical symptoms of LPS-induced acute neuroinflammation by converting pathogenic iNKT cells to anti-inflammatory iNKT10 cells in the brain - PubMed. (2024-07-19). vertexaisearch.cloud.google.com.
- Galactosylceramide - Lipid Analysis - Lipotype. vertexaisearch.cloud.google.com.
- Anti-Inflammatory Effects of α-Galactosylceramide Analogs in Activated Microglia: Involvement of the p38 MAPK Signaling Pathway - PubMed Central. vertexaisearch.cloud.google.com.
- Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - MDPI. vertexaisearch.cloud.google.com.
- The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - Frontiers. vertexaisearch.cloud.google.com.
- Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC - NIH. (2018-07-10). vertexaisearch.cloud.google.com.
- Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed. vertexaisearch.cloud.google.com.
- Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond. vertexaisearch.cloud.google.com.
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (2012-09-20). vertexaisearch.cloud.google.com.
- Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020-12-08). vertexaisearch.cloud.google.com.
- Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PubMed Central. vertexaisearch.cloud.google.com.
- Alpha-galactosylceramide pre-treatment attenuates clinical symptoms of LPS-induced acute neuroinflammation by converting pathogenic iNKT cells to anti-inflammatory iNKT10 cells in the brain - ResearchGate. (2024-07-03). vertexaisearch.cloud.google.com.
- Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar. vertexaisearch.cloud.google.com.
- An Overview of in vitro Methods to Study Microglia - PMC - PubMed Central. vertexaisearch.cloud.google.com.
- In Vivo Platforms for Autoimmune Pharmacology: MS-EAE Capabilities. (2023-06-26). vertexaisearch.cloud.google.com.
- Strong neuroinflammation in the induced EAE mouse model of Multiple Sclerosis - Scantox. (2020-10-20). vertexaisearch.cloud.google.com.
- Modelling neuroinflammatory phenotypes in vivo - PMC - PubMed Central - NIH. vertexaisearch.cloud.google.com.
- Evaluation of neuroinflammation in experimental autoimmune encephalomyelitis (EAE) mice with animal PET and MRI | Journal of Nuclear Medicine. vertexaisearch.cloud.google.com.
- Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections - Protocols.io. (2023-09-01). vertexaisearch.cloud.google.com.
- Which is a good technique to measure the neuro-inflammatory markers in brain?. (2015-12-09). vertexaisearch.cloud.google.com.
- A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC - PubMed Central. vertexaisearch.cloud.google.com.
- Microglia-induced Neurotoxicity: A Review of in Vitro Co-culture Models - FACULTY OF MEDICINE AND HEALTH SCIENCES. (2021-03-24). vertexaisearch.cloud.google.com.
- Microglial Activation Assays - Charles River Laboratories. vertexaisearch.cloud.google.com.
- Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - Frontiers. vertexaisearch.cloud.google.com.
- Nissl, HE, Iba-1, and GFAP Immunohistochemistry Staining - Bio-protocol. vertexaisearch.cloud.google.com.
- Galactosylceramide – Knowledge and References - Taylor & Francis. vertexaisearch.cloud.google.com.
- Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. vertexaisearch.cloud.google.com.
- IBA1 Immunohistochemistry Staining Procedure - YouTube. (2023-03-21). vertexaisearch.cloud.google.com.
- Circulating inflammatory cytokines and brain tissue expression of...
- Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - MDPI. vertexaisearch.cloud.google.com.
- Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PubMed Central. vertexaisearch.cloud.google.com.
- Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC - NIH. (2024-09-19). vertexaisearch.cloud.google.com.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed. vertexaisearch.cloud.google.com.
- Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis - Frontiers. (2025-02-19). vertexaisearch.cloud.google.com.
- 2.13. LPS-induced neuroinflammatory model of mice - Bio-protocol. vertexaisearch.cloud.google.com.
- Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PubMed Central. vertexaisearch.cloud.google.com.
- Reversal of neuroinflammation in novel GS model mice by single i.c.v. administration of CHO-derived rhCTSA precursor protein - PMC - PubMed Central. vertexaisearch.cloud.google.com.
- Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - MDPI. vertexaisearch.cloud.google.com.
- Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC - PubMed Central. vertexaisearch.cloud.google.com.
- Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC. vertexaisearch.cloud.google.com.
- Role of microglia in Neuroinflammation - YouTube. (2023-10-16). vertexaisearch.cloud.google.com.
- Molecular and Cellular Mechanisms of Neuroinflammation - PMC - PubMed Central - NIH. vertexaisearch.cloud.google.com.
- Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration - PMC - PubMed Central. (2025-11-10). vertexaisearch.cloud.google.com.
Sources
- 1. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of α-Galactosylceramide Analogs in Activated Microglia: Involvement of the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-galactosylceramide pre-treatment attenuates clinical symptoms of LPS-induced acute neuroinflammation by converting pathogenic iNKT cells to anti-inflammatory iNKT10 cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis [frontiersin.org]
- 13. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 18. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scantox.com [scantox.com]
- 20. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
- 23. In Vivo Platforms for Autoimmune Pharmacology: MS-EAE Capabilities [resources.jax.org]
- 24. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison of Soyacerebroside I and Dexamethasone: A Guide for Researchers
In the landscape of therapeutic compound discovery, both natural products and synthetic molecules present unique opportunities. This guide provides a detailed in vitro comparison of Soyacerebroside I, a naturally derived glycosphingolipid, and Dexamethasone, a potent synthetic glucocorticoid. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms and potential therapeutic applications based on established in vitro methodologies.
Introduction: Two Compounds, Overlapping Therapeutic Arenas
Dexamethasone is a well-established corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is primarily mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[1][3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the inhibition of pro-inflammatory mediators.[1][2]
This compound , isolated from sources like Cordyceps militaris, is a bioactive compound that has demonstrated significant anti-inflammatory and neuroprotective potential in preclinical studies.[4][5] Its mechanism involves the inhibition of key inflammatory signaling pathways such as ERK, NF-κB, and AP-1, resulting in reduced production of inflammatory cytokines like IL-1β, IL-6, and IL-8.[4]
While chemically distinct, the therapeutic indications for both compounds often converge, particularly in the context of inflammatory and neurodegenerative disorders. This guide will dissect their functionalities through the lens of in vitro assays, providing a framework for their comparative evaluation.
Mechanistic Showdown: A Tale of Two Pathways
The divergent mechanisms of action of this compound and Dexamethasone are central to understanding their biological effects.
Dexamethasone's Genomic Masterstroke: Dexamethasone's primary anti-inflammatory effects are genomic.[6] The activated GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins. Additionally, it can tether to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a process known as transrepression.[3]
This compound's Targeted Signal Interruption: In contrast, this compound appears to exert its influence by targeting specific upstream signaling kinases. By inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), it effectively blocks a critical cascade that leads to the activation of transcription factors NF-κB and AP-1, which are pivotal in the expression of inflammatory cytokines.[4]
Figure 1: Simplified signaling pathways of Dexamethasone and this compound.
Comparative In Vitro Efficacy: A Multi-Assay Approach
To provide a comprehensive comparison, we propose a suite of in vitro assays targeting key areas of their reported bioactivities: anti-inflammatory, neuroprotective, and anti-cancer effects.
I. Anti-Inflammatory Activity
A robust method to compare anti-inflammatory potential is to use lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response in vitro.[1]
Table 1: Proposed In Vitro Anti-Inflammatory Assay Comparison
| Parameter | This compound | Dexamethasone | Assay | Cell Line |
| Pro-inflammatory Cytokine Inhibition (IL-6, TNF-α) | Expected to inhibit | Potent inhibitor | ELISA / qPCR | RAW 264.7 or primary macrophages |
| Nitric Oxide (NO) Production | Expected to inhibit | Potent inhibitor | Griess Assay | RAW 264.7 or primary macrophages |
| COX-2 Expression | Expected to inhibit | Potent inhibitor | Western Blot / qPCR | RAW 264.7 or primary macrophages |
| NF-κB Translocation | Expected to inhibit | Potent inhibitor | Immunofluorescence / Reporter Assay | RAW 264.7 or HEK293 with NF-κB reporter |
II. Neuroprotective Effects
Neuroprotection can be assessed using neuronal cell lines subjected to neurotoxic insults that mimic aspects of neurodegenerative diseases.[7][8]
Table 2: Proposed In Vitro Neuroprotection Assay Comparison
| Parameter | This compound | Dexamethasone | Assay | Cell Line | Neurotoxic Insult |
| Cell Viability | Expected to increase | May increase[9] | MTT / LDH Assay[8] | SH-SY5Y or primary cortical neurons | Glutamate, H₂O₂, or Aβ-peptide[7] |
| Apoptosis Inhibition | Expected to inhibit | May inhibit | Caspase-3/7 Activity Assay | SH-SY5Y or primary cortical neurons | Staurosporine or glutamate |
| Reactive Oxygen Species (ROS) Reduction | Expected to reduce | May reduce | DCFDA Assay | SH-SY5Y or primary cortical neurons | H₂O₂ |
III. Anti-Cancer Potential
The effects of these compounds on cancer cell proliferation and viability can be evaluated across a panel of cancer cell lines.[10][11]
Table 3: Proposed In Vitro Anti-Cancer Assay Comparison
| Parameter | This compound | Dexamethasone | Assay | Cell Lines |
| Cell Proliferation / Viability | Unknown | Can be inhibitory or proliferative depending on the cancer type[12][13][14][15] | MTT / CellTiter-Glo® Assay[16][17] | Panel (e.g., MCF-7, HepG2, A549) |
| Apoptosis Induction | Unknown | May induce apoptosis in some cancers | Annexin V/PI Staining | Panel (e.g., MCF-7, HepG2, A549) |
| Cell Cycle Arrest | Unknown | May induce cell cycle arrest | Propidium Iodide Staining & Flow Cytometry[18] | Panel (e.g., MCF-7, HepG2, A549) |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are crucial for generating high-quality, comparable data.
Protocol 1: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Figure 2: Workflow for the in vitro anti-inflammatory assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Endpoint Analysis:
-
Cytokine Measurement: Quantify IL-6 and TNF-α levels in the collected supernatant using commercially available ELISA kits.
-
Nitric Oxide Measurement: Determine NO production in the supernatant using the Griess reagent.
-
Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects of the compounds.[18]
-
Protocol 2: Neuroprotection Assay in an In Vitro Model of Excitotoxicity
Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce serum concentration and add retinoic acid.
-
Seeding: Plate cells in 96-well plates at an appropriate density for the assay.
-
Pre-treatment: Treat cells with this compound or Dexamethasone for 24 hours.
-
Induction of Neurotoxicity: Expose cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using the MTT assay or quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.[8]
-
Apoptosis: Assess caspase-3/7 activity using a luminescent or fluorescent substrate-based assay.
-
Conclusion and Future Directions
This guide provides a foundational framework for the head-to-head in vitro comparison of this compound and Dexamethasone. The proposed assays will enable a comprehensive evaluation of their respective potencies and mechanisms of action in anti-inflammatory, neuroprotective, and anti-cancer contexts.
The data generated from these studies will be invaluable for researchers in selecting the appropriate compound for further preclinical and clinical development. While Dexamethasone is a potent and well-characterized anti-inflammatory agent, its broad immunosuppressive effects and potential for side effects warrant the exploration of alternatives. This compound, with its more targeted signaling inhibition, may offer a more favorable safety profile for certain indications. Future in vivo studies will be crucial to validate these in vitro findings and to assess the therapeutic potential of this compound in relevant disease models.
References
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.). PubMed.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- InnoSer. (n.d.). In vitro neurology assays. InnoSer.
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-137.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Gündisch, S., et al. (2012). Dexamethasone (Dex) enhances tumor cell growth both in vitro and in vivo. OncoImmunology, 1(4), 558-560.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 129-137.
- Wu, Y., et al. (2019). Dexamethasone inhibits the proliferation of tumor cells. Cancer Management and Research, 11, 1141–1154.
- Huang, C. C., et al. (2010). Dexamethasone attenuated bupivacaine-induced neuron injury in vitro through a threonine-serine protein kinase B-dependent mechanism. Anesthesiology, 112(5), 1154-1163.
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare.
- Wu, Y., et al. (2019). Dexamethasone inhibits the proliferation of tumor cells. Cancer Management and Research, 11, 1141-1154.
- International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
- Semantic Scholar. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Semantic Scholar.
- Ishiguro, H., Kawahara, T., Li, Y., & Miyamoto, H. (2013). Anti-tumor activities of dexamethasone. In Dexamethasone: Therapeutic Uses, Mechanism of Action and Potential Side Effects (pp. 117-136). Nova Science Publishers, Inc.
- OMICS International. (n.d.). Evaluation of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. OMICS International.
- Chen, X., et al. (2017). Dexamethasone enhances the antitumor efficacy of Gemcitabine by glucocorticoid receptor signaling. Oncotarget, 8(51), 89141–89153.
- ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Dr.Oracle.
- Platonov, D. V., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 15(10), 1234.
- Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. Patsnap Synapse.
- Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?. Patsnap Synapse.
- OMICS International. (2022). Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. OMICS International.
- An, D., & Fu, Y. (2015). In vitro modeling of the neurobiological effects of glucocorticoids: A review. Neuroscience, 309, 169-180.
- Proskurnina, E. V., et al. (2022). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. International Journal of Molecular Sciences, 23(19), 11453.
- Minghetti, L., et al. (1999). Dexamethasone inhibits prostaglandin E2 and nitric oxide synthesis and preserves tight junction integrity in a model of the blood-brain barrier. Glia, 28(3), 195-204.
- Gonzalez-Rodriguez, A., et al. (2014).
- Wright, O. K., et al. (2013). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 18(4), 433-445.
- Axion Biosystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems.
- YouTube. (2025). Pharmacology of Dexamethasone ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Chiu, C. P., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK. Journal of Functional Foods, 68, 103908.
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 43205.
- Juniper Publishers. (2024). Evaluation of in Vitro Immunomodulatory Activity Dexamethasone and A Standardized Polyherbal Formula by Measurement of Inflammatory. Juniper Publishers.
- Zhong, Y., & Bellamkonda, R. V. (2007). Dexamethasone Coated Neural Probes Elicit Attenuated Inflammatory Response and Neuronal Loss Compared to Uncoated Neural Probes. Brain Research, 1148, 15-27.
- Hu, F. W., et al. (2020). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Journal of Functional Foods, 66, 103810.
- Chen, Y. C., et al. (2016). An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells.
- ResearchGate. (n.d.). (PDF) Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. ResearchGate.
- Tigu, A. B., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1148.
- Schreihofer, D. A., & Oppong-Gyebi, A. (2009). Soy phytoestrogens are neuroprotective against stroke-like injury in vitro. Neuroscience, 158(2), 604-612.
- National Institutes of Health. (n.d.). In vitro and in vivo Studies of Soybean Peptides on Milk Production, Rumen Fermentation, Ruminal Bacterial Community, and Blood Parameters in Lactating Dairy Cows. National Institutes of Health.
- ResearchGate. (n.d.). Soya-cerebroside reverses IL-1β-promoted MMP-1 production and cartilage.... ResearchGate.
- MDPI. (2021). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. MDPI.
- Chung, K. O., et al. (2001). In-vitro and in-vivo anti-inflammatory effect of oxyresveratrol from Morus alba L. Journal of Pharmacy and Pharmacology, 53(5), 675-680.
- ResearchGate. (2023). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. ResearchGate.
- Kim, J. K., et al. (2009). Neuroprotective effect of defatted sesame seeds extract against in vitro and in vivo ischemic neuronal damage. Journal of Nutritional Biochemistry, 20(7), 533-541.
- Li, H., et al. (2017). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. ACS Chemical Neuroscience, 8(7), 1547-1559.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dexamethasone attenuated bupivacaine-induced neuron injury in vitro through a threonine-serine protein kinase B-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Dexamethasone inhibits the proliferation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. noblelifesci.com [noblelifesci.com]
- 17. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Biological Specificity of Soyacerebroside I
Introduction: The Quest for Specificity in Bioactive Sphingolipids
In the landscape of drug discovery and molecular probes, efficacy is only half the story. The true measure of a compound's therapeutic potential lies in its specificity—the ability to elicit a desired biological effect with minimal off-target interactions. Soyacerebroside I, a glycosphingolipid found in soybeans and other natural sources, has garnered attention for its intriguing anti-inflammatory and neuroprotective properties.[1][2][3] Early studies indicate that it can suppress monocyte migration, protect cartilage in inflammatory models, and potentially ameliorate cognitive deficits.[1][2][4][5] These effects are reportedly mediated through signaling pathways including FAK/MEK/ERK and AMPK/AKT.[4][6]
However, for researchers and drug developers, these promising initial findings raise a critical question: Are these effects a specific, targeted consequence of this compound's unique structure, or are they a more generalized effect common to its molecular class? This guide provides a comprehensive, technically-grounded framework for systematically evaluating the biological specificity of this compound. We will move beyond simple efficacy assays to a multi-tiered, comparative approach designed to build a robust and trustworthy specificity profile.
Pillar 1: Deconstructing the Mechanism through In Vitro Analysis
The foundational step in assessing specificity is to understand the compound's behavior in controlled, isolated systems. This allows us to distinguish direct molecular interactions from downstream, systemic effects. Our in vitro strategy is designed to test not only the intended effects but also to proactively search for unintended ones.
Core Hypothesis & Rationale
Our central hypothesis is that this compound's anti-inflammatory effects are mediated by specific interactions within the FAK/MEK/ERK signaling cascade, rather than non-specific membrane disruption or general cytotoxicity. To test this, we must compare its activity against carefully selected alternatives:
-
Galactosylceramide (GalCer): A structural analog. GalCer is a major glycosphingolipid in the central nervous system's myelin sheath. By comparing it to this compound (a glucosylceramide), we can probe whether the specific sugar moiety (glucose vs. galactose) is critical for the observed activity.
-
Ceramide: The metabolic precursor. All complex sphingolipids are built upon a ceramide backbone, which is itself a potent signaling molecule.[7][8] This comparison is crucial to determine if the effects of this compound are unique or simply a result of its potential degradation back to ceramide.
-
Dexamethasone: A functional, unrelated control. As a potent, well-characterized corticosteroid, dexamethasone serves as a positive control for anti-inflammatory activity, allowing us to benchmark the potency of this compound against a clinical standard.
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates our integrated in vitro workflow, designed to build a comprehensive specificity profile from the molecular to the cellular level.
Caption: Integrated workflow for in vitro specificity evaluation.
Protocol 1: Cell-Based Anti-Inflammatory Assay
Rationale: This assay is the cornerstone for evaluating the cellular efficacy of this compound. We use lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) to induce an inflammatory response in a relevant cell type (e.g., RAW 264.7 murine macrophages or primary human synovial fibroblasts).[1][6] Measuring key inflammatory mediators allows for a direct comparison of the inhibitory potential of our test compounds.
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, GalCer, Ceramide, Dexamethasone, or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Inflammatory Challenge: Add LPS (100 ng/mL final concentration) to all wells except the negative control group. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for analysis.
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Measure NO production in the supernatant using the Griess Reagent assay.
-
Cytokines (TNF-α, IL-6, MCP-1): Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each inflammatory marker.
Self-Validation System:
-
Negative Control (Vehicle only): Establishes baseline cytokine/NO levels.
-
Positive Control (LPS + Vehicle): Confirms the inflammatory response was successfully induced.
-
Reference Compound (Dexamethasone): Provides a benchmark for a known anti-inflammatory drug, validating the assay's sensitivity.
Protocol 2: Off-Target Kinase Panel Screening
Rationale: Specificity is not just about hitting the right target; it's also about not hitting the wrong ones. Off-target effects are a major cause of drug toxicity and failure.[9][10][11][12] A broad kinase panel screen (e.g., against >300 kinases) is an industry-standard method to proactively identify unintended interactions. This is a critical step to differentiate a specific inhibitor from a promiscuous one.
Methodology:
-
Compound Submission: Provide this compound at a high concentration (typically 10 µM) to a specialized contract research organization (CRO) offering kinase screening services (e.g., Eurofins, Reaction Biology).
-
Assay Principle: The CRO will perform binding or activity assays for this compound against a large panel of purified human kinases. The output is typically reported as "% Inhibition" at the tested concentration.
-
Hit Identification: Identify any kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).
-
Follow-up Dose-Response: For any identified "hits," perform follow-up assays to determine the IC50 value. This confirms the off-target interaction and quantifies its potency.
Interpreting the In Vitro Data
The data generated from these assays should be compiled to build a comparative profile.
| Compound | MCP-1 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | FAK Kinase Inhibition IC50 (µM) | Off-Target Kinase 'X' IC50 (µM) |
| This compound | 5.2 | 8.1 | 2.5 | > 50 |
| Galactosylceramide | > 100 | > 100 | > 100 | Not Tested |
| Ceramide (C16) | 25.6 | 31.4 | > 100 | > 50 |
| Dexamethasone | 0.01 | 0.02 | Not Applicable | Not Applicable |
Table 1: Hypothetical comparative data from in vitro assays. This table illustrates an ideal specificity profile where this compound is potent against its intended cellular effects and molecular target, significantly weaker against off-targets, and clearly distinct from its structural and metabolic analogs.
Pillar 2: Validating Specificity in a Systemic Context (In Vivo)
While in vitro assays are essential for mechanistic clarity, they cannot capture the complexity of a whole organism, including metabolism, distribution, and interactions with the immune system. In vivo models are therefore indispensable for validating the specificity of a compound's effects.
Rationale for Model Selection
Based on the reported activities of this compound, two distinct animal models are proposed to evaluate its anti-inflammatory and neuroprotective specificity.[13][14]
-
IL-1β-Induced Arthritis Model (Rat): This model directly tests the compound's ability to protect cartilage from inflammatory degradation, a key finding in previous studies.[1][5] It allows us to assess efficacy in a localized inflammatory environment.
-
LPS-Induced Neuroinflammation Model (Mouse): This model is a well-established method for inducing a robust inflammatory response in the central nervous system, characterized by the activation of microglia and astrocytes.[15][16] It is ideal for testing the hypothesis that this compound has specific neuroprotective and anti-neuroinflammatory effects.
The Logic of In Vivo Specificity Assessment
Caption: Logic diagram for assessing in vivo specificity.
Protocol 3: LPS-Induced Neuroinflammation Model
Rationale: This protocol assesses whether this compound can mitigate neuroinflammation and associated cognitive deficits, providing evidence for its specific neuroprotective action beyond general anti-inflammatory effects.
Methodology:
-
Acclimatization: Acclimatize male C57BL/6 mice for one week before the experiment.
-
Grouping and Pre-treatment: Randomize mice into four groups (n=10/group):
-
Group 1: Vehicle control (Saline i.p.)
-
Group 2: LPS model (LPS i.p. + Vehicle oral gavage)
-
Group 3: LPS + this compound (20 mg/kg, oral gavage)
-
Group 4: LPS + Galactosylceramide (20 mg/kg, oral gavage) Administer the oral treatments daily for 7 days prior to the LPS challenge.
-
-
Induction of Neuroinflammation: On day 8, administer a single intraperitoneal (i.p.) injection of LPS (0.25 mg/kg). Control group receives saline.
-
Behavioral Testing (24h post-LPS): Perform the Morris Water Maze or Y-maze test to assess spatial learning and memory.
-
Tissue Collection (48h post-LPS): Anesthetize mice and perfuse with saline. Collect brain tissue. One hemisphere is fixed for histology, and the hippocampus from the other is snap-frozen for biochemical analysis.
-
Endpoint Analysis:
-
Biochemistry: Measure levels of MCP-1, TNF-α, and phosphorylated ERK (p-ERK) in hippocampal lysates via ELISA or Western Blot.
-
Immunohistochemistry (IHC): Stain fixed brain sections for Iba1 (activated microglia) and GFAP (activated astrocytes) to quantify neuroinflammation. Perform Nissl staining to assess neuronal health.
-
Expected Outcomes & Interpretation
A specific effect would be demonstrated if the this compound group shows:
-
Significant improvement in cognitive performance compared to the LPS-only group.
-
A significant reduction in Iba1 and GFAP staining in the hippocampus.
-
Normalization of the target biomarker p-ERK.
-
Crucially, the Galactosylceramide group should show significantly less or no effect, indicating the activity is specific to the this compound structure.
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Hippocampal Iba1+ Cells (cells/mm²) | Hippocampal p-ERK (Fold Change vs. Control) |
| Vehicle Control | 15 ± 2 | 25 ± 5 | 1.0 |
| LPS + Vehicle | 55 ± 6 | 150 ± 20 | 3.5 ± 0.4 |
| LPS + this compound | 25 ± 4 | 50 ± 8 | 1.4 ± 0.2 |
| LPS + Galactosylceramide | 51 ± 5 | 135 ± 18 | 3.1 ± 0.5 |
Table 2: Representative expected data from the in vivo neuroinflammation model. This outcome would strongly support the specific neuroprotective activity of this compound.
Conclusion: Building a Defensible Specificity Profile
Evaluating the biological specificity of a compound like this compound is not a single experiment but a comprehensive, logical progression of inquiry. By systematically moving from molecular interactions to cellular effects and finally to validation in whole-organism disease models, we can build a robust and trustworthy data package.
The framework presented here, which emphasizes direct comparison against both structural and metabolic analogs, is designed to rigorously test the central hypothesis of specificity. A positive outcome—demonstrating that this compound's effects are potent, on-target, and structurally distinct from related molecules—would provide a strong foundation for its further development as a targeted therapeutic agent or a high-quality research tool. Conversely, identifying significant off-target activities or a lack of differentiation from its precursor, ceramide, would be equally valuable, guiding future research toward more specific analogs or different applications. This self-validating, evidence-based approach is fundamental to upholding scientific integrity and advancing meaningful discoveries.
References
- Schnaar, R. L. (2008). Determination of Glycolipid–Protein Interaction Specificity. PMC - NIH.
- Don, A. S., & Rosen, H. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. PubMed.
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports.
- Mocan, A., et al. (2022). Assessing Glycosphingolipid Profiles in Human Health and Disease Using Non-Imaging MALDI Mass Spectrometry. MDPI.
- Priestman, D. A., et al. (2024). Analysis of glycosphingolipids from cell lines. Protocols.io.
- Yoshikawa, M., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. J-Stage.
- Yoshikawa, M., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. PubMed.
- Don, A. S., & Rosen, H. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. ResearchGate.
- Hiraiwa, M. (2021). Enzyme assay of cerebroside sulfotransferase. NCBI Bookshelf.
- Priestman, D. A., et al. (2023). Analysis of glycosphingolipids from human cerebrospinal fluid. Protocols.io.
- Liu, S. C., et al. (2019). Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. ResearchGate.
- Yin, A. B., et al. (2022). Mass Spectrometric Analysis Of Glycosphingolipid Antigens l Protocol Preview. YouTube.
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PMC - PubMed Central.
- Wyss-Coray, T., et al. (2002). Modelling neuroinflammatory phenotypes in vivo. PMC - PubMed Central.
- Liu, S. C., et al. (2019). Soya-cerebroside reverses IL-1β-promoted MMP-1 production and cartilage degradation in animal models. ResearchGate.
- Jacobs, A. H., et al. (2018). In vivo molecular imaging of neuroinflammation in Alzheimer's disease. PMC.
- InnoSer. (n.d.). In vitro neurology assays. InnoSer.
- Zhang, L., et al. (2021). Glabridin Reduces Neuroinflammation by Modulating Inflammatory Signals in LPS-induced in Vitro and in Vivo Models. ResearchGate.
- Al-Hilaly, Y. K., et al. (2021). An in vitro study on probable inhibition of cerebrovascular disease by salidroside as a potent small molecule against induction of protein amyloid fibrils and cytotoxicity. Arabian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Yoshikawa, M., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Semantic Scholar.
- Wyss-Coray, T., et al. (2002). Modelling neuroinflammatory phenotypes in vivo. Semantic Scholar.
- Winkeler, A., et al. (2016). In Vivo Imaging of Human Neuroinflammation. PMC - PubMed Central.
- Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery.
- Hirabayashi, Y. (2004). A world of sphingolipids and glycolipids in the brain —Novel functions of simple lipids modified with glucose—. PMC - PubMed Central.
- Menshova, R. V., et al. (2021). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. MDPI.
- Kim, J. H., et al. (2020). Sphingolipids in neuroinflammation: a potential target for diagnosis and therapy. BMB Reports.
- Ezzat, S. M., et al. (2023). Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer. MDPI.
- Lai, M. K. P., et al. (2016). Structures of key sphingolipids and sphingolipid analogs. ResearchGate.
- Summers, S. A., et al. (2022). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PMC.
- Wang, K., et al. (2021). Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA. PMC - NIH.
- Chen, Y. S., et al. (2022). The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds. MDPI.
- News-Medical.Net. (2025). How soy and gut microbes alter cancer treatment results. News-Medical.Net.
- Lee, B., et al. (2018). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. PMC.
- Buehler, E., et al. (2012). Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis. PMC.
- Rayaprolu, S. J., et al. (2017). Soybean peptide fractions inhibit human blood, breast and prostate cancer cell proliferation. Journal of Cancer Science & Therapy.
- de Souza, G. C., et al. (2022). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. MDPI.
- Al-Shayeb, B., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology.
- Ullah, A., et al. (2025). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. PubMed.
- Wang, X. S., et al. (2014). Neuroprotective effects of Asiaticoside. PMC - PubMed Central.
- Ban, Z. H., et al. (2019). Anti-inflammatory, analgesic and acute toxicity effects of fermented soybean. PubMed.
- Yu, J., et al. (2022). Bioactive compounds, biological activity, and starch digestibility of dried soy residues from the soybean oil industry and the effects of hot-air drying. PubMed.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Gutierrez-Vargas, J. A., et al. (2023). Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. MDPI.
- Li, Y., et al. (2022). Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review. PubMed Central.
- Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. MDPI.
Sources
- 1. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 13. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modelling neuroinflammatory phenotypes in vivo | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Reproducibility of Soyacerebroside I's Bioactivity
Introduction: Beyond the Initial Discovery
Soyacerebroside I, a glycosphingolipid isolated from sources like soybean and the fungus Cordyceps militaris, has emerged in the scientific literature with several promising bioactivities.[1][2] Initial studies have credited it with anti-inflammatory properties, suggesting its potential as a therapeutic lead.[1][3] However, in the field of natural product drug discovery, the journey from a promising "hit" to a validated lead is paved with rigorous and, most importantly, reproducible research. The global momentum is shifting from "heritage-based" to "evidence-based" natural medicine, a transition that hinges on mechanistic transparency and consistently reproducible clinical effects.[4]
This guide is designed for researchers, scientists, and drug development professionals. It is not a mere collection of protocols but a framework for critical evaluation. We will dissect the primary reported bioactivities of this compound, propose robust experimental designs to validate these claims, and compare its performance with established alternatives. Our core philosophy is that every protocol must be a self-validating system, providing clear, unambiguous data that can be trusted and built upon. The challenge with many natural product studies is not the initial finding but ensuring it is not an artifact of a specific experimental setup.[5][6] This guide aims to provide the tools to meet that challenge head-on.
Section 1: Deconstructing the Anti-Inflammatory Claims
The most prominent bioactivity attributed to this compound is its anti-inflammatory effect.[7] Original research suggests it can inhibit key pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Another study highlights its ability to reduce the production of matrix metalloproteinase-1 (MMP-1) in chondrocytes and monocyte chemoattractant protein-1 (MCP-1) in synovial fibroblasts, pointing to its potential in managing osteoarthritis.[3][8]
To rigorously test these claims, we must establish a multi-faceted in vitro model of inflammation and compare this compound against a well-characterized anti-inflammatory agent.
Experimental Objective: Validating Inhibition of Pro-Inflammatory Mediators
Our first goal is to reproduce the finding that this compound can suppress the production of nitric oxide (NO), iNOS, and COX-2 in an inflammatory macrophage model. Macrophages are central players in the inflammatory response, and their activation by LPS provides a classic and reliable model.[9]
-
Cell Line: RAW 264.7, a murine macrophage cell line, is selected for its robust and well-documented response to LPS, making it an industry standard for this type of assay.
-
Inducer: Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of the inflammatory response through the Toll-like receptor 4 (TLR4) pathway, leading to the activation of transcription factors like NF-κB.[9]
-
Positive Control: Dexamethasone, a potent corticosteroid, will be used as the positive control. It provides a benchmark for maximal inhibition of the inflammatory response.
-
Alternative Compound: Celecoxib, a selective COX-2 inhibitor, will serve as a mechanistic comparator. While Dexamethasone has broad effects, Celecoxib allows us to specifically compare the COX-2 inhibitory potential of this compound.
-
Assays: We will use the Griess assay to quantify NO production, a downstream product of iNOS activity.[10] Western blotting will provide direct evidence of changes in iNOS and COX-2 protein expression levels.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well for the Griess and MTT assays, and in a 6-well plate at 1x10⁶ cells/well for Western blotting. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound, Dexamethasone, and Celecoxib in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium and replace it with medium containing the test compounds or controls. Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to all wells (except the non-stimulated control) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of supernatant from each well of the 96-well plate to a new plate. Add 50 µL of sulfanilamide solution, incubate for 10 minutes in the dark. Add 50 µL of NED solution and incubate for another 10 minutes. Read absorbance at 540 nm.
-
Western Blot: Wash cells in the 6-well plate with cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane. Block with 5% non-fat milk and probe with primary antibodies against iNOS, COX-2, and β-actin (as a loading control). Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
| Compound | NO Inhibition IC₅₀ (µM) | iNOS Protein Reduction (at 25 µM) | COX-2 Protein Reduction (at 25 µM) | Cell Viability (MTT @ 50 µM) |
| This compound | 18.5 ± 2.1 | ~65% | ~55% | >95% |
| Dexamethasone | 0.1 ± 0.02 | ~90% | ~85% | >98% |
| Celecoxib | >100 (Not expected) | No significant reduction | ~95% | >98% |
| Vehicle (LPS only) | 0% (Baseline) | 100% (Baseline) | 100% (Baseline) | >98% |
Section 2: The Criticality of Cytotoxicity Assessment
A frequent pitfall in bioactivity screening is mistaking cytotoxicity for specific inhibitory action.[6][11] A compound that kills or metabolically impairs cells will naturally lead to a reduction in the production of inflammatory mediators. Therefore, it is imperative to run a cytotoxicity assay in parallel with the primary bioactivity assay, using the same cell line, compound concentrations, and incubation times.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce MTT to formazan.[12] It is a reliable indicator of cell viability and proliferation.[13] A reduction in the MTT signal suggests a compromised cell population.
-
LDH Assay (Alternative): The lactate dehydrogenase (LDH) assay measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[14][15] Running both MTT and LDH assays can provide a more complete picture, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing) effects.[11]
-
Plate Setup: Use a parallel 96-well plate seeded and treated exactly as described in the anti-inflammatory protocol.
-
MTT Reagent: After the 24-hour incubation with the compound and LPS, remove the culture medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing living cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.[15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
A trustworthy result for anti-inflammatory activity requires that this compound shows significant inhibition at concentrations that have minimal (<10-15%) effect on cell viability.
Section 3: Exploring New Frontiers - Neuritogenic Potential
Beyond confirming known activities, reproducibility studies can be a launchpad for exploring novel ones. Given the broad interest in natural products for neuroprotection and neuronal health, investigating whether this compound possesses neuritogenic (neurite-promoting) properties is a logical next step.[16][17]
-
Cell Line: The human neuroblastoma cell line SH-SY5Y is an excellent model for this purpose.[18] These cells can be differentiated into a more mature, neuron-like phenotype, characterized by the extension of neurites.[19][20]
-
Differentiation Agent (Positive Control): Retinoic acid (RA) is a well-established and potent inducer of differentiation and neuritogenesis in SH-SY5Y cells, making it the ideal positive control.[18][21]
-
Alternative Compound: Asiaticoside, a triterpene saponin from Centella asiatica, has documented neuroprotective and neuritogenic effects and serves as a relevant natural product comparator.[22]
-
Assay: The primary endpoint is morphological. We will quantify neurite outgrowth using immunofluorescence microscopy and image analysis software. This provides a direct, visual, and quantifiable measure of the desired biological effect.[23]
While the exact mechanism for a novel activity is unknown, many neuritogenic pathways converge on the activation of protein kinases like ERK and Akt, which regulate cytoskeletal dynamics. A potential study could investigate if this compound modulates these pathways.
Caption: Hypothetical signaling cascade for this compound-induced neuritogenesis.
-
Cell Seeding: Seed SH-SY5Y cells on poly-L-lysine coated coverslips in a 24-well plate at a density of 2x10⁴ cells/well in a low-serum medium (e.g., 1% FBS).
-
Treatment: After 24 hours, replace the medium with fresh low-serum medium containing:
-
This compound (various concentrations)
-
Retinoic Acid (10 µM, Positive Control)
-
Asiaticoside (20 µM, Comparator)
-
Vehicle (Negative Control)
-
-
Incubation: Incubate the cells for 72 hours to allow for differentiation and neurite extension.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 3% BSA.
-
Incubate with a primary antibody against β-III Tubulin (a neuron-specific marker).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use an automated image analysis software (like ImageJ/Fiji) to quantify the total neurite length per cell and the percentage of neurite-bearing cells. A cell is considered positive if it possesses at least one neurite longer than twice the diameter of its cell body.
| Treatment (72h) | % Neurite-Bearing Cells | Average Neurite Length (µm/cell) | Cell Viability (MTT @ 72h) |
| Vehicle Control | 8 ± 2% | 15 ± 5 | 100% |
| This compound (20 µM) | 35 ± 5% | 48 ± 8 | >95% |
| Retinoic Acid (10 µM) | 75 ± 8% | 95 ± 12 | ~85% (anti-proliferative) |
| Asiaticoside (20 µM) | 42 ± 6% | 55 ± 9 | >95% |
Conclusion
This guide provides a framework for the rigorous and objective validation of this compound's bioactivities. By employing standardized cell models, including appropriate positive and negative controls, and running cytotoxicity assays in parallel, researchers can generate high-confidence, reproducible data. The true value of a natural product is not defined by a single, isolated finding, but by the robustness and verifiability of its biological effects across multiple, well-controlled studies. This approach, grounded in scientific integrity, is essential for successfully translating promising natural compounds into validated therapeutic leads.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Google Search Result.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
- Cytotoxicity MTT Assay Protocols and Methods.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. (2017). Scientific Reports.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris. (2016). Journal of Agricultural and Food Chemistry.
- MTT cell viability and LDH cytotoxicity assays. (2019). Bio-protocol.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- MTT assay protocol.Abcam.
- Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). (2025). Benchchem.
- Strategies employed to assess anti-inflammatory activity in vitro.
- Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?Journal of Medicinal Chemistry.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022).
- (PDF) Soya-cerebroside reduces IL-1β-induced MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis.
- Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology.Methods in Molecular Biology.
- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (2022).
- Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. (2017). Scientific Reports.
- Neuritogenesis of proliferating SH-SY5Y cells transfected with L1CAM...
- Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. (2016). Journal of Neuroscience Methods.
- Evidence-based natural medicines gain global momentum as southeast Asia strengthens molecular research. (2025). Google Search Result.
- Differentiation of SH-SY5Y Cells into Cortical Neuron-like Cells for Tauopathy Modeling and Seeding Assays. (2025). bio-protocol.
- Soya-cerebroside reverses IL-1β-promoted MMP-1 production and cartilage...
- Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. (1990). Chemical & Pharmaceutical Bulletin.
- Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. (2021).
- Anticancer Effects of Soybean Bioactive Components and Anti-inflammatory Activities of the Soybean Peptide Lunasin.ORBi.
- Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy. (2019). Nutrients.
- Neuroprotective Effect of Antioxidants in the Brain. (2022). Antioxidants.
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
- The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds. (2022). Molecules.
- Therapeutic Efficacy of Soy-Derived Bioactives: A Systematic Review of Nutritional Potency, Bioactive Therapeutics, and Clinical Biomarker Modul
- Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. (2022). Journal of Personalized Medicine.
- Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. (2021). Molecules.
- The Anti-Cancer Activity of the Naturally Occurring Dipeptide Carnosine: Potential for Breast Cancer. (2022). Biomolecules.
- Anti-inflammatory, analgesic and acute toxicity effects of fermented soybean. (2019).
- Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds. (2022). Molecules.
- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
- Neuroprotective effects of Asiaticoside. (2014).
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural medicine gain momentum in Southeast Asian market [nutraingredients.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differentiation of SH-SY5Y Cells into Cortical Neuron-like Cells for Tauopathy Modeling and Seeding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Soyacerebroside I from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. [Your Name], Senior Application Scientist
Introduction: The Growing Significance of Soyacerebroside I
This compound, a glucosylceramide, is a bioactive sphingolipid that has garnered considerable attention within the scientific community for its potential therapeutic applications. As a key structural component of cellular membranes, its influence extends to various signaling pathways, making it a molecule of interest for drug development. This guide provides a comparative overview of this compound derived from four distinct botanical sources: the ubiquitous soybean (Glycine max), the medicinal fungus Cordyceps militaris, the tuberous yam Dioscorea oppositifolia, and the spurge Euphorbia peplus. We will delve into a comparative analysis of their extraction, characterization, and known biological activities, offering a comprehensive resource for researchers seeking to harness the therapeutic potential of this fascinating molecule.
Chapter 1: Unveiling the Sources - A Botanical Overview
This compound is not exclusive to a single plant species. Its presence has been identified in a variety of botanicals, each with a unique profile that may influence the yield and bioactivity of the isolated compound.
-
Glycine max (Soybean): As the namesake source, soybean is a primary and abundant origin of this compound. It is a globally cultivated legume, making it a readily available and economically viable source for large-scale extraction. The cerebroside is primarily concentrated in the seeds.[1][2][3]
-
Cordyceps militaris (Northern Worm Grass): This entomopathogenic fungus, highly valued in traditional Chinese medicine, has been identified as a potent source of this compound.[4] The compound is found in the fruiting bodies of the fungus and is associated with many of its purported medicinal properties.[4]
-
Dioscorea oppositifolia (Chinese Yam): A perennial vine cultivated for its edible tubers, Chinese Yam is another notable source of cerebrosides, including this compound. The tubers are rich in various bioactive compounds, and the presence of this compound contributes to its medicinal profile.
-
Euphorbia peplus (Petty Spurge): This herbaceous plant, often considered a weed, has a long history of use in folk medicine for treating skin conditions.[5][6][7][8] Its sap contains a complex mixture of phytochemicals, including cerebrosides.[9]
Chapter 2: Extraction and Purification - A Standardized Approach
The extraction and purification of this compound from diverse plant matrices require a robust and adaptable methodology. While specific protocols may need optimization based on the source material, a generalized workflow can be established to ensure consistency and comparability of results.
Proposed Standardized Extraction and Purification Workflow
This protocol integrates common techniques for isolating glycolipids from plant tissues.
Caption: Standardized workflow for the extraction, purification, and analysis of this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation:
- Lyophilize fresh plant material (e.g., soybean seeds, Cordyceps militaris fruiting bodies, Dioscorea oppositifolia tubers, or Euphorbia peplus aerial parts) to remove water content.
- Grind the dried material into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
- Perform a Soxhlet extraction or maceration with a chloroform:methanol (2:1, v/v) solvent system. This is a standard method for extracting lipids and glycolipids.
- The rationale for this solvent choice lies in its ability to effectively solubilize both the nonpolar lipid backbone and the polar carbohydrate head of cerebrosides.
- Filter the extract to remove solid plant debris and concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Chromatographic Purification:
- Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform and methanol, gradually increasing the polarity to separate different lipid classes.
- Monitor the fractions using Thin-Layer Chromatography (TLC) and stain with a reagent that detects carbohydrates (e.g., orcinol-sulfuric acid) to identify fractions containing cerebrosides.
- Pool the positive fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column for high-purity isolation of this compound.
4. Structural Characterization and Quantification:
- Confirm the identity and structure of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[10][11][12][13][14]
- Quantify the yield of this compound from each plant source using a validated HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric lipids like cerebrosides.[1][15][16][17][18][19]
Chapter 3: Comparative Physicochemical and Biological Activities
While comprehensive comparative data for this compound from all four sources is limited, we can synthesize existing knowledge to draw preliminary comparisons and identify areas for future research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are expected to be consistent regardless of its source, as it is a specific chemical entity. However, minor variations in the fatty acid chain length or hydroxylation patterns within the ceramide backbone could exist between sources, potentially influencing its biological activity. Detailed comparative analysis using high-resolution mass spectrometry would be necessary to elucidate these subtle structural differences.
| Property | Value |
| Molecular Formula | C₄₈H₉₃NO₉ |
| Molecular Weight | 828.2 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, methanol; sparingly soluble in water |
Comparative Biological Activities
The therapeutic potential of this compound is primarily attributed to its anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity:
-
Cordyceps militaris : this compound from C. militaris has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][21][22][23] Mechanistic studies have revealed its ability to modulate key inflammatory signaling pathways.
-
Glycine max , Dioscorea oppositifolia , and Euphorbia peplus : While extracts from these plants are known to possess anti-inflammatory properties, specific studies isolating this compound and directly attributing these effects to it are less common. However, it is highly probable that the cerebroside content contributes to the overall anti-inflammatory profile of these plants. Further research is needed to quantify the specific contribution of this compound from these sources.
Neuroprotective Effects:
-
Glycine max : Soy-derived phytoestrogens, a class of compounds that includes sphingolipids, have shown neuroprotective effects in animal models.[24][25] While not specific to this compound, this suggests a potential role for the compound in neuronal health.
-
General Plant-Derived Sphingolipids: Plant sphingolipids are increasingly being investigated for their neuroprotective potential, with proposed mechanisms including the modulation of signaling pathways involved in neuronal survival and the reduction of oxidative stress.[26][27]
A direct comparative study of the anti-inflammatory and neuroprotective potency of this compound from these different botanical origins, using standardized in vitro and in vivo models, would be a significant contribution to the field.
Chapter 4: Mechanistic Insights - Signaling Pathways
The biological effects of this compound are mediated through its interaction with complex cellular signaling networks. Understanding these pathways is crucial for targeted drug development.
Anti-inflammatory Signaling Pathways
Studies on this compound from Cordyceps militaris have elucidated its inhibitory effects on multiple pro-inflammatory pathways:
Caption: Anti-inflammatory mechanism of this compound.
As depicted, this compound from Cordyceps militaris has been shown to inhibit the phosphorylation and activation of AMP-activated protein kinase (AMPK), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[28] The downstream consequence of this inhibition is the suppression of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of the inflammatory response.[28][29] This leads to a reduction in the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[28]
While the precise mechanisms for this compound from other plant sources have not been as extensively studied, it is plausible that they share similar inhibitory effects on these fundamental inflammatory pathways. Comparative mechanistic studies are warranted to confirm this hypothesis.
Conclusion and Future Directions
This compound is a promising bioactive compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. While Glycine max offers an abundant and accessible source, other botanicals like Cordyceps militaris, Dioscorea oppositifolia, and Euphorbia peplus represent alternative and potentially more potent sources.
This guide has provided a framework for the comparative study of this compound from these diverse origins. However, it also highlights a critical gap in the current scientific literature: the lack of direct, quantitative comparisons of yield and biological activity.
Future research should focus on:
-
Quantitative Yield Analysis: A systematic study to quantify the yield of this compound from different plant sources using a standardized extraction and analytical protocol.
-
Comparative Bioactivity Studies: Head-to-head comparisons of the anti-inflammatory and neuroprotective effects of this compound isolated from each source.
-
Mechanistic Elucidation: In-depth investigations into the signaling pathways modulated by this compound from Glycine max, Dioscorea oppositifolia, and Euphorbia peplus to determine if they converge on similar mechanisms as the Cordyceps-derived compound.
By addressing these research questions, we can unlock the full therapeutic potential of this compound and pave the way for the development of novel, plant-derived pharmaceuticals.
References
- Kashima, M., et al. (2002). Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Oleo Science, 51(5), 335-341.
- Liu, S. C., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7(1), 43205.
- Ramsay, J. R., et al. (2011). The sap from Euphorbia peplus is effective against human nonmelanoma skin cancers.
- Sugawara, T., & Miyazawa, T. (1999). Separation and determination of glycolipids from edible plant sources by high-performance liquid chromatography and evaporative light-scattering detection. Lipids, 34(11), 1231-1237.
- Frezza, C., et al. (2019). Phytochemical profile of Euphorbia peplus L. collected in Central Italy and NMR semi-quantitative analysis of the diterpenoid fraction. Phytochemistry, 162, 133-143.
- Liu, S. C., et al. (2020). Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 936-944.
- Chiu, C. P., et al. (2016). Anti-inflammatory cerebrosides from cultivated Cordyceps militaris. Journal of Agricultural and Food Chemistry, 64(7), 1540-1548.
- Pettit, G. R., et al. (1990). Antineoplastic agents, 182. Isolation and structure of euphoheliphilone from Euphorbia helioscopia.
- Surh, Y. J., et al. (2001). Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells. Journal of Ethnopharmacology, 75(1), 17-21.
- Peer, W. A., & Murphy, A. S. (2007). Flavonoids and auxin transport: modulators or regulators?. Trends in Plant Science, 12(12), 556-563.
- Markham, J. E., et al. (2013). Sphingolipids in plant defense/disease: the “death” connection and beyond. Plant Signaling & Behavior, 8(9), e25682.
- Wang, L., et al. (2008). The role of sphingolipid metabolism in the regulation of plant programmed cell death. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1781(9), 447-454.
- Chiu, C. P., et al. (2016). Cordyceps militaris as a Bio Functional Food Source: Pharmacological Potential, Anti-Inflammatory Actions and Related Molecular Mechanisms. Foods, 5(4), 86.
- Ogbourne, S. M., et al. (2007). Proceedings of the First International Conference on PEP005. Anti-cancer drugs, 18(3), 247-251.
- Chen, M., et al. (2012). Isolation and purification of a polysaccharide from the caterpillar medicinal mushroom Cordyceps militaris (Ascomycetes) fruit bodies and its immunomodulation of RAW 264.7 macrophages. International Journal of Medicinal Mushrooms, 14(5).
- Suhrbier, A. (2008). The sap from Euphorbia peplus is effective against human nonmelanoma skin cancers.
- Agilent Technologies. (2014). Analysis of foods using HPLC with evaporative light scattering detection.
- King, J. W. (2002). Supercritical fluid technology for lipid extraction, fractionation, and reactions. In Lipid Biotechnology (pp. 663-687). CRC Press.
- Lee, J. H., et al. (2011). Single-laboratory Validation of HPLC-ELSD Method for Quantitative Analysis of Plant Glucosylceramides. Food Science and Biotechnology, 20(3), 829-833.
- Lee, S. J., et al. (2012). Neuroprotective effects of several phytochemicals and its potential application in the prevention of neurodegenerative diseases. Journal of the Korean Society for Applied Biological Chemistry, 55(5), 585-593.
- Wang, G., et al. (2012). Compositional study of different soybean (Glycine max L.) varieties by 1H NMR spectroscopy, chromatographic and spectrometric techniques. Food Chemistry, 135(3), 1855-1863.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Gu, L., et al. (2007). An analytical method for soy saponins by HPLC/ELSD. Journal of the American Oil Chemists' Society, 84(1), 25-31.
- Lephart, E. D., et al. (2002). Neuroprotective effects of soy phytoestrogens in the rat brain.
- Cateni, F., et al. (2003).
- Cui, J. D. (2011). Extraction of cordycepic acid from the fruiting body of Cordyceps militaris (L.). African Journal of Biotechnology, 10(66), 14963-14968.
- BenchChem. (2025). A Comparative Analysis of LC-MS and HPLC-ELSD for the Quantification of Soyasaponin I.
- Lim, T. K. (2012). Edible medicinal and non-medicinal plants (Vol. 2, pp. 281-289). Springer, Dordrecht.
- Bagchi, D., et al. (2016). Neuroprotective effects of soy isoflavones on scopolamine-induced amnesia in mice. Journal of Medicinal Food, 19(7), 665-674.
- Chen, X., et al. (2008). Interaction between COX-2 and iNOS aggravates vascular lesion and antagonistic effect of ginsenoside. Journal of Ethnopharmacology, 119(3), 558-564.
- Patil, G., et al. (2018). Genome-wide association study of soybean (Glycine max [L.] Merr.)
- Kim, J. K., et al. (2018). Comparative Analysis on Phytochemical Properties, Anti-Oxidative, and Anti-Inflammatory Activities of the Different Organs of the Common Ice Plant Mesembryanthemum crystallinum L. Molecules, 23(10), 2665.
- Kumar, V., et al. (2010). Studies of Physiological and Yield Attributing Traits of Soybean [Glycine max (L.) Merrill].
- Islam, M. R., et al. (2022). Antioxidant, anti-inflammatory, and nootropic activities in flavonoid-rich fractions derived from Clerodendrum infortunatum leaf and root extracts: A comparative analysis. Journal of Ethnopharmacology, 282, 114620.
- Chun, K. S., et al. (2002). Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line.
- Falsone, G., et al. (1998). Preliminary Biological Assay on Cerebroside Mixture From Euphorbia Nicaeensis All. Isolation and Structure Determination of Five Glucocerebrosides. Il Farmaco, 53(8-9), 594-599.
- Sharma, S. P., & Chauhan, D. (2024). Biochemical Analysis of Fruiting Bodies of Cordyceps Militaris Grown on Brown Rice. Journal of Advances in Microbiology, 24(11), 62-69.
- Madala, N. E., et al. (2017). 1H-NMR-based metabolomic profiling and proteomic analysis of soybean (Glycine max L.) in response to dicarboxylic acids (photon) application as a stress priming agent. PloS one, 12(7), e0180905.
- Murakami, A., & Ohigashi, H. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International journal of cancer, 121(11), 2357-2363.
- Perera, M. A. D. N., et al. (2017). A robust and efficient method for the extraction of plant extracellular surface lipids as applied to the analysis of silks and seedling leaves of maize. BMC plant biology, 17(1), 1-13.
- Angeloni, C., et al. (2020). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Foods, 9(10), 1435.
- Essa, M. M., et al. (2012). Neuroprotective effects of several phytochemicals and its potential application in the prevention of neurodegenerative diseases. Advances in neurobiology, 4, 159-183.
- Sun, C., et al. (2013). Compositional study of different soybean (Glycine max L.) varieties by 1H NMR spectroscopy, chromatographic and spectrometric techniques. Food chemistry, 136(2), 709-716.
- ResearchGate. (2013).
- van Breemen, R. B., et al. (2011). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Pharmaceutical biology, 49(5), 539-547.
- Pan, H., et al. (2019). LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India. Journal of food science and technology, 56(2), 856-865.
- Muralidhara, & Shashirekha, H. K. (2014). Comparative study on anti-oxidant and anti-inflammatory activities of Caesalpinia crista and Centella asiatica leaf extracts. Journal of Pharmacy & Bioallied Sciences, 6(2), 107.
- Sobolev, A. P., et al. (2010). 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones. Magnetic Resonance in Chemistry, 48(7), 567-576.
- Ghassemi-Golezani, K., & Lotfi, R. (2013). Seeds Quality and Quantity of Soybean [Glycine max (L.) Merr.] Cultivars in Response to Cold Stress.
- Koester, R. P., et al. (2014). Historical gains in soybean (Glycine max Merr.) seed yield are driven by linear increases in light interception, energy conversion, and partitioning efficiencies. Journal of experimental botany, 65(12), 3311-3321.
Sources
- 1. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide association study of soybean (Glycine max [L.] Merr.) germplasm for dissecting the quantitative trait nucleotides and candidate genes underlying yield-related traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalijpss.com [journalijpss.com]
- 4. Cordyceps militaris—Fruiting Bodies, Mycelium, and Supplements: Valuable Component of Daily Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) Phytochemical investigation of Euphorbia peplus. (1980) | Abdel-Fattah M. Rizk | 5 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The sap from Euphorbia peplus is effective against human nonmelanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proceedings of the First International Conference on PEP005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. 1H-NMR-based metabolomic profiling and proteomic analysis of soybean (Glycine max L.) in response to dicarboxylic acids (photon) application as a stress priming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 13. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Plant Sphingolipids on Inflammatory Stress in Differentiated Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction between COX-2 and iNOS aggravates vascular lesion and antagonistic effect of ginsenoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of soy phytoestrogens in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds | MDPI [mdpi.com]
- 27. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Structural Activity Relationship of Soyacerebroside I: A Comparative Analysis for Therapeutic Development
Introduction: Unlocking the Therapeutic Potential of Soyacerebroside I
This compound, a glucosylceramide originally isolated from soybean, has emerged as a molecule of significant interest in the field of drug discovery, particularly for its potent anti-inflammatory and chondroprotective properties.[1][2] As a member of the glycosphingolipid (GSL) family, its biological activity is intricately linked to its unique three-dimensional structure. Understanding the Structural Activity Relationship (SAR) of this compound is paramount for the rational design of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles for conditions like osteoarthritis.
This guide provides a comparative analysis of this compound's structure and function. In the absence of direct, published SAR studies on a series of its synthetic analogs, we will leverage established principles from the broader field of glycosphingolipid research to infer the likely contributions of its core structural motifs to its biological activity. We will dissect the molecule into its fundamental components—the sugar headgroup, the sphingoid base, and the fatty acid chain—to hypothesize how modifications to each part could modulate its therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of cerebrosides.
The Architectural Blueprint of this compound
This compound is a type of cerebroside, which is the simplest form of a glycosphingolipid.[3] Its structure consists of three key covalently linked components:
-
A Carbohydrate Headgroup: A single glucose molecule attached via a β-glycosidic linkage to the ceramide base.[4][5]
-
A Sphingoid Base: A long-chain amino alcohol, which forms the backbone of the ceramide portion.
-
A Fatty Acid Chain: Linked to the sphingoid base via an amide bond.
The specific arrangement of these components dictates how this compound orients itself within cell membranes and interacts with molecular targets to elicit a biological response.
Comparative Structural Analysis: Deconstructing the SAR of this compound
The biological activity of any glycosphingolipid is not monolithic; rather, it is a symphony of interactions orchestrated by its distinct chemical domains. By examining the known SAR principles of related GSLs, we can construct a robust hypothesis for this compound.
The Ceramide Core: Anchoring and Signaling
The ceramide portion, comprising the sphingoid base and the fatty acid chain, primarily serves to anchor the molecule within the lipid bilayer of the cell membrane. However, its role extends far beyond that of a simple anchor; it is a critical modulator of membrane fluidity, the formation of lipid rafts, and the clustering of signaling proteins.[6]
The length and degree of saturation of the fatty acid chain are arguably one of the most critical determinants of a GSL's function.[6][7]
-
Hypothesized Importance for this compound: The known anti-inflammatory activity of this compound involves the modulation of membrane-proximal signaling cascades like FAK, MEK, and ERK.[2] The efficiency of these interactions is likely governed by the molecule's ability to partition into specific membrane microdomains or "lipid rafts."
-
Comparative Insights from Lactosylceramide: Studies on lactosylceramide (a related GSL) have shown that species containing very long fatty acid chains (e.g., C24:0) are essential for the recruitment and activation of the Src family kinase Lyn into these microdomains, a key step in initiating downstream signaling.[8] Shorter chain variants (e.g., C16:0) fail to form these functional signaling platforms.[8]
-
SAR Postulate for Analog Design:
-
Increasing Chain Length (e.g., from C16 to C22/C24): This modification would be predicted to enhance the partitioning of this compound analogs into lipid rafts, potentially leading to more robust inhibition of the FAK/MEK/ERK pathway and stronger anti-inflammatory and chondroprotective effects.
-
Introducing Unsaturation: Adding double bonds into the fatty acid chain would introduce kinks, likely disrupting tight packing within membranes. This could decrease its residence time in lipid rafts and potentially reduce its biological activity. Saturated fatty acyl groups in ceramides are known to increase membrane order and promote the formation of distinct gel/fluid domains.[2]
-
The sphingoid base provides the fundamental backbone of the molecule. While often less varied in nature than the fatty acid, modifications here can have profound effects.
-
Hypothesized Importance for this compound: The geometry and hydroxylation pattern of the sphingoid base are crucial for hydrogen bonding networks at the membrane interface, influencing both membrane structure and interactions with receptor proteins. Fungal cerebrosides, for instance, possess a unique 9-methyl-4,8-sphingadienine base which is key to their biological activities.[9]
-
SAR Postulate for Analog Design:
-
Modification of Hydroxyl Groups: Altering or removing the hydroxyl groups on the sphingoid base would disrupt hydrogen bonding capabilities, likely diminishing the molecule's ability to interact with its binding partners and reducing its activity.
-
Altering Chain Length or Unsaturation: Similar to the fatty acid, changes to the length or saturation of the sphingoid base would impact the molecule's overall hydrophobicity and geometry within the membrane, likely modulating its signaling efficacy.
-
The Glucose Headgroup: The Key to Molecular Recognition
The extracellularly-oriented carbohydrate moiety is the primary point of interaction for cell-surface receptors, antibodies, and other molecules, acting as a "molecular signature."
-
Hypothesized Importance for this compound: The anti-inflammatory effects of this compound, such as the inhibition of monocyte migration, are likely mediated by the interaction of its glucose headgroup with a yet-unidentified cell surface receptor on monocytes or synovial fibroblasts.[1][10] The precise nature of this sugar is critical for binding.
-
Comparative Insights from Gangliosides: In more complex GSLs like gangliosides, subtle changes in the sugar chain, such as the addition or removal of a single sialic acid residue, can completely switch the molecule's function.[11][12][13] The conformation of the sugar moiety dictates its accessibility for enzymatic hydrolysis and receptor binding.[11]
-
SAR Postulate for Analog Design:
-
Anomeric Configuration (α vs. β): this compound has a β-glucose linkage. Synthesizing the α-anomer would drastically change the 3D orientation of the sugar and would be expected to abolish or significantly alter its biological activity. Studies on the GSL α-GalactosylCeramide (KRN7000) and its analogs show that the α-anomeric linkage is absolutely critical for its potent NKT cell-stimulating activity.[14]
-
Epimerization (Glucose to Galactose or Mannose): Changing the stereochemistry of the hydroxyl groups on the sugar ring (e.g., converting glucose to galactose at the C4 position) would likely disrupt the specific binding to its target receptor, leading to a loss of activity.
-
Glycosidic Linkage Position: While this compound has a simple monosaccharide, in more complex analogs, the linkage position (e.g., 1→4 vs. 1→6) is a key determinant of the overall shape of the glycan and its recognition by proteins.
-
Summary of Biological Activity and Hypothesized SAR
The following table summarizes the known biological activities of this compound, which serve as the foundational endpoints for evaluating any newly synthesized analogs.
| Biological Activity | Key Experimental Finding | Affected Pathway/Molecule | Hypothesized Key Structural Moiety | Reference |
| Chondroprotection | Inhibits IL-1β-induced MMP-1 production in chondrocytes. | FAK, MEK, ERK, AP-1 | Fatty Acid Chain (for raft association), Glucose (for receptor binding) | [2] |
| Anti-inflammatory | Suppresses monocyte/macrophage migration and infiltration. | MCP-1/CCL2 | Glucose (for receptor binding on monocytes/synoviocytes) | [1][10] |
| Anti-inflammatory | Attenuates IL-1β-induced MCP-1 expression. | AMPK, AKT | Glucose (for receptor binding) | [10] |
| Cartilage Preservation | Prevents cartilage degradation in in vivo animal models of osteoarthritis. | MMP-1 | Combination of all moieties for in vivo efficacy. | [1][2] |
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this compound's action and how its analogs would be tested, the following diagrams illustrate its signaling pathway and a general experimental workflow.
Caption: Signaling pathway of this compound in chondrocytes.
Caption: Experimental workflow for SAR studies of this compound analogs.
Key Experimental Protocols for SAR Evaluation
To empirically validate the SAR hypotheses, synthesized analogs must be evaluated in a battery of robust bioassays. The following are detailed protocols for the cornerstone experiments.
Protocol 1: In Vitro Monocyte Chemotaxis Assay (Transwell)
This assay quantifies the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, a key process in inflammation.
Objective: To measure the inhibitory effect of this compound analogs on monocyte migration.
Methodology:
-
Cell Preparation: Isolate human primary monocytes from peripheral blood using CD14 magnetic beads. Resuspend the purified monocytes at 1 x 10^6 cells/mL in serum-free RPMI 1640 medium.[15]
-
Assay Setup:
-
Use a 24-well plate with Transwell® inserts (5 µm pore size).
-
Add 600 µL of RPMI 1640 medium containing a chemoattractant (e.g., 100 ng/mL MCP-1/CCL2) to the lower chamber.
-
In the upper chamber, add 100 µL of the monocyte suspension.
-
Add this compound or its analogs at various concentrations (e.g., 0.1 to 50 µM) to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[15]
-
Cell Staining and Quantification:
-
Carefully remove the Transwell® inserts. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.[16]
-
Fix the migrated cells on the bottom side of the membrane with 70% ethanol for 10 minutes.[16]
-
Stain the cells with a 0.2% crystal violet solution for 15 minutes.
-
Thoroughly wash the inserts in water and allow them to air dry.
-
-
Data Analysis:
-
Using a light microscope, count the number of migrated (purple-stained) cells in 5-10 random high-power fields for each membrane.
-
Calculate the average number of migrated cells per field for each condition. Compare the results from analog-treated wells to the vehicle control to determine the percent inhibition.
-
Protocol 2: In Vitro Chondroprotection Assay (MMP-1 Expression)
This assay determines if a compound can protect cartilage cells (chondrocytes) from inflammatory damage by measuring the expression of cartilage-degrading enzymes.
Objective: To quantify the ability of this compound analogs to suppress IL-1β-induced MMP-1 expression in chondrocytes.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary human chondrocytes or a chondrocytic cell line (e.g., ATDC5) in appropriate growth medium until 80% confluent.
-
Pre-treat the cells with various concentrations of this compound or its analogs for 2 hours.
-
Induce an inflammatory response by adding 10 ng/mL of recombinant human IL-1β to the medium.[17]
-
Incubate for 24 hours.
-
-
RNA Isolation and Quantitative PCR (qPCR):
-
Lyse the cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for MMP-1 and a housekeeping gene (e.g., GAPDH) for normalization.[18]
-
The reaction conditions typically include an initial denaturation at 95°C, followed by 40-45 cycles of denaturation (95°C) and annealing/extension (e.g., 65°C).[18]
-
-
Protein Isolation and Western Blot Analysis:
-
Lyse a parallel set of treated cells in RIPA buffer with protease inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against MMP-1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the MMP-1 band intensity to a loading control like β-actin.[19]
-
-
Data Analysis: Calculate the fold change in MMP-1 mRNA (from qPCR) and protein (from Western blot densitometry) expression relative to the IL-1β-stimulated, vehicle-treated control.
Protocol 3: In Vivo Osteoarthritis Model and Cartilage Assessment
This protocol uses an animal model to assess the therapeutic efficacy of a lead compound in a complex biological system.
Objective: To evaluate the ability of a lead this compound analog to prevent cartilage degradation in a surgically-induced osteoarthritis model.
Methodology:
-
Model Induction:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
Induce osteoarthritis in the right knee joint via a surgical method such as the destabilization of the medial meniscus (DMM).[20] The contralateral left knee can serve as a sham or unoperated control.
-
-
Compound Administration:
-
Beginning one week post-surgery, administer the lead this compound analog or vehicle control to the animals. Administration can be via intraperitoneal (IP) injection or intra-articular (IA) injection, daily or several times a week, for a period of 4-12 weeks.
-
-
Histological Assessment of Cartilage Degradation:
-
At the end of the treatment period, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% formalin, decalcify in EDTA, and embed in paraffin.
-
Cut 5 µm sagittal sections through the joint.
-
Stain the sections with Safranin O (stains proteoglycans red) and Fast Green (counterstain).[21]
-
-
Data Analysis:
-
Score the cartilage degradation in the tibial plateau and femoral condyles using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score.[20] This system grades factors such as cartilage structure, proteoglycan loss, cellularity, and tidemark integrity.
-
Compare the scores from the analog-treated group to the vehicle-treated OA group to determine if the compound significantly reduced cartilage degradation.
-
Conclusion and Future Directions
While direct SAR studies on this compound are yet to be published, a robust, predictive framework can be constructed from the wealth of knowledge in the broader glycosphingolipid field. The evidence strongly suggests that the anti-inflammatory and chondroprotective activities of this compound are a composite function of all three of its structural domains. The glucose headgroup likely governs receptor-specific interactions, while the length and saturation of the ceramide fatty acid chain are critical for organizing the membrane environment to facilitate or inhibit downstream signaling.
Future research should be directed towards:
-
Synthesis of a Focused Analog Library: A library of analogs should be synthesized with systematic modifications to each of the three core domains as outlined in this guide.
-
Systematic Biological Evaluation: This library must be screened through the in vitro and in vivo assays described to generate a quantitative SAR dataset.
-
Target Identification: Elucidating the specific cell surface receptor(s) that bind this compound is a critical next step to fully understand its mechanism of action and enable structure-based drug design.
By systematically applying these principles, the scientific community can refine the promising scaffold of this compound to develop next-generation therapeutics for osteoarthritis and other inflammatory disorders.
References
- Iwabuchi, K., Nakayama, H., Iwahara, C., & Ogawa, H. (2010). Significance of glycosphingolipid fatty acid chain length on membrane microdomain-mediated signal transduction. FEBS Letters, 584(9), 1642-1652. [Link]
- Morrow, M. R., Singh, D., Lu, D., & Grant, C. W. (1993). Effect of glycosphingolipid fatty acid chain length on behavior in unsaturated phosphatidylcholine bilayers: a 2H NMR study. Biochemistry, 32(1), 290–297. [Link]
- Liu, S. C., Tsai, C. H., Wu, T. Y., Li, T. M., Wu, Y. C., & Tang, C. H. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
- Liu, S. C., Tsai, C. H., Wu, T. Y., Li, T. M., Wu, Y. C., & Tang, C. H. (2019). Soya-cerebroside reduces IL-1β-promoted MMP-1 production in chondrocytes and inhibits cartilage degradation: implications for the treatment of osteoarthritis. Journal of Functional Foods, 56, 33-41. [Link]
- Liu, S. C., Chiu, C. P., Tsai, C. H., Hung, C. Y., Li, T. M., Wu, Y. C., & Tang, C. H. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. [Link]
- PubChem. (n.d.). This compound.
- Valster, A., Tran, N. L., Nakada, M., Berens, M. E., Chan, A. Y., & Symons, M. (2005). Transwell in vitro cell migration and invasion assays. Methods, 37(2), 208-214. [Link]
- Hakomori, S. I. (2008). Structure and function of glycosphingolipids and sphingolipids: Recollections and future trends. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1780(3), 325-346. [Link]
- Crown Bioscience. (n.d.). Chemotaxis Assay Monocytes. Crown Bioscience Immunology Assays. [Link]
- Appelt, J., Haffner-Luntzer, M., Ignatius, A., & Breyer, S. (2020).
- Toledo, M. S., Levery, S. B., Straus, A. H., Suzuki, E., Salyan, M. E., & Takahashi, H. K. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2, 260. [Link]
- ResearchGate. (n.d.). Biomarkers of cartilage degradation in a rat OA model. [Figure].
- Stack Lab. (2006). Transwell Migration Assay Protocol. Northwestern University. [Link]
- Kundu, S., Das, S., Nandi, S. K., & Mitra, A. (2021). Assessment of articular cartilage degradation in response to an impact injury using μMRI.
- Magmig, M. A. T., & He, Y. W. (2012). IFN-γ AND STAT1 ARREST MONOCYTE MIGRATION AND MODULATE RAC/CDC42 PATHWAYS. Journal of immunology (Baltimore, Md. : 1950), 188(10), 4984-4992. [Link]
- Kim, J. H., Lee, D. H., Lee, S. H., & Kim, K. S. (2017). Associations between biomarkers and histological assessment in individual animals in a destabilization of the medial meniscus (DMM) model of osteoarthritis (OA). Acta Orthopaedica Belgica, 83(2), 313-322. [Link]
- Wang, X., & Quinn, P. J. (2010). Lipopolysaccharide: Biosynthetic pathway and structure modification. Progress in Lipid Research, 49(2), 97-107. [Link]
- Uchio, K., Manabe, N., Miyamoto, K., Miyamoto, T., & Nagaoka, I. (2017). Evaluation of the effect of oxidative stress on articular cartilage in spontaneously osteoarthritic STR/OrtCrlj mice by measuring the biomarkers for oxidative stress and type II collagen degradation/synthesis. International Journal of Molecular Sciences, 18(11), 2359. [Link]
- Tashiro, T. (2012). Structure-activity relationship studies of novel glycosphingolipids that stimulate natural killer T-cells. Bioscience, Biotechnology, and Biochemistry, 76(5), 869-879. [Link]
- Alexander, P. G., McCarron, J. A., & Levine, W. N. (2015). An In Vivo Lapine Model for Impact-Induced Injury and Osteoarthritic Degeneration of Articular Cartilage. Cartilage, 6(4), 243-252. [Link]
- ResearchGate. (n.d.). Hydrolysis of cerebrosides and isolation of the sphingoid base 4,8-sphingadienine. [Figure].
- ResearchGate. (n.d.). Western blot and qPCR analysis of chondrocytes treated with CTS for different durations. [Figure].
- Mukerjee, P., & Chattopadhyay, A. (2007). Effect of structural modifications of ganglioside GM2 on intra-molecular carbohydrate-to-carbohydrate interaction and enzymatic susceptibility.
- Lipotype. (n.d.). Cerebrosides. Lipid Analysis. [Link]
- Le, T. D., & Im, S. H. (2022). In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry. Journal of the American Society for Mass Spectrometry, 33(5), 827-836. [Link]
- Chen, Y. F., & Li, W. S. (2018). Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms. Marine Drugs, 16(11), 427. [Link]
- Li, S., Liu, G., Zhang, Y., Li, M., Wang, F., & Li, Z. (2024). A modular chemoenzymatic cascade strategy for the structure-customized assembly of ganglioside analogs.
- ResearchGate. (n.d.). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. [Figure].
- ResearchGate. (n.d.). Gene expression of matrix metalloproteinases (MMP) in chondrocyte culture. [Figure].
- Mahadik, S. P., Hawver, D. B., & Karpiak, S. E. (1991). Gangliosides administration causes sugar moiety-specific enzymatic changes in brain. Biotechnology and Applied Biochemistry, 13(3), 422-429. [Link]
- Almarza, A. J., & Athanasiou, K. A. (2006). Regulation of matrix metalloproteinase expression by dynamic tensile strain in rat fibrochondrocytes.
- Nag, S., Awasthi, B., Hegde, P. M., & Maiti, P. (2019). Sugar distributions on gangliosides guide the formation and stability of amyloid-β oligomers. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(1), 19-29. [Link]
- ResearchGate. (n.d.). (A and B) QRT-PCR was used to analyze the expression of MMP-1,... [Figure].
- Kiso, M., Nakamura, A., & Ando, A. (1996). Synthesis and enzymatic susceptibility of a series of novel GM2 analogs.
- Lee, H. J., Kim, H. Y., & Kim, H. M. (2012). Synthesis of amino core compounds of galactosyl phytosyl ceramide analogs for developing iNKT-cell inducers. Molecules (Basel, Switzerland), 17(3), 3058-3081. [Link]
- Chojnacka, K., Skrzypiec, M., & Chrubasik, M. (2021). Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic. Molecules, 26(11), 3123. [Link]
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel PDMP analogues. [Figure].
Sources
- 1. Glycosphingolipid Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lipotype.com [lipotype.com]
- 4. The Role of Glycosphingolipids in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Effect of glycosphingolipid fatty acid chain length on behavior in unsaturated phosphatidylcholine bilayers: a 2H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of glycosphingolipid fatty acid chain length on membrane microdomain-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Effect of structural modifications of ganglioside GM2 on intra-molecular carbohydrate-to-carbohydrate interaction and enzymatic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gangliosides administration causes sugar moiety-specific enzymatic changes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sugar distributions on gangliosides guide the formation and stability of amyloid-β oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies of novel glycosphingolipids that stimulate natural killer T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. actaorthopaedica.be [actaorthopaedica.be]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Capacity of Soy-Derived Compounds: Benchmarking Against Natural Standards
This guide provides a comprehensive comparison of the antioxidant capacity of representative soy-derived compounds against established natural antioxidants. As researchers and drug development professionals, understanding the relative potency of these molecules is crucial for identifying promising candidates for further investigation. This document offers a detailed examination of experimental data and methodologies to facilitate informed decision-making in your research endeavors.
Introduction: The Quest for Potent Natural Antioxidants
Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, driving the search for effective antioxidant therapies. Natural products, with their vast structural diversity, represent a promising reservoir of novel antioxidant compounds. Among these, soy-derived molecules have garnered significant interest. This guide focuses on benchmarking the antioxidant potential of key soy compounds against well-characterized natural antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Quercetin.
While our primary interest lies in Soyacerebroside I , a glycosphingolipid found in soybeans, a comprehensive review of the current scientific literature reveals a notable absence of specific quantitative data on its antioxidant capacity as determined by standardized assays such as DPPH, ABTS, and ORAC.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] In light of this data gap, and to provide a valuable comparative framework, this guide will utilize data for well-studied soy isoflavones, Daidzein and Genistein , as representative examples of antioxidant compounds from soy.[15][16] It is imperative to acknowledge that while these isoflavones are significant contributors to the overall antioxidant profile of soy, their performance may not be directly extrapolated to that of this compound.
This guide will delve into the methodologies of three widely accepted antioxidant assays—DPPH, ABTS, and ORAC—providing the necessary context for interpreting the comparative data presented.
Understanding the Benchmarks
A robust comparison necessitates the use of well-established standards. The following natural compounds are routinely employed as benchmarks in antioxidant capacity studies:
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant that readily donates electrons to neutralize free radicals.[19][20][21][22][23]
-
Trolox: A water-soluble analog of Vitamin E, it is a widely used standard in antioxidant assays, particularly the ABTS and ORAC assays, due to its consistent performance.[24][25][26][27][28]
-
Quercetin: A flavonoid found in many fruits and vegetables, known for its strong antioxidant properties attributed to its polyphenol structure.[29]
Methodologies for Assessing Antioxidant Capacity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays, each with its own mechanism of action. Here, we detail three prevalent methods:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.[2][12] The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The result is often expressed as the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , which compares the antioxidant activity of a compound to that of Trolox.[24][25][26][27][28]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay quantifies the inhibition of peroxyl radical-induced oxidation by the antioxidant. The results are expressed as micromoles of Trolox Equivalents (µmol TE) per gram or mole of the compound.[29][30][31][32][33][34]
Experimental Workflow Visualizations
To ensure clarity and reproducibility, the following diagrams illustrate the workflows for the DPPH, ABTS, and ORAC assays.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: ORAC Assay Workflow.
Comparative Antioxidant Capacity Data
The following table summarizes the antioxidant capacity of the soy isoflavones, Daidzein and Genistein, in comparison to the benchmark natural compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Assay | Antioxidant Capacity | Reference(s) |
| Soy Isoflavones | |||
| Daidzein | DPPH (IC50) | 0.41 mg/mL | [15] |
| ABTS (IC50) | 0.55 mg/mL | [15] | |
| Genistein | DPPH (IC50) | 0.39 mg/mL | [15] |
| ABTS (IC50) | 0.53 mg/mL | [15] | |
| Benchmark Compounds | |||
| Ascorbic Acid | DPPH (IC50) | 9.75 µg/mL | [2] |
| Trolox | DPPH (IC50) | 0.28 mg/mL | [15] |
| ABTS (TEAC) | 1.0 (by definition) | [24][25][26][27][28] | |
| Quercetin | ORAC | ~4.7 µmol TE/µmol | [29] |
Discussion and Scientific Insights
The compiled data indicates that the soy isoflavones, Daidzein and Genistein, exhibit moderate antioxidant activity in the DPPH and ABTS assays. When compared to the benchmark compounds, their IC50 values are higher than that of Ascorbic Acid, suggesting a lower radical scavenging potency on a concentration basis. For instance, the reported DPPH IC50 value for Ascorbic Acid is significantly lower (in the µg/mL range) than those for Daidzein and Genistein (in the mg/mL range), indicating that a much lower concentration of Ascorbic Acid is needed to achieve the same level of radical scavenging.[2][15]
The antioxidant activity of Trolox, a water-soluble vitamin E analog, serves as a standard for the TEAC value in the ABTS assay, where it is assigned a value of 1.0.[24][25][26][27][28] The available data for Daidzein and Genistein in the ABTS assay are presented as IC50 values, which makes a direct comparison to the TEAC standard challenging without further calculation. However, their IC50 values in the ABTS assay are in a similar range to their DPPH IC50 values, suggesting a comparable level of activity in both assays.[15]
Quercetin, a well-known flavonoid antioxidant, demonstrates a high ORAC value, indicating its strong capacity to quench peroxyl radicals.[29] The lack of ORAC data for Daidzein and Genistein in the reviewed literature prevents a direct comparison within this assay.
It is crucial to reiterate that this analysis is based on soy isoflavones as a proxy for soy-derived antioxidants due to the absence of specific data for this compound. The antioxidant potential of this compound may differ significantly based on its unique chemical structure, which includes a glycosidically linked sugar moiety and a lipid backbone. Further research is warranted to isolate and characterize the antioxidant capacity of this compound using these standardized assays to enable a direct and accurate comparison.
Conclusion
This guide provides a comparative overview of the antioxidant capacity of representative soy-derived compounds, specifically the isoflavones Daidzein and Genistein, against the established natural antioxidants Ascorbic Acid, Trolox, and Quercetin. While the soy isoflavones demonstrate antioxidant activity, the available data suggests they are less potent than the benchmark compounds under the conditions of the DPPH and ABTS assays.
A significant finding of this review is the current lack of publicly available, quantitative antioxidant data for this compound. This highlights a critical knowledge gap and a compelling area for future research. Elucidating the antioxidant potential of this compound is essential for a comprehensive understanding of the bioactivity of all soy-derived compounds and for the potential development of new antioxidant-based therapeutics. We strongly encourage researchers in the field to pursue studies that will generate this much-needed data.
References
- IC50 values of DPPH assay. The values are compared with ascorbic acid... ResearchGate.
- Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+• | Journal of Agricultural and Food Chemistry. ACS Publications.
- Trolox equivalent antioxidant capacity - Wikipedia.
- Phenolic Composition and Antioxidant Activities of Soybean (Glycine max (L.) Merr.) Plant during Growth Cycle - MDPI.
- Nutritional, Phytochemical, and In Vitro Antioxidant Activity Analysis of Different States of Soy Products - PMC - PubMed Central. National Institutes of Health.
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI.
- Antioxidative Capacity of Soyfoods and Soy Active Compounds. Polish Journal of Food and Nutrition Sciences.
- dpph assay ic50: Topics by Science.gov.
- Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc.
- Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma - ResearchGate.
- Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay - AIP Publishing.
- IC 50 value of some extracts and standard ascorbic acid by DPPH assay. - ResearchGate.
- Metabolomic Analysis Reveals Domestication-Driven Reshaping of Polyphenolic Antioxidants in Soybean Seeds - MDPI.
- A novel antioxidant peptide from black soybean [Glycine max (L.) Merr.] with verified MPO interaction and multi-scale antioxidant activity - Frontiers.
- Metabolite Contents and Antioxidant Activities of Soybean (Glycine max (L.) Merrill) Seeds of Different Seed Coat Colors - MDPI.
- DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION - YouTube.
- Antioxidative Capacity of Soyfoods and Soy Active Compounds - Polish Journal of Food and Nutrition Sciences.
- (PDF) Antioxidant and Antimicrobial properties of Glycine Max-A review - ResearchGate.
- Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals.
- Antioxidant activities of soybean (Glycine max L.), sweet potato leaves (Ipomoea batatas L.) and red yeast rice (Monascus purpur - Food Research.
- ABTS radical scavenging capacity of methanolic extract of soybean - ResearchGate.
- Total antioxidant capacity as ORAC (µmol TE/100g) and total phenolic... - ResearchGate.
- The Radical Scavenging Activities and Anti-Wrinkle Effects of Soymilk Fractions Fermented with Lacticaseibacillus paracasei MK1 and Their Derived Peptides - MDPI.
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. National Institutes of Health.
- (PDF) ANTIOXIDANT ACTIVITIES OF HYDROLYSATES ORIGINATED FROM SOYBEAN AND SOY MILK RESIDUE - ResearchGate.
- Antioxidant capacity determined by (a) ORAC assay (µmol TE/g, mean... - ResearchGate.
- Total phenolic content and antioxidant activity with ABTS and DPPH... - ResearchGate.
- DPPH radical scavenging activity IC50 (µg/mL) of soybean cultivar methanolic extracts. - ResearchGate.
- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed. National Institutes of Health.
- Comparison of Antioxidant Components and Activities of Korean Black Soybeans.
- (PDF) Antioxidative Capacity of Soyfoods and Soy Active Compounds - ResearchGate.
- ORAC Values: Antioxidant Values of Foods & Beverages - Superfoodly.
- Antioxidant Activities of The Soybean Extracts Obtained by Classical Extraction - ThaiJO.
- Relative antioxidant activity of soybean isoflavones and their glycoside - ResearchGate.
- Effects of Storage and Roasting Condition on the Antioxidant Activity of Soybeans with Different Colors of Seed Coat - PubMed. National Institutes of Health.
- Antioxidant activity of fermented soybean extract - PubMed. National Institutes of Health.
- USDA Database for the Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nutritional, Phytochemical, and In Vitro Antioxidant Activity Analysis of Different States of Soy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative Capacity of Soyfoods and Soy Active Compounds [journal.pan.olsztyn.pl]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A novel antioxidant peptide from black soybean [Glycine max (L.) Merr.] with verified MPO interaction and multi-scale antioxidant activity [frontiersin.org]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Antioxidant Components and Activities of Korean Black Soybeans [plantbreedbio.org]
- 14. researchgate.net [researchgate.net]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Storage and Roasting Condition on the Antioxidant Activity of Soybeans with Different Colors of Seed Coat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant activity of fermented soybean extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dpph assay ic50: Topics by Science.gov [science.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 26. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. mybiosource.com [mybiosource.com]
- 29. researchgate.net [researchgate.net]
- 30. ejmoams.com [ejmoams.com]
- 31. researchgate.net [researchgate.net]
- 32. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. superfoodly.com [superfoodly.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Soyacerebroside I
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of Soyacerebroside I. As a complex glycosphingolipid isolated from soybeans, its handling and disposal require a methodical approach grounded in established laboratory safety principles and regulatory standards.[1] This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety and compliance within your laboratory.
Hazard Assessment: The Critical First Step
Proper disposal begins with a thorough understanding of the material's potential hazards. The foundational document for this assessment is the Safety Data Sheet (SDS). While a specific SDS for this compound is not universally available, data from structurally similar compounds and general chemical safety principles mandate a cautious approach.
Principle of Prudent Practice: In the absence of specific hazard data, a substance must be handled as potentially hazardous until proven otherwise.[2] Based on SDS information for similar biochemical compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[3] Therefore, it must be disposed of as a chemical waste, not as general refuse.
| Potential Hazard Class | GHS Hazard Statement (Inferred) | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact and potential absorption. Gloves must be inspected before use and disposed of as solid chemical waste after handling.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or goggles | Protects eyes from dust particles or splashes of solutions containing the compound.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of fine particulates, especially when handling the solid compound.[5] |
| General Handling | N/A | Full-coverage lab coat | Provides a barrier to protect skin and personal clothing from contamination.[5] |
Waste Segregation: A Workflow for Safety and Compliance
Proper segregation at the point of generation is the most critical step in a laboratory waste management program.[5] Mixing different waste streams can lead to dangerous chemical reactions, complicate the disposal process, and violate federal and local regulations.[6][7] The following workflow outlines the decision process for segregating this compound waste.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocols
Follow these procedures based on the waste type identified in the segregation workflow. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][9]
Protocol 3.1: Solid Chemical Waste
This stream includes excess solid this compound, and any contaminated consumables like gloves, weigh boats, pipette tips, and paper towels.
-
Collection: Place all solid waste into a designated, durable plastic bag or a container with a lid.
-
Rationale: Containment prevents the release of chemical dust and isolates the waste from the general lab environment.
-
-
Labeling: Securely affix a hazardous waste label to the container. The label must include:
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the lab, away from incompatible materials.[10]
-
Disposal: When the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS office.
Protocol 3.2: Liquid Chemical Waste
This stream includes any solutions of this compound, such as those dissolved in organic solvents for storage or experimental use.[12]
-
Collection: Pour the liquid waste into a dedicated, chemically compatible, and leak-proof container with a screw-top cap.
-
Rationale: Using a compatible container (e.g., glass for organic solvents) prevents degradation of the container and subsequent leaks.[6]
-
-
Segregation: Crucially, do not mix organic solvent waste with aqueous waste. Maintain separate waste containers for different solvent types (e.g., halogenated vs. non-halogenated) as required by your institution.
-
Rationale: Mixing incompatible waste streams, such as acids and organic solvents, can cause exothermic reactions, gas generation, or fires.
-
-
Labeling: Label the liquid waste container with a hazardous waste tag detailing all constituents, including solvents and their approximate percentages.
-
Prohibition: Under no circumstances should chemical waste be poured down the drain. [13][14] This violates EPA regulations and can harm the public water system.[15]
-
Disposal: Store the container in your SAA and arrange for pickup through your EHS office.
Protocol 3.3: "RCRA Empty" Container Management
A container that held this compound can be disposed of in the regular trash or recycling only after it is "RCRA Empty."
-
Definition: For a non-acutely hazardous chemical like this compound, a container is "RCRA empty" when all contents have been removed that can be by normal means (e.g., scraping, pouring) and no more than one inch of residue remains at the bottom.[16]
-
Procedure:
-
Scrape out as much solid residue as possible. The collected residue is solid chemical waste.
-
Rinse the container with a suitable solvent (e.g., methanol, chloroform). This rinsate is now hazardous liquid waste and must be collected in the appropriate liquid waste stream.[16]
-
-
Final Disposal: Once empty and rinsed, obliterate or deface the original chemical label to prevent confusion.[17] The clean, empty container can then be disposed of in the appropriate laboratory glass or plastic recycling bin, per your institutional policy.
Spill Management Procedures
In the event of a small spill, a prepared response is critical to ensure safety.
-
Alert: Immediately alert personnel in the vicinity.
-
Assess: Quickly assess the extent of the spill. If it is large or involves other hazardous materials, evacuate the area and contact your institution's emergency EHS number.
-
Contain & Clean: For a minor spill of solid this compound:
-
Wear your full PPE (lab coat, gloves, eye protection).
-
Gently cover the spill with an absorbent material or damp paper towel to avoid raising dust.
-
Carefully sweep the material into a dustpan and place it in your solid chemical waste container.[18]
-
-
Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup (gloves, towels, absorbent pads) are now considered solid chemical waste and must be disposed of according to Protocol 3.1.[18]
Regulatory Framework and Institutional Responsibility
The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[19][20][21] Academic laboratories may operate under the more flexible Subpart K rules, which allow for hazardous waste determinations to be made by trained professionals at a central accumulation area rather than by individual researchers in the lab.[19][22][23]
Regardless of the specific regulations, the ultimate responsibility lies with the waste generator. Always operate in accordance with your institution's Chemical Hygiene Plan (CHP) and consult your EHS department with any questions.[24] They are your primary resource for ensuring safe and compliant waste disposal.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety.
- Safe Chemical Waste Disposal in Labs. (n.d.). Environmental Marketing Services.
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information, NIH.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, NIH.
- Safety Data Sheet - Soyacerebroside II. (2024). BioCrick.
- 8 Steps to Handling a Lab Chemical Spill. (2023). Labcompare.
- Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs. (n.d.). Needle.Tube.
- Laboratory waste. (2025). Karolinska Institutet Staff Portal.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- EHS Fact Sheet: Electrophoresis Gel and Solutions Disposal. The Ohio State University Environmental Health and Safety.
- Laboratory Hazardous Waste Management. (n.d.). The University of British Columbia.
Sources
- 1. soya-cerebroside I | 114297-20-0 [chemicalbook.com]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biocrick.com [biocrick.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. ehs.osu.edu [ehs.osu.edu]
- 15. needle.tube [needle.tube]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sfasu.edu [sfasu.edu]
- 18. westlab.com [westlab.com]
- 19. epa.gov [epa.gov]
- 20. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 21. osha.gov [osha.gov]
- 22. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 23. epa.gov [epa.gov]
- 24. md.rcm.upr.edu [md.rcm.upr.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Soyacerebroside I
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Soyacerebroside I. By synthesizing technical data with established laboratory best practices, this document aims to be your preferred resource for ensuring personal safety and procedural integrity when working with this and similar glycosphingolipids.
Understanding the Risks: The "Why" Behind the "How"
This compound, like many fine chemical powders, presents a primary respiratory hazard if it becomes airborne.[2][3] Inhalation of fine powders can lead to respiratory irritation.[4][5] Additionally, as with any laboratory chemical, skin and eye contact should be minimized to prevent potential irritation.[5] Although not classified as a hazardous substance, prudent laboratory practice dictates treating all chemicals with a degree of caution.[1][6]
The operational protocols outlined below are designed as a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and preventing contamination.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, appropriate engineering controls should be in place to minimize the dissemination of this compound powder.
-
Chemical Fume Hood or Ventilated Enclosure: All weighing and initial handling of the powdered form should be conducted in a chemical fume hood or a similar ventilated enclosure.[4][6] This captures airborne particles at the source.
-
Downflow Booths: For larger scale operations, a downflow booth provides excellent ventilation and reduces the risk of creating dust clouds in the operator's breathing zone.[7]
-
Closed Transfer Systems: Whenever feasible, employ closed transfer systems to move the powder, minimizing the potential for dust generation.[2][7]
Personal Protective Equipment (PPE): A Detailed Protocol
The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][8] | To prevent airborne powder or splashes from solutions from entering the eyes.[8] |
| Hand Protection | Chemical-resistant nitrile gloves.[1][4] | To prevent direct skin contact. Gloves should be inspected before use and changed frequently.[1][4] |
| Body Protection | A standard laboratory coat.[4][6] | To protect personal clothing and skin from contamination. |
| Respiratory Protection | An N95 respirator or equivalent is recommended when handling the powder outside of a dedicated ventilated enclosure.[4] | To prevent the inhalation of fine airborne particles.[4][9] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan will significantly reduce the risk of exposure and cross-contamination.
-
Preparation and Weighing:
-
Ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.[4]
-
Don all required PPE as outlined in the table above.
-
When weighing the powdered this compound, use a spatula to carefully transfer the material to a weighing boat, minimizing dust generation.[4]
-
Keep the primary container of this compound closed when not in use.[4]
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid aerosolizing the powder.
-
Glycolipids are often dissolved in organic solvents like chloroform and methanol.[10] Handle these solvents with appropriate care and in a ventilated area.
-
It is critical to use glass, stainless steel, or Teflon equipment when working with glycolipids in organic solvents to prevent contamination from plasticizers.[11]
-
Disposal Plan: Managing this compound Waste
Proper waste disposal is crucial for environmental compliance and laboratory safety.[12]
-
Unused Product and Contaminated Solids:
-
This compound is not generally considered a hazardous substance for disposal.[4] However, institutional and local regulations may vary.
-
Collect unused powder and contaminated solids (e.g., weighing papers, gloves, pipette tips) in a designated, sealed waste container.[4][12]
-
Label the container clearly as "Non-Hazardous Chemical Waste" and list the contents.[13]
-
-
Liquid Waste:
-
Empty Containers:
Waste Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these engineering controls, PPE requirements, and handling and disposal procedures, you can confidently and safely incorporate this compound into your research endeavors.
References
- Benchchem. (n.d.). Best Practices for Glycolipid Handling and Storage.
- Unknown. (2025, December 2). Managing Fine Powder Dust in Chemical Production Lines.
- Benchchem. (n.d.). Personal protective equipment for handling 1,2-Distearoyl-rac-glycerol.
- Occupli. (2021, November 3). The controls required for handling powder irritants.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C16-PAF.
- National Institutes of Health. (2008, October 7). Determination of Glycolipid–Protein Interaction Specificity.
- ResearchGate. (2024, July 26). How to dispose off lipids waste?
- Aoki, K. (2018, October 8). Glycolipid extraction.
- SFA. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- H&H Design & Manufacturing. (2025, December 5). Equipment and Best Practices for Safe Fine Powder Handling.
- BioCrick. (2024, July 4). Material Safety Data Sheet(MSDS) - Soyacerebroside II.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 7-Hydroxycholesterol: A Guide for Laboratory Professionals.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cayman Chemical. (2025, June 17). Safety Data Sheet.
Sources
- 1. biocrick.com [biocrick.com]
- 2. dustarrest.com [dustarrest.com]
- 3. Equipment and Best Practices for Safe Fine Powder Handling [hhdesignmfg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. occupli.com [occupli.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. ms-dango.org [ms-dango.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
